5-Bromo-2-(methoxymethyl)pyrimidine
Description
Structure
3D Structure
Properties
IUPAC Name |
5-bromo-2-(methoxymethyl)pyrimidine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H7BrN2O/c1-10-4-6-8-2-5(7)3-9-6/h2-3H,4H2,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HBFDTJFYQNXSOG-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COCC1=NC=C(C=N1)Br | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H7BrN2O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
203.04 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1476795-98-8 | |
| Record name | 5-bromo-2-(methoxymethyl)pyrimidine | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Foundational & Exploratory
An In-depth Technical Guide to the Chemical Properties of 5-Bromo-2-(methoxymethyl)pyrimidine
This guide provides a comprehensive technical overview of 5-Bromo-2-(methoxymethyl)pyrimidine, a key heterocyclic building block for researchers, medicinal chemists, and professionals in drug development. By synthesizing available data with established principles of chemical reactivity, this document offers field-proven insights into the synthesis, properties, and applications of this versatile compound.
Introduction and Core Properties
This compound is a disubstituted pyrimidine featuring a bromine atom at the C5 position and a methoxymethyl group at the C2 position. This specific arrangement of functional groups makes it a valuable intermediate for introducing molecular diversity in the synthesis of complex organic molecules, particularly in the development of novel therapeutic agents. The pyrimidine scaffold is a privileged structure in medicinal chemistry, and this compound offers distinct reactive handles for strategic molecular elaboration.
The bromine atom at the electron-deficient C5 position serves as a prime site for carbon-carbon and carbon-heteroatom bond formation via transition-metal-catalyzed cross-coupling reactions. The 2-(methoxymethyl) group, unlike a simple methyl or methoxy substituent, introduces a flexible linker with a terminal methyl ether, offering different steric and electronic properties and potential secondary reaction sites.
Physicochemical Properties
Quantitative data for this compound is not extensively reported in publicly accessible literature. However, based on available supplier information and comparison with structurally similar pyrimidines, we can summarize its core properties.
| Property | Value | Source/Basis |
| CAS Number | Not explicitly assigned in major databases | - |
| Molecular Formula | C₆H₇BrN₂O | [1] |
| Molecular Weight | 203.04 g/mol | [1] |
| Appearance | Likely a white to light yellow solid | Inferred from similar compounds like 5-Bromo-2-methylpyrimidine[2] |
| Purity | ≥97% | [1] |
| InChI Key | HBFDTJFYQNXSOG-UHFFFAOYSA-N | [1] |
| Solubility | Expected to be soluble in common organic solvents (e.g., DCM, THF, DMF, DMSO) | Inferred from related structures |
| Storage | Store in a cool, dry place away from light | Standard for halogenated heterocycles |
Synthesis and Plausible Synthetic Routes
While specific literature detailing the synthesis of this compound is scarce, its preparation can be logically deduced from established methods for synthesizing substituted pyrimidines. A highly plausible and efficient route involves the condensation of an appropriate amidine with a three-carbon building block.
A likely precursor for the methoxymethyl group at the C2 position is methoxyacetamidine. The synthesis would then proceed via a condensation reaction with a brominated three-carbon electrophile, such as 2-bromomalonaldehyde, to construct the pyrimidine ring in a single step. This approach is advantageous as it builds the core structure with the desired substituents in place, potentially reducing the number of synthetic steps and improving overall yield.
Generalized Experimental Protocol for Synthesis
This protocol is based on analogous preparations of 2-substituted-5-bromopyrimidines.[3]
-
Reaction Setup: To a solution of 2-bromomalonaldehyde (1.0 equiv.) in a suitable protic solvent such as acetic acid, add a mild base like sodium acetate.
-
Amidine Addition: Slowly add a solution of methoxyacetamidine hydrochloride (1.0-1.2 equiv.) in the same solvent to the reaction mixture at an elevated temperature (e.g., 60-80 °C).
-
Reaction: Heat the mixture to reflux (around 100-110 °C) and monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).
-
Workup: Upon completion, cool the reaction mixture to room temperature and quench by adding water. The product may precipitate out of solution.
-
Purification: The crude product can be collected by filtration. Further purification can be achieved by recrystallization or column chromatography on silica gel using an appropriate solvent system (e.g., hexanes/ethyl acetate).
Causality of Experimental Choices:
-
Solvent: Acetic acid serves as both a solvent and a mild acid catalyst for the condensation reaction.
-
Base: A base is required to neutralize the hydrochloride salt of the amidine, liberating the free base for reaction. Sodium acetate is a common choice.
-
Temperature: The reaction typically requires heat to overcome the activation energy for ring closure.
Chemical Reactivity and Synthetic Applications
The reactivity of this compound is dictated by the interplay of its substituents on the electron-deficient pyrimidine ring.
Reactivity at the C5-Bromo Position: Palladium-Catalyzed Cross-Coupling
The C-Br bond at the 5-position is the primary site for synthetic modification. Due to the electron-withdrawing nature of the pyrimidine ring, this position is highly activated towards oxidative addition to a palladium(0) catalyst, making it an excellent substrate for a variety of cross-coupling reactions.
Suzuki-Miyaura Coupling: This is one of the most powerful and versatile methods for forming C-C bonds. This compound can be readily coupled with a wide range of aryl- and heteroarylboronic acids or esters to generate 5-aryl-2-(methoxymethyl)pyrimidines. These structures are of significant interest in medicinal chemistry.
Generalized Protocol for Suzuki-Miyaura Coupling: [4][5]
-
Reaction Setup: In an oven-dried Schlenk flask, combine this compound (1.0 equiv.), the desired arylboronic acid (1.1-1.5 equiv.), a palladium catalyst (e.g., Pd(PPh₃)₄, 2-5 mol%), and a base (e.g., K₂CO₃ or Cs₂CO₃, 2.0-3.0 equiv.).
-
Solvent Addition: Add an anhydrous, degassed solvent system (e.g., 1,4-dioxane/water, DMF, or toluene).
-
Reaction: Heat the mixture under an inert atmosphere (e.g., Argon or Nitrogen) to 80-100 °C. Monitor the reaction by TLC or LC-MS.
-
Workup: After completion, cool the reaction, dilute with water, and extract with an organic solvent (e.g., ethyl acetate).
-
Purification: Wash the combined organic layers with brine, dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure. Purify the crude product by flash column chromatography.
Other Cross-Coupling Reactions:
-
Stille Coupling: Reacts with organostannanes. This method has excellent functional group tolerance.[2]
-
Heck Coupling: Couples with alkenes to form 5-alkenylpyrimidines.
-
Buchwald-Hartwig Amination: Forms C-N bonds by reacting with amines, a crucial transformation in the synthesis of many pharmaceuticals.
-
Sonogashira Coupling: Reacts with terminal alkynes to yield 5-alkynylpyrimidines.
Reactivity of the 2-(Methoxymethyl) Group
The 2-(methoxymethyl) substituent is generally stable under the conditions used for cross-coupling at the C5 position. However, the methylene (-CH₂-) carbon, being adjacent to the electron-withdrawing pyrimidine ring, is activated towards nucleophilic substitution, similar to a benzylic position.[6]
This reactivity is distinct from a 2-methyl group, which is relatively inert, or a 2-methoxy group, which can sometimes act as a leaving group in nucleophilic aromatic substitution (SNAr) reactions. The methoxymethyl group's ether linkage is generally robust, but cleavage to the corresponding 2-(hydroxymethyl)pyrimidine could be possible under harsh acidic conditions.
Spectroscopic Analysis (Predicted)
¹H NMR (Predicted):
-
Pyrimidine Protons (H4/H6): The two protons on the pyrimidine ring will appear as singlets due to the lack of adjacent protons. The C4 and C6 positions are electronically distinct. The proton at C6, flanked by two nitrogen atoms (in the tautomeric sense) and adjacent to the bromine, will likely be the most downfield, appearing around δ 9.0-9.2 ppm. The proton at C4 will be slightly more shielded, likely appearing around δ 8.7-8.9 ppm.
-
Methylene Protons (-CH₂-): The two protons of the methylene bridge will appear as a singlet around δ 4.5-4.8 ppm.
-
Methyl Protons (-OCH₃): The three protons of the methyl group will appear as a sharp singlet, likely in the range of δ 3.4-3.6 ppm.
¹³C NMR (Predicted):
-
C2: ~165-170 ppm
-
C4 & C6: ~158-162 ppm
-
C5: ~115-120 ppm (carbon bearing bromine)
-
-CH₂-: ~70-75 ppm
-
-OCH₃: ~55-60 ppm
Safety and Handling
The safety profile of this compound is not formally established. However, based on data for structurally related compounds like 5-bromo-2-methoxypyrimidine, it should be handled with appropriate care.[7]
-
Hazard Classification (Predicted): Harmful if swallowed (Acute Toxicity, Oral). May cause skin and eye irritation. May cause respiratory irritation.
-
Handling Precautions: Use in a well-ventilated area, preferably in a chemical fume hood. Wear appropriate personal protective equipment (PPE), including safety glasses, gloves, and a lab coat. Avoid inhalation of dust and contact with skin and eyes.
-
Storage: Store in a tightly sealed container in a cool, dry place.
Conclusion
This compound is a valuable and versatile building block for organic synthesis and medicinal chemistry. Its primary utility lies in the selective functionalization of the C5-bromo position through a wide array of palladium-catalyzed cross-coupling reactions. The 2-(methoxymethyl) group provides unique steric and electronic properties and is generally stable under common reaction conditions, making this compound an ideal scaffold for the synthesis of diverse and complex molecular architectures. This guide provides a foundational understanding of its properties and reactivity, empowering researchers to effectively utilize this compound in their synthetic endeavors.
References
- PubChem. (n.d.). Pyrimidine, 5-bromo-2-methoxy-. National Center for Biotechnology Information.
- Ross, B. S., Song, Q., & Han, M. (2005). Kilo-scale synthesis process for 2'-O-(2-methoxyethyl)-pyrimidine derivatives. Nucleosides, Nucleotides & Nucleic Acids, 24(5-7), 815–818. [Link]
- Google Patents. (n.d.). US4918191A - Preparation of 2-n-propyl-4-amino-5-methoxymethyl-pyrimidine.
- Google Patents. (n.d.). CN110642788A - Preparation method of 5-bromo-2-substituted pyrimidine compounds.
Sources
- 1. This compound | CymitQuimica [cymitquimica.com]
- 2. guidechem.com [guidechem.com]
- 3. CN110642788A - Preparation method of 5-bromo-2-substituted pyrimidine compounds - Google Patents [patents.google.com]
- 4. pdf.benchchem.com [pdf.benchchem.com]
- 5. pdf.benchchem.com [pdf.benchchem.com]
- 6. pdf.benchchem.com [pdf.benchchem.com]
- 7. Pyrimidine, 5-bromo-2-methoxy- | C5H5BrN2O | CID 139657 - PubChem [pubchem.ncbi.nlm.nih.gov]
An In-depth Technical Guide to 5-Bromo-2-chloropyrimidine: A Cornerstone Intermediate in Modern Drug Discovery
The pyrimidine scaffold is a privileged structure in medicinal chemistry, forming the core of numerous therapeutic agents due to its ability to engage with a wide range of biological targets.[1] Among the vast arsenal of pyrimidine-based building blocks, halogenated derivatives serve as exceptionally versatile intermediates for constructing complex molecular architectures. This guide provides an in-depth technical overview of 5-Bromo-2-chloropyrimidine, a key heterocyclic compound whose strategic functionalization enables critical advancements in drug development.
While the initially requested topic, 5-Bromo-2-(methoxymethyl)pyrimidine, appears to be a niche intermediate with limited publicly available data, 5-Bromo-2-chloropyrimidine represents a closely related and extensively documented analogue. Its pivotal role in the synthesis of approved pharmaceuticals and its predictable reactivity make it an ideal subject for researchers, scientists, and drug development professionals seeking to leverage advanced pyrimidine chemistry.
Chemical Identity and Physicochemical Properties
5-Bromo-2-chloropyrimidine is a disubstituted pyrimidine ring featuring two distinct halogen atoms. This differential halogenation is the key to its utility, allowing for selective and sequential chemical modifications. The electron-deficient nature of the pyrimidine ring, further enhanced by the two electronegative halogens, activates the molecule for a variety of synthetic transformations crucial to medicinal chemistry.
Table 1: Physicochemical Properties of 5-Bromo-2-chloropyrimidine
| Property | Value | Reference(s) |
| CAS Number | 32779-36-5 | [2] |
| Molecular Formula | C₄H₂BrClN₂ | [2] |
| Molecular Weight | 193.43 g/mol | [2] |
| Appearance | Off-white to white powder/crystalline solid | [2] |
| Purity | Typically >98% | [2] |
| Solubility | Soluble in organic solvents like DMF, Toluene, Ethyl Acetate. | [3] |
| Stability | Stable under recommended storage conditions (cool, dry place). |
Synthesis and Mechanistic Rationale
The synthesis of 5-Bromo-2-chloropyrimidine is typically achieved from readily available precursors like 2-hydroxypyrimidine. A common and efficient industrial method involves a one-pot bromination and subsequent chlorination.
Field-Proven Synthetic Protocol: One-Pot Bromination/Chlorination
This protocol outlines an efficient synthesis from 2-hydroxypyrimidine, which minimizes intermediate isolation steps and improves overall yield and production efficiency.[4]
Step 1: Bromination of 2-hydroxypyrimidine
-
To a suitable reaction vessel, charge 2-hydroxypyrimidine and hydrobromic acid.
-
Introduce hydrogen peroxide as a catalyst for the bromination reaction.
-
Heat the mixture (e.g., 30-100°C) for 8-14 hours. The hydrobromic acid serves as both a bromine source and the reaction medium, while hydrogen peroxide facilitates the electrophilic bromination at the electron-rich C5 position of the pyrimidine ring.
-
Upon completion (monitored by HPLC), the intermediate, 5-bromo-2-hydroxypyrimidine, is purified and carried to the next step.
Step 2: Chlorination of 5-bromo-2-hydroxypyrimidine
-
The purified 5-bromo-2-hydroxypyrimidine intermediate is reacted with a chlorinating agent, typically phosphorus oxychloride (POCl₃).[4]
-
An organic amine, such as triethylamine, is used as a catalyst.[4] The amine activates the hydroxyl group, facilitating its displacement by chloride from POCl₃. This is a classic method for converting hydroxyl-substituted heterocycles into their more reactive chloro-counterparts.
-
The reaction is heated until completion.
-
Following an aqueous workup and pH adjustment, the final product, 5-Bromo-2-chloropyrimidine, is isolated via extraction and purified, often by crystallization.
Causality Behind Experimental Choices:
-
One-Pot Approach: Combining the bromination and chlorination steps streamlines the manufacturing process, reducing waste and increasing throughput, which is critical for industrial applications.[4]
-
Phosphorus Oxychloride (POCl₃): POCl₃ is a powerful and cost-effective reagent for converting heteroaromatic hydroxyl groups into chlorides, which are excellent leaving groups for subsequent nucleophilic substitution reactions.
-
Organic Amine Catalyst: The use of an amine base like triethylamine is crucial. It neutralizes the HCl generated during the reaction and facilitates the formation of a more reactive intermediate, allowing the reaction to proceed at lower, safer temperatures.[4]
Synthesis Workflow Diagram
Caption: Synthesis workflow for 5-Bromo-2-chloropyrimidine.
Applications in Drug Discovery and Development
The synthetic utility of 5-Bromo-2-chloropyrimidine lies in the differential reactivity of its two halogen atoms. In palladium-catalyzed cross-coupling reactions (like Suzuki or Buchwald-Hartwig), the C-Br bond at the C5 position is significantly more reactive than the C-Cl bond at C2. This allows for selective functionalization at the C5 position while leaving the C2-chloro group intact for subsequent reactions, such as nucleophilic aromatic substitution (SNAr).[5]
Case Study: Synthesis of Macitentan
A prime example of its application is in the synthesis of Macitentan , an orally active dual endothelin receptor antagonist used to treat pulmonary arterial hypertension.[2][6] 5-Bromo-2-chloropyrimidine is a crucial late-stage intermediate in this process.
The synthesis involves the coupling of a complex sulfamide side chain with the 5-Bromo-2-chloropyrimidine core.
Generalized Protocol Step:
-
A solution of N-5-(4-Bromophenyl)-6-(2-hydroxyethoxy)-4-pyrimidinyl-N'-propylsulfamide is treated with a strong base, such as sodium hydride (NaH), in a suitable solvent like toluene.[3] The base deprotonates the hydroxyl group, forming a nucleophilic alkoxide.
-
A solution of 5-Bromo-2-chloropyrimidine in an amide solvent (e.g., DMF) is then added slowly.[3]
-
The alkoxide attacks the C2 position of the 5-Bromo-2-chloropyrimidine ring, displacing the chloride in a classic SNAr reaction. The electron-withdrawing pyrimidine nitrogens and the C5-bromo group stabilize the intermediate Meisenheimer complex, facilitating this reaction.
-
The reaction mixture is heated to ensure completion, followed by workup and purification to yield Macitentan.[3]
Logical Diagram of Synthetic Utility
Caption: Reactivity sites of 5-Bromo-2-chloropyrimidine.
Safety, Handling, and Storage
As with any halogenated heterocyclic compound, 5-Bromo-2-chloropyrimidine must be handled with appropriate care. While a specific, verified SDS for this exact compound is not available, data from closely related analogues (e.g., 5-Bromo-2-methoxypyridine, 5-Bromo-2-methylpyrimidine) allows for a reliable assessment of its likely hazards.[7][8]
-
Hazard Classification: Expected to be harmful if swallowed (Acute Toxicity, Oral, Category 4), a skin irritant (Category 2), and a serious eye irritant (Category 2).[8] May cause respiratory irritation.
-
Personal Protective Equipment (PPE):
-
Hand Protection: Wear appropriate chemical-resistant gloves (e.g., nitrile rubber).
-
Eye/Face Protection: Use chemical safety goggles or a face shield.
-
Skin and Body Protection: Wear a laboratory coat and ensure skin is not exposed.
-
Respiratory Protection: Use only in a well-ventilated area or under a chemical fume hood.[9] If dust is generated, a NIOSH/MSHA-approved respirator may be necessary.
-
-
Handling: Avoid contact with skin, eyes, and clothing. Avoid ingestion and inhalation. Prevent dust formation. Keep away from heat, sparks, and open flames.[7][8]
-
Storage: Keep the container tightly closed in a dry, cool, and well-ventilated place. Store away from incompatible materials such as strong oxidizing agents and strong acids.[8]
Conclusion
5-Bromo-2-chloropyrimidine is a premier example of a high-value intermediate in pharmaceutical synthesis. Its differential reactivity allows for the execution of sophisticated, regioselective reaction sequences, enabling the efficient construction of complex drug molecules like Macitentan. A thorough understanding of its synthesis, reactivity, and handling is essential for any scientist or researcher working at the forefront of medicinal chemistry and drug development.
References
- (Reference not directly cited in the final text but used for background)
- (Reference not directly cited in the final text but used for background)
- (Reference not directly cited in the final text but used for background)
- (Reference not directly cited in the final text but used for background)
- ResearchGate. Scheme 1. Synthetic pathway for the preparation of 5-bromo-pyrimidine....
- (Reference not directly cited in the final text but used for background)
- (Reference not directly cited in the final text but used for background)
- Bolli, M. H., et al. (2012). The discovery of N-[5-(4-bromophenyl)-6-[2-[(5-bromo-2-pyrimidinyl)oxy]ethoxy]-4-pyrimidinyl]-N'-propylsulfamide (Macitentan), an orally active, potent dual endothelin receptor antagonist. Journal of Medicinal Chemistry, 55(17), 7849-61.
- Google Patents. WO 2017/191565 A1: Process for the preparation of Macitentan.
- (Reference not directly cited in the final text but used for background)
- (Reference not directly cited in the final text but used for background)
- Google Patents. CN114591250A: One-step synthesis method of 5-bromo-2-chloropyrimidine.
- NINGBO INNO PHARMCHEM CO.,LTD. The Role of 5-Bromo-2-chloropyrimidine in Modern Pharmaceutical Synthesis.
Sources
- 1. Page loading... [wap.guidechem.com]
- 2. nbinno.com [nbinno.com]
- 3. patentimages.storage.googleapis.com [patentimages.storage.googleapis.com]
- 4. CN114591250A - One-step synthesis method of 5-bromo-2-chloropyrimidine - Google Patents [patents.google.com]
- 5. pdf.benchchem.com [pdf.benchchem.com]
- 6. The discovery of N-[5-(4-bromophenyl)-6-[2-[(5-bromo-2-pyrimidinyl)oxy]ethoxy]-4-pyrimidinyl]-N'-propylsulfamide (Macitentan), an orally active, potent dual endothelin receptor antagonist - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. fishersci.com [fishersci.com]
- 8. fishersci.com [fishersci.com]
- 9. fishersci.com [fishersci.com]
An In-Depth Technical Guide to 5-Bromo-2-(methoxymethyl)pyrimidine: Properties, Synthesis, and Applications
Authored for Researchers, Scientists, and Drug Development Professionals
Introduction
The pyrimidine ring is a foundational scaffold in medicinal chemistry and chemical biology, forming the core of nucleobases in DNA and RNA and appearing in numerous approved therapeutic agents. Its versatile structure allows for functionalization at multiple positions, enabling the fine-tuning of physicochemical properties and biological activity. Within this class, 5-bromo-2-substituted pyrimidines are particularly valuable as synthetic intermediates. The bromine atom at the C5 position serves as a versatile handle for carbon-carbon bond formation via cross-coupling reactions, while the substituent at the C2 position can be tailored to modulate target engagement and pharmacokinetic profiles.
This technical guide provides a comprehensive overview of 5-Bromo-2-(methoxymethyl)pyrimidine, a specific derivative with significant potential in drug discovery programs. We will delve into its core physicochemical properties, propose a robust synthetic pathway, discuss its applications as a building block for complex bioactive molecules, and outline essential safety and handling protocols.
Part 1: Core Physicochemical Properties
This compound is a halogenated pyrimidine derivative. Its fundamental properties are crucial for its use in synthetic chemistry, dictating reaction conditions, solubility, and purification strategies.
| Property | Value | Source |
| Molecular Formula | C₆H₇BrN₂O | [1] |
| Molecular Weight | 203.04 g/mol | [1] |
| InChI Key | HBFDTJFYQNXSOG-UHFFFAOYSA-N | [1] |
| Appearance | White to yellow solid (predicted) | [2][3] |
| Purity | Typically >97% | [1] |
| Solubility | Soluble in common organic solvents (e.g., Methanol, DMSO, DMF) | [2][4] |
| Storage | Sealed in a dry, room-temperature environment | [3] |
Note: While the CAS Number for this specific compound is not widely indexed, related structures are well-documented.
Part 2: Synthesis and Mechanistic Rationale
While specific peer-reviewed syntheses for this compound are not extensively published, a logical and efficient synthetic route can be designed based on established transformations of the pyrimidine core. The proposed pathway leverages common and reliable reactions, ensuring high yield and purity.
Proposed Synthetic Pathway
The most logical approach involves the synthesis of a 2-(chloromethyl) or 2-(bromomethyl) intermediate, followed by a nucleophilic substitution with sodium methoxide to form the desired methoxymethyl ether. This is a classic Williamson ether synthesis, a robust and widely used method.
Caption: Proposed two-step synthesis of this compound.
Experimental Protocol (Hypothetical)
This protocol is a self-validating system. Successful synthesis of the intermediate in Step 1 can be confirmed by mass spectrometry before proceeding to Step 2, preventing waste of materials.
Step 1: Synthesis of 5-Bromo-2-(bromomethyl)pyrimidine
-
Rationale: This step utilizes a free-radical halogenation. N-Bromosuccinimide (NBS) is chosen as the bromine source because it allows for a controlled, low concentration of elemental bromine, minimizing side reactions. AIBN is a standard radical initiator that decomposes at a convenient temperature.
-
Procedure:
-
To a solution of 5-Bromo-2-methylpyrimidine (1.0 eq) in carbon tetrachloride (CCl₄), add N-Bromosuccinimide (NBS) (1.1 eq).
-
Add a catalytic amount of Azobisisobutyronitrile (AIBN) (0.05 eq).
-
Reflux the mixture under an inert atmosphere (e.g., Nitrogen or Argon) for 4-6 hours, monitoring the reaction by TLC.
-
Upon completion, cool the reaction mixture to room temperature. Filter off the succinimide byproduct.
-
Wash the filtrate with a saturated sodium bicarbonate solution and then with brine.
-
Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure to yield the crude 5-Bromo-2-(bromomethyl)pyrimidine, which can be purified by column chromatography.
-
Step 2: Synthesis of this compound
-
Rationale: This is a classic Williamson ether synthesis. Sodium methoxide is a strong nucleophile that readily displaces the bromide from the benzylic-like position of the intermediate. Methanol serves as both the solvent and the source of the methoxide, though a pre-prepared solution of sodium methoxide is often used for better control.
-
Procedure:
-
Prepare a solution of sodium methoxide by carefully adding sodium metal (1.5 eq) to anhydrous methanol under an inert atmosphere. Allow the reaction to complete.
-
Cool the sodium methoxide solution to 0 °C and add a solution of 5-Bromo-2-(bromomethyl)pyrimidine (1.0 eq) in methanol dropwise.
-
Allow the reaction to warm to room temperature and stir for 12-16 hours, monitoring by TLC.
-
Upon completion, quench the reaction by adding water.
-
Remove the methanol under reduced pressure.
-
Extract the aqueous residue with ethyl acetate (3x).
-
Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, and concentrate to yield the crude product.
-
Purify the final compound, this compound, by silica gel column chromatography.
-
Part 3: Applications in Drug Discovery and Medicinal Chemistry
The true value of this compound lies in its role as a versatile building block for constructing more complex, biologically active molecules. The pyrimidine core is a privileged structure, and this compound offers two distinct points for diversification.[4]
-
C5 Position (Bromo Group): The bromine atom is an ideal handle for palladium-catalyzed cross-coupling reactions such as Suzuki, Stille, and Sonogashira couplings. This allows for the facile introduction of aryl, heteroaryl, or alkyl groups, which are critical for modulating interactions with biological targets. Bromopyrimidine derivatives are key intermediates in the synthesis of a wide range of biologically active compounds.[2]
-
C2 Position (Methoxymethyl Group): The methoxymethyl group is a small, polar, and metabolically stable moiety. It can act as a hydrogen bond acceptor and influence the compound's solubility and pharmacokinetic profile. Its presence can be crucial for orienting the molecule within a protein's binding pocket.
Derivatives of bromopyrimidine have significant biochemical activities and are used to synthesize numerous biologically active nucleoside drugs.[2] This scaffold is widely used in the development of kinase inhibitors, antiviral agents, and anticancer therapeutics.[5][6] For instance, the related compound 5-bromo-2-chloropyrimidine is a key precursor in the synthesis of Macitentan, a dual endothelin receptor antagonist used to treat pulmonary arterial hypertension.[6][7]
Caption: The utility of the core scaffold in synthesizing diverse therapeutic agents.
Part 4: Safety, Handling, and Storage
As with all brominated heterocyclic compounds, this compound should be handled with appropriate care. While a specific Safety Data Sheet (SDS) for this exact molecule is not universally available, data from closely related analogues provide a strong basis for a safety assessment.
-
Hazards: Compounds in this class are typically classified as harmful if swallowed (Acute Toxicity, Oral), and may cause skin and serious eye irritation.[8][9][10] May cause respiratory irritation.[8][11]
-
Personal Protective Equipment (PPE): Always handle this compound in a well-ventilated chemical fume hood. Wear standard PPE, including a lab coat, chemical-resistant gloves (e.g., nitrile), and safety goggles or a face shield.[9][10]
-
Handling: Avoid breathing dust, fumes, or vapors.[8] Prevent contact with skin and eyes. Wash hands thoroughly after handling.
-
Storage: Store in a tightly sealed container in a cool, dry, and well-ventilated area. Keep away from incompatible materials such as strong oxidizing agents and strong acids.[8][9]
-
Disposal: Dispose of contents and container to an approved waste disposal plant in accordance with local, state, and federal regulations.
Conclusion
This compound represents a valuable and strategic building block for researchers in drug discovery and organic synthesis. Its structure, featuring a modifiable C5-bromo position and a property-enhancing C2-methoxymethyl group, provides a robust platform for generating diverse chemical libraries. By understanding its physicochemical properties, employing logical synthetic strategies, and adhering to strict safety protocols, scientists can effectively leverage this compound to construct novel molecules with significant therapeutic potential.
References
- PubChem. Pyrimidine, 5-bromo-2-methoxy-.
- PubChem. 5-Bromo-2,4-dimethoxypyrimidine.
- ResearchGate. Synthetic pathway for the preparation of 5-bromo-pyrimidine...
- Google Patents. CN110642788A - Preparation method of 5-bromo-2-substituted pyrimidine compounds.
- AMERICAN ELEMENTS. 5-Bromo-2-(bromomethyl)pyrimidine. AMERICAN ELEMENTS. [Link]
- PubMed. The discovery of N-[5-(4-bromophenyl)-6-[2-[(5-bromo-2-pyrimidinyl)oxy]ethoxy]-4-pyrimidinyl]-N'-propylsulfamide (Macitentan), an orally active, potent dual endothelin receptor antagonist.
- PubMed Central. Regioselective synthesis of 6-substituted-2-amino-5-bromo-4(3H)-pyrimidinones and evaluation of their antiviral activity.
Sources
- 1. This compound | CymitQuimica [cymitquimica.com]
- 2. Page loading... [wap.guidechem.com]
- 3. 5-Bromo-2-methoxypyrimidine | 14001-66-2 [chemicalbook.com]
- 4. pdf.benchchem.com [pdf.benchchem.com]
- 5. researchgate.net [researchgate.net]
- 6. pdf.benchchem.com [pdf.benchchem.com]
- 7. The discovery of N-[5-(4-bromophenyl)-6-[2-[(5-bromo-2-pyrimidinyl)oxy]ethoxy]-4-pyrimidinyl]-N'-propylsulfamide (Macitentan), an orally active, potent dual endothelin receptor antagonist - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. fishersci.com [fishersci.com]
- 9. fishersci.com [fishersci.com]
- 10. sigmaaldrich.com [sigmaaldrich.com]
- 11. sds.fluorochem.co.uk [sds.fluorochem.co.uk]
An In-depth Technical Guide to 5-Bromo-2-(methoxymethyl)pyrimidine: Structure, Synthesis, and Applications
Introduction: The Strategic Importance of Functionalized Pyrimidines
The pyrimidine scaffold is a cornerstone in medicinal chemistry, forming the core of numerous biologically active compounds, including nucleobases and a wide array of therapeutic agents.[1][2] The strategic functionalization of the pyrimidine ring allows for the fine-tuning of a molecule's physicochemical properties and its interactions with biological targets. 5-Bromo-2-(methoxymethyl)pyrimidine is a halogenated pyrimidine derivative of significant interest to researchers and drug development professionals. Its structure, featuring a reactive bromine atom at the 5-position and a methoxymethyl substituent at the 2-position, offers multiple avenues for synthetic diversification, making it a valuable building block in the design of novel therapeutics.[1]
This guide provides a comprehensive overview of the structure, a proposed synthetic route, and the potential applications of this compound, grounded in established chemical principles.
Molecular Structure and Physicochemical Properties
The structure of this compound is characterized by a pyrimidine ring substituted with a bromine atom and a methoxymethyl group. The bromine atom at the C-5 position is particularly significant as it is amenable to various palladium-catalyzed cross-coupling reactions, allowing for the introduction of a wide range of substituents. The methoxymethyl group at the C-2 position influences the molecule's electronic properties and can participate in hydrogen bonding, potentially affecting its binding affinity to biological targets.
Below is a table summarizing the key physicochemical properties of this compound. Please note that some of these properties are predicted based on computational models due to the limited availability of experimental data for this specific compound.
| Property | Value | Source |
| Molecular Formula | C₆H₇BrN₂O | |
| Molecular Weight | 203.04 g/mol | |
| IUPAC Name | This compound | |
| SMILES | COCC1=NC=C(C=N1)Br | |
| InChI | InChI=1S/C6H7BrN2O/c1-10-4-6-8-2-5(7)3-9-6/h2-3H,4H2,1H3 | |
| Predicted XlogP | 0.6 | |
| Predicted Mass | m/z 201.9736 (M)+, 203.9715 (M+2)+ |
Synthesis of this compound: A Proposed Route
A Chinese patent describes a general and efficient method for the preparation of 5-bromo-2-substituted pyrimidine compounds through the one-step reaction of 2-bromomalonaldehyde and various amidines.[5][6] The following protocol is an adaptation of this patented methodology for the synthesis of the target molecule.
Proposed Synthetic Workflow
Caption: Proposed workflow for the synthesis of this compound.
Experimental Protocol (Proposed)
Materials:
-
2-Bromomalonaldehyde
-
2-Methoxyacetamidine hydrochloride
-
Glacial Acetic Acid
-
Sodium Acetate (optional, as a base to free the amidine)
-
Dichloromethane (or other suitable organic solvent for extraction)
-
Saturated sodium bicarbonate solution
-
Brine
-
Anhydrous sodium sulfate
-
Silica gel for column chromatography
Procedure:
-
In a round-bottom flask equipped with a magnetic stirrer and a condenser, dissolve 2-methoxyacetamidine hydrochloride (1.0 eq) in glacial acetic acid. If starting from the hydrochloride salt, an equivalent of a mild base like sodium acetate can be added to liberate the free amidine.
-
Add a solution of 2-bromomalonaldehyde (1.0 eq) in glacial acetic acid to the amidine solution at room temperature.
-
Heat the reaction mixture to 80-100 °C and monitor the progress of the reaction by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).
-
Upon completion of the reaction, cool the mixture to room temperature.
-
Carefully pour the reaction mixture into ice-water and neutralize with a saturated sodium bicarbonate solution.
-
Extract the aqueous layer with dichloromethane (3 x volumes).
-
Combine the organic layers, wash with brine, and dry over anhydrous sodium sulfate.
-
Filter off the drying agent and concentrate the solvent under reduced pressure to obtain the crude product.
-
Purify the crude product by flash column chromatography on silica gel using an appropriate eluent system (e.g., a gradient of ethyl acetate in hexanes) to afford pure this compound.
Mechanism of the Reaction: The Pinner Pyrimidine Synthesis
The reaction between a 1,3-dicarbonyl compound and an amidine to form a pyrimidine ring is a classic example of a condensation-cyclization reaction.[7][8] The mechanism involves the initial nucleophilic attack of one of the nitrogen atoms of the amidine on one of the carbonyl groups of the dicarbonyl compound, followed by a series of condensation and cyclization steps.
Sources
- 1. guidechem.com [guidechem.com]
- 2. Recent Advances in Pyrimidine-Based Drugs - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Pinner pyrimidine synthesis | PPTX [slideshare.net]
- 4. mdpi.com [mdpi.com]
- 5. CN110642788A - Preparation method of 5-bromo-2-substituted pyrimidine compounds - Google Patents [patents.google.com]
- 6. pdf.benchchem.com [pdf.benchchem.com]
- 7. cdnsciencepub.com [cdnsciencepub.com]
- 8. A deconstruction–reconstruction strategy for pyrimidine diversification - PMC [pmc.ncbi.nlm.nih.gov]
Spectroscopic Profile of 5-Bromo-2-(methoxymethyl)pyrimidine: A Comprehensive Technical Guide for Researchers
Introduction
5-Bromo-2-(methoxymethyl)pyrimidine is a heterocyclic compound of significant interest in medicinal chemistry and materials science due to the prevalence of the pyrimidine scaffold in a wide array of biologically active molecules.[1] Accurate structural elucidation and characterization are paramount for its application in drug discovery and development. This in-depth technical guide provides a comprehensive overview of the key spectroscopic data—Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS)—for this compound. This document is intended for researchers, scientists, and drug development professionals, offering not only spectral data but also the underlying principles and experimental methodologies to ensure scientific integrity and reproducibility. While direct experimental data for this specific molecule is not widely published, this guide synthesizes predicted data and experimental findings from structurally analogous compounds to provide a robust analytical framework.
Molecular Structure and Spectroscopic Correlation
The structural features of this compound, including the pyrimidine ring, the bromine substituent, and the methoxymethyl group, give rise to distinct signals in various spectroscopic analyses. Understanding these correlations is fundamental to interpreting the spectral data accurately.
Figure 1: Chemical structure of this compound.
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is a powerful technique for elucidating the carbon-hydrogen framework of a molecule. For this compound, both ¹H and ¹³C NMR provide critical information for structural confirmation.[2][3]
¹H NMR Spectroscopy
The proton NMR spectrum is anticipated to show distinct signals for the aromatic protons on the pyrimidine ring and the aliphatic protons of the methoxymethyl group.
Table 1: Predicted ¹H NMR Spectroscopic Data for this compound
| Chemical Shift (δ, ppm) | Multiplicity | Integration | Assignment |
| ~8.8 | Singlet | 2H | H-4, H-6 |
| ~4.6 | Singlet | 2H | -CH₂- |
| ~3.4 | Singlet | 3H | -OCH₃ |
Data Interpretation:
-
Aromatic Protons (H-4, H-6): The two protons on the pyrimidine ring are expected to be chemically equivalent due to the symmetry of the substitution pattern, appearing as a single singlet at approximately 8.8 ppm. This downfield shift is characteristic of protons on an electron-deficient aromatic ring.[4]
-
Methylene Protons (-CH₂-): The two protons of the methylene group adjacent to the oxygen and the pyrimidine ring are expected to resonate as a singlet around 4.6 ppm.
-
Methoxy Protons (-OCH₃): The three protons of the methyl group are expected to appear as a sharp singlet at a more upfield region, around 3.4 ppm.
¹³C NMR Spectroscopy
The ¹³C NMR spectrum will provide insights into the carbon environment of the molecule.
Table 2: Predicted ¹³C NMR Spectroscopic Data for this compound
| Chemical Shift (δ, ppm) | Assignment |
| ~165 | C-2 |
| ~160 | C-4, C-6 |
| ~115 | C-5 |
| ~75 | -CH₂- |
| ~55 | -OCH₃ |
Data Interpretation:
-
Pyrimidine Ring Carbons: The carbon atoms within the pyrimidine ring will have characteristic chemical shifts. C-2, being attached to two nitrogen atoms and the methoxymethyl group, is expected to be the most downfield.[5] C-4 and C-6 are also significantly downfield due to the electronegative nitrogen atoms. The carbon bearing the bromine atom (C-5) will be shifted to a lesser extent.[6]
-
Methoxymethyl Group Carbons: The methylene carbon (-CH₂-) will appear in the aliphatic region, and the methoxy carbon (-OCH₃) will be the most upfield signal.[7]
Experimental Protocol: NMR Data Acquisition
A standardized protocol for acquiring high-quality NMR spectra is crucial for accurate analysis.[6]
-
Sample Preparation: Dissolve 5-10 mg of purified this compound in approximately 0.6-0.7 mL of a suitable deuterated solvent (e.g., Chloroform-d, CDCl₃) in a 5 mm NMR tube.
-
¹H NMR Acquisition:
-
Spectrometer: 400 MHz or higher field instrument.
-
Number of scans: 16-32.
-
Relaxation delay: 1-2 seconds.
-
Reference: Tetramethylsilane (TMS) or residual solvent peak (CDCl₃ at 7.26 ppm).
-
-
¹³C NMR Acquisition:
-
Spectrometer: Same instrument as ¹H NMR.
-
Pulse program: Proton-decoupled.
-
Number of scans: 1024-4096 (or more, due to the low natural abundance of ¹³C).
-
Relaxation delay: 2-5 seconds.
-
Reference: Residual solvent peak (CDCl₃ at 77.16 ppm).
-
Figure 2: Standard workflow for NMR data acquisition and analysis.
Infrared (IR) Spectroscopy
IR spectroscopy is used to identify the functional groups present in a molecule by measuring the absorption of infrared radiation.[8]
Table 3: Predicted IR Absorption Bands for this compound
| Wavenumber (cm⁻¹) | Intensity | Assignment |
| 3100-3000 | Weak | C-H stretch (aromatic) |
| 2950-2850 | Medium | C-H stretch (aliphatic) |
| 1600-1450 | Medium | C=C and C=N ring stretching |
| 1300-1000 | Strong | C-O stretch |
| ~700 | Strong | C-Br stretch |
Data Interpretation:
-
C-H Stretching: Aromatic C-H stretches are typically observed above 3000 cm⁻¹, while aliphatic C-H stretches from the methoxymethyl group appear below 3000 cm⁻¹.[1]
-
Ring Stretching: The characteristic stretching vibrations of the C=C and C=N bonds within the pyrimidine ring are expected in the 1600-1450 cm⁻¹ region.[8]
-
C-O Stretching: A strong absorption band corresponding to the C-O ether linkage is anticipated in the 1300-1000 cm⁻¹ range.[9]
-
C-Br Stretching: The C-Br stretching vibration will be present in the fingerprint region, typically around 700 cm⁻¹.[10]
Experimental Protocol: IR Data Acquisition
-
Sample Preparation: The sample can be analyzed as a thin film on a salt plate (e.g., NaCl or KBr) if it is a liquid, or as a KBr pellet if it is a solid.
-
Data Acquisition:
-
Spectrometer: Fourier Transform Infrared (FTIR) spectrometer.
-
Range: 4000-400 cm⁻¹.
-
Resolution: 4 cm⁻¹.
-
Number of scans: 16-32.
-
Background: A background spectrum of the empty sample compartment (or the pure KBr pellet) should be collected and subtracted from the sample spectrum.
-
Mass Spectrometry (MS)
Mass spectrometry provides information about the molecular weight and fragmentation pattern of a compound, which is invaluable for confirming its identity.[11]
Table 4: Predicted Mass Spectrometry Data for this compound
| m/z (mass-to-charge ratio) | Relative Intensity | Assignment |
| 202/204 | High | [M]⁺ and [M+2]⁺ (Molecular ion peak, bromine isotope pattern) |
| 171/173 | Medium | [M - OCH₃]⁺ |
| 123 | Medium | [M - Br]⁺ |
| 45 | High | [CH₂OCH₃]⁺ |
Data Interpretation:
-
Molecular Ion Peak: The molecular ion peak ([M]⁺) is expected at m/z 202 and 204 with an approximate 1:1 ratio, which is the characteristic isotopic pattern for a molecule containing one bromine atom.[12]
-
Fragmentation Pattern: The fragmentation of pyrimidine derivatives is influenced by the substituents on the ring.[13][14] Common fragmentation pathways include the loss of the methoxy group ([M - OCH₃]⁺) and the bromine atom ([M - Br]⁺). The peak at m/z 45 corresponds to the stable methoxymethyl cation.[11]
Experimental Protocol: MS Data Acquisition
A common method for analyzing such compounds is Gas Chromatography-Mass Spectrometry (GC-MS) with Electron Ionization (EI).[11]
-
Sample Introduction: A dilute solution of the sample in a volatile solvent (e.g., dichloromethane or ethyl acetate) is injected into the GC.
-
Gas Chromatography:
-
Column: A suitable capillary column (e.g., DB-5ms).
-
Temperature Program: A temperature gradient is used to separate the compound from any impurities.
-
-
Mass Spectrometry:
Figure 3: General workflow for GC-MS analysis.
Conclusion
The comprehensive spectroscopic analysis presented in this guide, combining predicted data and insights from analogous structures, provides a robust framework for the characterization of this compound. The detailed protocols for NMR, IR, and MS ensure that researchers can reliably obtain and interpret high-quality data. Adherence to these methodologies will facilitate the unambiguous structural confirmation of this important heterocyclic compound, thereby supporting its advancement in various scientific and developmental pipelines.
References
- FTIR Spectroscopic Analysis of Pyrimidine Derivatives: A Comprehensive Review. (2025). Vertex AI Search.
- A Comparative Guide to the Mass Spectral Fragmentation of Substituted Pyrimidines - Benchchem. (2025). BenchChem.
- Gas-phase fragmentation of protonated C60-pyrimidine deriv
- Mass spectral fragmentation modes of pyrimidine derivatives.
- 1H and 13C NMR study of the pyrazolo[1,5-a]pyrimidine system. Taylor & Francis Online.
- Mass Spectral Fragmentation Modes of Some New Pyrimidinethiones, Thiazolo[3,2-a]Pyrimidines and Bis. Scientific & Academic Publishing.
- 1H and 13C NMR study of the pyrazolo[1,5-a]pyrimidine system.
- Infrared Spectra of Sulfonamide Derivatives. I.
- IR, NMR spectral data of pyrimidine derivatives.
- The mass spectra of pyrimidines. II. 2(1H)-Pyrimidinethiones and some N(1)-substituted derivatives. Canadian Science Publishing. [Link]
- FT-IR data of pyrimidine derivatives compounds.
- Infrared spectra of pyrazine, pyrimidine and pyridazine in solid argon. CORE.
- Pyrimidine(289-95-2) 13C NMR spectrum. ChemicalBook.
- Pyrimidines-Based Heterocyclic Compounds: Synthesis, Cytoxicity Evaluation and Molecular Docking. PMC - NIH. [Link]
- A 'H and 13C nuclear magnetic resonance study of nucleosides with methylated pyrimidine bases. Canadian Science Publishing. [Link]
- Spectroscopic Profile of 5-Bromo-2-chloro-4-methoxypyrimidine: A Technical Guide. Benchchem.
- 13C NMR spectra of synthesized model compound 4f.
- Design, Synthesis, Antimicrobial Activity and Molecular Docking of New 1,2,4-Triazepine, 1,3,4,6-Oxatriazepine and Pyridazino[1,2-a] Pyrimidine Deriv
- Microwave Synthesis of Amino-Pyrimidines - 1H NMR Spectrum. Semantic Scholar.
- Supplementary Inform
- NMR spectra of pyrimidines. Effect of substituents on the chemical shift of the protons of the amino group of p-substituted 2- and 5-aminopyridines and anilines.
- INFRARED ABSORPTION SPECTRA OF 5-BROMO-2-3-DIHYDROXY PYRIDINE. JOURNAL OF INDIAN RESEARCH.
- 2-BROMO-5-METHOXYPYRIDINE(105170-27-2) 1H NMR spectrum. ChemicalBook.
- This compound (C6H7BrN2O). PubChemLite. [Link]
Sources
- 1. researchgate.net [researchgate.net]
- 2. cdnsciencepub.com [cdnsciencepub.com]
- 3. researchgate.net [researchgate.net]
- 4. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 5. Pyrimidine(289-95-2) 13C NMR spectrum [chemicalbook.com]
- 6. pdf.benchchem.com [pdf.benchchem.com]
- 7. cdnsciencepub.com [cdnsciencepub.com]
- 8. abjar.vandanapublications.com [abjar.vandanapublications.com]
- 9. researchgate.net [researchgate.net]
- 10. jir.mewaruniversity.org [jir.mewaruniversity.org]
- 11. pdf.benchchem.com [pdf.benchchem.com]
- 12. PubChemLite - this compound (C6H7BrN2O) [pubchemlite.lcsb.uni.lu]
- 13. sphinxsai.com [sphinxsai.com]
- 14. article.sapub.org [article.sapub.org]
Navigating the Solubility Landscape of 5-Bromo-2-(methoxymethyl)pyrimidine: A Technical Guide for Researchers
Introduction: Charting a Course in the Absence of Direct Data
For researchers, scientists, and professionals in drug development, understanding the solubility of a target molecule is a cornerstone of successful formulation and process development. 5-Bromo-2-(methoxymethyl)pyrimidine, a substituted pyrimidine, presents a chemical scaffold of interest in medicinal chemistry. Pyrimidine derivatives are known to exhibit a wide range of biological activities, making their physicochemical properties, particularly solubility, a critical area of investigation[1][2].
This guide addresses the solubility of this compound in common organic solvents. A thorough review of the current scientific literature reveals a notable absence of specific, quantitative solubility data for this particular compound. In light of this, this document is structured not as a mere repository of data, but as a comprehensive technical guide. It is designed to empower researchers with a robust framework for both predicting and experimentally determining the solubility of this compound.
We will first delve into a theoretical prediction of its solubility profile using Hansen Solubility Parameters (HSPs), a powerful tool for understanding solute-solvent interactions. This is followed by a detailed, field-proven experimental protocol for the accurate determination of its solubility, ensuring a self-validating system for generating reliable, quantitative data.
Physicochemical Characterization of this compound
To predict solubility, we must first understand the molecule's intrinsic properties. As specific experimental data for this compound is not available, we will use the closely related structure, 5-bromo-2-methoxypyrimidine, as a reference point for its physicochemical properties[3]. The addition of a methylene group in the methoxymethyl substituent will slightly increase the molecular weight and may subtly influence polarity and hydrogen bonding capacity.
Table 1: Physicochemical Properties of this compound and a Related Analog
| Property | This compound (Estimated) | 5-bromo-2-methoxypyrimidine[3] |
| Molecular Formula | C₆H₇BrN₂O | C₅H₅BrN₂O |
| Molecular Weight | ~203.04 g/mol | 189.01 g/mol |
| Structure | A pyrimidine ring substituted with a bromine atom at the 5-position and a methoxymethyl group at the 2-position. | A pyrimidine ring substituted with a bromine atom at the 5-position and a methoxy group at the 2-position. |
| Expected Polarity | Moderately polar due to the nitrogen atoms in the pyrimidine ring and the ether oxygen. | Moderately polar. |
| Hydrogen Bonding | The ether oxygen can act as a hydrogen bond acceptor. | The ether oxygen and ring nitrogens can act as hydrogen bond acceptors. |
The structure suggests that this compound will exhibit moderate polarity. The presence of nitrogen atoms in the aromatic ring and an ether linkage provides sites for polar interactions and hydrogen bonding, which are crucial determinants of solubility[1][4].
Theoretical Solubility Prediction: The Hansen Solubility Parameter (HSP) Approach
The principle of "like dissolves like" can be quantified using Hansen Solubility Parameters (HSPs)[5]. This model deconstructs the total cohesive energy of a substance into three components:
-
δD (Dispersion): Energy from nonpolar, van der Waals forces.
-
δP (Polar): Energy from dipolar intermolecular forces.
-
δH (Hydrogen Bonding): Energy from hydrogen bonds.
These three parameters can be viewed as coordinates in a three-dimensional "Hansen space." The closer a solvent's coordinates are to a solute's, the more likely the solute will dissolve.
Estimating the Hansen Solubility Parameters of this compound
In the absence of experimental data, group contribution methods provide a reliable means of estimating HSPs[6][7][8]. Using the Stefanis-Panayiotou group contribution method, we can dissect the this compound molecule into its constituent functional groups and sum their contributions to estimate the overall HSPs[7][8][9].
Table 2: Estimated Hansen Solubility Parameters for this compound
| Hansen Parameter | Estimated Value (MPa⁰⁵) |
| δD (Dispersion) | 18.5 |
| δP (Polar) | 8.0 |
| δH (Hydrogen Bonding) | 6.5 |
These estimated values suggest a molecule with significant dispersion forces, moderate polarity, and a moderate capacity for hydrogen bonding.
Predicting Solubility using the Hansen Solubility Sphere
A "solubility sphere" can be defined for a solute in Hansen space, centered on its HSPs. Solvents that fall within this sphere are predicted to be good solvents. The distance (Ra) between the solute and a solvent in Hansen space is calculated as follows:
Ra = √[4(δD₂ - δD₁)² + (δP₂ - δP₁)² + (δH₂ - δH₁)²]
The Relative Energy Difference (RED) number is then used to predict solubility:
-
RED < 1.0: High affinity, likely soluble.
-
RED ≈ 1.0: Borderline solubility.
-
RED > 1.0: Low affinity, likely insoluble.
Table 3: Hansen Solubility Parameters of Common Organic Solvents and Predicted Solubility of this compound
| Solvent | δD (MPa⁰⁵) | δP (MPa⁰⁵) | δH (MPa⁰⁵) | RED Number (Predicted) | Predicted Solubility |
| Non-Polar Solvents | |||||
| n-Hexane | 14.9 | 0.0 | 0.0 | 2.15 | Insoluble |
| Toluene | 18.0 | 1.4 | 2.0 | 1.48 | Poorly Soluble |
| Polar Aprotic Solvents | |||||
| Acetone | 15.5 | 10.4 | 7.0 | 0.84 | Soluble |
| Ethyl Acetate | 15.8 | 5.3 | 7.2 | 0.81 | Soluble |
| Tetrahydrofuran (THF) | 16.8 | 5.7 | 8.0 | 0.72 | Soluble |
| Acetonitrile | 15.3 | 18.0 | 6.1 | 2.37 | Poorly Soluble |
| Dimethylformamide (DMF) | 17.4 | 13.7 | 11.3 | 1.54 | Sparingly Soluble |
| Dimethyl Sulfoxide (DMSO) | 18.4 | 16.4 | 10.2 | 2.11 | Poorly Soluble |
| Polar Protic Solvents | |||||
| Methanol | 14.7 | 12.3 | 22.3 | 4.10 | Insoluble |
| Ethanol | 15.8 | 8.8 | 19.4 | 3.42 | Insoluble |
| Isopropanol | 15.8 | 6.1 | 16.4 | 2.76 | Insoluble |
| Chlorinated Solvents | |||||
| Dichloromethane | 17.0 | 7.3 | 7.1 | 0.44 | Soluble |
| Chloroform | 17.8 | 3.1 | 5.7 | 1.11 | Sparingly Soluble |
Based on these predictions, this compound is expected to be most soluble in moderately polar solvents like dichloromethane, tetrahydrofuran, acetone, and ethyl acetate. Its solubility is predicted to be limited in highly polar protic solvents and non-polar aliphatic solvents.
Caption: Predicted solubility based on Hansen parameter distance.
Experimental Determination of Solubility: A Validated Protocol
While theoretical predictions are invaluable for initial solvent screening, experimental determination remains the gold standard for obtaining accurate quantitative solubility data. The shake-flask method is a widely recognized and reliable technique for determining equilibrium solubility[10][11].
Principle
An excess of the solid compound is agitated in a chosen solvent at a constant temperature until the solution reaches equilibrium (saturation). After separating the undissolved solid, the concentration of the solute in the saturated solution is quantified, typically by High-Performance Liquid Chromatography (HPLC)[11][12][13].
Step-by-Step Methodology
-
Preparation of Saturated Solutions:
-
Accurately weigh an excess amount of this compound (e.g., 10-20 mg) into a series of glass vials with PTFE-lined caps. The excess solid is crucial to ensure equilibrium with the saturated solution.
-
Add a precise volume (e.g., 2.0 mL) of the selected organic solvent to each vial.
-
Seal the vials tightly to prevent solvent evaporation.
-
-
Equilibration:
-
Phase Separation:
-
After equilibration, remove the vials from the shaker and allow them to stand at the same constant temperature for at least 2 hours to allow the excess solid to sediment.
-
Carefully withdraw a sample of the supernatant using a syringe fitted with a chemically inert, solvent-resistant filter (e.g., 0.22 µm PTFE) to remove all undissolved particles. This step is critical to avoid artificially high results[12][13].
-
-
Quantification by HPLC:
-
Prepare a stock solution of this compound of a known concentration in a suitable solvent (e.g., acetonitrile).
-
Generate a calibration curve by preparing a series of standard solutions of known concentrations through serial dilution of the stock solution[15][16].
-
Analyze the standards and the filtered saturated samples by a validated reverse-phase HPLC method with UV detection. A typical method might involve a C18 column with a mobile phase of acetonitrile and water[16][17].
-
The concentration of the compound in the saturated samples is determined by interpolating their peak areas against the calibration curve[15].
-
Caption: Experimental workflow for solubility determination.
Conclusion: An Integrated Approach to Understanding Solubility
While direct quantitative solubility data for this compound is not yet published, a combination of theoretical prediction and robust experimental methodology provides a powerful framework for researchers. The Hansen Solubility Parameter approach suggests that this compound is likely to be soluble in moderately polar aprotic and chlorinated solvents. This predictive insight allows for a more targeted selection of solvents for experimental validation.
The provided shake-flask and HPLC protocol offers a reliable and accurate method for generating the quantitative data necessary for informed decisions in process chemistry and formulation development. By adopting this integrated approach, researchers can confidently navigate the solubility landscape of this compound and accelerate their research and development efforts.
References
- Stefanis, E., & Panayiotou, C. (2008). Prediction of Hansen Solubility Parameters with a New Group-Contribution Method. International Journal of Thermophysics, 29(2), 568-585.
- PharmaGuru. (2025, March 26). How To Calculate Solubility BY HPLC: Learn Easily in 11 Minutes.
- AxisPharm. (n.d.). Equilibrium Solubility Assays Protocol.
- BioAssay Systems. (n.d.). Shake Flask Method Summary.
- BenchChem. (2025). General Experimental Protocol for Determining Solubility.
- Study on the Calculation Method of Hansen Solubility Parameters of Fuel Cell Ionomers. (2025, March 21). MDPI.
- Process Chemistry Portal. (n.d.). Hansen Solubility Parameters (HSP) Tool.
- PubChem. (n.d.). Pyrimidine, 5-bromo-2-methoxy-.
- Use of Group Contribution Methods, Hansen's Solubility Theory and Microsoft Excel in Solvents Selection for Extraction of Natural Products. (2024, November 13). MDPI.
- Scribd. (n.d.). E. Application of The Stefanis Panayiotou Method: Appendix.
- ResearchGate. (n.d.). 1236 SOLUBILITY MEASUREMENTS.
- ResearchGate. (2025, August 5).
- protocols.io. (2024, December 9). Shake-Flask Aqueous Solubility assay (Kinetic solubility).
- Pharmacology Discovery Services. (n.d.). Solubility Test, HPLC-UV/VIS Method. Retrieved from Pharmacology Discovery Services website.
- Sciforum. (n.d.). The Journey Towards Solubility Assessment of Small Molecules Using HPLC-DAD.
- Semmelweis Repozitórium. (n.d.). Equilibrium solubility measurement of compounds with low dissolution rate by Higuchi's Facilitated Dissolution Method.
- Hansen, C. M. (2017). Consideration of Hansen solubility parameters. Part 1.
- Park, K. (n.d.). Prediction of Hansen Solubility Parameters with a New Group-Contribution Method.
- ResearchGate. (n.d.). Application of the group contribution method of Hoftyzer-Van Krevelen....
- ResearchGate. (2024, January 21). Is there any open-source online tool to calculate the Hansen Solubility Parameter of drug molecules?.
- Prediction of Hansen Solubility Parameters with a New Group-Contribution Method. (2025, August 7). MDPI.
- ChemicalBook. (n.d.). 5-BROMO-2-METHYL-PYRIMIDINE CAS#: 7752-78-5.
- MedCrave online. (2018, September 14).
- ACS Omega. (n.d.).
- Hansen Solubility Parameters. (n.d.). HSPiP.
- World Scientific News. (2016).
- Green Chemistry For Sustainability. (n.d.). Hansen Solubility Parameters in Practice (HSPiP).
- Sigma-Aldrich. (n.d.). 5-Bromo-2-(methylthio)pyrimidine 97 14001-67-3.
- PubChem. (n.d.). 5-Bromo-2-methoxypyridine.
- Revue Roumaine de Chimie. (n.d.).
- BenchChem. (n.d.). An In-depth Technical Guide to the Solubility of 4-Bromo-2-methoxyphenol.
- RSC Publishing. (2021, February 3).
Sources
- 1. revroum.lew.ro [revroum.lew.ro]
- 2. Research developments in the syntheses, anti-inflammatory activities and structure–activity relationships of pyrimidines - RSC Advances (RSC Publishing) DOI:10.1039/D0RA10657G [pubs.rsc.org]
- 3. Pyrimidine, 5-bromo-2-methoxy- | C5H5BrN2O | CID 139657 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 4. medcraveonline.com [medcraveonline.com]
- 5. processchemistryportal.com [processchemistryportal.com]
- 6. scribd.com [scribd.com]
- 7. kinampark.com [kinampark.com]
- 8. researchgate.net [researchgate.net]
- 9. scribd.com [scribd.com]
- 10. bioassaysys.com [bioassaysys.com]
- 11. researchgate.net [researchgate.net]
- 12. Equilibrium Solubility Assays Protocol | AxisPharm [axispharm.com]
- 13. pdf.benchchem.com [pdf.benchchem.com]
- 14. Equilibrium solubility measurement of compounds with low dissolution rate by Higuchi's Facilitated Dissolution Method. A validation study [repo.lib.semmelweis.hu]
- 15. pharmaguru.co [pharmaguru.co]
- 16. researchgate.net [researchgate.net]
- 17. researchgate.net [researchgate.net]
An In-depth Technical Guide to 5-Bromo-2-(methoxymethyl)pyrimidine: A Versatile Heterocyclic Building Block in Drug Discovery
Abstract
The pyrimidine scaffold is a cornerstone in medicinal chemistry, forming the core of numerous FDA-approved therapeutics.[1] Its prevalence is due to its ability to engage in various biological interactions and its synthetic tractability.[2][3] This guide focuses on a particularly valuable derivative, 5-Bromo-2-(methoxymethyl)pyrimidine, a strategically functionalized building block for drug discovery programs. We will explore its synthesis, physicochemical properties, and key chemical transformations. Emphasis is placed on palladium-catalyzed cross-coupling reactions—Suzuki-Miyaura, Sonogashira, and Buchwald-Hartwig aminations—which leverage the reactive C5-bromo substituent for molecular diversification. Through detailed protocols, mechanistic insights, and illustrative diagrams, this document serves as a comprehensive resource for researchers aiming to harness the synthetic potential of this versatile intermediate.
Introduction: The Pyrimidine Scaffold in Modern Drug Discovery
Heterocyclic compounds containing the pyrimidine core are of immense interest to medicinal chemists.[4] As a fundamental component of nucleobases in DNA and RNA, the pyrimidine structure is recognized by biological systems, allowing derivatives to interact readily with enzymes and other cellular components.[4] This "privileged scaffold" status has led to a multitude of FDA-approved drugs for a wide array of diseases, including cancer, viral infections, and inflammatory conditions.[2][4]
The versatility of the pyrimidine ring lies in its capacity for substitution at multiple positions, enabling fine-tuning of a molecule's physicochemical and pharmacokinetic properties.[5] this compound emerges as a highly useful building block due to its distinct functional handles:
-
The 5-Bromo Group: This is the primary site for synthetic elaboration. The carbon-bromine bond is highly susceptible to palladium-catalyzed cross-coupling reactions, allowing for the facile introduction of aryl, heteroaryl, alkynyl, and amino moieties.[6][7]
-
The 2-(Methoxymethyl) Group: This substituent modulates the electronic properties of the pyrimidine ring and offers a potential site for metabolic interactions or further functionalization, while generally being stable to the conditions of cross-coupling.
This guide provides the technical insights necessary to effectively utilize this building block in complex synthetic campaigns.
Physicochemical and Spectroscopic Profile
A thorough understanding of a building block's properties is essential for its effective use.
Table 1: Core Physicochemical Properties of this compound
| Property | Value |
| CAS Number | 1198354-96-7 |
| Molecular Formula | C₆H₇BrN₂O |
| Molecular Weight | 203.04 g/mol |
| Appearance | White to off-white solid |
| Solubility | Soluble in common organic solvents (e.g., THF, DMF, Dioxane, Ethyl Acetate) |
Spectroscopic Characterization (Expected):
-
¹H NMR: Protons on the pyrimidine ring are expected to appear as distinct singlets in the aromatic region (δ 8.5-9.0 ppm). The methylene protons of the methoxymethyl group would appear as a singlet around δ 4.5-5.0 ppm, with the methyl protons appearing as a singlet around δ 3.4-3.8 ppm.
-
¹³C NMR: The carbon atoms of the pyrimidine ring will resonate in the δ 150-165 ppm range. The C-Br carbon will be shifted to approximately δ 110-120 ppm. The methylene and methyl carbons of the methoxymethyl group will appear in the aliphatic region.
-
Mass Spectrometry (MS): The mass spectrum will show a characteristic isotopic pattern for a molecule containing one bromine atom (¹⁹Br and ⁸¹Br in ~1:1 ratio), with molecular ion peaks (M+) at m/z 202 and 204.
Synthesis and Purification
While commercially available, understanding the synthesis of this compound provides context for potential impurities and scale-up strategies. A common route involves the modification of a pre-existing pyrimidine core.
Illustrative Synthetic Workflow
Caption: A generalized workflow for the synthesis and purification of pyrimidine derivatives.
Key Chemical Transformations: Palladium-Catalyzed Cross-Coupling
The synthetic utility of this compound is most powerfully demonstrated in palladium-catalyzed cross-coupling reactions. The reactivity of aryl halides in these transformations generally follows the order I > Br > Cl, making the C5-bromo position the primary site of reaction.[6]
Suzuki-Miyaura Coupling
The Suzuki-Miyaura reaction is a robust method for forming C(sp²)-C(sp²) bonds, ideal for creating biaryl or heteroaryl-aryl structures prevalent in pharmaceuticals.[8]
Mechanism Insight: The reaction proceeds via a catalytic cycle involving three key steps:
-
Oxidative Addition: The active Pd(0) catalyst inserts into the C-Br bond of the pyrimidine.[8]
-
Transmetalation: The organic group from the boronic acid (or ester), activated by a base, is transferred to the palladium center.
-
Reductive Elimination: The two organic fragments on the palladium complex couple, forming the desired product and regenerating the Pd(0) catalyst.[8]
Causality in Protocol Design:
-
Catalyst: Pd(PPh₃)₄ or Pd(dppf)Cl₂ are commonly used. Pd(PPh₃)₄ is a versatile Pd(0) source, while Pd(dppf)Cl₂ is often more robust and effective for heteroaromatic substrates.
-
Base: An aqueous base like Na₂CO₃ or K₃PO₄ is crucial. It activates the boronic acid to form a more nucleophilic boronate species, facilitating the transmetalation step.[9]
-
Solvent: A mixture of an organic solvent (like Dioxane or Toluene) and water is typical to dissolve both the organic and inorganic reagents.[10]
Caption: General scheme of the Suzuki-Miyaura coupling reaction.
Sonogashira Coupling
The Sonogashira coupling is the premier method for linking terminal alkynes to sp² carbons, creating 5-alkynylpyrimidines. These products are valuable intermediates, serving as precursors for more complex structures.[1]
Mechanism Insight: This reaction involves two interconnected catalytic cycles.[1]
-
Palladium Cycle: Oxidative addition of the Pd(0) catalyst to the C-Br bond.
-
Copper Cycle: The copper(I) co-catalyst reacts with the terminal alkyne in the presence of a base to form a copper(I) acetylide.[1]
-
Transmetalation: The copper acetylide transfers the alkynyl group to the palladium(II) complex.
-
Reductive Elimination: The product is released, regenerating the Pd(0) catalyst.
Causality in Protocol Design:
-
Catalysts: A dual-catalyst system is standard: a palladium complex (e.g., PdCl₂(PPh₃)₂) and a copper(I) salt (e.g., CuI). The copper co-catalyst is critical for activating the alkyne but can also promote undesired alkyne homocoupling (Glaser coupling); therefore, reactions must be run under an inert atmosphere.[11]
-
Base: An amine base, such as triethylamine (Et₃N) or diisopropylethylamine (DIPEA), is used to deprotonate the terminal alkyne and neutralize the HBr formed during the reaction.
-
Solvent: Anhydrous, degassed solvents like THF or DMF are essential to prevent catalyst deactivation and side reactions.[1]
Buchwald-Hartwig Amination
For the synthesis of C-N bonds, the Buchwald-Hartwig amination is a powerful and broadly applicable transformation.[12] It allows for the coupling of primary or secondary amines with the pyrimidine core, a key step in synthesizing many biologically active molecules.
Mechanism Insight: The catalytic cycle mirrors other cross-coupling reactions: oxidative addition of Pd(0) to the C-Br bond, coordination of the amine, deprotonation by a strong base to form a palladium-amido complex, and finally, reductive elimination to form the C-N bond and regenerate the Pd(0) catalyst.[12][13]
Causality in Protocol Design:
-
Catalyst/Ligand: The choice of phosphine ligand is critical and has evolved over "generations" of catalyst systems.[12] Bulky, electron-rich ligands (e.g., Xantphos, tBuBrettPhos) are often required to promote the reductive elimination step, which can be challenging.[13][14]
-
Base: A strong, non-nucleophilic base like sodium tert-butoxide (NaOtBu) or lithium bis(trimethylsilyl)amide (LHMDS) is necessary to deprotonate the amine after it coordinates to the palladium center.
-
Atmosphere: Strict exclusion of air is mandatory as the Pd(0) species and the phosphine ligands are oxygen-sensitive.
Detailed Experimental Protocols
The following protocols are generalized and should be optimized for specific substrates.
Protocol 1: Suzuki-Miyaura Coupling of this compound
Materials:
-
This compound (1.0 equiv.)
-
Arylboronic acid (1.2 equiv.)
-
Pd(PPh₃)₄ (0.05 equiv.)
-
Sodium Carbonate (Na₂CO₃) (2.0 equiv.)
-
1,4-Dioxane and Water (4:1 ratio, degassed)
-
Schlenk flask, magnetic stirrer, condenser, inert atmosphere (Argon or Nitrogen)
Procedure:
-
To a flame-dried Schlenk flask under an inert atmosphere, add this compound, the arylboronic acid, Pd(PPh₃)₄, and Na₂CO₃.
-
Evacuate and backfill the flask with inert gas three times.
-
Add the degassed 4:1 dioxane/water solvent mixture via syringe.
-
Heat the reaction mixture to 90-100 °C with vigorous stirring.
-
Monitor the reaction progress by TLC or LC-MS.
-
Upon completion, cool the mixture to room temperature and dilute with ethyl acetate.
-
Wash the organic layer with water, then brine. Dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.[8]
-
Purify the crude product by flash column chromatography.
Protocol 2: Sonogashira Coupling of this compound
Materials:
-
This compound (1.0 equiv.)
-
Terminal alkyne (1.2 equiv.)
-
PdCl₂(PPh₃)₂ (0.03 equiv.)
-
Copper(I) Iodide (CuI) (0.06 equiv.)
-
Triethylamine (Et₃N) (2.5 equiv.)
-
Anhydrous, degassed THF
-
Schlenk flask, magnetic stirrer, inert atmosphere (Argon or Nitrogen)
Procedure:
-
To a dry Schlenk flask under an inert atmosphere, add this compound, PdCl₂(PPh₃)₂, and CuI.
-
Evacuate and backfill the flask with inert gas three times.
-
Add anhydrous, degassed THF, followed by Et₃N and the terminal alkyne via syringe.
-
Stir the reaction at room temperature or with gentle heating (40-50 °C).
-
Monitor the reaction progress by TLC or LC-MS.
-
Upon completion, filter the reaction mixture through a pad of Celite to remove catalyst residues, washing with THF or ethyl acetate.
-
Concentrate the filtrate under reduced pressure.
-
Purify the crude product by flash column chromatography.
Conclusion
This compound is a highly valuable and versatile building block for drug discovery and medicinal chemistry. Its strategically placed reactive handle at the C5 position allows for predictable and efficient functionalization via robust palladium-catalyzed cross-coupling reactions. By understanding the mechanistic principles behind these transformations and carefully selecting reaction conditions, researchers can rapidly generate diverse libraries of novel pyrimidine derivatives. This guide provides the foundational knowledge and practical protocols to empower scientists to fully exploit the synthetic potential of this important heterocyclic intermediate.
References
- Jadhav, S. D., Tripathi, A., & Sharma, A. (2021). Pyrimidine: An elite heterocyclic leitmotif in drug discovery-synthesis and biological activity. Archiv der Pharmazie, 354(11), e2100223. [Link]
- Noolvi, M. N., Patel, H. M., Bhardwaj, V., & Chauhan, A. (2023). Recent Advances in Pyrimidine-Based Drugs. Molecules, 28(15), 5840. [Link]
- ResearchGate. (n.d.). Marketed pyrimidine scaffold containing drugs. [Link]
- Tarasov, A., et al. (2016). Roles of Pyridine and Pyrimidine Derivatives as Privileged Scaffolds in Anticancer Agents. Current Medicinal Chemistry, 23(33), 3749-3789. [Link]
- Mor, S., et al. (2024). Pyrimidines: A New Versatile Molecule in the Drug Development Field, Scope, and Future Aspects. Pharmaceuticals, 17(3), 350. [Link]
- Wikipedia. (n.d.).
- National Center for Biotechnology Information. (n.d.). PubChem Compound Summary for CID 139657, Pyrimidine, 5-bromo-2-methoxy-. [Link]
- ResearchGate. (n.d.). Sonogashira cross-coupling reaction of 5-bromoindole 15 with phenylacetylene 16. [Link]
- Graham, D. W. (2012). Aqueous-phase Sonogashira alkynylation to synthesize 5-substituted pyrimidine and 8-substituted purine nucleosides. Current Protocols in Nucleic Acid Chemistry, Chapter 1, Unit1.27. [Link]
- Chemistry LibreTexts. (2023).
- Al-Masoudi, N. A., & Al-Soud, Y. A. (2013). Synthesis of New N-Arylpyrimidin-2-amine Derivatives Using a Palladium Catalyst. Molecules, 18(7), 8345–8355. [Link]
- Wikipedia. (n.d.). Sonogashira coupling. [Link]
- Organic Chemistry Portal. (n.d.). Buchwald-Hartwig Cross Coupling Reaction. [Link]
- Wong, K. T., et al. (2023). Microwave-Assisted Buchwald–Hartwig Double Amination: A Rapid and Promising Approach for the Synthesis of TADF Compounds. ACS Omega, 8(31), 28198–28207. [Link]
- Billingsley, K. L., & Buchwald, S. L. (2009). A General and Efficient Method for the Suzuki-Miyaura Coupling of 2-Pyridyl Nucleophiles. Angewandte Chemie International Edition, 48(27), 4969–4973. [Link]
- NINGBO INNO PHARMCHEM CO.,LTD. (n.d.). The Role of 5-Bromo-2-chloropyrimidine in Modern Pharmaceutical Synthesis. [Link]
- Hameed, A., et al. (2017). Efficient Synthesis of Novel Pyridine-Based Derivatives via Suzuki Cross-Coupling Reaction of Commercially Available 5-Bromo-2-methylpyridin-3-amine: Quantum Mechanical Investigations and Biological Activities. Molecules, 22(2), 203. [Link]
- Thompson, A. M., et al. (2003). 5-Pyrimidylboronic acid and 2-methoxy-5-pyrimidylboronic acid: new heteroarylpyrimidine derivatives via Suzuki cross-coupling reactions. Organic & Biomolecular Chemistry, 1(10), 1732–1741. [Link]
Sources
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. mdpi.com [mdpi.com]
- 3. researchgate.net [researchgate.net]
- 4. Pyrimidine: An elite heterocyclic leitmotif in drug discovery-synthesis and biological activity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Pyrimidines: A New Versatile Molecule in the Drug Development Field, Scope, and Future Aspects - PMC [pmc.ncbi.nlm.nih.gov]
- 6. pdf.benchchem.com [pdf.benchchem.com]
- 7. pdf.benchchem.com [pdf.benchchem.com]
- 8. pdf.benchchem.com [pdf.benchchem.com]
- 9. mdpi.com [mdpi.com]
- 10. 5-Pyrimidylboronic acid and 2-methoxy-5-pyrimidylboronic acid: new heteroarylpyrimidine derivatives via Suzuki cross-coupling reactions - Organic & Biomolecular Chemistry (RSC Publishing) [pubs.rsc.org]
- 11. Sonogashira coupling - Wikipedia [en.wikipedia.org]
- 12. Buchwald–Hartwig amination - Wikipedia [en.wikipedia.org]
- 13. chem.libretexts.org [chem.libretexts.org]
- 14. Synthesis of New N-Arylpyrimidin-2-amine Derivatives Using a Palladium Catalyst - PMC [pmc.ncbi.nlm.nih.gov]
The Pyrimidine Core: A Privileged Scaffold in Modern Medicinal Chemistry
An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals
Abstract
The pyrimidine nucleus, a foundational six-membered aromatic heterocycle, stands as a cornerstone in the edifice of medicinal chemistry.[1][2] Its inherent presence in the essential biomolecules of life—the nucleobases cytosine, thymine, and uracil—renders it a "privileged scaffold," one that is readily recognized and processed by biological systems.[3][4] This biocompatibility, coupled with its synthetic tractability, has made the pyrimidine core a fertile ground for the discovery and development of a vast arsenal of therapeutic agents.[5][6] This guide provides a comprehensive exploration of pyrimidine derivatives in medicinal chemistry, delving into their synthesis, structure-activity relationships (SAR), and diverse therapeutic applications, including their roles as anticancer, antiviral, antimicrobial, and anti-inflammatory agents. We will elucidate the causal relationships behind experimental designs and provide actionable insights for drug development professionals.
The Enduring Significance of the Pyrimidine Scaffold
The pyrimidine ring system, characterized by two nitrogen atoms at positions 1 and 3, is not merely a synthetic curiosity but a fundamental component of life itself.[2] Its derivatives are integral to the structure of DNA and RNA, and it is found in essential cofactors like thiamine (Vitamin B1).[1][2] This profound biological role provides a unique advantage in drug design; pyrimidine-based molecules can readily interact with a multitude of enzymes and receptors, often acting as antagonists or mimetics of endogenous ligands.[3][7]
The versatility of the pyrimidine scaffold is further enhanced by its chemical properties. The nitrogen atoms influence the electron distribution within the ring, creating sites for hydrogen bonding and other non-covalent interactions that are crucial for drug-target binding.[8] Furthermore, the ring can be readily functionalized at multiple positions (C2, C4, C5, and C6), allowing for the fine-tuning of steric, electronic, and pharmacokinetic properties to optimize potency and selectivity.[5] This synthetic accessibility has led to a remarkable number of FDA-approved drugs containing the pyrimidine motif and a continuous pipeline of new candidates.[3]
Synthetic Strategies: Building the Pyrimidine Core
The construction of the pyrimidine ring is a well-established field in organic chemistry, with several robust methods available to the medicinal chemist. The choice of synthetic route is often dictated by the desired substitution pattern and the availability of starting materials.
The Biginelli Reaction: A Classic Multicomponent Approach
One of the most venerable and efficient methods for synthesizing dihydropyrimidinones is the Biginelli reaction. This one-pot, three-component condensation involves an aldehyde, a β-ketoester (like ethyl acetoacetate), and urea or thiourea.[9]
Experimental Protocol: Representative Biginelli Reaction
-
Reactant Preparation: In a round-bottom flask, dissolve the aldehyde (1 mmol), ethyl acetoacetate (1 mmol), and urea (1.2 mmol) in a suitable solvent (e.g., ethanol, 10 mL).
-
Catalysis: Add a catalytic amount of an acid (e.g., a few drops of concentrated HCl).
-
Reaction: Reflux the mixture for 2-4 hours, monitoring the reaction progress by Thin Layer Chromatography (TLC).
-
Work-up: Upon completion, cool the reaction mixture to room temperature. The product often precipitates out of the solution.
-
Purification: Collect the solid by filtration, wash with cold ethanol, and recrystallize from a suitable solvent to obtain the pure dihydropyrimidinone.
The elegance of the Biginelli reaction lies in its atom economy and operational simplicity, making it a favored method for generating diverse libraries of pyrimidine derivatives for high-throughput screening.
Condensation of 1,3-Dicarbonyl Compounds with Amidines
A more general and widely used approach involves the condensation of a 1,3-dicarbonyl compound with an amidine or a related species like guanidine or urea.[10] This method allows for a greater diversity of substituents on the final pyrimidine ring.
Experimental Protocol: General Pyrimidine Synthesis
-
Reactant Mixing: To a solution of the 1,3-dicarbonyl compound (1 eq) in an appropriate solvent (e.g., ethanol, isopropanol), add the amidine hydrochloride (1 eq) and a base (e.g., sodium ethoxide, 1 eq).
-
Reaction Conditions: The reaction mixture is typically stirred at room temperature or heated to reflux for several hours.
-
Monitoring: The progress of the reaction is monitored by TLC or LC-MS.
-
Isolation: After the reaction is complete, the solvent is removed under reduced pressure. The residue is then taken up in water and neutralized with acid. The resulting precipitate is collected by filtration.
-
Purification: The crude product is purified by recrystallization or column chromatography.
This method's versatility allows for the introduction of a wide array of functional groups, which is critical for exploring the structure-activity relationships of new pyrimidine series.[1]
Therapeutic Applications of Pyrimidine Derivatives
The privileged nature of the pyrimidine scaffold has been exploited to develop drugs for a wide spectrum of diseases.[11] The following sections will explore some of the most significant therapeutic areas where pyrimidine derivatives have made a major impact.
Anticancer Agents: Targeting the Machinery of Cell Division
The role of pyrimidines in nucleic acid synthesis makes them prime targets for anticancer drug development.[12][13] Many pyrimidine-based anticancer agents function as antimetabolites, interfering with the synthesis of DNA and RNA, thereby preferentially killing rapidly dividing cancer cells.[7][14]
Mechanism of Action: Inhibition of Thymidylate Synthase
A key enzyme in the de novo synthesis of pyrimidines is thymidylate synthase (TS), which catalyzes the methylation of deoxyuridine monophosphate (dUMP) to deoxythymidine monophosphate (dTMP), an essential precursor for DNA synthesis.[15] Inhibition of TS leads to a depletion of dTMP, which in turn disrupts DNA replication and induces apoptosis in cancer cells.[15]
5-Fluorouracil (5-FU): A Cornerstone of Chemotherapy
5-Fluorouracil (5-FU) is a classic example of a pyrimidine-based antimetabolite.[12][16] Once inside the cell, 5-FU is converted to fluorodeoxyuridine monophosphate (FdUMP), which forms a stable ternary complex with TS and the cofactor N⁵,N¹⁰-methylenetetrahydrofolate, effectively inhibiting the enzyme.[16]
dot digraph "5-FU_Mechanism_of_Action" { graph [rankdir="LR", splines=ortho, nodesep=0.4]; node [shape=box, style="rounded,filled", fontname="Arial", fontsize=10, margin=0.1, width=1.2, height=0.6]; edge [fontname="Arial", fontsize=9, arrowhead=vee, arrowsize=0.7];
"5-FU" [fillcolor="#FBBC05", fontcolor="#202124"]; "FdUMP" [fillcolor="#EA4335", fontcolor="#FFFFFF"]; "TS" [label="Thymidylate\nSynthase (TS)", fillcolor="#4285F4", fontcolor="#FFFFFF"]; "dUMP" [fillcolor="#F1F3F4", fontcolor="#202124"]; "dTMP" [fillcolor="#34A853", fontcolor="#FFFFFF"]; "DNA_Synthesis" [label="DNA Synthesis", fillcolor="#5F6368", fontcolor="#FFFFFF"]; "Apoptosis" [label="Apoptosis", fillcolor="#EA4335", fontcolor="#FFFFFF"]; "Ternary_Complex" [label="Inhibitory Ternary\nComplex", shape=ellipse, fillcolor="#F1F3F4", fontcolor="#202124"];
"5-FU" -> "FdUMP" [label="Metabolic\nActivation"]; "dUMP" -> "dTMP" [label="Methylation"]; "TS" -> "dTMP"; "dTMP" -> "DNA_Synthesis"; "FdUMP" -> "Ternary_Complex"; "TS" -> "Ternary_Complex"; "Ternary_Complex" -> "Apoptosis" [label="Inhibition of\nDNA Synthesis"]; "DNA_Synthesis" -> Apoptosis [style=invis]; } Caption: Mechanism of 5-Fluorouracil (5-FU) action.
Modern Pyrimidine-Based Anticancer Drugs
Beyond classical antimetabolites, newer pyrimidine derivatives have been developed as highly specific kinase inhibitors.[16] For example, Imatinib and Dasatinib , while primarily known as quinoline and thiazole derivatives respectively, both incorporate a critical pyrimidine moiety that contributes to their binding to the ATP pocket of tyrosine kinases like BCR-Abl.[16]
| Drug | Target | Cancer Indication |
| 5-Fluorouracil | Thymidylate Synthase | Colorectal, Breast, Stomach, Pancreatic Cancer |
| Gemcitabine | DNA Polymerase | Pancreatic, Lung, Breast, Ovarian Cancer[16] |
| Capecitabine | Thymidylate Synthase (pro-drug of 5-FU) | Colorectal, Breast Cancer |
| Imatinib | BCR-Abl, c-KIT, PDGFR | Chronic Myeloid Leukemia, GIST[16] |
| Erlotinib | EGFR Tyrosine Kinase | Non-Small Cell Lung Cancer, Pancreatic Cancer[17] |
Antiviral Agents: Halting Viral Replication
The essential role of pyrimidines in nucleic acid synthesis also makes them attractive targets for antiviral therapies.[18] Many antiviral drugs are nucleoside analogs that, after intracellular phosphorylation, are incorporated into the growing viral DNA or RNA chain, leading to chain termination.[14]
Zidovudine (AZT): A Landmark in HIV Treatment
Zidovudine (AZT) was the first approved drug for the treatment of HIV.[12] It is a thymidine analog in which the 3'-hydroxyl group is replaced by an azido group. Once incorporated into the viral DNA by reverse transcriptase, the absence of the 3'-hydroxyl group prevents the formation of the next phosphodiester bond, thus terminating DNA chain elongation.
dot digraph "AZT_Mechanism" { graph [rankdir="TB", splines=ortho, nodesep=0.5]; node [shape=box, style="rounded,filled", fontname="Arial", fontsize=10, margin=0.1, width=1.5, height=0.7]; edge [fontname="Arial", fontsize=9, arrowhead=vee, arrowsize=0.7];
} Caption: Mechanism of Zidovudine (AZT) as a chain terminator.
Other important antiviral pyrimidine derivatives include Idoxuridine and Trifluridine , which are used to treat herpes simplex virus infections.[12] More recently, pyrimidine derivatives have been investigated for their activity against a broad range of viruses, including influenza, dengue, and coronaviruses.[17][18][19]
Antimicrobial Agents: Combating Bacterial and Fungal Infections
The pyrimidine scaffold is also a key component of several antimicrobial agents.[20][21] These compounds often work by inhibiting essential metabolic pathways in bacteria and fungi that are not present in humans.
Trimethoprim: A Selective Inhibitor of Dihydrofolate Reductase
Trimethoprim is a widely used antibacterial agent that selectively inhibits bacterial dihydrofolate reductase (DHFR), an enzyme crucial for the synthesis of tetrahydrofolate, a cofactor required for the synthesis of purines, pyrimidines, and several amino acids.[12] The selectivity of trimethoprim arises from its much higher affinity for bacterial DHFR compared to the mammalian enzyme. It is often used in combination with sulfamethoxazole, which inhibits an earlier step in the same metabolic pathway, leading to a synergistic antibacterial effect.
| Drug | Mechanism of Action | Spectrum of Activity |
| Trimethoprim | Dihydrofolate Reductase Inhibitor | Broad-spectrum antibacterial[12] |
| Sulfadiazine | Dihydropteroate Synthase Inhibitor | Broad-spectrum antibacterial[12] |
| Flucytosine | Fungal RNA and DNA Synthesis Inhibitor | Antifungal |
Anti-inflammatory Agents: Modulating the Immune Response
Chronic inflammation is a hallmark of many diseases, including rheumatoid arthritis, inflammatory bowel disease, and psoriasis.[22] Pyrimidine derivatives have emerged as important therapeutic agents for these conditions, often by targeting key signaling pathways in the immune system.[23][24]
Tofacitinib: A Janus Kinase (JAK) Inhibitor
Tofacitinib is an oral medication used to treat rheumatoid arthritis and other inflammatory diseases.[24] It is a potent inhibitor of the Janus kinase (JAK) family of enzymes, which play a critical role in the signaling of numerous cytokines that drive inflammation. By blocking JAK signaling, tofacitinib reduces the production of pro-inflammatory mediators.
Other pyrimidine derivatives with anti-inflammatory properties include Proquazone and Epirizole , which are non-steroidal anti-inflammatory drugs (NSAIDs).[24]
Structure-Activity Relationships (SAR): Guiding Rational Drug Design
The development of potent and selective pyrimidine-based drugs relies heavily on understanding their structure-activity relationships (SAR).[1][25] By systematically modifying the substituents on the pyrimidine ring, medicinal chemists can optimize a compound's interaction with its biological target and improve its pharmacokinetic properties.
For example, in the development of kinase inhibitors, the substituents at the C2, C4, and C5 positions are often crucial for achieving selectivity. A bulky group at one position might favor binding to one kinase over another due to differences in the shape and size of their ATP-binding pockets. Similarly, the introduction of polar groups can enhance solubility and modulate cell permeability.
Future Perspectives and Conclusion
The pyrimidine scaffold continues to be a highly valuable and versatile platform in medicinal chemistry.[3][11] The increasing understanding of the genetic and molecular basis of diseases is revealing new therapeutic targets, and the synthetic tractability of pyrimidines makes them ideal starting points for the development of novel inhibitors and modulators.[5] Future research will likely focus on the development of more selective and potent pyrimidine derivatives with improved safety profiles. The exploration of novel fused pyrimidine systems and the use of computational methods to guide the design of new compounds will undoubtedly lead to the discovery of the next generation of pyrimidine-based drugs.[13]
References
- Natarajan, R., Samy, H. N. A., Sivaperuman, A., & Subramani, A. (2023). Structure-Activity Relationships of Pyrimidine Derivatives and their Biological Activity - A Review. Medicinal Chemistry, 19(1), 10-30.
- MDPI. (n.d.).
- Nammalwar, B., & Bunce, R. A. (2024). Recent Advances in Pyrimidine-Based Drugs. Pharmaceuticals, 17(1), 104.
- Recent discoveries and development towards its medicinal impact. (2024).
- MDPI. (n.d.). Novel Pyrimidine Derivatives as Antioxidant and Anticancer Agents: Design, Synthesis and Molecular Modeling Studies.
- MDPI. (n.d.).
- Synthesis of Certain Pyrimidine Derivatives as Antimicrobial Agents and Anti-Inflamm
- Synthesis and Biological Activities of Some Pyrimidine Deriv
- Recent Studies on the Anticancer Activity of Pyrimidine Deriv
- Recent medicinal approaches of novel pyrimidine analogs: A review. (2023).
- Novel Pyrimidine Derivatives as Potential Anticancer Agents: Synthesis, Biological Evaluation and Molecular Docking Study. (2021).
- A REVIEW: ANTICANCER ACTIVITY OF PYRIMIDINE ANALOGUES. (2021).
- Role of Pyrimidine Derivatives in the Tre
- Pyrimidine: An elite heterocyclic leitmotif in drug discovery-synthesis and biological activity. (2021).
- Structure–Activity Relationship of Novel Pyrimidine Derivatives with Potent Inhibitory Activities against Mycobacterium tuberculosis. (2023).
- Exploring 4,7-Disubstituted Pyrimido[4,5-d]pyrimidines as Antiviral and Anticancer Agents. (2024).
- Natarajan, R., Samy, H. N. A., Sivaperuman, A., & Subramani, A. (2023). Structure-Activity Relationships of Pyrimidine Derivatives and their Biological Activity - A Review. Medicinal Chemistry, 19(1), 10-30.
- Research developments in the syntheses, anti-inflammatory activities and structure–activity rel
- A REVIEW ON THE SYNTHESIS AND THERAPEUTIC POTENTIAL OF PYRIMIDINE DERIV
- Research developments in the syntheses, anti-inflammatory activities and structure–activity rel
- Synthesis and antibacterial properties of pyrimidine deriv
- Comparative Study of Pyridine and Pyrimidine Derivatives as Promising Anti-Inflammatory Agents: Design, Synthesis, and LPS-Induced RAW 264.7 Macrophages. (n.d.).
- Recent Development of Pyrimidine‐Containing Antimicrobial Agents. (n.d.).
- Structure-Activity Relationship of Pyrimidine Derivatives: A Comparative Guide for Drug Development Professionals. (n.d.).
- Pyrimidine as antiinflamm
- The Anti-inflammatory Potential of Pyrimidine Derivatives: A Technical Guide for Drug Discovery. (n.d.).
- Use of Pyrimidine and Its Derivative in Pharmaceuticals: A Review. (2025).
- Pyrimidines: A New Versatile Molecule in the Drug Development Field, Scope, and Future Aspects. (n.d.).
- A mini review of pyrimidine and fused pyrimidine marketed drugs. (n.d.).
- Antibacterial activity of pyrimidine deriv
- Discovery of a Broad-Spectrum Antiviral Compound That Inhibits Pyrimidine Biosynthesis and Establishes a Type 1 Interferon-Independent Antiviral St
- Pyrimidine nucleoside analogs in cancer tre
- Chemical structures of the most active antiviral pyrimidine deriv
- Design and synthesis of novel pyrimidine derivatives as potent antitubercular agents. (2019).
- Enzymology of Purine and Pyrimidine Antimetabolites Used in the Tre
- Current Chemistry Letters Synthesis, reactions, and applications of pyrimidine deriv
- Nammalwar, B., & Bunce, R. A. (2024). Recent Advances in Pyrimidine-Based Drugs. Pharmaceuticals, 17(1), 104.
- Antiviral Activity of Pyrimidine Containing Compounds: P
- Anti-Covid-19 Drug Analogues: Synthesis of Novel Pyrimidine Thioglycosides as Antiviral Agents Against SARS-COV-2 and Avian Influenza H5N1 Viruses. (2021).
- Pyrimidine Nucleoside Analogues: Mechanisms of Action and Clinical Applic
- Synthesis of Some Pyrimidine and Fused Pyrimidine Derivatives with Antimicrobial and Anticancer Activities. (n.d.).
- Role of Pyrimidine Derivatives in the Tre
- Structures of active drugs containing fused pyrimidine. (n.d.).
- Mechanism of action of pyrimidine analogues. (n.d.).
- Recent Advances in Pyrimidine-Based Drugs. (n.d.).
Sources
- 1. Structure-Activity Relationships of Pyrimidine Derivatives and their Biological Activity - A Review - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. gsconlinepress.com [gsconlinepress.com]
- 3. Pyrimidine: An elite heterocyclic leitmotif in drug discovery-synthesis and biological activity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. rroij.com [rroij.com]
- 5. Recent Advances in Pyrimidine-Based Drugs | MDPI [mdpi.com]
- 6. files.core.ac.uk [files.core.ac.uk]
- 7. Enzymology of Purine and Pyrimidine Antimetabolites Used in the Treatment of Cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Recent Advances in Pyrimidine-Based Drugs - PMC [pmc.ncbi.nlm.nih.gov]
- 9. jrasb.com [jrasb.com]
- 10. growingscience.com [growingscience.com]
- 11. Recent medicinal approaches of novel pyrimidine analogs: A review - PMC [pmc.ncbi.nlm.nih.gov]
- 12. ijcrt.org [ijcrt.org]
- 13. researchgate.net [researchgate.net]
- 14. tandfonline.com [tandfonline.com]
- 15. pdf.benchchem.com [pdf.benchchem.com]
- 16. researchgate.net [researchgate.net]
- 17. mdpi.com [mdpi.com]
- 18. Antiviral Activity of Pyrimidine Containing Compounds: Patent Review - PubMed [pubmed.ncbi.nlm.nih.gov]
- 19. journals.asm.org [journals.asm.org]
- 20. mdpi.com [mdpi.com]
- 21. Synthesis and Biological Activities of Some Pyrimidine Derivatives: A Review – Oriental Journal of Chemistry [orientjchem.org]
- 22. pdf.benchchem.com [pdf.benchchem.com]
- 23. mdpi.com [mdpi.com]
- 24. Research developments in the syntheses, anti-inflammatory activities and structure–activity relationships of pyrimidines - RSC Advances (RSC Publishing) DOI:10.1039/D0RA10657G [pubs.rsc.org]
- 25. pubs.acs.org [pubs.acs.org]
An In-depth Technical Guide to the Physical and Chemical Properties of Substituted Bromopyrimidines
Introduction: The Pivotal Role of Bromopyrimidines in Modern Chemistry
Substituted bromopyrimidines are a class of heterocyclic compounds that have garnered significant attention in the fields of medicinal chemistry, agrochemicals, and materials science.[1][2] The pyrimidine core is a fundamental component of nucleic acids, and its derivatives exhibit a wide spectrum of biological activities.[2][3] The introduction of a bromine substituent onto the pyrimidine ring provides a versatile synthetic handle for a variety of chemical transformations, most notably palladium-catalyzed cross-coupling reactions.[4][5][6] This reactivity allows for the construction of complex molecular architectures, making bromopyrimidines invaluable intermediates in the synthesis of novel therapeutic agents and functional materials.[7][8][9]
This guide provides a comprehensive overview of the physical and chemical properties of substituted bromopyrimidines, offering insights into their synthesis, reactivity, and characterization. It is intended to serve as a valuable resource for researchers, scientists, and drug development professionals, enabling them to leverage the unique attributes of these compounds in their scientific endeavors.
Synthesis of Substituted Bromopyrimidines: A Practical Approach
The synthesis of substituted bromopyrimidines can be achieved through various methods, with the choice of strategy often dictated by the desired substitution pattern and the nature of the substituents.
One-Pot Synthesis of 4-Bromopyrimidines
A straightforward and efficient one-pot reaction has been developed for the synthesis of 4-bromopyrimidines and condensed 4-bromopyrimidines.[10] This method involves the cyclization of N-(cyanovinyl)amidines in the presence of dry hydrogen bromide in dioxane.[10] The reaction proceeds by stirring the reactants for a couple of hours, offering a less time-consuming alternative to multi-step procedures that often involve hazardous reagents like phosphorous oxybromide.[10]
Diagram of the One-Pot Synthesis of 4-Bromopyrimidines
Caption: A schematic representation of a Suzuki-Miyaura cross-coupling reaction.
Representative Protocol for a Suzuki-Miyaura Coupling Reaction
-
To a dry Schlenk flask, add the bromopyrimidine (1.0 eq.), the corresponding boronic acid or ester (1.2-1.5 eq.), a suitable base (e.g., K₂CO₃, 2.0-3.0 eq.), and the palladium catalyst (e.g., Pd(PPh₃)₄, 2-5 mol%). [5]2. Seal the flask, and evacuate and backfill with an inert gas (e.g., Argon or Nitrogen) three times. [5]3. Add a degassed solvent mixture (e.g., 4:1 Dioxane/Water) via syringe. [5]4. Heat the reaction mixture to the desired temperature (e.g., 80-100°C) and monitor the reaction progress by TLC or LC-MS.
-
Upon completion, cool the reaction mixture, and perform an aqueous work-up. Extract the product with a suitable organic solvent, dry the organic layer, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography or recrystallization.
Applications in Drug Discovery
The versatility of substituted bromopyrimidines as synthetic intermediates has led to their widespread use in drug discovery. [1][2]They are key building blocks for the synthesis of compounds targeting a range of diseases, including cancer, viral infections, and inflammatory conditions. [1][3][7]For instance, a series of 5-bromo-pyrimidine derivatives have been synthesized and evaluated as tyrosine kinase inhibitors, showing potent activity against Bcr/Abl kinase. [7]The position of the bromo-substituent can significantly impact the biological activity of the final compound. [11][12]
Conclusion
Substituted bromopyrimidines are a fundamentally important class of compounds with a rich and diverse chemistry. Their well-defined physical properties, predictable reactivity, and amenability to a wide range of chemical transformations make them indispensable tools for chemists in both academia and industry. A thorough understanding of their synthesis, characterization, and reactivity is paramount for the successful design and development of novel molecules with desired biological and material properties.
References
- Ahluwalia, V. K., et al. (1999). SYNTHESIS OF SOME 4-BROMOPYRIMIDINES AND CONDENSED 4-BROMOPYRIMIDINES BY ONE-POT REACTION. HETEROCYCLES, 51(11), 2721-2728.
- NINGBO INNO PHARMCHEM CO.,LTD. (2026).
- Benchchem. (2025). A Comparative Guide to the Reactivity of 3-Bromo-2-chloropyridine and 2,3-dibromopyridine in Cross-Coupling Reactions.
- Benchchem. (2025). A Comparative Guide to the Spectroscopic Analysis of 2-Amino-4-bromopyrimidine.
- Anis, E., et al. (2015). Synthesis of a new series of substituted pyrimidines and its evaluation for antibacterial and antinociceptive effects. PubMed.
- PubChem. (n.d.). 4-Bromopyrimidine.
- PubChem. (n.d.). 2-Bromopyrimidine.
- Raju, G. J., et al. (2016). Part-1: Design, synthesis and biological evaluation of novel bromo-pyrimidine analogs as tyrosine kinase inhibitors. PubMed.
- Benchchem. (2025).
- Benchchem. (2025). Determining the Solubility of 3-Bromopyridine-D4: A Technical Guide.
- Benchchem. (2025).
- Anis, E., et al. (2015). Synthesis of a New Series of Substituted Pyrimidines and Its Evaluation for Antibacterial and Antinociceptive Effects.
- NINGBO INNO PHARMCHEM CO.,LTD. (n.d.). The Role of 4-Bromopyridine Hydrochloride in Modern Pharmaceutical Synthesis.
- NINGBO INNO PHARMCHEM CO.,LTD. (n.d.). Exploring Applications: 4-Bromopyridine Hydrochloride in Medicinal Chemistry Research.
- PubChem. (n.d.). 5-Bromopyrimidine.
- PubChem. (n.d.). 3-Bromopyridine.
- Molbase. (n.d.). 2-Bromopyrimidine(4595-60-2)MSDS Melting Point Boiling Density Storage Transport.
- Aslam, S., et al. (2018). Suzuki–Miyaura Reactions of (4-bromophenyl)
- Benchchem. (2025).
- Cheméo. (n.d.). 4-Bromopyridine (CAS 1120-87-2) - Chemical & Physical Properties.
- Anis, E., et al. (2015). Synthesis of a New Series of Substituted Pyrimidines and Its Evaluation for Antibacterial and Antinociceptive Effects.
- ResearchGate. (2025). Palladium-Catalyzed Cross-Coupling Reaction of 2-and/or 5-Substituted 4,6-Dichloropyrimidines with Arylboronic Acids | Request PDF.
- Reddit. (2024). Help with 4-Bromopyridine HCl : r/Chempros.
- PubChem. (n.d.). 2-Bromopyridine.
- PubChem. (n.d.). 4-Bromopyridine-2-carbaldehyde.
- ResearchGate. (n.d.). Carbonylative cross-coupling reaction of 2-bromopyridine with....
- AIST. (n.d.). Spectral Database for Organic Compounds (SDBS).
- University of Wisconsin-Madison. (n.d.).
- Taylor, R. D., et al. (2021). Recent Advances in Pyrimidine-Based Drugs. PubMed Central.
- ChemComplete. (2019, October 14). Solving Another Unknown Using NMR, IR and MS Spectroscopy - Example 3 [Video]. YouTube.
- Singh, P., et al. (2024). Pyrimidines: A New Versatile Molecule in the Drug Development Field, Scope, and Future Aspects. MDPI.
- Williams, R. (2022). pKa Data Compiled by R. Williams.
Sources
- 1. nbinno.com [nbinno.com]
- 2. Recent Advances in Pyrimidine-Based Drugs - PMC [pmc.ncbi.nlm.nih.gov]
- 3. mdpi.com [mdpi.com]
- 4. pdf.benchchem.com [pdf.benchchem.com]
- 5. pdf.benchchem.com [pdf.benchchem.com]
- 6. researchgate.net [researchgate.net]
- 7. Part-1: Design, synthesis and biological evaluation of novel bromo-pyrimidine analogs as tyrosine kinase inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. nbinno.com [nbinno.com]
- 9. nbinno.com [nbinno.com]
- 10. triggered.stanford.clockss.org [triggered.stanford.clockss.org]
- 11. Synthesis of a new series of substituted pyrimidines and its evaluation for antibacterial and antinociceptive effects - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. researchgate.net [researchgate.net]
Methodological & Application
Application Notes and Protocols for the Synthesis of Kinase Inhibitors Using 5-Bromo-2-(methoxymethyl)pyrimidine
For Researchers, Scientists, and Drug Development Professionals
Authored by: Senior Application Scientist, Gemini AI
Introduction: The Strategic Advantage of the 2,5-Disubstituted Pyrimidine Scaffold
The pyrimidine nucleus is a cornerstone in medicinal chemistry, recognized as a "privileged scaffold" due to its prevalence in a multitude of biologically active compounds, including a significant number of approved kinase inhibitors.[1] Kinases play a pivotal role in cellular signaling, and their dysregulation is a hallmark of many diseases, most notably cancer.[2] The development of small molecule kinase inhibitors has therefore become a major focus of modern drug discovery.
This application note details the synthetic utility of 5-Bromo-2-(methoxymethyl)pyrimidine , a versatile building block for the construction of novel kinase inhibitors. The strategic placement of a bromine atom at the 5-position and a methoxymethyl group at the 2-position offers a unique combination of reactivity and structural features. The bromine atom serves as a versatile handle for introducing molecular diversity through various palladium-catalyzed cross-coupling reactions, while the methoxymethyl group can influence the solubility, metabolic stability, and binding interactions of the final compound.[2]
The 2,5-disubstitution pattern on the pyrimidine ring is a common motif in many potent kinase inhibitors, allowing for the precise orientation of substituents to interact with key residues in the ATP-binding pocket of the target kinase. This guide provides detailed protocols for the application of Suzuki-Miyaura and Buchwald-Hartwig cross-coupling reactions to this compound, enabling the synthesis of diverse libraries of potential kinase inhibitors.
Core Synthetic Strategies: Leveraging Palladium Catalysis
Palladium-catalyzed cross-coupling reactions are powerful tools for the formation of carbon-carbon and carbon-nitrogen bonds, and they are central to the functionalization of the this compound core.
Suzuki-Miyaura Coupling: Forging Carbon-Carbon Bonds
The Suzuki-Miyaura reaction is a robust and widely used method for the formation of biaryl and heteroaryl structures, which are common features in kinase inhibitors. This reaction couples an organoboron reagent (typically a boronic acid or boronate ester) with an organic halide in the presence of a palladium catalyst and a base.
In the context of this compound, the Suzuki-Miyaura coupling allows for the introduction of a wide range of aryl and heteroaryl substituents at the 5-position. The general catalytic cycle is depicted below.
Caption: Generalized Catalytic Cycle for the Suzuki-Miyaura Coupling.
This protocol provides a general starting point for the Suzuki-Miyaura coupling of this compound with various aryl- and heteroarylboronic acids. Optimization of the catalyst, ligand, base, and solvent may be necessary for specific substrates.
Materials:
-
This compound (1.0 eq.)
-
Aryl- or Heteroarylboronic acid (1.2 - 1.5 eq.)
-
Palladium catalyst (e.g., Pd(PPh₃)₄, PdCl₂(dppf)) (2-5 mol%)
-
Base (e.g., K₂CO₃, Cs₂CO₃, K₃PO₄) (2.0 - 3.0 eq.)
-
Anhydrous, degassed solvent (e.g., 1,4-dioxane, toluene, DMF, or a mixture with water)
Procedure:
-
To an oven-dried reaction vessel, add this compound, the boronic acid, and the base.
-
Seal the vessel with a septum and purge with an inert gas (e.g., argon or nitrogen) for 10-15 minutes.
-
Under a positive pressure of inert gas, add the palladium catalyst.
-
Add the degassed solvent via syringe.
-
Heat the reaction mixture to the desired temperature (typically 80-110 °C) and stir vigorously.
-
Monitor the reaction progress by an appropriate method (e.g., TLC or LC-MS).
-
Upon completion, cool the reaction mixture to room temperature.
-
Dilute the mixture with an organic solvent (e.g., ethyl acetate) and wash with water and brine.
-
Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel to afford the desired 5-aryl-2-(methoxymethyl)pyrimidine.
Table 1: Exemplary Conditions for Suzuki-Miyaura Coupling
| Entry | Arylboronic Acid | Catalyst (mol%) | Base (eq.) | Solvent | Temp (°C) | Time (h) | Yield (%) |
| 1 | Phenylboronic acid | Pd(PPh₃)₄ (5) | K₂CO₃ (2) | Dioxane/H₂O (4:1) | 90 | 12 | 85 |
| 2 | 4-Methoxyphenylboronic acid | PdCl₂(dppf) (3) | Cs₂CO₃ (2.5) | Toluene | 100 | 8 | 92 |
| 3 | 3-Pyridinylboronic acid | Pd(PPh₃)₄ (5) | K₃PO₄ (3) | DMF | 110 | 16 | 78 |
Note: Yields are hypothetical and for illustrative purposes. Actual yields may vary depending on the specific substrates and reaction conditions.
Buchwald-Hartwig Amination: Constructing Carbon-Nitrogen Bonds
The Buchwald-Hartwig amination is a powerful palladium-catalyzed cross-coupling reaction for the formation of C-N bonds. This reaction is of paramount importance in medicinal chemistry as the introduction of an amino group is a common strategy to modulate the physicochemical properties and biological activity of drug candidates.
For this compound, the Buchwald-Hartwig amination allows for the introduction of a diverse range of primary and secondary amines at the 5-position. The catalytic cycle shares similarities with the Suzuki-Miyaura reaction.
Caption: Generalized Catalytic Cycle for the Buchwald-Hartwig Amination.
This protocol provides a general method for the Buchwald-Hartwig amination of this compound. The choice of ligand is often critical for the success of this reaction, with bulky, electron-rich phosphine ligands generally providing the best results.
Materials:
-
This compound (1.0 eq.)
-
Primary or secondary amine (1.1 - 1.5 eq.)
-
Palladium precursor (e.g., Pd₂(dba)₃, Pd(OAc)₂) (1-3 mol%)
-
Phosphine ligand (e.g., XPhos, RuPhos, BINAP) (2-6 mol%)
-
Base (e.g., NaOt-Bu, K₃PO₄, Cs₂CO₃) (1.5 - 2.5 eq.)
-
Anhydrous, degassed solvent (e.g., toluene, 1,4-dioxane)
Procedure:
-
To an oven-dried Schlenk tube or reaction vessel, add the palladium precursor and the phosphine ligand.
-
Seal the vessel and evacuate and backfill with an inert gas (e.g., argon) three times.
-
Under the inert atmosphere, add the base and this compound.
-
Add the degassed solvent via syringe.
-
Finally, add the amine via syringe.
-
Heat the reaction mixture to the desired temperature (typically 80-120 °C) and stir vigorously.
-
Monitor the reaction progress by an appropriate method (e.g., TLC or LC-MS).
-
Upon completion, cool the reaction mixture to room temperature.
-
Dilute the mixture with an organic solvent (e.g., ethyl acetate) and filter through a pad of celite to remove palladium residues.
-
Wash the filtrate with water and brine.
-
Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel to afford the desired 5-amino-2-(methoxymethyl)pyrimidine.
Table 2: Exemplary Conditions for Buchwald-Hartwig Amination
| Entry | Amine | Catalyst (mol%) | Ligand (mol%) | Base (eq.) | Solvent | Temp (°C) | Time (h) | Yield (%) |
| 1 | Aniline | Pd₂(dba)₃ (2) | XPhos (4) | NaOt-Bu (1.5) | Toluene | 100 | 6 | 90 |
| 2 | Morpholine | Pd(OAc)₂ (3) | BINAP (4.5) | Cs₂CO₃ (2) | Dioxane | 110 | 18 | 82 |
| 3 | Benzylamine | Pd₂(dba)₃ (2) | RuPhos (4) | K₃PO₄ (2.5) | Toluene | 100 | 12 | 88 |
Note: Yields are hypothetical and for illustrative purposes. Actual yields may vary depending on the specific substrates and reaction conditions.
Structure-Activity Relationship (SAR) Insights
The 2,5-disubstituted pyrimidine scaffold allows for systematic exploration of the structure-activity relationship (SAR) to optimize kinase inhibitory activity and selectivity.
-
The 5-Position: Substituents introduced at this position via Suzuki or Buchwald-Hartwig coupling can project into the solvent-exposed region of the ATP-binding site or make key interactions with the hinge region, depending on the specific kinase. Aromatic and heteroaromatic groups can engage in π-stacking interactions, while amino substituents can form hydrogen bonds.
-
The 2-Position: The methoxymethyl group at the 2-position can influence the overall physicochemical properties of the molecule, such as solubility and lipophilicity. It may also participate in hydrogen bonding with the kinase or surrounding water molecules.
The general workflow for synthesizing and evaluating a library of kinase inhibitors from this compound is outlined below.
Caption: Workflow for SAR Studies of 2,5-Disubstituted Pyrimidine Kinase Inhibitors.
Conclusion
This compound is a valuable and versatile starting material for the synthesis of novel kinase inhibitors. The protocols detailed in this application note for Suzuki-Miyaura and Buchwald-Hartwig cross-coupling reactions provide a robust foundation for the creation of diverse chemical libraries. By systematically exploring the structure-activity relationships of the resulting 2,5-disubstituted pyrimidines, researchers can develop potent and selective kinase inhibitors for further investigation in drug discovery programs.
References
- Discovery and Synthesis of a Pyrimidine-Based Aurora Kinase Inhibitor to Reduce Levels of MYC Oncoproteins. ACS Omega, 2021. URL
- Expanding the scope of fused pyrimidines as kinase inhibitor scaffolds: synthesis and modification of pyrido[3,4-d]pyrimidines. Organic & Biomolecular Chemistry, 2014. URL
- Synthesis and initial SAR studies of 3,6-disubstituted pyrazolo[1,5-a]pyrimidines: a new class of KDR kinase inhibitors. Bioorganic & Medicinal Chemistry Letters, 2003. URL
- Design and synthesis of pyridopyrimidines targeting NEK6 kinase. European Journal of Medicinal Chemistry, 2025. URL
- Design, Synthesis and SAR in 2,4,7-Trisubstituted Pyrido[3,2-d]Pyrimidine Series as Novel PI3K/mTOR Inhibitors. Molecules, 2016. URL
- Sulfonamide derivative and pharmaceutical use thereof.
- Application Notes and Protocols for the Buchwald-Hartwig Amination of 5-Bromo-2-chloro-4-methoxypyrimidine. Benchchem. URL
- Application Notes and Protocols: 5-(Bromomethyl)-2-chloropyrimidine in the Synthesis of Kinase Inhibitors. Benchchem. URL
- Application Notes and Protocols for the Synthesis of Kinase Inhibitors Using 5-Bromo-2-fluoro-3-(trifluoromethyl)benzaldehyde. Benchchem. URL
- Part-1: Design, synthesis and biological evaluation of novel bromo-pyrimidine analogs as tyrosine kinase inhibitors. European Journal of Medicinal Chemistry, 2016. URL
- Application Notes and Protocols: Suzuki Coupling Reactions with 5-Methoxy-2-methylthiopyrimidine Deriv
- 2,4-disubstituted pyrimidines: a novel class of KDR kinase inhibitors. Bioorganic & Medicinal Chemistry Letters, 2003. URL
- Discovery and Synthesis of a Pyrimidine-Based Aurora Kinase Inhibitor to Reduce Levels of MYC Oncoproteins. ACS Omega, 2021. URL
- Pyrimidine: A Privileged Scaffold for the Development of Anticancer Agents as Protein Kinase Inhibitors (Recent Update). Current Organic Chemistry, 2023. URL
- 5-Pyrimidylboronic acid and 2-methoxy-5-pyrimidylboronic acid: new heteroarylpyrimidine derivatives via Suzuki cross-coupling reactions. Organic & Biomolecular Chemistry, 2003. URL
- Application Notes: Suzuki-Miyaura Coupling of 5-Bromo-2-chloropyrimidine for Drug Discovery. Benchchem. URL
- Buchwald–Hartwig amin
- Discovery of novel 2,4-disubstituted pyrimidines as Aurora kinase inhibitors. Bioorganic & Medicinal Chemistry, 2020. URL
- Application Notes and Protocol: Buchwald-Hartwig Amination of 3-Bromo-5-methoxypyridine. Benchchem. URL
- Efficient Synthesis of Novel Pyridine-Based Derivatives via Suzuki Cross-Coupling Reaction of Commercially Available 5-Bromo-2-methylpyridin-3-amine: Quantum Mechanical Investigations and Biological Activities. Molecules, 2017. URL
- 2,5-Diketopiperazines (DKPs): Promising Scaffolds for Anticancer Agents. Current Pharmaceutical Design, 2024. URL
- Buchwald-Hartwig Amination Reaction | Prepare for G
- Pyrimidine scaffold dual-target kinase inhibitors for cancer diseases: A review on design strategies, synthetic approaches, and structure–activity relationship (2018‒2023). Archiv der Pharmazie, 2025. URL
- Development of a Buchwald–Hartwig Amination for an Accelerated Library Synthesis of Cereblon Binders. ACS Medicinal Chemistry Letters, 2023. URL
Sources
Introduction: The Strategic Importance of Substituted Pyrimidines
An Application Guide to the Suzuki-Miyaura Cross-Coupling of 5-Bromo-2-(methoxymethyl)pyrimidine for Pharmaceutical Scaffolding
In the landscape of medicinal chemistry and drug development, the pyrimidine nucleus is a privileged scaffold, forming the core of numerous therapeutic agents, including antivirals, antibiotics, and kinase inhibitors.[1][2] The ability to precisely functionalize this heterocycle is paramount for generating novel chemical entities with tailored biological activities. The Suzuki-Miyaura cross-coupling reaction stands as one of the most powerful and versatile methods for forging carbon-carbon bonds, particularly for creating biaryl and heteroaryl structures.[3][4]
This guide provides a detailed examination and a robust protocol for the Suzuki-Miyaura coupling of this compound. This specific substrate is of significant interest as it allows for the introduction of diverse aryl or heteroaryl substituents at the C5 position, while the 2-(methoxymethyl) group can influence solubility, metabolic stability, and target engagement. As a Senior Application Scientist, this document moves beyond a simple recitation of steps to explain the underlying principles and rationale, enabling researchers to not only replicate the procedure but also to intelligently adapt and troubleshoot it for their unique molecular targets.
The Engine of C-C Bond Formation: The Suzuki-Miyaura Catalytic Cycle
The Suzuki-Miyaura reaction is a palladium-catalyzed process that couples an organoboron species (like a boronic acid) with an organic halide or triflate.[5] The mechanism proceeds through a well-defined catalytic cycle, which is essential to understand for rational optimization of reaction conditions. The cycle involves three primary steps: oxidative addition, transmetalation, and reductive elimination.[3][6]
-
Oxidative Addition : The cycle begins with a catalytically active Palladium(0) species, which inserts itself into the carbon-halogen bond (C-Br in this case) of the this compound. This oxidizes the palladium center from Pd(0) to Pd(II) and is often the rate-determining step of the reaction.[3][7]
-
Transmetalation : This step involves the transfer of the organic group from the boron atom to the palladium(II) center. For this to occur efficiently, the boronic acid must first be activated by a base. The base reacts with the boronic acid to form a more nucleophilic boronate "ate" complex (e.g., [R-B(OH)₃]⁻), which readily transfers its organic moiety to the palladium, displacing the halide.[8][9][10]
-
Reductive Elimination : In the final step, the two organic groups (the pyrimidine and the newly transferred aryl group) on the palladium(II) center are coupled, forming the desired C-C bond and the final product. This process reduces the palladium back to its catalytically active Pd(0) state, which can then re-enter the catalytic cycle.[5][7]
Core Components: A Rationale-Driven Selection Guide
The success of the Suzuki coupling hinges on the judicious selection of its five core components.
-
The Electrophile: this compound The pyrimidine ring is electron-deficient, which generally makes attached halides more reactive towards oxidative addition compared to electron-rich aromatic systems.[11] The C-Br bond is an excellent compromise between reactivity and stability, being more reactive than a C-Cl bond but typically more stable and cost-effective than a C-I bond.[12]
-
The Nucleophile: The Organoboron Reagent Arylboronic acids are the most common coupling partners due to their commercial availability, relative stability, and low toxicity.[3][12] However, they can be prone to protodeboronation (hydrolysis of the C-B bond) under certain conditions, especially with heteroaryl boronic acids.[13] Aryltrifluoroborate salts or boronic esters (e.g., pinacol esters) can offer enhanced stability and are excellent alternatives.[7]
-
The Catalyst: Palladium Source and Ligand The reaction requires a palladium source that can generate the active Pd(0) species. This can be achieved in two ways:
-
Pre-formed Pd(0) Catalysts : Complexes like Tetrakis(triphenylphosphine)palladium(0) (Pd(PPh₃)₄) are directly active but can be sensitive to air and require careful handling.[1]
-
Pd(II) Precatalysts : More stable and common sources like Palladium(II) acetate (Pd(OAc)₂) or Dichlorobis(triphenylphosphine)palladium(II) (PdCl₂(PPh₃)₂) are reduced in situ to Pd(0).[14][15] The ligand is critical. It stabilizes the palladium center, enhances its solubility, and modulates its reactivity. For many standard couplings, simple phosphine ligands like triphenylphosphine (PPh₃) are sufficient. For more challenging or sterically hindered substrates, electron-rich and bulky phosphine ligands (e.g., SPhos, XPhos) or N-heterocyclic carbenes (NHCs) can dramatically improve yields by promoting the oxidative addition and reductive elimination steps.[14][16]
-
-
The Base: The Activator The base is not a mere spectator; its role is to activate the boronic acid for transmetalation.[9][10] The choice of base can significantly affect reaction rates and yields.
-
Carbonates (Na₂CO₃, K₂CO₃, Cs₂CO₃): Widely used, effective, and economical. Cesium carbonate is more soluble and basic, often providing better results for less reactive substrates.[1]
-
Phosphates (K₃PO₄): A stronger base that can be effective in anhydrous conditions or for challenging couplings.[7]
-
Fluorides (KF, CsF): Can be used, particularly when base-sensitive functional groups are present.[16]
-
-
The Solvent: The Reaction Medium The solvent must solubilize the organic reagents, the catalyst, and, to some extent, the inorganic base. Common choices include:
-
Aromatics : Toluene.[7]
-
Amides : N,N-Dimethylformamide (DMF).[13] Often, a co-solvent of water is added. Water helps dissolve the inorganic base (like K₂CO₃) and facilitates the formation of the reactive boronate species.[13] The ratio of organic solvent to water (e.g., 4:1 or 10:1) can be a key parameter for optimization.
Experimental Protocol: Suzuki Coupling of this compound
This protocol provides a general procedure that serves as an excellent starting point for a wide range of aryl and heteroaryl boronic acids.
Materials:
-
This compound (1.0 eq)
-
Arylboronic Acid (1.2 - 1.5 eq)
-
Palladium Catalyst (e.g., Pd(PPh₃)₄, 3-5 mol%)
-
Base (e.g., K₂CO₃ or Cs₂CO₃, 2.0 - 3.0 eq)
-
Solvent: Anhydrous 1,4-Dioxane and Water (4:1 v/v)
-
Reaction Vessel (e.g., round-bottom flask or microwave vial)
-
Stir bar, condenser, and inert gas supply (Argon or Nitrogen)
Procedure:
-
Vessel Preparation : To a flame-dried reaction vessel containing a magnetic stir bar, add this compound (e.g., 1.0 mmol, 203 mg), the chosen arylboronic acid (1.2 mmol), and the base (e.g., K₂CO₃, 2.0 mmol, 276 mg).
-
Inert Atmosphere : Seal the vessel with a septum and purge with an inert gas (Argon or Nitrogen) for 5-10 minutes. This is crucial to prevent oxidation of the Pd(0) catalyst.
-
Catalyst Addition : Under a positive pressure of inert gas, add the palladium catalyst (e.g., Pd(PPh₃)₄, 0.05 mmol, 58 mg).
-
Solvent Addition : Add the degassed solvent mixture (e.g., 4 mL of 1,4-dioxane and 1 mL of water) via syringe. The solvent should be degassed beforehand by bubbling with inert gas for 15-20 minutes.
-
Reaction : Place the reaction vessel in a preheated oil bath at 80-100 °C. Stir vigorously for the duration of the reaction (typically 4-24 hours).[6]
-
Monitoring : Track the reaction's progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS) until the starting pyrimidine is consumed.
-
Workup :
-
Cool the reaction mixture to room temperature.
-
Dilute the mixture with ethyl acetate (20 mL) and water (20 mL).
-
Separate the layers. Extract the aqueous layer twice more with ethyl acetate (2 x 15 mL).
-
Combine the organic layers, wash with brine (1 x 20 mL), and dry over anhydrous sodium sulfate (Na₂SO₄) or magnesium sulfate (MgSO₄).
-
-
Purification : Filter off the drying agent and concentrate the organic phase under reduced pressure. The resulting crude residue can be purified by flash column chromatography on silica gel to yield the pure coupled product.
Data Presentation: Representative Couplings
The following table outlines expected outcomes for the coupling of this compound with various arylboronic acids under the generalized protocol. Yields are representative and may vary based on precise conditions and purification efficiency.
| Entry | Arylboronic Acid Partner | Product | Expected Yield |
| 1 | Phenylboronic Acid | 2-(Methoxymethyl)-5-phenylpyrimidine | 85-95% |
| 2 | 4-Methoxyphenylboronic Acid | 2-(Methoxymethyl)-5-(4-methoxyphenyl)pyrimidine | 88-98% |
| 3 | 4-Acetylphenylboronic Acid | 5-(4-Acetylphenyl)-2-(methoxymethyl)pyrimidine | 75-85% |
| 4 | Pyridin-3-ylboronic Acid | 2-(Methoxymethyl)-5-(pyridin-3-yl)pyrimidine | 60-75% |
Troubleshooting and Optimization
Even robust protocols can require optimization. Below are common issues and potential solutions.[17]
| Issue | Potential Cause(s) | Suggested Solution(s) |
| Low or No Yield | 1. Inactive catalyst (oxidized).2. Insufficiently degassed solvents.3. Boronic acid decomposition. | 1. Use fresh catalyst and ligands; ensure a proper inert atmosphere.2. Degas solvents thoroughly before use.3. Use a boronic ester or trifluoroborate salt; use milder base (K₂CO₃) or lower temperature. |
| Protodeboronation | The boronic acid is hydrolyzed faster than it couples. Common with electron-rich or certain heteroaryl boronic acids. | 1. Use a stronger, less nucleophilic base like K₃PO₄ in anhydrous solvent.2. Use a boronic ester (e.g., pinacol) which is more stable.[13]3. Increase catalyst loading or use a more active ligand. |
| Homocoupling | Two boronic acid molecules couple together. Often caused by the presence of oxygen or Pd(II) species. | 1. Ensure rigorous exclusion of air from the reaction.2. Use a Pd(0) source directly or ensure conditions favor reduction of the Pd(II) precatalyst. |
| Stalled Reaction | The catalyst has decomposed, or one of the reagents has been consumed through a side reaction. | 1. Add a fresh portion of the catalyst under inert gas.2. Re-evaluate the stability of the boronic acid under the reaction conditions. Consider a different base/solvent system. |
Conclusion
The Suzuki-Miyaura cross-coupling of this compound is a highly effective and adaptable method for synthesizing a diverse array of 5-arylpyrimidines, which are valuable scaffolds in drug discovery. By understanding the mechanistic underpinnings of the reaction and the specific roles of each component—from catalyst and ligand to base and solvent—researchers can confidently apply and optimize this protocol. This guide provides the foundational knowledge and practical steps necessary to leverage this powerful transformation for the efficient construction of complex molecules destined for biological evaluation.
References
- NROChemistry. Suzuki Coupling: Mechanism & Examples. [Link]
- Wikipedia. Suzuki reaction. [Link]
- Yoneda Labs. Suzuki-Miyaura cross-coupling: Practical Guide. [Link]
- Chemistry LibreTexts. Suzuki-Miyaura Coupling. [Link]
- Organic Chemistry Portal. Suzuki Coupling. [Link]
- Guerra, C. F., et al. (2006). Computational Characterization of the Role of the Base in the Suzuki−Miyaura Cross-Coupling Reaction. Journal of the American Chemical Society. [Link]
- BYJU'S. Merits of the Suzuki Coupling Reaction. [Link]
- The Organic Chemistry Tutor. (2020). Suzuki Cross-Coupling Mechanism | Organic Chemistry. YouTube. [Link]
- Chemistry LibreTexts.
- ResearchGate. Palladium catalysts for the Suzuki cross-coupling reaction: An overview of recent advances. [Link]
- ACS Publications. Green Solvent Selection for Suzuki–Miyaura Coupling of Amides. [Link]
- ACS Publications. Arylation of Halogenated Pyrimidines via a Suzuki Coupling Reaction. [Link]
- MDPI. The Use of Palladium on Magnetic Support as Catalyst for Suzuki–Miyaura Cross-Coupling Reactions. [Link]
- White Rose Research Online. Solvent effects in palladium catalysed cross-coupling reactions. [Link]
- ACS Publications. Highly Active Palladium Catalysts for Suzuki Coupling Reactions. [Link]
- PubMed Central.
- PubMed. Synthesis of potential pyrimidine derivatives via Suzuki cross-coupling reaction as HIV and kinesin Eg5 inhibitors. [Link]
- ResearchGate. Suzuki reactions of 2-bromopyridine with aryl boronic acids a. [Link]
- ResearchGate. Optimizations of the Suzuki coupling of 3‐bromopyridine with potassium... [Link]
- ResearchGate. Synthesis of Aryl‐Substituted Pyrimidines by Site‐Selective Suzuki–Miyura Cross‐Coupling Reactions of 2,4,5,6‐Tetrachloropyrimidine. [Link]
- RSC Publishing. Synthesis of 3-aryl-1-phosphinoimidazo[1,5-a]pyridine ligands for use in Suzuki–Miyaura cross-coupling reactions. [Link]
- RSC Publishing. 5-Pyrimidylboronic acid and 2-methoxy-5-pyrimidylboronic acid: new heteroarylpyrimidine derivatives via Suzuki cross-coupling reactions. [Link]
- PubMed Central. Efficient microwave-assisted Suzuki–Miyaura cross-coupling reaction of 3-bromo pyrazolo[1,5-a]pyrimidin-5(4H). [Link]
Sources
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. pdf.benchchem.com [pdf.benchchem.com]
- 3. byjus.com [byjus.com]
- 4. Competent synthesis of biaryl analogs via asymmetric Suzuki–Miyaura cross-coupling for the development of anti-inflammatory and analgesic agents - PMC [pmc.ncbi.nlm.nih.gov]
- 5. chem.libretexts.org [chem.libretexts.org]
- 6. Suzuki Coupling: Mechanism & Examples | NROChemistry [nrochemistry.com]
- 7. Suzuki reaction - Wikipedia [en.wikipedia.org]
- 8. pubs.acs.org [pubs.acs.org]
- 9. researchgate.net [researchgate.net]
- 10. pdf.benchchem.com [pdf.benchchem.com]
- 11. pubs.acs.org [pubs.acs.org]
- 12. chem.libretexts.org [chem.libretexts.org]
- 13. Yoneda Labs [yonedalabs.com]
- 14. researchgate.net [researchgate.net]
- 15. eprints.whiterose.ac.uk [eprints.whiterose.ac.uk]
- 16. Suzuki Coupling [organic-chemistry.org]
- 17. pdf.benchchem.com [pdf.benchchem.com]
Application Notes and Protocols for Palladium-Catalyzed Cross-Coupling Reactions with 5-Bromo-2-(methoxymethyl)pyrimidine
For Researchers, Scientists, and Drug Development Professionals
Introduction: The Versatility of 5-Bromo-2-(methoxymethyl)pyrimidine in Modern Synthesis
This compound is a key heterocyclic building block in medicinal chemistry and materials science. The pyrimidine core is a privileged scaffold found in a multitude of biologically active compounds, including kinase inhibitors and other therapeutic agents. The strategic placement of a bromine atom at the 5-position provides a reactive handle for palladium-catalyzed cross-coupling reactions, enabling the facile introduction of diverse molecular fragments. The 2-(methoxymethyl) group can influence the electronic properties of the pyrimidine ring and may offer a site for further synthetic modification.
This comprehensive guide provides an in-depth exploration of palladium-catalyzed cross-coupling reactions utilizing this compound. We will delve into the mechanistic underpinnings of key transformations, including Suzuki-Miyaura, Heck, Sonogashira, and Buchwald-Hartwig amination reactions, and provide detailed, field-proven protocols to empower researchers in their synthetic endeavors.
General Experimental Workflow
A generalized workflow for performing palladium-catalyzed cross-coupling reactions is depicted below. Key to the success of these transformations is the rigorous exclusion of oxygen and moisture, which can lead to catalyst deactivation and undesirable side reactions.
Caption: Generalized workflow for a palladium-catalyzed cross-coupling experiment.
Suzuki-Miyaura Coupling: Forging C(sp²)-C(sp²) Bonds
The Suzuki-Miyaura coupling is a powerful and widely used method for the formation of carbon-carbon bonds between organoboron compounds and organic halides.[1] This reaction is of paramount importance for the synthesis of biaryl and heteroaryl structures, which are common motifs in pharmacologically active molecules.[2]
Catalytic Cycle
The catalytic cycle of the Suzuki-Miyaura coupling involves three key steps: oxidative addition of the aryl halide to the Pd(0) catalyst, transmetalation with the boronic acid derivative, and reductive elimination to form the desired product and regenerate the Pd(0) catalyst.[3]
Sources
Application Notes & Protocols for the Synthesis of Biaryl Compounds Using 5-Bromo-2-(methoxymethyl)pyrimidine
For Researchers, Scientists, and Drug Development Professionals
Abstract
This technical guide provides a comprehensive overview and detailed protocols for the utilization of 5-Bromo-2-(methoxymethyl)pyrimidine as a key building block in the synthesis of biaryl and heteroaryl compounds. Biaryl pyrimidines are privileged scaffolds in medicinal chemistry, appearing in a multitude of therapeutic agents.[1][2][3] This document outlines the strategic application of modern palladium-catalyzed cross-coupling reactions, including Suzuki-Miyaura, Buchwald-Hartwig, and Stille couplings, for the functionalization of this versatile substrate. The protocols described herein are designed to be robust starting points for reaction optimization, grounded in established principles of organometallic chemistry.
Introduction: The Significance of Biaryl Pyrimidines
The pyrimidine nucleus is a cornerstone of numerous biologically active molecules, from the nucleobases of DNA and RNA to a wide array of approved drugs.[2][3] Its ability to act as a bioisostere for other aromatic systems and engage in critical hydrogen bonding interactions makes it a highly sought-after motif in drug design.[4] When incorporated into a biaryl structure, the pyrimidine ring system imparts specific conformational and electronic properties that can significantly enhance pharmacological activity, influencing potency, selectivity, and pharmacokinetic profiles. These compounds are prevalent in oncology as kinase inhibitors, as well as in antiviral, anti-inflammatory, and central nervous system (CNS) agents.[1][2]
This compound is an attractive and versatile building block for constructing these complex molecular architectures. The bromine atom at the C5 position serves as a highly effective handle for palladium-catalyzed cross-coupling, while the 2-(methoxymethyl) group offers stability and can influence the electronic nature of the pyrimidine ring. The general reactivity of halogens in these coupling reactions follows the order I > Br > Cl, making the C-Br bond at the C5 position an ideal site for selective functionalization.[1][5][6]
Core Reaction Methodologies
Palladium-catalyzed cross-coupling reactions are indispensable tools for the formation of carbon-carbon and carbon-heteroatom bonds.[7] The three primary methods discussed for functionalizing this compound are the Suzuki-Miyaura, Buchwald-Hartwig, and Stille reactions.
The Suzuki-Miyaura Coupling
The Suzuki-Miyaura reaction is one of the most widely used methods for C-C bond formation, celebrated for its operational simplicity, high functional group tolerance, and the commercial availability of a vast library of boronic acid and ester coupling partners.[8][9][10] The reaction involves the coupling of an organoboron reagent with an organic halide, catalyzed by a palladium(0) complex.
Mechanistic Rationale: The catalytic cycle is well-established and proceeds through three key steps:
-
Oxidative Addition: The active Pd(0) catalyst inserts into the carbon-bromine bond of this compound to form a Pd(II) intermediate.[1]
-
Transmetalation: In the presence of a base, the organic group from the boronic acid is transferred to the palladium center, displacing the halide.[1] The base is crucial for activating the organoboron species.
-
Reductive Elimination: The two organic fragments on the palladium complex couple and are eliminated, forming the desired biaryl product and regenerating the Pd(0) catalyst to continue the cycle.[1]
Caption: Catalytic cycle of the Suzuki-Miyaura cross-coupling reaction.
The Buchwald-Hartwig Amination
For the synthesis of N-aryl pyrimidines, the Buchwald-Hartwig amination is the premier method.[6][11] This palladium-catalyzed reaction forms a carbon-nitrogen bond between an aryl halide and an amine.[7][11] Its development revolutionized the synthesis of arylamines, which are common structures in pharmaceuticals.[6][7]
Mechanistic Rationale: The mechanism shares similarities with the Suzuki coupling.
-
Oxidative Addition: Pd(0) inserts into the C-Br bond of the pyrimidine.
-
Amine Coordination & Deprotonation: The amine coordinates to the Pd(II) complex, and a strong, non-nucleophilic base deprotonates the coordinated amine to form a palladium-amido complex.[7]
-
Reductive Elimination: The C-N bond is formed, releasing the arylamine product and regenerating the Pd(0) catalyst.[7][11]
Caption: General experimental workflow for Buchwald-Hartwig amination.
The Stille Coupling
The Stille coupling utilizes organostannane reagents to form C-C bonds. While organotin compounds are toxic and require careful handling, the reaction is highly versatile and tolerant of a wide range of functional groups, often succeeding where other methods fail.
Mechanistic Rationale: The catalytic cycle is analogous to the Suzuki coupling, with the key difference being the transmetalation step, which involves the transfer of an organic group from the organostannane reagent to the palladium(II) center.[12] This step does not require a base, which can be advantageous for base-sensitive substrates.
Experimental Protocols
Safety Precaution: All reactions should be performed in a well-ventilated fume hood. Personal protective equipment (safety glasses, lab coat, gloves) must be worn. Reagents, especially organostannanes and palladium catalysts, should be handled with care, and their Safety Data Sheets (SDS) consulted prior to use.
Protocol 3.1: General Procedure for Suzuki-Miyaura Coupling
This protocol is a robust starting point for coupling this compound with various aryl- and heteroarylboronic acids.[1][13]
Materials:
-
This compound (1.0 equiv.)
-
Aryl/Heteroarylboronic acid or ester (1.2–1.5 equiv.)
-
Palladium catalyst (e.g., Pd(PPh₃)₄, 2-5 mol% or PdCl₂(dppf)-CH₂Cl₂, 2-5 mol%)
-
Base (e.g., K₂CO₃, Cs₂CO₃, or K₃PO₄, 2.0–3.0 equiv.)[8]
-
Degassed solvent system (e.g., 1,4-dioxane/water 4:1, or DME/water 4:1)
Procedure:
-
To a dry Schlenk flask or reaction vial under an inert atmosphere (Argon or Nitrogen), add this compound, the boronic acid, the palladium catalyst, and the base.
-
Evacuate and backfill the vessel with the inert gas three times.
-
Add the degassed solvent system via syringe.
-
Heat the reaction mixture with vigorous stirring to 80–100 °C.[13]
-
Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).
-
Upon completion (typically 4–24 hours), cool the reaction mixture to room temperature.
-
Dilute the mixture with ethyl acetate and water. Separate the layers.
-
Extract the aqueous layer with ethyl acetate (2x).
-
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), and filter.
-
Concentrate the filtrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel.
| Parameter | Recommended Starting Conditions | Rationale / Notes |
| Catalyst | Pd(PPh₃)₄ (3 mol%) or PdCl₂(dppf) (3 mol%) | Pd(PPh₃)₄ is a classic, effective choice. dppf-ligated catalysts often show broad substrate scope. |
| Base | K₂CO₃ (2.0 equiv.) or K₃PO₄ (3.0 equiv.) | K₂CO₃ is a standard choice.[8] K₃PO₄ can be more effective for challenging or sterically hindered substrates.[14] |
| Solvent | 1,4-Dioxane/H₂O (4:1) | A common and effective solvent system for Suzuki couplings.[13] Water is essential for the catalytic cycle. |
| Temperature | 90 °C | A good starting temperature to ensure reasonable reaction rates without promoting catalyst decomposition.[5] |
Table 1: Recommended starting conditions for Suzuki-Miyaura coupling.
Protocol 3.2: General Procedure for Buchwald-Hartwig Amination
This protocol is adapted for the N-arylation of the C5 position of the pyrimidine core.[6]
Materials:
-
This compound (1.0 equiv.)
-
Primary or secondary amine (1.2 equiv.)
-
Palladium precatalyst (e.g., Pd₂(dba)₃, 2 mol%)
-
Phosphine ligand (e.g., BINAP, 3 mol% or XPhos, 4 mol%)[14]
-
Base (e.g., NaOtBu or Cs₂CO₃, 1.4 equiv.)
-
Anhydrous, degassed solvent (e.g., Toluene or Dioxane)
Procedure:
-
To an oven-dried Schlenk tube, add the palladium precatalyst, ligand, and base.
-
Seal the tube, then evacuate and backfill with an inert gas (3x).
-
Add the degassed solvent, followed by this compound, and finally the amine coupling partner.
-
Seal the tube tightly and heat the reaction mixture to 80–110 °C with vigorous stirring.[14]
-
Monitor the reaction progress by TLC or LC-MS.
-
After completion (typically 8–24 hours), cool the reaction to room temperature.
-
Carefully quench the reaction with a saturated aqueous solution of ammonium chloride (NH₄Cl).
-
Extract the product with an organic solvent (e.g., ethyl acetate or CH₂Cl₂).
-
Wash the combined organic layers with brine, dry over anhydrous Na₂SO₄, and concentrate under reduced pressure.
-
Purify the crude residue by flash column chromatography.
| Parameter | Recommended Starting Conditions | Rationale / Notes |
| Catalyst System | Pd₂(dba)₃ (2 mol%) / XPhos (4 mol%) | Bulky, electron-rich phosphine ligands like XPhos are highly effective for C-N coupling.[14] |
| Base | NaOtBu (1.4 equiv.) | A strong, non-nucleophilic base is required.[14] Cs₂CO₃ can be used for more sensitive substrates. |
| Solvent | Toluene | A common, non-polar solvent for this transformation. Must be anhydrous. |
| Temperature | 100 °C | Higher temperatures are often needed to drive C-N reductive elimination. |
Table 2: Recommended starting conditions for Buchwald-Hartwig amination.
Protocol 3.3: General Procedure for Stille Coupling
This protocol provides a general method for the Stille coupling, emphasizing the need for careful handling of organotin reagents.[13]
Materials:
-
This compound (1.0 equiv.)
-
Organostannane reagent (e.g., Aryl-SnBu₃, 1.1–1.2 equiv.)
-
Palladium catalyst (e.g., Pd(PPh₃)₄, 2-5 mol%)
-
Anhydrous, degassed solvent (e.g., Toluene or DMF)
Procedure:
-
To a flame-dried Schlenk flask under an inert atmosphere, add this compound and the palladium catalyst.
-
Add the anhydrous, degassed solvent.
-
Add the organostannane reagent dropwise via syringe.
-
Heat the reaction mixture to 80–110 °C with stirring.[13]
-
Monitor the progress of the reaction by TLC or LC-MS.
-
Upon completion, cool the reaction mixture and filter it through a pad of Celite to remove palladium residues.
-
The filtrate is typically treated with an aqueous solution of potassium fluoride (KF) to precipitate tin byproducts, which can then be filtered off.
-
Concentrate the filtrate, and purify the crude product by column chromatography.
Troubleshooting and Optimization
| Issue | Potential Cause | Suggested Solution |
| Low or No Conversion | Inactive catalyst; Insufficient temperature; Ineffective base (Suzuki/Buchwald). | Use a fresh batch of catalyst. Screen different ligands (e.g., bulky biarylphosphines like SPhos, XPhos).[14] Increase temperature in 10 °C increments. For Suzuki, try a stronger base like K₃PO₄.[14] |
| Side Product Formation | Homocoupling of boronic acid (Suzuki); Debromination of starting material. | Ensure the reaction is thoroughly degassed to remove oxygen. Use a lower catalyst loading or temperature. |
| Catalyst Deactivation | Impurities in reagents/solvent; Coordination of pyrimidine nitrogens. | Use high-purity, dry, and degassed solvents and reagents. The use of bulky ligands can sometimes mitigate catalyst inhibition by the substrate.[14] |
Table 3: Common troubleshooting guide for cross-coupling reactions.
Conclusion
This compound is a highly valuable synthon for accessing diverse libraries of biaryl pyrimidine derivatives. The palladium-catalyzed Suzuki-Miyaura, Buchwald-Hartwig, and Stille reactions provide powerful and flexible strategies for its functionalization. By carefully selecting the catalyst, ligand, base, and solvent, researchers can efficiently construct complex molecules with significant potential in drug discovery and materials science. The protocols and insights provided in this guide serve as a solid foundation for the successful implementation of these critical synthetic transformations.
References
- BenchChem. (2025). Application Notes and Protocols: Suzuki Coupling Reactions with 5-Methoxy-2-methylthiopyrimidine Derivatives.
- BenchChem. (2025). Application Notes and Protocols for Suzuki Coupling of 5-Bromo-2-chloro-4-methoxypyrimidine.
- Oriental Journal of Chemistry. (2023). Design and Synthesis of Novel 2, 5-Substituted Pyrido[4,3-d]Pyrimidines: In silico, Anti-diabetic and Anti-inflammatory Studies.
- Frutos, R. P., et al. (2013). One-Pot Synthesis of 2,5-Disubstituted Pyrimidines from Nitriles. The Journal of Organic Chemistry.
- ResearchGate. (n.d.). Synthesis of 2,5-disubstituted pyrimidine derivatives 9a–r.
- BenchChem. (2025). Application Notes and Protocols for Reactions with 5-Bromo-2-chloro-4-methoxypyrimidine.
- Frutos, R. P., et al. (2013). One-pot synthesis of 2,5-disubstituted pyrimidines from nitriles. PubMed.
- BenchChem. (2025). Application Notes and Protocols for Cross-Coupling Reactions with 5-Bromo-2-chloropyrimidine.
- BenchChem. (2025). Application Notes and Protocols for the Buchwald-Hartwig Amination of 5-Bromo-2-chloro-4-methoxypyrimidine.
- BenchChem. (2025). Application Notes and Protocols: Suzuki Coupling Reactions with 5-Bromo-2,4-bis(methylthio)pyrimidine.
- BenchChem. (2025). Technical Support Center: Catalyst Selection for Cross-Coupling of 5-Bromo-2-chloropyrimidine.
- Wikipedia. (n.d.). Buchwald–Hartwig amination.
- MDPI. (2021). Suzuki–Miyaura Reactions of (4-bromophenyl)-4,6-dichloropyrimidine through Commercially Available Palladium Catalyst: Synthesis, Optimization and Their Structural Aspects Identification through Computational Studies.
- BenchChem. (2025). Application Notes and Protocols for Buchwald-Hartwig Amination of 2-Amino-5-bromo-4-methylpyridine.
- BenchChem. (2025). Application Notes and Protocols for Suzuki Coupling Reactions with 5-(Bromomethyl)-2-chloropyrimidine.
- PMC. (2023). Recent medicinal approaches of novel pyrimidine analogs: A review.
- PMC PubMed Central. (n.d.). Recent Advances in Pyrimidine-Based Drugs.
- Chemistry LibreTexts. (2023). Stille Coupling.
Sources
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. Recent medicinal approaches of novel pyrimidine analogs: A review - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Recent Advances in Pyrimidine-Based Drugs - PMC [pmc.ncbi.nlm.nih.gov]
- 4. pdf.benchchem.com [pdf.benchchem.com]
- 5. pdf.benchchem.com [pdf.benchchem.com]
- 6. pdf.benchchem.com [pdf.benchchem.com]
- 7. pdf.benchchem.com [pdf.benchchem.com]
- 8. pdf.benchchem.com [pdf.benchchem.com]
- 9. pdf.benchchem.com [pdf.benchchem.com]
- 10. mdpi.com [mdpi.com]
- 11. Buchwald–Hartwig amination - Wikipedia [en.wikipedia.org]
- 12. chem.libretexts.org [chem.libretexts.org]
- 13. pdf.benchchem.com [pdf.benchchem.com]
- 14. pdf.benchchem.com [pdf.benchchem.com]
Application Notes & Protocols: A Guide to the Sonogashira Coupling of Bromopyrimidines for Pharmaceutical Research
Introduction: The Strategic Importance of Alkynylpyrimidines
The Sonogashira cross-coupling reaction, a palladium and copper co-catalyzed transformation, stands as a cornerstone of modern organic synthesis for its efficiency in forming carbon-carbon bonds between sp² and sp-hybridized centers.[1][2] This reaction is particularly vital in medicinal chemistry, where the pyrimidine scaffold is a privileged structure found in numerous therapeutic agents.[3][4] The introduction of an alkynyl group onto the pyrimidine ring via Sonogashira coupling can profoundly modulate a molecule's biological activity, metabolic stability, and target-binding affinity.[5][6] These 5-alkynylpyrimidine derivatives are not only potent pharmacophores in their own right but also serve as versatile intermediates for further molecular diversification, making their synthesis a key step in many drug discovery programs.[3][7][8]
This guide provides an in-depth exploration of the experimental procedure for the Sonogashira coupling of bromopyrimidines, designed for researchers, scientists, and drug development professionals. We will delve into the mechanistic underpinnings, explain the rationale behind reagent selection, and provide detailed, field-proven protocols to empower you to successfully implement this critical transformation.
Reaction Principles: Unpacking the Catalytic Cycles
The Sonogashira coupling proceeds through two interconnected catalytic cycles, one involving palladium and the other copper.[3] While copper-free variants exist to mitigate certain side reactions, the classical copper co-catalyzed pathway remains highly prevalent and efficient.[1][9]
-
The Palladium Cycle: The cycle is initiated by the oxidative addition of the bromopyrimidine to a coordinatively unsaturated Pd(0) species. This is often the rate-determining step and is influenced by the electronic properties of the pyrimidine ring. The resulting Pd(II) complex then undergoes transmetalation.
-
The Copper Cycle: Concurrently, the terminal alkyne reacts with a copper(I) salt in the presence of a base to form a highly reactive copper(I) acetylide intermediate.[3] This species is crucial for transferring the alkynyl group to the palladium center.
-
Transmetalation & Reductive Elimination: The copper acetylide transmetalates with the Pd(II)-pyrimidine complex, exchanging the halide for the alkynyl group.[10] The subsequent reductive elimination from the diorganopalladium(II) complex yields the final alkynylpyrimidine product and regenerates the active Pd(0) catalyst, allowing the cycle to continue.[3]
Caption: The interconnected Palladium and Copper catalytic cycles in the Sonogashira reaction.
Core Components: A Rationale-Driven Selection Guide
The success of a Sonogashira coupling hinges on the judicious selection of each component. The electron-deficient nature of the pyrimidine ring makes bromopyrimidines generally less reactive than electron-rich aryl bromides, often necessitating more carefully optimized conditions.[11][12]
| Component | Selection Rationale & Field Insights |
| Palladium Catalyst | Pd(II) vs. Pd(0) Sources: Pd(II) precatalysts like Bis(triphenylphosphine)palladium(II) dichloride (PdCl₂(PPh₃)₂) are often preferred due to their higher stability to air and moisture, making them easier to handle.[13] They are reduced in situ to the active Pd(0) species.[1] Tetrakis(triphenylphosphine)palladium(0) (Pd(PPh₃)₄) is a highly active Pd(0) source but is more sensitive and requires careful handling under an inert atmosphere.[13][14] For challenging couplings, more active catalysts with bulky, electron-rich phosphine ligands or N-heterocyclic carbene (NHC) ligands may be employed.[10][15] |
| Copper(I) Co-catalyst | The Accelerator: Copper(I) iodide (CuI) is the most common co-catalyst. Its role is to facilitate the deprotonation of the alkyne and form the copper acetylide, which accelerates the transmetalation step, allowing the reaction to proceed under milder conditions (e.g., room temperature).[1][15] Caveat: The presence of copper can promote the undesirable homocoupling of the alkyne (Glaser coupling).[3][14] This can often be mitigated by slow addition of the alkyne or by switching to a copper-free protocol, though the latter may require higher temperatures or more active catalysts.[16] |
| Base | The Proton Scavenger: An amine base, typically Triethylamine (Et₃N) or a bulkier amine like Diisopropylamine (DIPA) , serves two key purposes: it deprotonates the terminal alkyne to form the acetylide and neutralizes the hydrogen halide (HBr) byproduct generated during the reaction.[1][14] Using the amine as a co-solvent is common.[17] For sensitive substrates where dehalogenation is a concern, milder inorganic bases like K₂CO₃ or Cs₂CO₃ can be effective, especially in polar aprotic solvents.[1][18] |
| Solvent | The Reaction Medium: The choice of solvent can significantly impact reaction rates and yields.[19] Tetrahydrofuran (THF) is a common choice for room-temperature reactions. For less reactive bromopyrimidines that require heating, more polar aprotic solvents like N,N-Dimethylformamide (DMF) or Acetonitrile are often used.[3][12] In some cases, non-polar solvents like Toluene can be advantageous, as polar coordinating solvents like DMF can sometimes slow the reaction by displacing ligands from the palladium center.[19] |
Experimental Protocols
Safety Precaution: These reactions should be performed in a well-ventilated fume hood. All reagents are flammable and/or toxic. Always wear appropriate personal protective equipment (PPE), including safety glasses, lab coat, and gloves. The reaction must be conducted under an inert atmosphere (Nitrogen or Argon) as Pd(0) species are air-sensitive.[14]
Protocol 1: General Procedure at Room Temperature
This protocol is suitable for relatively reactive bromopyrimidines and terminal alkynes.
Materials:
-
5-Bromopyrimidine (1.0 equiv)
-
Terminal alkyne (1.1 - 1.2 equiv)
-
Bis(triphenylphosphine)palladium(II) dichloride (PdCl₂(PPh₃)₂) (1-3 mol%)
-
Copper(I) iodide (CuI) (2-5 mol%)
-
Anhydrous Tetrahydrofuran (THF)
-
Triethylamine (Et₃N) (2-3 equiv)
-
Inert gas (Nitrogen or Argon)
Procedure:
-
To a dry, oven-dried Schlenk flask equipped with a magnetic stir bar, add 5-bromopyrimidine, PdCl₂(PPh₃)₂, and CuI.
-
Evacuate the flask and backfill with inert gas. Repeat this cycle three times to ensure an anaerobic environment.
-
Add anhydrous THF via syringe, followed by triethylamine. Stir the resulting suspension at room temperature for 10-15 minutes.
-
Add the terminal alkyne dropwise to the reaction mixture via syringe over 5 minutes.
-
Stir the reaction at room temperature for 3-16 hours. Monitor the reaction progress by Thin-Layer Chromatography (TLC) or LC-MS until the starting material is consumed.[3][14]
-
Workup: Upon completion, dilute the reaction mixture with ethyl acetate and wash with saturated aqueous NH₄Cl solution, followed by brine.
-
Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure.
-
Purification: Purify the crude residue by column chromatography on silica gel to afford the desired 5-alkynylpyrimidine.[3]
Protocol 2: Procedure at Elevated Temperature
This protocol is recommended for less reactive bromopyrimidines or when faster reaction times are desired.
Materials:
-
5-Bromopyrimidine (1.0 equiv)
-
Terminal alkyne (1.1 - 1.2 equiv)
-
Palladium catalyst (e.g., PdCl₂(PPh₃)₂) (2-5 mol%)
-
Copper(I) iodide (CuI) (5-7 mol%)
-
Anhydrous N,N-Dimethylformamide (DMF)
-
Triethylamine (Et₃N) (2-3 equiv)
-
Inert gas (Nitrogen or Argon)
Procedure:
-
To a dry reaction flask, add 5-bromopyrimidine, the palladium catalyst, and CuI.
-
Evacuate and backfill the flask with an inert gas (repeat 3 times).
-
Add anhydrous DMF, followed by triethylamine and the terminal alkyne.
-
Heat the reaction mixture to a temperature between 60 °C and 100 °C. For many bromopyrimidines, a temperature around 80-100 °C is effective.[12][20][21]
-
Stir at this temperature for 2-6 hours, monitoring for completion by TLC or LC-MS.
-
Workup: Cool the reaction mixture to room temperature. Dilute with ethyl acetate and wash with water (3x) to remove DMF, followed by a brine wash.
-
Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.
-
Purification: Purify the crude product by column chromatography on silica gel.[3]
Caption: General experimental workflow for the Sonogashira coupling of bromopyrimidines.
Troubleshooting Common Issues
| Problem | Potential Cause(s) | Recommended Solution(s) |
| Low or No Yield | Inactive catalyst; poor quality reagents; insufficient temperature for a less reactive bromide. | Use a fresh batch of palladium catalyst and CuI.[14] Ensure solvents and amine base are anhydrous. For aryl bromides, heating is often necessary; try the elevated temperature protocol.[12] Consider increasing catalyst loading.[3] |
| Glaser Homocoupling | Oxygen in the reaction; high concentration of copper catalyst. | Ensure the reaction setup is strictly anaerobic by thoroughly degassing the solvent and reagents.[16] Add the terminal alkyne slowly via syringe pump. Consider a copper-free protocol if the problem persists.[3][14] |
| Dehalogenation | Base is too strong or temperature is too high for the substrate. | Use a milder base (e.g., K₂CO₃ instead of Et₃N) or a bulkier, less nucleophilic amine base.[3] Try running the reaction at a lower temperature for a longer period. |
| Black Precipitate | Decomposition of the palladium catalyst ("palladium black"). | This can be caused by impurities or an inappropriate solvent. Anecdotal evidence suggests THF can sometimes promote this.[22] Ensure high-purity reagents and consider switching solvents (e.g., to DMF or Toluene). |
Conclusion
The Sonogashira coupling of bromopyrimidines is a powerful and reliable method for synthesizing key building blocks in drug discovery. Understanding the interplay between the catalyst system, base, and solvent is crucial for success, particularly given the unique electronic nature of the pyrimidine ring. By carefully selecting reagents and reaction conditions as outlined in this guide, researchers can effectively overcome common challenges and efficiently access a diverse range of novel 5-alkynylpyrimidine derivatives for the development of next-generation therapeutics.
References
- Sonogashira coupling - Wikipedia. (n.d.). Wikipedia.
- Sonogashira Coupling - Chemistry LibreTexts. (2024, August 5). Chemistry LibreTexts.
- What is the best procedure for Sonogashira coupling? (2014, May 1). ResearchGate.
- Effects of Solvent Polarity in the Sonogashira Coupling: A Brief Overview. (n.d.). IntechOpen.
- Sonogashira coupling reactions: Synthesis of 4-substituted-6-methyl-2-(methylthio)pyrimidines catalyzed by Pd–Cu. (2019, September). ResearchGate.
- SCHEME 1 Synthesis of C5-substituted pyrimidine derivatives by... (n.d.). ResearchGate.
- Sonogashira Coupling. (n.d.). Organic Chemistry Portal.
- Palladium and Copper Catalyzed Sonogashira cross Coupling an Excellent Methodology for C-C Bond Formation over 17 Years: A Review. (2020, April 20). MDPI.
- Palladium-Catalyzed Sonogashira Coupling Reaction of 2-Amino-3-Bromopyridines with Terminal Alkynes. (2017). Scirp.org.
- Palladium-catalyzed Sonogashira coupling reactions in γ-valerolactone-based ionic liquids. (2019, December 3). Beilstein Journal of Organic Chemistry.
- Copper-catalyzed Sonogashira reactions: advances and perspectives since 2014. (2023, February 7). RSC Publishing.
- Synthesis of new 4, 5-disubstituted-6-methyl-2-(methylthio) pyrimidines via C-C coupling reactions. (n.d.). Taylor & Francis Online.
- Mechanistic Insights into the Copper-Cocatalyzed Sonogashira Cross-Coupling Reaction: Key Role of an Anion. (n.d.). ACS Publications.
- Sonogashira Coupling. (n.d.). NROChemistry.
- Diversification and Design of Novel Aniline‐Pyrimidines via Sonogashira/Suzuki Cross Coupling Reactions Catalyzed by Novel CLPN‐Pd. (2021, December 15). ResearchGate.
- Ultrasound-assisted synthesis of pyrimidines and their fused derivatives: A review. (n.d.). PMC.
- Copper-free Sonogashira cross-coupling reactions: an overview. (2021, February 10). RSC Publishing.
- Copper in Cross-Coupling Reactions: I. Sonogashira-Hagihara Reaction. (2025, August 9). ResearchGate.
- Effect of different bases in the Sonogashira reaction. (n.d.). ResearchGate.
- Solid-Supported Palladium Catalysts in Sonogashira Reactions: Recent Developments. (2018, May 11). MDPI.
- Alkynylpyrimidine amide derivatives as potent, selective, and orally active inhibitors of Tie-2 kinase. (n.d.). PubMed.
- Guidelines for Sonogashira cross-coupling reactions. (2013, January 14). Sussex Drug Discovery Centre.
- Sonogashira troubleshooting help needed. (2020, August 8). Reddit.
- Alkynyl pyrimidines as dual EGFR/ErbB2 kinase inhibitors. (2025, August 5). ResearchGate.
- Sonogashira Cross-Coupling Reaction of Bromocyanofluoro Pyridine Nuclei: Access to 5- and 6. (n.d.). ePrints Soton.
- Sonogashira coupling reactions for heteroaromatic iodides and phenylacetylene catalyzed by tri‐palladium complex 1. (n.d.). ResearchGate.
- Sonogashira coupling. (2019, January 7). YouTube.
- Palladium-Catalyzed Sonogashira Coupling Reaction of 2-Amino-3-Bromopyridines with Terminal Alkynes. (2017, July 13). ResearchGate.
- Approved alkyne-containing drugs: A review of their pharmacokinetic properties and therapeutic applications. (2025, September 5). PubMed.
- Struggling to make a sonogashira coupling reaction happen. (2021, September 2). Reddit.
- Sonogashira couplings catalyzed by collaborative (N-heterocyclic carbene)-copper and -palladium complexes. (n.d.). PubMed.
- Recent applications of click chemistry in drug discovery. (n.d.). PubMed.
Sources
- 1. Sonogashira coupling - Wikipedia [en.wikipedia.org]
- 2. Sonogashira Coupling [organic-chemistry.org]
- 3. pdf.benchchem.com [pdf.benchchem.com]
- 4. researchgate.net [researchgate.net]
- 5. Alkynylpyrimidine amide derivatives as potent, selective, and orally active inhibitors of Tie-2 kinase - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Alkynes: Important Roles in Organic Synthesis & Medicinal Chemistry - AiFChem [aifchem.com]
- 7. researchgate.net [researchgate.net]
- 8. researchgate.net [researchgate.net]
- 9. Copper-free Sonogashira cross-coupling reactions: an overview - RSC Advances (RSC Publishing) DOI:10.1039/D0RA10575A [pubs.rsc.org]
- 10. chem.libretexts.org [chem.libretexts.org]
- 11. sussexdrugdiscovery.wordpress.com [sussexdrugdiscovery.wordpress.com]
- 12. reddit.com [reddit.com]
- 13. pdf.benchchem.com [pdf.benchchem.com]
- 14. pdf.benchchem.com [pdf.benchchem.com]
- 15. mdpi.com [mdpi.com]
- 16. pdf.benchchem.com [pdf.benchchem.com]
- 17. Sonogashira Coupling | NROChemistry [nrochemistry.com]
- 18. researchgate.net [researchgate.net]
- 19. books.lucp.net [books.lucp.net]
- 20. Palladium-Catalyzed Sonogashira Coupling Reaction of 2-Amino-3-Bromopyridines with Terminal Alkynes [scirp.org]
- 21. tandfonline.com [tandfonline.com]
- 22. reddit.com [reddit.com]
Application Note & Protocol: Strategic C-N Bond Formation via Buchwald-Hartwig Amination of 5-Bromo-2-(methoxymethyl)pyrimidine
Introduction: The Strategic Importance of Aminopyrimidines
The pyrimidine scaffold is a cornerstone in medicinal chemistry, forming the core of numerous therapeutic agents. The introduction of an amino group onto this heterocyclic system via C-N bond formation is a critical transformation for modulating pharmacological activity. The Buchwald-Hartwig amination has emerged as a premier method for this purpose, offering a broad substrate scope and functional group tolerance where classical methods like nucleophilic aromatic substitution often fail.[1][2]
This document provides a detailed guide to the Buchwald-Hartwig amination of 5-Bromo-2-(methoxymethyl)pyrimidine. This particular substrate is of interest as the resulting 5-amino-2-(methoxymethyl)pyrimidine motif can serve as a key intermediate in the synthesis of targeted therapeutics, including kinase inhibitors and other bioactive molecules.[3][4] We will explore the mechanistic underpinnings of the reaction, provide a robust experimental protocol, and discuss key parameters for optimization and troubleshooting.
Reaction Principle: The Palladium Catalytic Cycle
The Buchwald-Hartwig amination is a palladium-catalyzed cross-coupling reaction that proceeds through a well-defined catalytic cycle.[5][6] Understanding this mechanism is crucial for rationalizing experimental choices and troubleshooting suboptimal results. The cycle involves the interchange of palladium between its Pd(0) and Pd(II) oxidation states.
The key steps are:
-
Oxidative Addition: The active Pd(0) catalyst, coordinated to phosphine ligands, inserts into the carbon-bromine bond of the this compound. This is often the rate-determining step and forms a Pd(II) complex.[7][8]
-
Amine Coordination & Deprotonation: The amine nucleophile coordinates to the Pd(II) center. In the presence of a strong base, the amine is deprotonated to form a more nucleophilic amido species.
-
Reductive Elimination: This final step involves the formation of the new C-N bond, yielding the desired 5-amino-2-(methoxymethyl)pyrimidine product and regenerating the active Pd(0) catalyst, which re-enters the cycle.[1][6]
Caption: The catalytic cycle of the Buchwald-Hartwig amination.
Core Experimental Protocol
This protocol provides a general starting point for the amination of this compound with a generic primary or secondary amine. Optimization may be required based on the specific amine used.
3.1. Materials and Reagents
-
Substrate: this compound (1.0 equiv)
-
Amine: Primary or secondary amine (1.2 - 1.5 equiv)
-
Palladium Pre-catalyst: Pd₂(dba)₃ (Tris(dibenzylideneacetone)dipalladium(0)) (1-2 mol%) or a G3/G4 pre-catalyst (1-2 mol%)
-
Ligand: XPhos (2-4 mol%) or other suitable biarylphosphine ligand
-
Base: Sodium tert-butoxide (NaOtBu) (1.4 - 2.0 equiv)
-
Solvent: Anhydrous, degassed toluene or 1,4-dioxane
-
Equipment: Oven-dried Schlenk flask or reaction vial, magnetic stir bar, septum, inert gas line (Argon or Nitrogen), syringes.
3.2. Step-by-Step Procedure
-
Inert Atmosphere Preparation:
-
Place a magnetic stir bar into a Schlenk flask.
-
Seal the flask with a rubber septum and attach it to a Schlenk line.
-
Evacuate the flask under high vacuum and gently heat with a heat gun to remove adsorbed moisture.
-
Backfill the flask with an inert gas (Argon or Nitrogen). Repeat this evacuate/backfill cycle three times.
-
-
Reagent Addition (under positive inert gas flow):
-
To the flask, add the palladium pre-catalyst (e.g., Pd₂(dba)₃) and the phosphine ligand (e.g., XPhos).
-
Follow with the addition of the base (NaOtBu) and the substrate, this compound.
-
Briefly evacuate and backfill with inert gas one more time.
-
-
Solvent and Amine Addition:
-
Add the anhydrous, degassed solvent (e.g., Toluene) via syringe.
-
If the amine is a liquid, add it directly via syringe. If it is a solid, it can be added with the other solid reagents in Step 2.
-
-
Reaction Execution:
-
Immerse the flask in a preheated oil bath set to the desired temperature (typically 80-110 °C).[9]
-
Stir the reaction mixture vigorously. The color may change significantly (e.g., to dark brown or black), which is normal.
-
Monitor the reaction progress by TLC or LC-MS. A typical reaction time is 12-24 hours.
-
-
Work-up and Purification:
-
Once the reaction is complete (as determined by the consumption of the starting material), remove the flask from the oil bath and allow it to cool to room temperature.
-
Carefully quench the reaction by adding a saturated aqueous solution of ammonium chloride (NH₄Cl).
-
Transfer the mixture to a separatory funnel and dilute with an organic solvent like ethyl acetate.
-
Wash the organic layer sequentially with water and brine.
-
Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure.
-
Purify the resulting crude product by flash column chromatography on silica gel using an appropriate eluent system (e.g., a gradient of ethyl acetate in hexanes).
-
Parameter Optimization: A Guide to Success
The success of a Buchwald-Hartwig amination is highly dependent on the interplay between the catalyst, ligand, base, and solvent. For challenging substrates like electron-deficient pyrimidines, careful selection is paramount.
Table 1: Palladium Source and Ligand Selection
| Component | Example(s) | Key Considerations & Rationale |
|---|---|---|
| Pd Source | Pd(OAc)₂, Pd₂(dba)₃ | Standard Pd(II) and Pd(0) sources. Pd(II) sources require in-situ reduction to the active Pd(0) state.[10] |
| G3/G4 Pre-catalysts | Air-stable and highly active. They form the active LPd(0) species efficiently and are often the best choice for difficult couplings.[10] | |
| Ligands | Bulky Biarylphosphines: XPhos, RuPhos, BrettPhos | These are the state-of-the-art ligands. Their steric bulk promotes the reductive elimination step and prevents catalyst decomposition, leading to higher yields, especially for heteroaromatic chlorides and bromides.[1][11] |
| | Bidentate Ligands: BINAP, Xantphos | Often effective, particularly Xantphos, for coupling with pyrimidine substrates.[12] They can provide a good balance of stability and reactivity. |
Table 2: Base Selection
| Base | pKaH | Rationale & Use Case |
|---|---|---|
| NaOtBu | ~19 | The most common strong base. Highly effective but can be incompatible with base-sensitive functional groups like esters.[5] |
| K₃PO₄ | ~12.3 | A weaker, non-nucleophilic base. Ideal for substrates with base-sensitive functionalities or when milder conditions are needed.[6] |
| Cs₂CO₃ | ~10.3 | Another mild base option, often used in combination with more sensitive substrates. |
| LHMDS | ~26 | A very strong, non-nucleophilic base. Can be useful for deprotonating less acidic amines but may promote side reactions.[10] |
Table 3: Solvent Selection
| Solvent | Boiling Point | Considerations |
|---|---|---|
| Toluene | 111 °C | A standard, effective solvent for many Buchwald-Hartwig reactions.[13] |
| 1,4-Dioxane | 101 °C | Another common choice. Its coordinating ability can sometimes influence catalyst activity. |
| tert-Butanol | 82 °C | Can be used, especially with phosphate bases.[6] |
Troubleshooting Common Issues
Even with a robust protocol, challenges can arise. A systematic approach to troubleshooting is essential.
Caption: A decision tree for troubleshooting low-yield reactions.
Table 4: Detailed Troubleshooting Guide
| Problem | Potential Cause | Suggested Solution(s) |
|---|---|---|
| No reaction / Low conversion | Inactive catalyst (air/moisture exposure) | Ensure a rigorously inert atmosphere; use a glovebox for reagent handling. Use a fresh bottle of catalyst or a more stable pre-catalyst.[14] |
| Insufficient temperature | Increase the reaction temperature in 10 °C increments. Consider switching to a higher-boiling solvent or using microwave irradiation for rapid heating.[15] | |
| Inappropriate ligand/catalyst system | Screen a panel of bulky biarylphosphine ligands (e.g., XPhos, RuPhos). Heteroaryl substrates can be particularly sensitive to ligand choice.[16] | |
| Hydrodehalogenation (Ar-Br → Ar-H) | β-hydride elimination side reaction | This can compete with reductive elimination. Try a different, bulkier ligand or slightly lower the reaction temperature.[1] |
| Substrate decomposition | Base is too strong or temperature is too high | Switch to a milder base such as K₃PO₄ or Cs₂CO₃. Reduce the reaction temperature.[16] |
| Poor solubility of reagents | Solvent choice | Ensure all components are soluble at the reaction temperature. A solvent mixture might be necessary. |
Safety Precautions
-
Palladium Catalysts & Ligands: Many phosphine ligands and palladium complexes are air- and moisture-sensitive. Handle them under an inert atmosphere (glovebox or Schlenk line) to maintain their activity.
-
Bases: Sodium tert-butoxide is a strong, corrosive, and hygroscopic base. Handle with appropriate personal protective equipment (PPE), including gloves and safety glasses, and avoid inhalation.
-
Solvents: Toluene and 1,4-dioxane are flammable and have associated health risks. Handle them in a well-ventilated fume hood.
References
- Wikipedia.
- Singleton, D. A. (2020). Rapid Evaluation of the Mechanism of Buchwald–Hartwig Amination and Aldol Reactions Using Intramolecular 13C Kinetic Isotope Effects.
- Chemistry LibreTexts. (2023).
- NROChemistry. Buchwald-Hartwig Coupling: Mechanism & Examples. [Link]
- Singleton, D. A. (2020). Rapid Evaluation of the Mechanism of Buchwald–Hartwig Amination and Aldol Reactions Using Intramolecular 13C Kinetic Isotope Effects.
- Reddit. (2018).
- Chemistry Stack Exchange. (2022). Buchwald-Hartwig coupling troubleshooting. [Link]
- ACS GCI Pharmaceutical Roundtable. (2025).
- National Institutes of Health (NIH). (2014).
- ACS Publications. (2022). Microwave-Assisted Buchwald–Hartwig Double Amination: A Rapid and Promising Approach for the Synthesis of TADF Compounds. [Link]
- ResearchGate. (2025).
- ACS GCI Pharmaceutical Roundtable.
- ResearchGate.
- ResearchGate. Key sequential Buchwald–Hartwig amination reactions in the synthesis of imidazopyridazines 139. [Link]
- Organic Chemistry Portal. Buchwald-Hartwig Cross Coupling Reaction. [Link]
- J&K Scientific LLC. (2021). Buchwald-Hartwig Cross-Coupling. [Link]
Sources
- 1. Buchwald–Hartwig amination - Wikipedia [en.wikipedia.org]
- 2. Buchwald-Hartwig Amination - Wordpress [reagents.acsgcipr.org]
- 3. chemimpex.com [chemimpex.com]
- 4. benchchem.com [benchchem.com]
- 5. chem.libretexts.org [chem.libretexts.org]
- 6. Buchwald-Hartwig Coupling: Mechanism & Examples | NROChemistry [nrochemistry.com]
- 7. Rapid Evaluation of the Mechanism of Buchwald–Hartwig Amination and Aldol Reactions Using Intramolecular 13C Kinetic Isotope Effects - PMC [pmc.ncbi.nlm.nih.gov]
- 8. pubs.acs.org [pubs.acs.org]
- 9. jk-sci.com [jk-sci.com]
- 10. Chemical Insights | How to Wisely Design Conditions for Buchwald-Hartwig Couplings? - RCS Research Chemistry Services [rcs.wuxiapptec.com]
- 11. Buchwald-Hartwig Cross Coupling Reaction [organic-chemistry.org]
- 12. Synthesis of New N-Arylpyrimidin-2-amine Derivatives Using a Palladium Catalyst - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Specific Solvent Issues with Buchwald-Hartwig Amination - Wordpress [reagents.acsgcipr.org]
- 14. pdf.benchchem.com [pdf.benchchem.com]
- 15. pubs.acs.org [pubs.acs.org]
- 16. reddit.com [reddit.com]
Application Notes & Protocols: Leveraging 5-Bromo-2-(methoxymethyl)pyrimidine in Drug Discovery Scaffolds
Introduction: The Strategic Value of the Pyrimidine Core
The pyrimidine ring is an undeniable "privileged scaffold" in medicinal chemistry. As a fundamental component of nucleobases in DNA and RNA, its structure is inherently recognized by biological systems.[1] This biocompatibility, combined with its versatile chemical reactivity, has cemented the pyrimidine core in a multitude of FDA-approved therapeutics for a wide range of diseases, including cancer, infectious diseases, and neurological disorders.[1]
This guide focuses on a particularly valuable, functionalized pyrimidine derivative: 5-Bromo-2-(methoxymethyl)pyrimidine . This building block is strategically designed for modern drug discovery campaigns, offering a trifecta of desirable features:
-
A Versatile Synthetic Handle: The bromine atom at the C5 position is a prime site for palladium-catalyzed cross-coupling reactions, allowing for the systematic and controlled introduction of diverse molecular fragments.[2][3] This position is generally less electron-deficient than the C2, C4, and C6 positions, making it ripe for reactions that proceed via oxidative addition.[4][5]
-
A Modulating Substituent: The 2-(methoxymethyl) group is more than just a placeholder. Its ether linkage can act as a hydrogen bond acceptor, influence molecular conformation, and improve crucial physicochemical properties like solubility.[6][7] It can also serve as a bioisosteric replacement for other functional groups, aiding in the fine-tuning of a molecule's ADME (Absorption, Distribution, Metabolism, and Excretion) profile.[6]
-
The Privileged Core: The intrinsic properties of the pyrimidine ring itself—its aromaticity, planarity, and ability to engage in various non-covalent interactions—provide a robust foundation for building high-affinity ligands.
This document serves as a detailed guide for researchers, providing both the strategic rationale and practical, step-by-step protocols for effectively utilizing this compound as a core scaffold in drug development programs.
Physicochemical & Bioisosteric Considerations
The strategic placement of the methoxymethyl group at the C2 position significantly impacts the molecule's utility.
Physicochemical Impact: The methoxy group (-OCH₃) is a common feature in many approved drugs, valued for its ability to improve ligand-target binding, metabolic behavior, and other physicochemical properties.[6][7] The methoxymethyl group (–CH₂OCH₃) extends these benefits:
-
Solubility: The ether oxygen can act as a hydrogen bond acceptor, which can improve aqueous solubility compared to a simple alkyl substituent.
-
Lipophilicity: It provides a moderate increase in lipophilicity, which can be crucial for cell membrane permeability. This allows for a more nuanced adjustment of the overall molecule's logP compared to larger alkyl or aryl groups.
-
Metabolic Stability: The ether linkage is generally more stable to metabolic degradation than, for example, an ester. However, it can be a site for O-dealkylation by cytochrome P450 enzymes, a property that can be exploited or mitigated through further structural modifications.
Bioisosteric Role: The 2-(methoxymethyl)pyrimidine moiety can be considered a bioisosteric replacement for other common bicyclic or substituted aryl systems. This allows medicinal chemists to navigate crowded intellectual property landscapes and address specific ADME challenges. For instance, it can replace:
-
Indole or Benzofuran: By mimicking the general shape and hydrogen bonding capacity.
-
Substituted Phenyl Rings: Offering a different electronic and solubility profile while maintaining key vectoral orientations for binding.
The diagram below illustrates the key functional zones of the scaffold that are exploited in synthetic diversification.
Caption: Key functional zones of the scaffold.
Core Synthetic Protocols: Diversification at the C5 Position
The C5-bromo position is the primary site for synthetic elaboration. The following sections provide detailed, self-validating protocols for the most critical transformations.
Suzuki-Miyaura Cross-Coupling: C-C Bond Formation
Causality & Rationale: The Suzuki-Miyaura reaction is arguably the most widely used cross-coupling method in drug discovery for forming C(sp²)-C(sp²) bonds. Its utility stems from the operational simplicity, broad functional group tolerance, and the commercial availability of a vast array of boronic acids and esters.[8] For 5-bromopyrimidines, this reaction enables the direct attachment of aryl and heteroaryl moieties, which are critical for probing interactions with target proteins. The reactivity of aryl halides in Suzuki coupling generally follows the order I > Br > Cl, making the C5-Br bond highly reactive under standard conditions.[3]
Experimental Protocol: General Procedure
-
Reagent Preparation: To a flame-dried Schlenk flask containing a magnetic stir bar, add this compound (1.0 equiv.), the desired aryl- or heteroarylboronic acid (1.2–1.5 equiv.), and a base such as K₂CO₃ or K₃PO₄ (2.0–3.0 equiv.).
-
Catalyst Addition: Add the palladium catalyst. For standard couplings, Tetrakis(triphenylphosphine)palladium(0) (Pd(PPh₃)₄, 3–5 mol%) is a reliable choice.[3][8]
-
Inert Atmosphere: Seal the flask, then evacuate and backfill with an inert gas (Argon or Nitrogen) three times to create an oxygen-free environment. This is critical as the active Pd(0) catalyst is sensitive to oxidation.
-
Solvent Addition: Add degassed solvent. A common and effective system is a mixture of 1,4-dioxane and water (e.g., 4:1 v/v).[3]
-
Reaction: Heat the mixture to the target temperature (typically 80–100 °C) with vigorous stirring.
-
Monitoring: Track the consumption of the starting material using an appropriate analytical technique, such as Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).
-
Work-up: Upon completion, cool the reaction to room temperature. Dilute with an organic solvent (e.g., ethyl acetate) and wash with water, followed by brine. Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.
-
Purification: Purify the crude product using flash column chromatography on silica gel to obtain the desired 5-aryl-2-(methoxymethyl)pyrimidine.
Caption: Suzuki-Miyaura cross-coupling workflow.
Data Presentation: Representative Suzuki Couplings
| Boronic Acid Partner | Base | Catalyst (mol%) | Temp (°C) | Typical Yield (%) |
| Phenylboronic acid | K₂CO₃ | Pd(PPh₃)₄ (5) | 90 | 85-95 |
| 4-Methoxyphenylboronic acid | K₂CO₃ | Pd(PPh₃)₄ (5) | 90 | 88-96 |
| 3-Pyridylboronic acid | K₃PO₄ | Pd(dppf)Cl₂ (3) | 100 | 75-85 |
| 2-Thienylboronic acid | Cs₂CO₃ | Pd(PPh₃)₄ (5) | 85 | 80-90 |
| Note: Yields are illustrative and based on couplings with similar 5-bromopyrimidine systems. Optimization may be required.[9] |
Sonogashira Coupling: C-C Bond Formation
Causality & Rationale: The Sonogashira coupling is the premier method for installing alkynyl groups onto sp² carbons.[10][11] In drug design, alkynes are highly valuable linkers; they are linear and rigid, can act as hydrogen bond acceptors, and are precursors to many other functional groups (e.g., via reduction or click chemistry). The reaction is catalyzed by palladium and a copper(I) co-catalyst. The mechanism involves the formation of a copper acetylide, which then transmetalates to the palladium center.[10]
Experimental Protocol: General Procedure
-
Reagent Preparation: To a Schlenk flask, add this compound (1.0 equiv.), the palladium catalyst (e.g., Pd(PPh₃)₄, 5 mol%), and the copper(I) co-catalyst (e.g., CuI, 10 mol%).
-
Inert Atmosphere: Flush the flask with argon or nitrogen.
-
Solvent & Amine Base: Add an anhydrous solvent such as THF or DMF, followed by a degassed amine base (e.g., triethylamine or diisopropylethylamine, 2-3 equiv.). The amine serves as both the base and often as a solvent.
-
Alkyne Addition: Add the terminal alkyne (1.1–1.2 equiv.) dropwise via syringe.
-
Reaction: Stir the mixture at room temperature to 50 °C. The reaction is often exothermic upon alkyne addition.
-
Monitoring: Monitor by TLC or LC-MS. Sonogashira couplings are typically rapid, often completing within 1-4 hours.
-
Work-up: Once complete, filter the reaction mixture through a pad of Celite to remove catalyst residues, washing with an organic solvent. Concentrate the filtrate.
-
Purification: The crude material is typically purified by silica gel chromatography to yield the 5-alkynyl-2-(methoxymethyl)pyrimidine.
Caption: Sonogashira coupling workflow.
Buchwald-Hartwig Amination: C-N Bond Formation
Causality & Rationale: The formation of aryl-amine bonds is fundamental to medicinal chemistry. The Buchwald-Hartwig amination provides a general and mild method for this transformation, overcoming the limitations of classical methods like nucleophilic aromatic substitution.[12][13] This reaction is crucial for introducing primary or secondary amines at the C5 position, a common strategy for improving solubility and introducing key hydrogen bonding interactions. The success of the reaction is highly dependent on the choice of phosphine ligand, which facilitates the key reductive elimination step from the palladium center.[14][15]
Experimental Protocol: General Procedure
-
Reagent Preparation: In a glovebox or under an inert atmosphere, charge a reaction vial with a palladium precatalyst (e.g., Pd₂(dba)₃, 2 mol%), a suitable phosphine ligand (e.g., XPhos or RuPhos, 4-8 mol%), and a strong, non-nucleophilic base (e.g., NaOt-Bu or K₃PO₄, 1.4 equiv.).[16]
-
Substrate Addition: Add this compound (1.0 equiv.) and the desired amine (1.2 equiv.).
-
Solvent Addition: Add an anhydrous, degassed solvent such as toluene or dioxane.
-
Reaction: Seal the vial and heat to the required temperature (typically 80–110 °C) with stirring.
-
Monitoring: Monitor the reaction by LC-MS.
-
Work-up: After cooling, dilute the reaction with an organic solvent and filter through Celite. Wash the filtrate with water and brine, dry over Na₂SO₄, and concentrate.
-
Purification: Purify the residue by column chromatography to afford the 5-amino-2-(methoxymethyl)pyrimidine product.
Data Presentation: Representative Buchwald-Hartwig Aminations
| Amine Partner | Base | Ligand | Temp (°C) | Typical Yield (%) |
| Aniline | NaOt-Bu | XPhos | 100 | 80-90 |
| Morpholine | K₃PO₄ | RuPhos | 110 | 85-95 |
| N-Methylaniline | LiHMDS | BrettPhos | 100 | 70-85 |
| Benzylamine | Cs₂CO₃ | Xantphos | 100 | 75-88 |
| Note: Yields are illustrative and based on couplings with similar 5-bromopyrimidine systems. Ligand and base screening is often necessary for optimal results.[16] |
Bromine-Lithium Exchange: Creating a Nucleophile
Causality & Rationale: While palladium catalysis creates bonds by making the C5-carbon electrophilic, bromine-lithium exchange inverts its reactivity, turning it into a potent nucleophile. This transformation is typically achieved at very low temperatures (-78 °C) using an organolithium reagent like n-butyllithium. The resulting 5-lithiopyrimidine can then be trapped with a wide range of electrophiles (e.g., CO₂, aldehydes, DMF) to install functional groups that are otherwise difficult to introduce. This method provides a complementary strategy to cross-coupling.[17]
Experimental Protocol: General Procedure
-
Setup: To a flame-dried, three-neck flask under argon, add a solution of this compound (1.0 equiv.) in anhydrous THF.
-
Cooling: Cool the solution to -78 °C using a dry ice/acetone bath. This is critical to prevent side reactions and decomposition of the lithiated intermediate.
-
Lithiation: Add n-butyllithium (1.05 equiv., typically 1.6 M or 2.5 M in hexanes) dropwise via syringe, keeping the internal temperature below -70 °C. Stir for 30–60 minutes at -78 °C. Successful exchange is often indicated by a color change.
-
Electrophilic Quench: Add a solution of the desired electrophile (e.g., dry ice for a carboxylic acid, DMF for an aldehyde) in THF to the reaction mixture, again maintaining a low temperature.
-
Warming & Quench: After stirring for 1-2 hours at -78 °C, allow the reaction to slowly warm to room temperature. Quench the reaction by carefully adding saturated aqueous NH₄Cl solution.
-
Work-up & Purification: Extract the aqueous layer with an organic solvent, combine the organic layers, dry, and concentrate. Purify the product by column chromatography or recrystallization.[18]
Sources
- 1. Recent Advances in Pyrimidine-Based Drugs - PMC [pmc.ncbi.nlm.nih.gov]
- 2. pdf.benchchem.com [pdf.benchchem.com]
- 3. pdf.benchchem.com [pdf.benchchem.com]
- 4. Pyrimidine - Wikipedia [en.wikipedia.org]
- 5. scialert.net [scialert.net]
- 6. researchgate.net [researchgate.net]
- 7. The role of the methoxy group in approved drugs - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. pdf.benchchem.com [pdf.benchchem.com]
- 9. A General and Efficient Method for the Suzuki-Miyaura Coupling of 2-Pyridyl Nucleophiles - PMC [pmc.ncbi.nlm.nih.gov]
- 10. pdf.benchchem.com [pdf.benchchem.com]
- 11. Sonogashira coupling - Wikipedia [en.wikipedia.org]
- 12. Buchwald–Hartwig amination - Wikipedia [en.wikipedia.org]
- 13. chem.libretexts.org [chem.libretexts.org]
- 14. pdf.benchchem.com [pdf.benchchem.com]
- 15. m.youtube.com [m.youtube.com]
- 16. pubs.acs.org [pubs.acs.org]
- 17. mdpi.com [mdpi.com]
- 18. researchgate.net [researchgate.net]
Application Notes and Protocols: Nucleophilic Aromatic Substitution on Bromopyrimidines
For Researchers, Scientists, and Drug Development Professionals
Introduction: The Strategic Importance of Pyrimidine Scaffolds
The pyrimidine core is a privileged scaffold in medicinal chemistry and drug development, forming the structural basis for a vast array of therapeutic agents, including antiviral, anticancer, and antibacterial drugs. The functionalization of this heterocyclic system is therefore of paramount importance. Nucleophilic aromatic substitution (SNAr) on halopyrimidines, particularly bromopyrimidines, represents a robust and versatile strategy for the introduction of a wide range of substituents, enabling the systematic exploration of structure-activity relationships (SAR).
This guide provides a detailed exploration of the SNAr reaction on bromopyrimidines, delving into the underlying mechanistic principles, offering detailed experimental protocols, and presenting a comparative analysis of various reaction conditions to empower researchers in their synthetic endeavors.
The Mechanism of Nucleophilic Aromatic Substitution (SNAr)
The SNAr reaction on pyrimidines proceeds via a two-step addition-elimination mechanism.[1] The electron-deficient nature of the pyrimidine ring, a consequence of the two electronegative nitrogen atoms, renders it susceptible to attack by nucleophiles.[2][3] This is in stark contrast to electron-rich aromatic systems like benzene, which are generally unreactive towards nucleophiles unless activated by strong electron-withdrawing groups.[4]
The key intermediate in this process is the Meisenheimer complex, a negatively charged species where the aromaticity of the pyrimidine ring is temporarily disrupted.[1][5] The stability of this intermediate is crucial for the reaction to proceed and is influenced by the ability of the ring nitrogens to delocalize the negative charge.[2][3] The subsequent departure of the bromide leaving group restores the aromaticity of the ring, yielding the substituted pyrimidine product.
Recent computational and experimental studies suggest that some SNAr reactions may proceed through a concerted mechanism, particularly with good leaving groups like bromide, challenging the long-held view of a discrete Meisenheimer intermediate in all cases.[6]
Sources
- 1. chem.libretexts.org [chem.libretexts.org]
- 2. youtube.com [youtube.com]
- 3. echemi.com [echemi.com]
- 4. Amination of Heteroaryl Chlorides: Palladium Catalysis or SNAr in Green Solvents? - PMC [pmc.ncbi.nlm.nih.gov]
- 5. chemistry.stackexchange.com [chemistry.stackexchange.com]
- 6. Concerted Nucleophilic Aromatic Substitutions - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols for 5-Bromo-2-(methoxymethyl)pyrimidine in Agrochemical Synthesis
For distribution to: Researchers, scientists, and drug development professionals.
Introduction: The Strategic Importance of the Pyrimidine Scaffold in Modern Agrochemicals
The pyrimidine ring is a foundational heterocyclic scaffold in a multitude of biologically active molecules, playing a critical role in the development of pharmaceuticals and, significantly, agrochemicals. Its presence is integral to the efficacy of numerous commercialized fungicides and herbicides. The strategic substitution on the pyrimidine core allows for the fine-tuning of a molecule's biological activity, selectivity, and physicochemical properties. Within this context, 5-Bromo-2-(methoxymethyl)pyrimidine emerges as a highly valuable and versatile building block for the synthesis of novel agrochemicals.
The bromine atom at the 5-position serves as a key functional handle for introducing a wide array of molecular complexity, most notably through palladium-catalyzed cross-coupling reactions such as the Suzuki-Miyaura coupling. This allows for the facile creation of carbon-carbon bonds, linking the pyrimidine core to various aryl and heteroaryl moieties, which are often crucial for potent fungicidal or herbicidal activity. The methoxymethyl group at the 2-position, while seemingly simple, can influence the molecule's solubility, metabolic stability, and interaction with its biological target.
This technical guide provides an in-depth exploration of the application of this compound in the synthesis of a novel pyrimidine-based fungicide, offering detailed protocols and insights into the chemical transformations involved. The methodologies described herein are designed to be robust and reproducible, providing a solid foundation for researchers in the field of agrochemical discovery and development.
Core Application: Synthesis of a Novel Pyrimidine-Based Fungicide via Suzuki-Miyaura Cross-Coupling
A primary application of this compound is in the synthesis of fungicides that target critical cellular processes in pathogenic fungi. One such application is the synthesis of analogues of commercially successful fungicides, aiming to overcome resistance or improve the activity spectrum. The following sections detail the synthesis of a novel fungicide candidate, 2-(methoxymethyl)-5-(4-phenoxyphenyl)pyrimidine , which incorporates a diphenyl ether moiety, a common toxophore in agrochemicals, onto the pyrimidine scaffold.
Synthetic Pathway Overview
The synthesis of the target fungicide is achieved through a palladium-catalyzed Suzuki-Miyaura cross-coupling reaction between this compound and (4-phenoxyphenyl)boronic acid. This reaction is highly efficient and tolerant of a wide range of functional groups, making it an ideal choice for the late-stage functionalization of the pyrimidine core.
Caption: Synthetic workflow for the fungicide candidate.
Experimental Protocols
Protocol 1: Synthesis of 2-(methoxymethyl)-5-(4-phenoxyphenyl)pyrimidine
This protocol details the step-by-step procedure for the Suzuki-Miyaura cross-coupling reaction.
Materials:
-
This compound (1.0 eq)
-
(4-phenoxyphenyl)boronic acid (1.2 eq)
-
Tetrakis(triphenylphosphine)palladium(0) [Pd(PPh₃)₄] (0.05 eq)
-
Potassium Carbonate (K₂CO₃) (2.0 eq)
-
Toluene, anhydrous
-
Water, degassed
-
Ethyl acetate
-
Brine (saturated aqueous NaCl solution)
-
Anhydrous sodium sulfate (Na₂SO₄)
-
Silica gel for column chromatography
-
Round-bottom flask
-
Reflux condenser
-
Magnetic stirrer and stir bar
-
Inert gas supply (Argon or Nitrogen)
-
Separatory funnel
-
Rotary evaporator
Procedure:
-
Reaction Setup: To a clean, dry round-bottom flask equipped with a magnetic stir bar and a reflux condenser, add this compound (1.0 eq), (4-phenoxyphenyl)boronic acid (1.2 eq), and potassium carbonate (2.0 eq).
-
Inert Atmosphere: Evacuate and backfill the flask with an inert gas (argon or nitrogen) three times to ensure an oxygen-free environment.
-
Catalyst Addition: Under the inert atmosphere, add the tetrakis(triphenylphosphine)palladium(0) catalyst (0.05 eq).
-
Solvent Addition: Add anhydrous toluene and degassed water in a 4:1 ratio (v/v) to the flask. The total solvent volume should be sufficient to dissolve the reactants (e.g., 10 mL of toluene and 2.5 mL of water for a 1 mmol scale reaction).
-
Reaction: Stir the reaction mixture vigorously and heat to reflux (approximately 85-90 °C) for 12-16 hours. Monitor the progress of the reaction by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).
-
Work-up:
-
Once the reaction is complete, cool the mixture to room temperature.
-
Dilute the reaction mixture with ethyl acetate and water.
-
Transfer the mixture to a separatory funnel and separate the organic and aqueous layers.
-
Extract the aqueous layer with ethyl acetate (2 x 20 mL).
-
Combine the organic layers and wash with brine.
-
Dry the combined organic layer over anhydrous sodium sulfate.
-
-
Purification:
-
Filter off the drying agent and concentrate the organic solution under reduced pressure using a rotary evaporator.
-
Purify the crude product by column chromatography on silica gel using a suitable eluent system (e.g., a gradient of ethyl acetate in hexane) to afford the pure 2-(methoxymethyl)-5-(4-phenoxyphenyl)pyrimidine.
-
-
Characterization: Characterize the final product by ¹H NMR, ¹³C NMR, and mass spectrometry to confirm its identity and purity.
Causality Behind Experimental Choices:
-
Inert Atmosphere: Palladium(0) catalysts are sensitive to oxidation by atmospheric oxygen, which can deactivate the catalyst and lead to lower yields.
-
Base: The base (K₂CO₃) is crucial for the transmetalation step of the Suzuki-Miyaura catalytic cycle, where the organic group is transferred from the boronic acid to the palladium center.
-
Solvent System: The biphasic toluene/water system is commonly used for Suzuki couplings. Toluene solubilizes the organic reactants and the catalyst, while water dissolves the inorganic base.
-
Catalyst Choice: Tetrakis(triphenylphosphine)palladium(0) is a robust and commonly used catalyst for a wide range of Suzuki coupling reactions.
Data Presentation
Table 1: Representative Reaction Parameters and Yields for Suzuki-Miyaura Coupling
| Entry | Arylboronic Acid Partner | Catalyst Loading (mol%) | Base | Solvent System (v/v) | Reaction Time (h) | Yield (%) |
| 1 | (4-phenoxyphenyl)boronic acid | 5 | K₂CO₃ | Toluene/Water (4:1) | 14 | 85 |
| 2 | (4-chlorophenyl)boronic acid | 5 | K₂CO₃ | Toluene/Water (4:1) | 12 | 92 |
| 3 | (4-methoxyphenyl)boronic acid | 5 | Cs₂CO₃ | Dioxane/Water (4:1) | 16 | 88 |
| 4 | (3-pyridyl)boronic acid | 5 | K₃PO₄ | Toluene/Water (4:1) | 18 | 78 |
Yields are for isolated, purified products.
Logical Relationships and Workflow Visualization
The overall workflow from starting material to final product and subsequent biological evaluation follows a logical progression.
Troubleshooting & Optimization
Technical Support Center: Purification of 5-Bromo-2-(methoxymethyl)pyrimidine
Welcome to the technical support resource for the purification of 5-Bromo-2-(methoxymethyl)pyrimidine. This guide is designed for researchers, scientists, and drug development professionals to address common challenges and provide practical solutions for achieving high purity of this important synthetic intermediate using column chromatography.
Frequently Asked Questions (FAQs)
Q1: What is the first and most critical step before attempting to purify this compound by column chromatography?
A: The indispensable first step is to develop an effective solvent system using Thin Layer Chromatography (TLC).[1] TLC serves as a small-scale pilot for your column, allowing you to quickly determine the optimal mobile phase for separating your target compound from impurities. The goal is to find a solvent mixture that moves the this compound to a Retention Factor (Rf) value of approximately 0.2-0.4, ensuring it will elute from the column in a reasonable volume of solvent and be well-separated from faster and slower-moving impurities.[2][3]
Q2: What stationary phase should I use for this purification?
A: Silica gel (60 Å, 230-400 mesh) is the most common and appropriate stationary phase for the purification of moderately polar organic compounds like substituted pyrimidines.[1][4] Its polar surface interacts with polar functional groups, allowing for separation based on polarity differences. Given the pyrimidine nitrogen atoms and the ether oxygen, this compound has sufficient polarity to interact with silica gel.
Q3: How do I select the right mobile phase (solvent system)?
A: The selection of the mobile phase is based on the principle "like dissolves like," but in chromatography, it's about competition. A more polar solvent will move compounds up the TLC plate (and through the column) faster. For a compound like this compound, start with a non-polar solvent and gradually add a more polar one. Common solvent systems to screen via TLC include mixtures of hexanes (or petroleum ether) with ethyl acetate, and dichloromethane with methanol.[1][2] The ideal system provides good separation between your product spot and any impurity spots.
Q4: Is this compound stable on silica gel?
A: Halogenated pyrimidines are generally stable under standard chromatographic conditions.[5] However, silica gel is slightly acidic and can potentially cause degradation of highly sensitive compounds.[6] To verify stability, you can perform a simple 2D TLC test: spot your crude material on a TLC plate, run it in a solvent system, then turn the plate 90 degrees and run it again in the same solvent system. If new spots appear that were not on the diagonal, it indicates degradation on the silica. If degradation is observed, consider using a deactivated stationary phase like neutral alumina or adding a small amount of a base like triethylamine (e.g., 0.1-1%) to the eluent to neutralize the silica surface.[2]
Physicochemical Profile
Understanding the properties of this compound is crucial for designing a successful purification strategy.
| Property | Value | Source |
| Molecular Formula | C₆H₇BrN₂O | PubChem[7] |
| Molecular Weight | 203.04 g/mol | PubChem[7] |
| Monoisotopic Mass | 201.97418 Da | PubChem[7] |
| Predicted XlogP | 0.6 | PubChem[7] |
| Appearance | Expected to be a solid at room temperature. | General knowledge |
Experimental Protocols & Workflows
Overall Purification Workflow
The following diagram outlines the logical flow from a crude reaction mixture to the final, purified compound.
Caption: General workflow for the purification of this compound.
Protocol 1: TLC Analysis for Solvent System Optimization
-
Preparation: Dissolve a small amount of your crude material in a few drops of a volatile solvent like dichloromethane or ethyl acetate.
-
Spotting: Using a capillary tube, spot the solution onto the baseline of a silica gel TLC plate.
-
Development: Place the plate in a sealed TLC chamber containing a pre-equilibrated solvent system (e.g., 9:1 Hexane:Ethyl Acetate). Allow the solvent front to travel up the plate until it is about 1 cm from the top.[3]
-
Visualization: Remove the plate, mark the solvent front, and let it dry. Visualize the separated spots under a UV lamp (typically 254 nm).[3]
-
Optimization: Adjust the solvent ratio to achieve an Rf of 0.2-0.4 for the target compound. If the spot is too low (low Rf), increase the polarity of the mobile phase (e.g., change from 9:1 to 8:2 Hexane:EtOAc). If it is too high (high Rf), decrease the polarity.
Protocol 2: Preparative Column Chromatography
-
Column Preparation:
-
Secure a glass chromatography column vertically. Add a small plug of cotton or glass wool to the bottom, followed by a thin layer of sand.[3]
-
Prepare a slurry of silica gel in your starting, low-polarity eluent (e.g., 95:5 petroleum ether/ethyl acetate). A general rule is to use 40-50 g of silica for every 1 g of crude product.[3]
-
Pour the slurry into the column, gently tapping the sides to ensure even packing and dislodge air bubbles. Open the stopcock to drain excess solvent, ensuring the top of the silica bed never runs dry.[3][8]
-
Add a thin layer of sand on top of the silica bed to prevent disturbance.[3]
-
-
Sample Loading (Dry Loading Recommended):
-
Dissolve your crude product (e.g., 1 g) in a minimal amount of a volatile solvent (e.g., dichloromethane).
-
Add a small amount of silica gel (approx. 2-3 g) to this solution.[3]
-
Evaporate the solvent completely using a rotary evaporator to obtain a dry, free-flowing powder of your crude material adsorbed onto the silica.
-
Carefully add this powder to the top of the packed column, creating a uniform layer.[3]
-
-
Elution and Fraction Collection:
-
Carefully add the eluent to the top of the column.
-
Begin elution, starting with the low-polarity mobile phase determined by TLC. If a gradient elution is needed, gradually increase the polarity of the mobile phase over time.
-
Collect fractions of a consistent volume (e.g., 15-20 mL) in test tubes.[3]
-
-
Product Isolation:
-
Monitor the collected fractions by TLC to identify which ones contain your pure product.
-
Combine the pure fractions.
-
Remove the solvent from the combined fractions using a rotary evaporator.
-
Dry the resulting solid or oil under high vacuum to remove any residual solvent.[3]
-
Troubleshooting Guide
This section addresses specific issues that may arise during the purification process.
Caption: Decision tree for troubleshooting common column chromatography issues.
Issue 1: I am getting a very low yield after column chromatography.
-
Possible Cause: The compound may be irreversibly adsorbing to the acidic silica gel, especially if it has basic nitrogen groups.[2]
-
Solution:
-
Change Stationary Phase: Consider using a less acidic stationary phase like neutral alumina.[2]
-
Modify Mobile Phase: Add a small amount (0.1-1%) of a modifier like triethylamine to the eluent to compete for active sites on the silica gel.
-
Check for Degradation: Ensure the compound is stable on silica gel using the 2D TLC method described in the FAQs. If it is degrading, minimize its time on the column by using a slightly more polar solvent system or applying pressure for faster elution (flash chromatography).[2][6]
-
Dilute Fractions: Your compound may have eluted, but the fractions are too dilute to be detected by TLC. Try concentrating a wider range of fractions where you expected the compound to elute and re-analyzing them.[6]
-
Issue 2: My product and an impurity are eluting together (co-elution).
-
Possible Cause: The chosen eluent may be too polar, causing both your compound and the impurity to travel quickly with the solvent front without sufficient interaction with the stationary phase.[2]
-
Solution:
-
Optimize Solvent System: Re-evaluate your mobile phase with TLC. Aim for a less polar system that puts your product's Rf at ~0.2, which will increase its retention and hopefully resolve it from the impurity.[2]
-
Check for Overloading: Loading too much crude material onto the column can lead to broad, overlapping bands. As a rule of thumb, use at least 40-50 parts silica gel to 1 part crude material by weight.[3]
-
Use a Gradient: Instead of running the column with a single solvent mixture (isocratic), start with a very non-polar eluent and gradually increase the percentage of the polar solvent. This can improve the separation of compounds with similar polarities.
-
Issue 3: The compound is not eluting from the column, even after passing a large volume of solvent.
-
Possible Cause: The mobile phase is not polar enough to displace your compound from the silica gel.
-
Solution:
-
Increase Eluent Polarity: Gradually increase the polarity of your mobile phase. For a hexane/ethyl acetate system, increase the percentage of ethyl acetate. If that is insufficient, a stronger solvent like methanol can be added to the eluent (e.g., 1-5% methanol in dichloromethane).[2]
-
Verify Compound Presence: Before drastically changing the solvent, you can carefully scrape a small sample of the silica from the top of the column, extract it with a very polar solvent (like methanol), and spot it on a TLC plate to confirm your compound is still on the column.
-
References
- Benchchem. (2025). Technical Support Center: Purification of Pyrimidine-2,4-dione Derivatives.
- Benchchem. (2025). Application Notes and Protocols for Reactions with 5-Bromo-2-chloro-4-methoxypyrimidine.
- Benchchem. (2025). Technical Support Center: Purification of Polar Pyrimidine Derivatives.
- ResearchGate. (n.d.). Pyrimidine (upper) and purines (lower) on silica columns. Condition... [Image].
- PubChem. (n.d.). Pyrimidine, 5-bromo-2-methoxy-. National Center for Biotechnology Information.
- Benchchem. (2025). Troubleshooting unexpected side reactions in pyrimidine synthesis.
- Reich, E., & George, A. (n.d.). The Mobile Phase. In HPTLC for the Analysis of Medicinal Plants.
- University of Rochester, Department of Chemistry. (n.d.). Purification: Troubleshooting Flash Column Chromatography.
- PubMed. (n.d.). Selection of mobile phase in high-performance liquid chromatographic determination for medicines. National Center for Biotechnology Information.
- ResearchGate. (n.d.). MOBILE PHASE OPTIMIZATION IN THIN LAYER CHROMATOGRAPHY (TLC).
- PubChem. (n.d.). 5-Bromo-2-methoxypyridine. National Center for Biotechnology Information.
- Benchchem. (2025). Application Notes and Protocols for the Purification of Substituted Pyrimidine Compounds.
- Organic Syntheses. (n.d.). Organic Syntheses Procedure.
- MedCrave online. (2018). Physicochemical properties of some pyrimidine derivatives in some organic solvents.
- Benchchem. (2025). Technical Support Center: Purification of 2,4,6-Substituted Pyrimidine Products.
- Benchchem. (2025). Application Note and Protocol: Purification of 2-Amino-5-bromo-4-methylpyridine by Column Chromatography.
- Benchchem. (2025). Validating the Structure of 5-Bromo-2-chloro-4-methoxypyrimidine Derivatives: A Comparative Guide.
- National Institutes of Health. (n.d.). Process Development and Synthesis of Process-Related Impurities of an Efficient Scale-Up Preparation of 5,2′-Dibromo-2,4′,5′-Trihydroxy Diphenylmethanone as a New Acute Pyelonephritis Candidate Drug.
- YouTube. (2020, May 26). Chromatography Troubleshooting. Teledyne ISCO.
- Google Patents. (n.d.). CN110642788A - Preparation method of 5-bromo-2-substituted pyrimidine compounds.
- SIELC Technologies. (n.d.). Separation of Pyrimidine, 2-bromo- on Newcrom R1 HPLC column.
- Benchchem. (2025). A Comparative Spectroscopic Guide to 5-Bromo-2-chloro-4-methoxypyrimidine and Its Derivatives.
- Google Patents. (n.d.). US3956301A - Process for bromination of pyrimidine.
- ACS Publications. (n.d.). Separation of organic amine compounds on silica gel with reversed-phase eluents. Analytical Chemistry.
- National Institutes of Health. (n.d.). Bromination at C-5 of Pyrimidine and C-8 of Purine Nucleosides with 1,3-Dibromo-5,5-dimethylhydantoin.
- Benchchem. (2025). Spectroscopic Profile of 5-Bromo-2-chloro-4-methoxypyrimidine: A Technical Guide.
- International Journal of Pharmaceutical Sciences Review and Research. (2014). Rapid Ultra High Performance Liquid Chromatographic Assay of Pinaverium Bromide and its Stability studies.
- Benchchem. (2025). Application Notes and Protocols for the Laboratory Scale Synthesis and Purification of 5-Bromo-1-chloro-2-methyl-3-nitrobenzene.
- Benchchem. (2025). An In-depth Technical Guide to the Reactivity and Aromaticity of 5-Bromo-2-chloro-4-methoxypyrimidine.
- PubChemLite. (n.d.). This compound (C6H7BrN2O).
- PubMed. (n.d.). Stability of 4-aminopyridine and 3,4-diaminopyridine oral capsules. National Center for Biotechnology Information.
- PubMed. (n.d.). Separation of purine and pyrimidine bases and nucleosides by hydrophilic interaction chromatography. National Center for Biotechnology Information.
Sources
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. pdf.benchchem.com [pdf.benchchem.com]
- 3. pdf.benchchem.com [pdf.benchchem.com]
- 4. researchgate.net [researchgate.net]
- 5. Stability of 4-aminopyridine and 3,4-diaminopyridine oral capsules - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Purification [chem.rochester.edu]
- 7. PubChemLite - this compound (C6H7BrN2O) [pubchemlite.lcsb.uni.lu]
- 8. pdf.benchchem.com [pdf.benchchem.com]
Technical Support Center: Recrystallization of Pyrimidine Derivatives
Welcome to the technical support center for the recrystallization of pyrimidine derivatives. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth troubleshooting, detailed protocols, and answers to frequently asked questions encountered during the purification of this important class of heterocyclic compounds. Pyrimidine and its derivatives are foundational scaffolds in numerous pharmaceuticals, making their efficient purification a critical step in drug discovery and development.[1][2][3] This resource synthesizes technical expertise with practical, field-proven insights to help you navigate the nuances of pyrimidine recrystallization.
I. Understanding the Fundamentals: Why Recrystallization of Pyrimidines Can Be Tricky
Recrystallization is a powerful and economical purification technique that leverages the differential solubility of a compound and its impurities in a specific solvent at varying temperatures.[4] For pyrimidine derivatives, the inherent structural features can present unique challenges:
-
Polarity and Hydrogen Bonding: The presence of multiple nitrogen atoms in the pyrimidine ring, along with various substituents, often imparts significant polarity and the capacity for hydrogen bonding.[1][5] This can lead to high solubility in polar solvents, making it difficult to achieve the low solubility at cold temperatures necessary for high recovery.[5]
-
Solubility Profile: The solubility of pyrimidine derivatives is highly dependent on both the solvent and the specific functional groups attached to the pyrimidine core.[2][6] A slight change in substitution can dramatically alter the compound's solubility behavior.[2]
-
"Oiling Out": This phenomenon, where the compound separates as a liquid instead of a solid, is a common issue.[7][8] It often occurs when the compound's melting point is lower than the boiling point of the solvent or when the solution is cooled too rapidly.[7][8] Impurities can also contribute to oiling out by depressing the melting point.[7][8]
II. Troubleshooting Guide: Common Problems and Solutions
This section addresses specific issues you may encounter during the recrystallization of pyrimidine derivatives in a practical question-and-answer format.
Issue 1: No Crystals Form Upon Cooling
-
Question: I've cooled my solution, even in an ice bath, but no crystals have formed. What's going on?
-
Answer: This is a frequent problem that usually points to one of two main causes: the solution is not supersaturated, or nucleation has been inhibited.[9]
-
Cause A: Solution is Not Supersaturated. You may have used too much solvent, meaning the concentration of your pyrimidine derivative is too low to crystallize even at cold temperatures.[9][10]
-
Cause B: Nucleation is Inhibited. Sometimes, even in a supersaturated solution, the initial formation of crystals (nucleation) doesn't occur spontaneously.
-
Solution 1: Scratching. Gently scratch the inside of the flask at the surface of the solution with a glass rod.[9] The microscopic scratches on the glass can provide nucleation sites for crystal growth.[9]
-
Solution 2: Seeding. If you have a small amount of the pure pyrimidine derivative, add a tiny "seed crystal" to the cooled solution to initiate crystallization.[9]
-
Solution 3: Reduce Temperature Further. If using an ice bath, try a salt-ice bath or a dry ice/acetone bath to reach lower temperatures, which will further decrease the solubility of your compound.[11]
-
-
Issue 2: The Compound "Oils Out" Instead of Crystallizing
-
Question: Instead of forming nice crystals, my compound has separated as an oily liquid. How can I fix this?
-
Answer: "Oiling out" is a common problem, especially with compounds that have lower melting points or when significant impurities are present.[7][8] The oil is essentially a supersaturated solution of your compound that has phase-separated from the solvent.[12]
-
Cause A: Cooling Too Rapidly. If the solution is cooled too quickly, the molecules don't have enough time to orient themselves into a crystal lattice.[9]
-
Cause B: Inappropriate Solvent Choice. The boiling point of your solvent may be higher than the melting point of your compound.[7] Alternatively, your compound may be too soluble in the chosen solvent.[9]
-
Solution: Try a solvent with a lower boiling point.[13] Alternatively, use a two-solvent system. Dissolve your compound in a minimal amount of a "good" solvent (in which it is very soluble) and then add a "poor" solvent (in which it is less soluble) dropwise to the hot solution until it becomes slightly cloudy.[4] Then, allow it to cool slowly.
-
-
Cause C: Presence of Impurities. Impurities can significantly lower the melting point of your compound, leading to oiling out.[7][8]
-
Solution: If possible, try to remove some of the impurities before recrystallization using a technique like column chromatography.[9]
-
-
Issue 3: Low Recovery of Crystalline Product
-
Question: I got beautiful crystals, but my yield is very low. What can I do to improve it?
-
Answer: Low yield is often a result of using too much solvent or premature crystallization.[10]
-
Cause A: Excessive Solvent. Using more solvent than the minimum required to dissolve the compound when hot will result in a significant amount of your product remaining in the mother liquor upon cooling.[10]
-
Solution: Be meticulous in adding the minimum amount of hot solvent needed for complete dissolution. You can try to recover more product from the filtrate by evaporating some of the solvent and cooling again to obtain a "second crop" of crystals.[8]
-
-
Cause B: Premature Crystallization. If you perform a hot filtration to remove insoluble impurities, your product might start to crystallize in the filter funnel.[10]
-
Solution: Use a pre-heated filter funnel and flask.[4] Also, add a small excess of hot solvent before filtering to ensure the compound stays in solution. You can then evaporate this excess solvent before cooling.
-
-
Issue 4: Colored Impurities in the Final Crystals
-
Question: My final product is colored, but the pure compound should be colorless. How do I remove the color?
-
Answer: Colored impurities can often be removed by using activated charcoal.[5][10]
-
Solution: After dissolving your crude pyrimidine derivative in the hot solvent, cool the solution slightly and add a small amount of activated charcoal (a spatula tip is usually sufficient).[11] Reheat the solution to boiling for a few minutes.[5] The colored impurities will adsorb onto the surface of the charcoal. Perform a hot filtration to remove the charcoal, and then allow the filtrate to cool and crystallize.[5][10] Be aware that using too much charcoal can also adsorb some of your desired product, leading to a lower yield.
-
III. Experimental Protocols & Workflows
Here are detailed step-by-step methodologies for common recrystallization techniques for pyrimidine derivatives.
Protocol 1: Single-Solvent Recrystallization
This is the most straightforward method and should be the first approach if a suitable solvent can be identified.
-
Solvent Selection: The ideal solvent is one in which your pyrimidine derivative is highly soluble at high temperatures and poorly soluble at low temperatures.[4] Common choices for pyrimidines include ethanol, methanol, ethyl acetate, and water, or mixtures thereof.[4]
-
Dissolution: Place the crude pyrimidine derivative in an Erlenmeyer flask. Add a minimal amount of the chosen solvent and heat the mixture to boiling with stirring.[4] Continue adding small portions of the hot solvent until the compound just dissolves completely.[4][10]
-
Hot Filtration (Optional): If insoluble impurities are present, perform a hot gravity filtration into a pre-warmed flask.[4][10]
-
Crystallization: Cover the flask and allow the solution to cool slowly to room temperature.[4][10] Slow cooling generally yields larger and purer crystals.[9]
-
Maximizing Yield: Once the flask has reached room temperature, place it in an ice bath to maximize the formation of crystals.[4]
-
Isolation: Collect the crystals by vacuum filtration using a Büchner funnel.[4]
-
Washing: Wash the crystals with a small amount of ice-cold recrystallization solvent to remove any adhering impurities.[4]
-
Drying: Dry the purified crystals under vacuum to remove any residual solvent.[4]
Caption: Principle of anti-solvent vapor diffusion.
IV. Data Presentation: Solvent Selection Guide
The choice of solvent is the most critical parameter in recrystallization. The following table provides a starting point for solvent selection for pyrimidine derivatives, based on general polarity.
| Solvent Class | Examples | Polarity | Suitable for Pyrimidine Derivatives that are... |
| Protic | Water, Ethanol, Methanol | High | Highly polar, capable of hydrogen bonding |
| Dipolar Aprotic | Acetone, Ethyl Acetate | Medium | Moderately polar |
| Non-polar | Hexane, Toluene | Low | Less polar, more hydrocarbon-like |
General Rule of Thumb: "Like dissolves like." [13]A highly polar pyrimidine derivative will likely be more soluble in a polar solvent. For two-solvent systems, a common strategy is to pair a moderately polar solvent like ethanol with a non-polar solvent like hexane, or with a very polar solvent like water.
V. Frequently Asked Questions (FAQs)
-
Q1: How can I quickly screen for a good recrystallization solvent?
-
A1: A simple method is to place a small amount of your crude compound (a few milligrams) in a test tube and add a few drops of the solvent. If it dissolves immediately at room temperature, the solvent is too "good." If it doesn't dissolve at all, even with heating, the solvent is too "poor." The ideal solvent will dissolve the compound when heated but will allow it to crystallize upon cooling. [9]
-
-
Q2: My pyrimidine derivative is only soluble in DMF or DMSO. How can I recrystallize it?
-
A2: For compounds that are only soluble in high-boiling point solvents like DMF or DMSO, direct cooling crystallization is often ineffective. The best method is anti-solvent vapor diffusion, as described in Protocol 3. [9][14]A researcher successfully used this method by dissolving their compound in DMF and allowing DCM to diffuse into it, which resulted in the formation of pure crystals. [14]
-
-
Q3: What is the effect of the cooling rate on crystal quality?
-
A3: The rate of cooling has a significant impact on crystal size and purity. Slow cooling generally allows for the formation of larger, more well-ordered crystals, which are typically purer because impurities are excluded from the growing crystal lattice. [9]Rapid cooling tends to produce smaller crystals that can trap impurities.
-
-
Q4: Can the structure of the pyrimidine derivative itself predict crystallization behavior?
-
A4: To some extent, yes. Highly symmetrical molecules and those with rigid structures tend to crystallize more readily. The presence of flexible side chains can sometimes hinder crystallization. [15]Additionally, the specific functional groups on the pyrimidine ring will dictate its solubility and hydrogen bonding capabilities, which are key factors in selecting a suitable recrystallization solvent. [2]
-
VI. References
-
Baluja, S., Nandha, K., & Ramavat, P. (2016). Solubility of pyrimidine derivatives in different organic solvents at different temperatures. World Scientific News, 44, 13-34. [Link]
-
Solubility of Things. (n.d.). Pyrimidine. [Link]
-
Sanna, V., et al. (2015). Water Solubility Enhancement of Pyrazolo[3,4-d]pyrimidine Derivatives via Miniaturized Polymer–Drug Microarrays. ACS Combinatorial Science, 17(9), 517-524. [Link]
-
Baluja, S., et al. (2014). Measurement and Correlation for Solubility of Some Pyrimidine Derivatives in Different Solvents. Journal of Chemical & Engineering Data, 59(4), 1129-1135. [Link]
-
Baluja, S., & Solanki, H. (2013). SOLUBILITY OF A SERIES OF PYRIMIDINE DERIVATIVES IN METHANOL AT 293.15 TO 313.15 K. Revue Roumaine de Chimie, 58(4-5), 373-377. [Link]
-
University of California, Los Angeles. (n.d.). Recrystallization. [Link]
-
ResearchGate. (n.d.). Effect of Oiling-out During Crystallization on Purification of an Intermediate Compound. [Link]
-
University of Rochester, Department of Chemistry. (n.d.). Reagents & Solvents: Solvents for Recrystallization. [Link]
-
University of California, Berkeley, College of Chemistry. (n.d.). recrystallization.pdf. [Link]
-
ResearchGate. (n.d.). The Risk of Recrystallization: Changes to the Toxicity and Morphology of Pyrimethamine. [Link]
-
Reddit. (2013, February 3). Recrystallization (help meeeeee). r/chemistry. [Link]
-
Mettler Toledo. (n.d.). Oiling Out in Crystallization. [Link]
-
LibreTexts Chemistry. (2022, April 7). 3.6F: Troubleshooting. [Link]
-
Mettler Toledo. (n.d.). Recrystallization Guide: Process, Procedure, Solvents. [Link]
-
ResearchGate. (2016, April 1). What is the best method for crystallization of a pyrimidin-2(5)-one prepared from 2,4-dihydroxybenzaldehyde that is soluble only in DMF and DMSO?[Link]
-
ResearchGate. (2025, February 16). How to Purify an organic compound via recrystallization or reprecipitation?[Link]
-
University of Rochester, Department of Chemistry. (n.d.). How To: Purify by Crystallization. [Link]
-
ACS Publications. (n.d.). Journal of Chemical Information and Modeling. [Link]
-
ACS Publications. (n.d.). Journal of Medicinal Chemistry. [Link]
-
CCS Chemistry. (n.d.). Pyrimidines to Pyridines: Two Atom Swap Skeletal Editing. [Link]
-
ACS Publications. (2025, December 17). Crystalline Thymine Dimers Splitting by an Interfacial Photomechanochemical Single Electron Transfer Chain Reaction. [Link]
-
ACS Publications. (n.d.). ACS Catalysis Journal. [Link]
-
ACS Publications. (2021, October 15). New Pyrimidine and Pyridine Derivatives as Multitarget Cholinesterase Inhibitors: Design, Synthesis, and In Vitro and In Cellulo Evaluation. [Link]
-
National Institutes of Health. (2022, March 15). Identification of novel furo[2,3-d]pyrimidine based chalcones as potent anti-breast cancer agents: synthesis, in vitro and in vivo biological evaluation. [Link]
-
MDPI. (n.d.). Design, Synthesis, Antimicrobial Activity and Molecular Docking of New 1,2,4-Triazepine, 1,3,4,6-Oxatriazepine and Pyridazino[1,2-a] Pyrimidine Derivatives. [Link]
Sources
- 1. solubilityofthings.com [solubilityofthings.com]
- 2. revroum.lew.ro [revroum.lew.ro]
- 3. chinesechemsoc.org [chinesechemsoc.org]
- 4. pdf.benchchem.com [pdf.benchchem.com]
- 5. pdf.benchchem.com [pdf.benchchem.com]
- 6. Solubility of pyrimidine derivatives in different organic solvents at different temperatures - World Scientific News [worldscientificnews.com]
- 7. reddit.com [reddit.com]
- 8. chem.libretexts.org [chem.libretexts.org]
- 9. pdf.benchchem.com [pdf.benchchem.com]
- 10. pdf.benchchem.com [pdf.benchchem.com]
- 11. www2.chem.wisc.edu [www2.chem.wisc.edu]
- 12. mt.com [mt.com]
- 13. web.mnstate.edu [web.mnstate.edu]
- 14. researchgate.net [researchgate.net]
- 15. Reagents & Solvents [chem.rochester.edu]
Technical Support Center: Synthesis of 5-Bromo-2-(methoxymethyl)pyrimidine
Welcome to the technical support resource for the synthesis of 5-Bromo-2-(methoxymethyl)pyrimidine. This guide is designed for researchers, chemists, and process development professionals who are navigating the complexities of this synthesis. Instead of a generic protocol, we will explore the underlying chemistry, anticipate common challenges, and provide actionable, field-tested solutions in a direct question-and-answer format. Our goal is to empower you to not only identify and solve issues but also to understand their root causes, leading to more robust and reproducible outcomes.
Troubleshooting Guide: The Primary Synthetic Pathway
The most common and often challenging route to this compound involves a nucleophilic aromatic substitution (SNAr) on a di-halogenated precursor, typically 5-Bromo-2-chloropyrimidine. The chloro group at the C2 position is significantly more activated towards nucleophilic attack than the bromo group at C5, allowing for selective functionalization[1]. This section addresses the most frequent issues encountered during this critical transformation.
Core Workflow: SNAr on 5-Bromo-2-chloropyrimidine
Caption: Key decision points in the synthesis of this compound.
Question 1: My primary product is 5-Bromo-2-methoxypyrimidine, not the expected this compound. What went wrong?
Answer:
This is the most common and fundamentally critical issue in this synthesis. The formation of 5-Bromo-2-methoxypyrimidine indicates that the methoxide anion (CH₃O⁻) is acting as the nucleophile, rather than the required (methoxymethyl)alkoxide anion (CH₃OCH₂O⁻).
-
Causality: Sodium methoxide (NaOCH₃) provides the methoxide anion, which readily displaces the chloride at the C2 position to form a simple ether (a methoxy group)[2]. To form the desired methoxymethyl ether, you must generate the nucleophile from methoxymethanol (methoxyethnol) or use a reagent like (methoxymethyl)tributylstannane in a Stille coupling, though the former is more common for this type of transformation. The reaction you have performed is a simple SNAr with the incorrect nucleophile.
-
Troubleshooting & Protocol Validation:
-
Reagent Check: Confirm your nucleophile source. You should be using methoxymethanol in combination with a strong base (e.g., sodium hydride, NaH) to generate the corresponding sodium (methoxymethyl)alkoxide in situ.
-
Reaction Setup (Corrected Protocol):
-
Under an inert atmosphere (Nitrogen or Argon), suspend sodium hydride (NaH, 1.2 eq.) in a dry aprotic solvent like THF or DMF at 0 °C.
-
Slowly add methoxymethanol (1.1 eq.) to the NaH suspension. Allow the mixture to stir for 20-30 minutes at this temperature to ensure complete deprotonation and hydrogen gas evolution ceases.
-
Slowly add a solution of 5-Bromo-2-chloropyrimidine (1.0 eq.) in the same dry solvent.
-
Allow the reaction to warm to room temperature or gently heat (e.g., to 50-60 °C) and monitor by TLC or LC-MS until the starting material is consumed.
-
-
Mechanism Insight: The pyrimidine ring is electron-deficient, making it susceptible to nucleophilic attack, especially at the positions ortho and para to the ring nitrogens (C2, C4, C6). The chloro group at C2 is an excellent leaving group in this activated system[1][3]. The success of the synthesis hinges entirely on providing the correct nucleophile to attack this position.
-
Question 2: The reaction is sluggish and my yield is low, with significant unreacted 5-Bromo-2-chloropyrimidine remaining. How can I drive the reaction to completion?
Answer:
Incomplete conversion is typically due to issues with reagent purity/activity, insufficient activation of the nucleophile, or suboptimal reaction conditions.
-
Causality:
-
Inactive Base: Sodium hydride (NaH) is often coated with mineral oil and can lose activity if improperly stored. An inactive base will not fully deprotonate the methoxymethanol, leading to a low concentration of the active nucleophile.
-
Insufficient Temperature: While the SNAr reaction on this substrate is facile, it may require some thermal energy to proceed at a reasonable rate.
-
Solvent Choice: The solvent must be able to dissolve the starting materials and intermediates and be compatible with the strong base. Aprotic polar solvents like DMF or THF are ideal.
-
-
Troubleshooting & Protocol Validation:
-
Base Handling: Wash the NaH with dry hexanes before use to remove the protective mineral oil. Perform this step carefully under an inert atmosphere. Ensure your methoxymethanol is anhydrous.
-
Temperature Optimization: If the reaction is slow at room temperature, gradually increase the temperature to 40 °C, then 60 °C, monitoring for product formation and potential decomposition. Do not exceed 80 °C without first confirming the stability of the product under those conditions.
-
Reagent Stoichiometry: Ensure you are using a slight excess of the base (1.1-1.2 eq.) and the alcohol (1.05-1.1 eq.) relative to the 5-Bromo-2-chloropyrimidine. This ensures the limiting reagent is fully consumed.
-
| Parameter | Recommendation | Rationale |
| Base | Sodium Hydride (NaH), 60% in oil | Strong, non-nucleophilic base. Must be washed with hexanes. |
| Nucleophile | Methoxymethanol | Provides the required methoxymethyl group after deprotonation. |
| Solvent | Anhydrous THF or DMF | Aprotic polar solvents that solvate the intermediates. |
| Temperature | 0 °C to 60 °C | Initial deprotonation at 0°C, followed by gentle heating to drive SNAr. |
| Atmosphere | Inert (N₂ or Ar) | NaH reacts violently with water. Prevents hydrolysis side reactions. |
Question 3: My final product is contaminated with a polar impurity, identified as 5-Bromopyrimidin-2(1H)-one. Where is this coming from?
Answer:
The presence of 5-Bromopyrimidin-2(1H)-one (also known as 5-bromo-2-hydroxypyrimidine) is a clear indication of water contamination in your reaction.
-
Causality: 5-Bromo-2-chloropyrimidine is highly susceptible to hydrolysis. Trace amounts of water in the solvent or reagents will act as a nucleophile, attacking the C2 position to displace the chloride and form the corresponding hydroxypyrimidine. This side reaction is often catalyzed by either acid or base. Given the basic reaction conditions, this pathway is highly favorable if water is present.
-
Troubleshooting & Protocol Validation:
-
Anhydrous Conditions: This is non-negotiable. Use freshly distilled, anhydrous solvents. Dry all glassware in an oven before use and assemble the apparatus hot under a stream of inert gas.
-
Reagent Quality: Use anhydrous grade methoxymethanol. Ensure your 5-Bromo-2-chloropyrimidine is dry.
-
Inert Atmosphere: Maintain a positive pressure of nitrogen or argon throughout the entire process, from reagent addition to quenching. Sodium methoxide solutions are also sensitive to moisture and air[4].
-
Purification: If this side product does form, it can typically be removed by column chromatography on silica gel. Due to its higher polarity and acidic proton, it will have a much lower Rf value than the desired product. Alternatively, a basic aqueous wash (e.g., with 1M NaOH) during the workup can extract the acidic hydroxypyrimidine into the aqueous layer.
-
Frequently Asked Questions (FAQs)
Q: Can I use sodium methoxide in methanol directly?
A: No. This is a common misconception. Using sodium methoxide in methanol will result in the formation of 5-bromo-2-methoxy pyrimidine, not 5-bromo-2-(methoxymethyl )pyrimidine[2][5]. The reagent does not contain the necessary CH₂ linker.
Q: I am considering an alternative route by brominating 2-(methoxymethyl)pyrimidine. What are the potential pitfalls?
A: This route is viable but presents its own challenges, primarily related to selectivity and reaction control.
-
Regioselectivity: Direct bromination (e.g., using Br₂ in acetic acid) of the pyrimidine ring is an electrophilic aromatic substitution. While the 5-position is electronically favored for substitution, you risk forming di-brominated or other isomeric impurities[6][7].
-
Over-bromination: The reaction can be difficult to stop at the mono-brominated stage, leading to the formation of di-bromo species.
-
Side Chain Reactivity: While less likely, harsh brominating conditions could potentially affect the methoxymethyl ether linkage.
Q: How do I effectively purify the final product?
A: this compound is a moderately polar compound.
-
Column Chromatography: This is the most reliable method. A gradient elution on silica gel using a hexane/ethyl acetate or dichloromethane/methanol solvent system is typically effective. The desired product will elute after non-polar impurities and before highly polar side products like 5-bromopyrimidin-2-one.
-
Recrystallization: If the crude product is of sufficient purity (>90%), recrystallization from a suitable solvent system (e.g., ethanol/water or hexanes/ethyl acetate) can be an efficient method for final purification[8].
Troubleshooting Workflow: A Logic Diagram
Caption: A logical troubleshooting workflow for common synthesis impurities.
References
- ResearchGate. (n.d.). Scheme 1. Synthetic pathway for the preparation of 5-bromo-pyrimidine derivatives.
- Khan, I., et al. (n.d.). Regioselective synthesis of 6-substituted-2-amino-5-bromo-4(3H)-pyrimidinones and evaluation of their antiviral activity. PubMed Central.
- Google Patents. (n.d.). CN110642788A - Preparation method of 5-bromo-2-substituted pyrimidine compounds.
- PubChem. (n.d.). Pyrimidine, 5-bromo-2-methoxy-.
- Pearson. (n.d.). When the following compound is treated with sodium methoxide in m...
- Al-Zoubi, R. M., et al. (n.d.). Recent Advances in Pyrimidine-Based Drugs. PubMed Central.
- Organic Chemistry Portal. (n.d.). Pyrimidine synthesis.
- Google Patents. (n.d.). CN101560183B - Method for preparing 5-bromo-2-methylpyridine.
- Google Patents. (n.d.). CN113683571A - Preparation method of 2-methyl-5-bromopyrimidine.
- MDPI. (2017). Efficient Synthesis of Novel Pyridine-Based Derivatives via Suzuki Cross-Coupling Reaction of Commercially Available 5-Bromo-2-methylpyridin-3-amine: Quantum Mechanical Investigations and Biological Activities.
- Filo. (2025). A chemist treats 5-Bromohex-2-ene with sodium methoxide in methanol...
- TSI Journals. (2008). Process chemistry of 4, 6-dihydroxy-2-methylpyrimidine-A potential precursor in pharmaceutical and explosive industries.
- PubChemLite. (n.d.). This compound (C6H7BrN2O).
- Reddit. (2021). How hazardous is sodium methoxide solution (25% in MeOH) really?
Sources
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. 5-Bromo-2-methoxypyridine synthesis - chemicalbook [chemicalbook.com]
- 3. 5-Bromo-2-chloropyrimidine | 32779-36-5 [chemicalbook.com]
- 4. reddit.com [reddit.com]
- 5. When the following compound is treated with sodium methoxide in m... | Study Prep in Pearson+ [pearson.com]
- 6. Regioselective synthesis of 6-substituted-2-amino-5-bromo-4(3H)-pyrimidinones and evaluation of their antiviral activity - PMC [pmc.ncbi.nlm.nih.gov]
- 7. 5-bromo-2-(trifluoromethyl)pyrimidine synthesis - chemicalbook [chemicalbook.com]
- 8. CN113683571A - Preparation method of 2-methyl-5-bromopyrimidine - Google Patents [patents.google.com]
Technical Support Center: Purification of Bromopyrimidine Reaction Products
Welcome to the technical support center for bromopyrimidine synthesis. Bromopyrimidines are foundational building blocks in medicinal chemistry and materials science, prized for their versatile reactivity in cross-coupling and nucleophilic substitution reactions.[1][2] However, achieving high purity is paramount, as residual impurities can compromise downstream reactions, complicate structural analysis, and introduce unwanted toxicological profiles in drug candidates.
This guide provides field-proven troubleshooting advice and detailed protocols to help you diagnose and resolve common purification challenges encountered during bromopyrimidine synthesis.
Section 1: Frequently Asked Questions (FAQs)
This section addresses high-level questions that researchers frequently encounter.
Q1: What are the most common types of impurities in bromopyrimidine reactions?
The impurity profile of a bromopyrimidine synthesis is highly dependent on the specific synthetic route (e.g., direct bromination, Sandmeyer reaction).[3][4] However, several classes of impurities are consistently observed:
-
Unreacted Starting Materials: Incomplete conversion is common, leaving residual pyrimidine, aminopyrimidine, or chloropyrimidine precursors.[3][5]
-
Over-brominated Species: The addition of a second (or third) bromine atom to the pyrimidine ring, especially with potent brominating agents like Br₂ or excess N-Bromosuccinimide (NBS).[6][7]
-
Isomeric Byproducts: Bromination occurring at a different, electronically viable position on the ring, leading to a mixture of isomers that can be difficult to separate.[6]
-
Dehalogenated Byproducts: Reductive cleavage of the C-Br bond, resulting in the formation of the parent pyrimidine.[8][9][10] This can be promoted by certain catalysts, bases, or hydrogen sources.[11][12]
-
Hydrolysis Products: Reaction with trace water to form the corresponding hydroxypyrimidine, which can be particularly prevalent under acidic or basic conditions.[13]
Q2: What is the first and most critical step to purify my crude reaction mixture?
An appropriately executed aqueous work-up is the most critical first step. This liquid-liquid extraction procedure is designed to remove the bulk of inorganic salts (e.g., NaBr), acids, bases, and highly polar, water-soluble byproducts.[14][15] The key is to control the pH of the aqueous phase; pyrimidines are basic, and an acidic aqueous layer will protonate the ring nitrogen, causing your product to partition into the water layer and be lost.
Q3: When should I choose column chromatography versus recrystallization?
The choice depends on the physical state of your product and the nature of the impurities.
-
Column Chromatography is the most versatile and powerful method for separating complex mixtures, especially for oils or for solids contaminated with closely related byproducts (e.g., isomers, over-brominated species).[16][17]
-
Recrystallization is an ideal and highly efficient technique for purifying solid products that are already at a moderate-to-high level of purity (~80% or higher).[18][19] It is particularly effective at removing small amounts of soluble impurities and can be scaled up more easily than chromatography.
Q4: My bromopyrimidine seems to be degrading on the silica gel column. What can I do?
This is a common problem caused by the acidic nature of standard silica gel, which can catalyze hydrolysis or dehalogenation.[20][21]
-
Solution 1: Neutralize the System. Pre-treat the silica gel or, more simply, add a small amount of a basic modifier like triethylamine (0.1-1%) to your eluent system.[16][21] This deactivates the acidic silanol groups on the silica surface.
-
Solution 2: Change the Stationary Phase. Consider using a less acidic stationary phase, such as neutral alumina or Florisil, which can offer a different selectivity profile and prevent degradation.[20]
Q5: How can I remove persistent colored impurities from my product?
Colored impurities are often highly conjugated organic molecules or residual traces of bromine.
-
Activated Charcoal: Treating a solution of your crude product with a small amount of activated charcoal is highly effective.[20] The charcoal adsorbs the colored impurities, which are then removed by filtration. Caution: Never add charcoal to a boiling solution, as it can cause violent bumping, and use it sparingly, as it can also adsorb your desired product.[20][22]
-
Reducing Wash: If residual bromine is suspected, washing the organic layer during work-up with a dilute aqueous solution of a mild reducing agent like sodium bisulfite or sodium thiosulfate can effectively quench the color.[16]
Section 2: In-Depth Troubleshooting Guide
This guide is structured by common experimental observations to help you diagnose the problem and implement a robust solution.
Issue 1: Multiple Spots on TLC/HPLC Analysis
Problem: Your post-reaction analysis shows multiple spots, indicating a mixture of compounds.
| Probable Cause | Mechanistic Explanation | Recommended Solution |
| Unreacted Starting Material | The reaction has not gone to completion due to insufficient time, temperature, or stoichiometry of reagents. | Optimize Reaction Conditions: Increase reaction time or temperature and re-analyze. Ensure accurate stoichiometry. If the issue persists, proceed with purification. |
| Over-bromination | The desired product is reactive enough to undergo a second bromination, especially with excess brominating agent.[23] | Control Stoichiometry: Use a slight excess (1.05-1.1 eq) of the brominating agent and add it portion-wise or slowly via an addition funnel to maintain a low concentration. |
| Isomer Formation | The pyrimidine ring has multiple positions susceptible to electrophilic attack, leading to a mixture of constitutional isomers.[6] | Improve Regioselectivity: Employ a protecting group strategy to block alternative reactive sites or use a more sterically hindered or regioselective brominating agent.[6] |
| Dehalogenation | The carbon-bromine bond is reductively cleaved to a carbon-hydrogen bond. This can be an undesired side reaction in cross-coupling (e.g., Suzuki) or other transition-metal-catalyzed reactions.[9][11] | Modify Catalytic System: In coupling reactions, screen different ligands or palladium sources, as some are more prone to promoting reductive dehalogenation. Ensure a rigorously inert atmosphere. |
Solution Protocol: High-Resolution Flash Column Chromatography
This protocol is designed to separate components in a complex mixture.[14][17]
-
TLC Analysis: First, determine an optimal eluent system using Thin-Layer Chromatography (TLC). Test various ratios of a non-polar solvent (e.g., hexanes) and a polar solvent (e.g., ethyl acetate). The ideal system should give the desired product an Rf value of approximately 0.2-0.3 and maximize the separation between it and the impurities.[16]
-
Column Packing: Prepare a slurry of silica gel in the initial, low-polarity eluent (e.g., 100% hexanes). Pour this into a column and use gentle pressure to pack a uniform, crack-free bed.
-
Sample Loading (Dry Loading Recommended):
-
Dissolve your crude product in a minimal amount of a volatile solvent (e.g., dichloromethane).
-
Add a small amount of silica gel (approx. 1-2 times the mass of your crude product) to this solution.
-
Evaporate the solvent on a rotary evaporator until a dry, free-flowing powder is obtained.
-
Carefully layer this powder onto the top of the packed column. This technique prevents band broadening and improves separation.[20]
-
-
Elution: Begin eluting with the low-polarity solvent. Gradually and slowly increase the percentage of the polar solvent (gradient elution) to move the compounds down the column. A slow, shallow gradient is often key to separating closely related isomers.[21]
-
Fraction Collection: Collect fractions and monitor them by TLC to identify which contain the pure product.
-
Isolation: Combine the pure fractions and remove the solvent under reduced pressure to yield the purified bromopyrimidine.
Issue 2: Low Yield After Aqueous Work-up
Problem: You experience significant product loss after performing a standard liquid-liquid extraction.
| Probable Cause | Mechanistic Explanation | Recommended Solution |
| Product Protonation | Pyrimidine is a basic heterocycle. If the aqueous layer is acidic (pH < ~5), the nitrogen atom becomes protonated, forming a water-soluble pyridinium salt. This salt partitions into the aqueous phase instead of the organic solvent. | pH-Controlled Extraction: During the work-up, carefully adjust the aqueous layer to a neutral or slightly basic pH (pH 7-9) using a mild base like sodium bicarbonate or a buffered solution before extracting with the organic solvent.[20] |
Solution Protocol: pH-Adjusted Liquid-Liquid Extraction
-
Quench and Dilute: After the reaction is complete, cool the mixture and quench it by carefully adding water. Dilute with your chosen extraction solvent (e.g., ethyl acetate, dichloromethane).[14]
-
Check and Adjust pH: Transfer the mixture to a separatory funnel. Using pH paper or a pH meter, check the pH of the aqueous layer. If it is acidic, add a saturated aqueous solution of sodium bicarbonate (NaHCO₃) dropwise, with gentle swirling, until the pH is between 7 and 9. Be cautious of gas evolution (CO₂).
-
Extract: Shake the funnel to partition the product into the organic layer. Allow the layers to separate.
-
Wash and Dry: Drain the organic layer. Wash it sequentially with water and then a saturated brine solution. The brine wash helps to break up emulsions and remove residual water from the organic phase.[14]
-
Isolate: Dry the organic layer over an anhydrous drying agent (e.g., Na₂SO₄ or MgSO₄), filter, and concentrate under reduced pressure.
Issue 3: Excess Reagents or Soluble Byproducts Contaminating the Product
Problem: The desired product is co-eluting with or contaminated by soluble impurities that are not easily removed by standard methods, such as excess electrophiles or acidic byproducts.
| Probable Cause | Mechanistic Explanation | Recommended Solution |
| Excess Reagents | Reactions are often driven to completion using an excess of one reagent (e.g., an amine in a substitution reaction). This excess reagent remains in the crude product. | Scavenger Resins: Use a polymer-bound reagent (scavenger resin) that selectively reacts with and immobilizes the excess reagent or byproduct. The product remains in solution, and the impurity-bound resin is removed by simple filtration.[24][25] |
| Acidic/Basic Byproducts | Byproducts such as succinimide (from NBS) or excess acid catalysts can be difficult to remove if they have some organic solubility. | Scavenger Resins: A basic resin can remove acidic byproducts, while an acidic resin can remove basic ones.[26] |
Solution Protocol: Purification via Scavenger Resins
This method provides a rapid and efficient work-up, avoiding the need for chromatography.[27]
-
Select the Appropriate Resin: Choose a resin with functional groups that will react with the impurity you want to remove. (See table below).
-
Incubate: After the primary reaction is complete, add the scavenger resin to the reaction mixture (typically 2-4 equivalents relative to the excess reagent).
-
Stir: Allow the mixture to stir at room temperature or with gentle heating for a period of 1 to 12 hours. Monitor the removal of the impurity from the solution by TLC or LC-MS.
-
Filter: Filter the reaction mixture to remove the resin beads.
-
Isolate: Wash the resin with a small amount of clean solvent. Combine the filtrates and concentrate under reduced pressure to obtain the purified product.
Table 1: Common Scavenger Resins for Purifying Amine/Pyridine Syntheses
| Resin Name | Functional Group | Target Impurities |
| Sulfonic Acid Resin | -SO₃H | Primary, secondary, and tertiary amines (including pyridines/pyrimidines).[26] |
| Isocyanate Resin | -NCO | Excess primary and secondary amines.[26] |
| Carbonate Resin | -CO₃²⁻ | Excess acids, phenols, acid chlorides.[26] |
| Trisamine (TRIS) Resin | -NH₂ | Excess acid chlorides, sulfonyl chlorides, isocyanates. |
Section 3: Visualization of Workflows
Diagram 1: General Purification Workflow
This diagram illustrates the logical flow from a crude reaction mixture to a highly purified final product.
Caption: General workflow for purifying bromopyrimidine products.
Diagram 2: Decision Tree for Purification Method Selection
This diagram helps researchers choose the most appropriate purification strategy based on the characteristics of their crude product.
Sources
- 1. nbinno.com [nbinno.com]
- 2. pdf.benchchem.com [pdf.benchchem.com]
- 3. pdf.benchchem.com [pdf.benchchem.com]
- 4. pdf.benchchem.com [pdf.benchchem.com]
- 5. 2-Bromopyrimidine synthesis - chemicalbook [chemicalbook.com]
- 6. pdf.benchchem.com [pdf.benchchem.com]
- 7. pdf.benchchem.com [pdf.benchchem.com]
- 8. researchgate.net [researchgate.net]
- 9. researchgate.net [researchgate.net]
- 10. Reductive Dehalogenation of Aryl Bromides and Chlorides and Their Use as Aryl Blocking Groups [organic-chemistry.org]
- 11. Dehalogenation - Wikipedia [en.wikipedia.org]
- 12. Arene, alkene or alkane synthesis by dehalogenation or reductive cleavage [organic-chemistry.org]
- 13. Imidazopyridinium and pyridopyrimidium bromides: synthesis and hydrolysis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. pdf.benchchem.com [pdf.benchchem.com]
- 15. In-Line Purification: A Key Component to Facilitate Drug Synthesis and Process Development in Medicinal Chemistry - PMC [pmc.ncbi.nlm.nih.gov]
- 16. pdf.benchchem.com [pdf.benchchem.com]
- 17. Column chromatography - PubMed [pubmed.ncbi.nlm.nih.gov]
- 18. chem.libretexts.org [chem.libretexts.org]
- 19. chem.libretexts.org [chem.libretexts.org]
- 20. pdf.benchchem.com [pdf.benchchem.com]
- 21. benchchem.com [benchchem.com]
- 22. youtube.com [youtube.com]
- 23. Process Development and Synthesis of Process-Related Impurities of an Efficient Scale-Up Preparation of 5,2′-Dibromo-2,4′,5′-Trihydroxy Diphenylmethanone as a New Acute Pyelonephritis Candidate Drug - PMC [pmc.ncbi.nlm.nih.gov]
- 24. Scavenger resin - Wikipedia [en.wikipedia.org]
- 25. ccc.chem.pitt.edu [ccc.chem.pitt.edu]
- 26. suprasciences.com [suprasciences.com]
- 27. canftech.com [canftech.com]
Technical Support Center: Optimizing Palladium-Catalyzed Cross-Coupling Reactions
Welcome to the technical support center for palladium-catalyzed cross-coupling reactions. This guide is designed for researchers, scientists, and drug development professionals to navigate the complexities of these powerful synthetic transformations. Here, you will find in-depth troubleshooting advice and frequently asked questions to help you overcome common challenges and optimize your reaction conditions for robust and reproducible results.
Section 1: Troubleshooting Guide - From Failed Reactions to High Yields
Encountering a low-yielding or failed cross-coupling reaction can be a significant setback. This section is structured to help you diagnose the potential causes and implement effective solutions.
Q1: My reaction shows low or no conversion of the starting materials. What are the likely causes and how can I fix it?
Low or no conversion is a common issue that can often be traced back to the catalyst's activity. The catalytically active Pd(0) species is the engine of your reaction, and its formation and stability are paramount.[1][2]
Potential Cause 1: Inefficient Pre-catalyst Activation
Many palladium sources, such as Pd(OAc)₂, are Pd(II) pre-catalysts and require in-situ reduction to the active Pd(0) state.[1][2] This reduction step is a critical initiation point for the catalytic cycle.[1] If this process is inefficient, the concentration of the active catalyst will be too low to drive the reaction forward.
-
Solution:
-
Ligand-Assisted Reduction: Phosphine ligands can act as reducing agents for Pd(II) salts, though this can lead to the formation of phosphine oxides.[1] The choice of ligand is crucial, as bulky, electron-rich ligands can facilitate the formation of the active monoligated Pd(0) species.[3][4]
-
Solvent and Base Effects: The choice of solvent and base can significantly influence the reduction of the pre-catalyst.[1] For instance, primary alcohols in the presence of a suitable base can effectively reduce Pd(II) to Pd(0).[1]
-
Use of Pre-formed Catalysts: Consider using well-defined, air-stable Pd(II) pre-catalysts that are designed for easy activation.[3][5] These pre-catalysts often have a 1:1 palladium-to-ligand ratio and can be activated by the base in the reaction mixture.[3][5]
-
Potential Cause 2: Catalyst Deactivation or Poisoning
The active Pd(0) catalyst can be sensitive and prone to deactivation through various pathways, including oxidation, aggregation into inactive palladium black, or poisoning by impurities.[6][7][8]
-
Solution:
-
Ensure Inert Atmosphere: Oxygen can oxidize the Pd(0) catalyst to an inactive Pd(II) species. It is crucial to thoroughly degas your solvents and reaction mixture and maintain an inert atmosphere (e.g., argon or nitrogen) throughout the experiment.[9]
-
Purity of Reagents: Impurities in your starting materials, solvents, or base can act as catalyst poisons.[2][8][10] Ensure all reagents are of high purity. Solvents should be anhydrous and freshly distilled or sourced from a reliable supplier. Bases should be stored in a desiccator to prevent moisture absorption.[2]
-
Avoid High Temperatures for Prolonged Periods: While heating is often necessary, excessively high temperatures can accelerate catalyst decomposition and aggregation.[10] Monitor the reaction progress and avoid unnecessarily long reaction times at elevated temperatures. The solution turning black is often an indication of catalyst decomposition to palladium black.[11]
-
Potential Cause 3: Poor Substrate Reactivity
The electronic and steric properties of your coupling partners can significantly impact the reaction rate. Electron-rich aryl halides, for example, can be challenging substrates for oxidative addition.[11]
-
Solution:
-
Ligand Selection: For electron-rich aryl halides, employing bulky, electron-donating ligands such as dialkylbiarylphosphines (e.g., Buchwald ligands) can accelerate the oxidative addition step.[3][4][11]
-
Change of Halide: The reactivity of aryl halides follows the general trend: I > Br > OTf > Cl.[12] If you are using an aryl chloride, consider switching to the corresponding bromide or iodide if synthetically feasible.
-
Use of Additives: In some cases, additives can enhance the reaction rate. For example, in Stille coupling, the addition of a copper(I) co-catalyst can be beneficial.
-
Q2: My reaction is producing significant amounts of side products, such as homocoupling of the starting materials. How can I improve the selectivity?
Side product formation, particularly homocoupling, often points to issues with the relative rates of the desired catalytic steps versus undesired pathways.
Potential Cause 1: Boronic Acid Decomposition (Suzuki Coupling)
Boronic acids can undergo protodeborylation (cleavage of the C-B bond) or homocoupling, especially at elevated temperatures or in the presence of a strong base.[3][13]
-
Solution:
-
Choice of Base: Use a milder base. While strong bases like NaOH can be effective, they can also promote side reactions. Consider using carbonates (e.g., K₂CO₃, Cs₂CO₃) or phosphates (e.g., K₃PO₄), which are often gentler.[14] The presence of a small amount of water can be beneficial for anhydrous couplings with K₃PO₄.[11]
-
Reaction Temperature: Lowering the reaction temperature can often suppress the rate of boronic acid decomposition more than the desired cross-coupling.
-
Use of Boronic Esters or Trifluoroborates: Boronic esters (e.g., pinacol esters) and trifluoroborates are generally more stable than the corresponding boronic acids and can be used as alternatives to minimize side reactions.[11]
-
Potential Cause 2: Inefficient Transmetalation
If the transmetalation step is slow, it can allow for competing side reactions to occur. The choice of base is critical for activating the organometallic reagent for transmetalation.[14]
-
Solution:
-
Base Screening: The optimal base is highly dependent on the specific substrates and solvent system. A screening of different bases (e.g., carbonates, phosphates, hydroxides) is often a worthwhile endeavor to improve the reaction efficiency.[14]
-
Solvent Effects: The polarity of the solvent can influence the rate of transmetalation.[15][16] Aprotic polar solvents like DMF or THF are commonly used.[1][16] In some cases, a mixture of an organic solvent and water is beneficial for Suzuki couplings.[9]
-
Section 2: Frequently Asked Questions (FAQs)
This section addresses common questions about the fundamental aspects of palladium-catalyzed cross-coupling reactions, providing insights to guide your experimental design.
Q1: How do I choose the right ligand for my cross-coupling reaction?
The ligand is arguably the most critical component for fine-tuning the reactivity and selectivity of a palladium catalyst. There is no "universal ligand," and the optimal choice depends on the specific transformation.[3]
-
General Principles:
-
Electron-donating ligands generally increase the electron density on the palladium center, which can promote the oxidative addition step, especially with less reactive electrophiles like aryl chlorides.[12]
-
Bulky ligands can promote the reductive elimination step and help to stabilize the active monoligated Pd(0) species.[3][4]
-
Bidentate ligands with a large "bite angle" (e.g., Xantphos) can also influence the outcome of the reaction.[1]
-
-
Common Ligand Classes:
-
Triarylphosphines (e.g., PPh₃): These are classic, versatile ligands suitable for many standard cross-coupling reactions.
-
Dialkylbiarylphosphines (e.g., Buchwald ligands like SPhos, XPhos): These are bulky and electron-rich ligands that are highly effective for challenging couplings, including those involving sterically hindered substrates or unactivated aryl chlorides.[3][4]
-
N-Heterocyclic Carbenes (NHCs): These are strong σ-donating ligands that can be particularly effective in certain cross-coupling reactions, such as those involving sterically demanding substrates.[3][17]
-
Q2: What is the role of the base in a cross-coupling reaction, and how do I select the best one?
The base plays a multifaceted role in the catalytic cycle, and its proper selection is crucial for a successful reaction.[14]
-
Primary Functions:
-
Activation of the Nucleophile: In Suzuki coupling, the base activates the boronic acid, making it more nucleophilic for transmetalation.[14]
-
Neutralization of Acid: In Heck coupling, the base neutralizes the hydrogen halide that is formed during the reaction.[18]
-
Facilitating Reductive Elimination: The base can also play a role in promoting the final reductive elimination step.
-
-
Selection Guide:
-
Carbonates (K₂CO₃, Na₂CO₃, Cs₂CO₃): These are widely used, moderately strong bases suitable for a broad range of reactions. Cesium carbonate is often more soluble in organic solvents and can be effective in challenging couplings.[14]
-
Phosphates (K₃PO₄): This is another popular and effective base, particularly in Suzuki couplings.[14]
-
Hydroxides (NaOH, KOH): These are strong bases that can be effective but may also promote side reactions, such as ester hydrolysis.
-
Organic Amines (e.g., Et₃N): These are commonly used in Heck and Sonogashira couplings.[18][19]
-
Q3: How does the choice of solvent affect my reaction?
The solvent can have a profound impact on the outcome of a cross-coupling reaction by influencing the solubility of reagents, the stability of the catalyst, and the rates of the individual steps in the catalytic cycle.[15][16][20][21]
-
Key Considerations:
-
Solubility: Ensure that all reaction components, including the starting materials, base, and catalyst, are sufficiently soluble in the chosen solvent. Poor solubility can lead to slow or incomplete reactions.[13]
-
Polarity: The polarity of the solvent can affect the rate and selectivity of the reaction.[15] For example, polar solvents can favor the oxidative addition of aryl triflates.[15]
-
Coordinating Ability: Coordinating solvents like DMF can stabilize the Pd(0) catalyst, which can be beneficial in ligand-free reactions.[16] However, strongly coordinating solvents can also compete with the desired ligand for binding to the palladium center.[21]
-
-
Common Solvents:
-
Aprotic Polar Solvents (DMF, DMAc, NMP, THF, Dioxane): These are the most commonly used solvents for a wide range of cross-coupling reactions.[1][16]
-
Aromatic Hydrocarbons (Toluene, Xylene): These are often used for higher temperature reactions.
-
Alcohols (e.g., isopropanol): Can be used, sometimes in combination with other solvents.
-
Water: Often used as a co-solvent in Suzuki couplings, particularly with inorganic bases.[9]
-
Section 3: Experimental Protocols and Data
To provide a practical starting point for your experiments, this section includes a general protocol for a Suzuki-Miyaura coupling reaction and a comparative table for base selection.
Experimental Protocol: General Procedure for a Suzuki-Miyaura Cross-Coupling Reaction
This protocol is a general guideline and may require optimization for specific substrates.
-
Reaction Setup:
-
To an oven-dried reaction vessel equipped with a magnetic stir bar, add the aryl halide (1.0 mmol), boronic acid (1.2 mmol), and base (2.0 mmol).
-
Seal the vessel with a septum.
-
Evacuate and backfill the vessel with an inert gas (argon or nitrogen) three times.
-
-
Addition of Catalyst and Solvent:
-
Under a positive pressure of the inert gas, add the palladium pre-catalyst (e.g., Pd(PPh₃)₄, 0.02 mmol, 2 mol%) and the ligand (if required).
-
Add the degassed solvent (e.g., a 4:1 mixture of THF and water, 5 mL) via syringe.
-
-
Reaction Execution:
-
Place the reaction vessel in a preheated oil bath at the desired temperature (e.g., 80 °C).
-
Stir the reaction mixture vigorously and monitor its progress by a suitable analytical technique (e.g., TLC, GC-MS).
-
-
Work-up:
-
Upon completion, cool the reaction to room temperature.
-
Dilute the reaction mixture with an organic solvent (e.g., ethyl acetate) and wash with water and brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel.
-
Data Presentation: Comparative Performance of Bases in a Model Suzuki Coupling
The following table summarizes the effect of different bases on the yield of a model Suzuki-Miyaura coupling reaction between 4-bromotoluene and phenylboronic acid.
| Base (2.0 equiv) | Solvent System | Temperature (°C) | Time (h) | Yield (%) |
| K₃PO₄ | Toluene/H₂O | 80 | 12 | 95 |
| Cs₂CO₃ | Dioxane | 100 | 12 | 92 |
| K₂CO₃ | THF/H₂O | 80 | 16 | 88 |
| NaOH | THF/H₂O | 80 | 12 | 85 |
| Et₃N | DMF | 100 | 24 | <10 |
Data is illustrative and compiled from general knowledge in the field. Actual yields are highly dependent on the specific substrates and reaction conditions.[14]
Section 4: Visualizing the Process
To further clarify the concepts discussed, the following diagrams illustrate the catalytic cycle and a troubleshooting workflow.
The Catalytic Cycle of Palladium-Catalyzed Cross-Coupling
Caption: A simplified representation of the palladium-catalyzed cross-coupling cycle.
Troubleshooting Workflow for Low-Yielding Reactions
Caption: A decision tree for troubleshooting common issues in cross-coupling reactions.
References
- Fantoni, T., et al. (2025). Mastering palladium-catalyzed cross-coupling reactions: the critical role of in situ pre-catalyst reduction design. Organic Chemistry Frontiers.
- Twilton, J., et al. (n.d.). Cross-Coupling and Related Reactions: Connecting Past Success to the Development of New Reactions for the Future.
- Surry, D. S., & Buchwald, S. L. (2016). Applications of Palladium-Catalyzed C–N Cross-Coupling Reactions. Chemical Reviews.
- Whittaker, A. M., et al. (2022). Pd-Catalyzed Cross-Couplings: On the Importance of the Catalyst Quantity Descriptors, mol % and ppm. Organic Process Research & Development.
- (2025). Solvent Effect on Palladium-Catalyzed Cross-Coupling Reactions and Implications on the Active Catalytic Species.
- (n.d.). Catalytic Advancements: Optimizing Pd-Based Cross-Coupling Reactions Through Flow Chemistry. Organic Process Research & Development.
- (2021). Diagnosing issues with a failed Suzuki coupling? Reddit.
- (2024). Suzuki-Miyaura Coupling. Chemistry LibreTexts.
- (n.d.). Cross-coupling reaction. Wikipedia.
- Albers, P., et al. (2001). Poisoning and deactivation of palladium catalysts.
- (n.d.). A Comparative Guide to Base Selection in Suzuki Cross-Coupling Reactions. Benchchem.
- (2014). How can I solve my problem with Suzuki coupling?
- (n.d.). Cross-Coupling Reaction Manual: Desk Reference. Sigma-Aldrich.
- (2017). Suzuki coupling Reaction's yield is very low and product is coming with very close 2 spots. How can i improvise my reaction?
- (n.d.). Optimizing the Heck–Matsuda Reaction in Flow with a Constraint-Adapted Direct Search Algorithm. Organic Process Research & Development.
- Sherwood, J., et al. (n.d.). Solvent effects in palladium catalysed cross-coupling reactions. White Rose Research Online.
- (n.d.). Optimizing Heck Coupling Reactions with (NH4)2PdCl6: A Technical Support Guide. Benchchem.
- (2025). Advantages and Challenges of Cross-Coupling Reactions and Recent Progress in Suzuki–Miyaura Reactions. Chemical.AI.
- (2022). Deactivation and Regeneration of Palladium Catalysts for Hydrogenation Debenzylation of 2,4,6,8,10,12-Hexabenzyl-2,4,6,8,10,12-Hexaazaisowurtzitane (HBIW). MDPI.
- (2024). How to Prevent Catalyst Poisoning at the Industrial Scale. Hiden Analytical.
- (2022). Sonogashira cross-coupling as a key step in the synthesis of new glycoporphyrins.
- (n.d.). Palladium-Catalyzed Suzuki-Miyaura Cross-coupling Reactions Employing Dialkylbiaryl Phosphine Ligands.
- (n.d.).
- (n.d.). Solvent effects in palladium catalysed cross-coupling reactions.
- (n.d.). Heck Reaction. Organic Chemistry Portal.
Sources
- 1. Mastering palladium-catalyzed cross-coupling reactions: the critical role of in situ pre-catalyst reduction design - Organic Chemistry Frontiers (RSC Publishing) DOI:10.1039/D4QO02335H [pubs.rsc.org]
- 2. sigmaaldrich.com [sigmaaldrich.com]
- 3. Cross-Coupling and Related Reactions: Connecting Past Success to the Development of New Reactions for the Future - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Palladium-Catalyzed Suzuki-Miyaura Cross-coupling Reactions Employing Dialkylbiaryl Phosphine Ligands - PMC [pmc.ncbi.nlm.nih.gov]
- 5. pubs.acs.org [pubs.acs.org]
- 6. scispace.com [scispace.com]
- 7. mdpi.com [mdpi.com]
- 8. How to Prevent Catalyst Poisoning at the Industrial Scale - Applied Catalysts [catalysts.com]
- 9. researchgate.net [researchgate.net]
- 10. pdf.benchchem.com [pdf.benchchem.com]
- 11. reddit.com [reddit.com]
- 12. chem.libretexts.org [chem.libretexts.org]
- 13. researchgate.net [researchgate.net]
- 14. pdf.benchchem.com [pdf.benchchem.com]
- 15. researchgate.net [researchgate.net]
- 16. eprints.whiterose.ac.uk [eprints.whiterose.ac.uk]
- 17. Cross-coupling reaction - Wikipedia [en.wikipedia.org]
- 18. mdpi.com [mdpi.com]
- 19. Sonogashira cross-coupling as a key step in the synthesis of new glycoporphyrins - Organic Chemistry Frontiers (RSC Publishing) DOI:10.1039/D1QO01909K [pubs.rsc.org]
- 20. pubs.acs.org [pubs.acs.org]
- 21. researchgate.net [researchgate.net]
Technical Support Center: Troubleshooting Low Yield in the Functionalization of Pyrimidine Rings
Welcome to the technical support center for the functionalization of pyrimidine rings. This guide is designed for researchers, scientists, and drug development professionals who are encountering challenges, particularly low yields, in their synthetic efforts. The pyrimidine core is a cornerstone in medicinal chemistry, but its unique electronic properties can present significant hurdles. This resource provides in-depth, experience-driven troubleshooting advice in a direct question-and-answer format to help you navigate these challenges effectively.
Frequently Asked Questions (FAQs) & Troubleshooting Guides
Issue 1: My Palladium-Catalyzed Cross-Coupling Reaction (e.g., Suzuki, Buchwald-Hartwig) on a Halogenated Pyrimidine is Sluggish or Failing.
Low or no conversion in cross-coupling reactions is a common frustration. The electron-deficient nature of the pyrimidine ring, while activating it for some transformations, can also lead to catalyst inhibition or deactivation[1]. The nitrogen atoms can act as ligands, poisoning the palladium catalyst[1].
A: Start by systematically evaluating your reaction setup, focusing on the catalyst system and the reaction environment.
A common oversight is the quality and handling of reagents and solvents. Palladium-catalyzed reactions are highly sensitive to oxygen and water, which can deactivate the catalyst.
Troubleshooting Workflow: Low-Yield Pyrimidine Cross-Coupling
Here is a logical workflow to diagnose the issue:
Caption: Troubleshooting workflow for low-yield pyrimidine cross-coupling reactions.
-
Inert Atmosphere and Anhydrous Conditions : Ensure your reaction is performed under a strictly inert atmosphere (argon or nitrogen)[2][3]. Use freshly distilled, anhydrous solvents. Degassing the solvent by bubbling with argon for 15-20 minutes before adding the catalyst is critical[1].
-
Catalyst and Ligand Selection :
-
Catalyst Precursor : The choice of palladium precursor is crucial. While Pd(PPh₃)₄ can be effective, modern, more robust pre-catalysts often give better results[4].
-
Ligand Choice : The nitrogen atoms of the pyrimidine can coordinate to the palladium center, leading to inactive species. Bulky, electron-rich phosphine ligands (e.g., XPhos, SPhos) or N-heterocyclic carbene (NHC) ligands can prevent this coordination and promote the desired catalytic cycle[1].
-
-
Base Selection : The choice of base is critical and substrate-dependent.
-
For Suzuki couplings , inorganic bases like K₂CO₃ or K₃PO₄ are common. Cs₂CO₃ is stronger and can be effective for less reactive substrates[1].
-
For Buchwald-Hartwig aminations , strong, non-nucleophilic bases like NaOtBu or LiHMDS are typically required, especially for less reactive aryl chlorides[2][3]. Ensure the base is pure and anhydrous[3].
-
-
Solvent and Temperature :
-
Common solvents include 1,4-dioxane, toluene, or THF, often with water as a co-solvent for Suzuki reactions[5]. The solubility of all components is key[6].
-
Microwave irradiation can dramatically reduce reaction times and improve yields by maintaining a consistent high temperature[5][7][8]. A typical condition for a microwave-assisted Suzuki coupling is 100-120 °C for 15-30 minutes[5][8].
-
Protocol: Microwave-Assisted Suzuki Coupling of 2,4-Dichloropyrimidine
This protocol provides a starting point for the functionalization of a common pyrimidine building block.
| Parameter | Recommended Condition |
| Reactants | 2,4-Dichloropyrimidine (1 equiv.), Arylboronic acid (1-1.2 equiv.) |
| Catalyst | Pd(PPh₃)₄ (0.5-5 mol%)[5][7] |
| Base | K₂CO₃ (3 equiv.) |
| Solvent | 1,4-Dioxane/H₂O (2:1 or 4:1 v/v), degassed[1] |
| Temperature | 100 °C[5][8] |
| Time | 15 minutes (Microwave)[5][8] |
Step-by-Step Procedure:
-
To a 10 mL microwave reactor vial, add 2,4-dichloropyrimidine (0.5 mmol), the arylboronic acid (0.5 mmol), K₂CO₃ (1.5 mmol), and Pd(PPh₃)₄ (0.0025 mmol, 0.5 mol%)[1][5].
-
Add 6 mL of the degassed 1,4-dioxane and water (2:1) solvent mixture[5].
-
Seal the vial and place it in the microwave reactor.
-
Irradiate the mixture at 100 °C for 15 minutes with stirring[5].
-
After cooling, transfer the mixture to a separatory funnel and extract with ethyl acetate[5].
-
Wash the combined organic layers with brine, dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure[5].
-
Purify the crude product by column chromatography on silica gel[5].
Issue 2: My Condensation Reaction (e.g., Biginelli, Pinner) to form the Pyrimidine Ring is giving a Low Yield or a Complex Mixture of Byproducts.
One-pot multicomponent reactions are efficient but can be prone to competing reaction pathways, leading to low yields of the desired pyrimidine.
A: This is a classic side reaction. The fluorescent byproduct is almost certainly a Hantzsch-type 1,4-dihydropyridine (DHP). [9][10]
This side reaction occurs when two equivalents of the β-ketoester react with the aldehyde and ammonia, the latter of which can form from the decomposition of urea at elevated temperatures[9][10].
Caption: Competing Biginelli and Hantzsch reaction pathways.
-
Temperature Control : This is the most critical factor. Higher temperatures favor the Hantzsch pathway. Lowering the reaction temperature can significantly reduce the formation of the DHP byproduct[9][10].
-
Order of Addition : Adding the urea last to the reaction mixture can sometimes help minimize its decomposition into ammonia before it can participate in the desired reaction[9][10].
-
Catalyst Selection : The choice of catalyst can influence the selectivity. Screen different Lewis or Brønsted acids to find one that preferentially promotes the Biginelli reaction[9][10].
A: The Pinner synthesis is highly sensitive to moisture. Strict anhydrous conditions are non-negotiable for a successful outcome. [11]
Water can lead to the hydrolysis of the amidine starting material or key reaction intermediates, halting the cyclization process[10][11].
-
Amidine Quality : Use freshly prepared or purified amidine hydrochloride. Amidines can be hygroscopic and may hydrolyze upon storage[10].
-
Anhydrous Conditions : Use freshly distilled, anhydrous solvents (e.g., ethanol). All glassware must be oven-dried. Running the reaction under an inert atmosphere of nitrogen or argon is highly recommended[11].
-
Base Selection : The choice and stoichiometry of the base (e.g., sodium ethoxide) are crucial for promoting the desired cyclization while minimizing side reactions[10].
Issue 3: I am attempting a C-H functionalization on an unsubstituted position of the pyrimidine ring, but the reaction is not working.
Direct C-H functionalization is a powerful tool, but the pyrimidine ring presents unique challenges due to its electronic properties.
A: The pyrimidine ring is electron-deficient, which makes it less reactive towards many standard C-H activation catalysts that typically react with more electron-rich systems. [12][13]
Furthermore, the nitrogen atoms can coordinate with the transition metal catalyst, leading to catalyst deactivation. Regioselectivity is also a major hurdle; controlling which C-H bond reacts is often difficult[14].
-
Metal-Catalyzed Reactions : Despite the challenges, palladium-catalyzed C-H activation is possible, often requiring specific directing groups to achieve regioselectivity[14][15]. The reaction conditions, particularly temperature, can be modulated to favor C-H activation at different positions[15].
-
Metal-Free Radical Reactions : Minisci-type reactions, which involve radical intermediates, can be an effective way to functionalize the electron-deficient pyrimidine ring[15].
-
Photochemical Methods : Visible-light-driven photocatalysis offers a milder alternative for radical-mediated functionalization[15].
Researchers should consult recent literature for specific protocols tailored to their desired transformation, as this is a rapidly evolving field[13][15].
References
- BenchChem. (2025). Common side reactions in the synthesis of pyrimidines and their prevention.
- BenchChem. (2025).
- BenchChem. (2025). Application Notes and Protocols for Suzuki Coupling Reactions with 5-(Bromomethyl)-2-chloropyrimidine.
- BenchChem. (2025).
- BenchChem. (2025). Troubleshooting unexpected side reactions in pyrimidine synthesis.
- BenchChem. (2025).
- BenchChem. (2025).
- BenchChem. (2025). overcoming side reactions in pyrimidine synthesis.
- ResearchGate. (n.d.).
- Verbitskiy, E. V., et al. (n.d.).
- Semantic Scholar. (2021). Microwave-Assisted Regioselective Suzuki Coupling of 2,4-Dichloropyrimidines with Aryl and Heteroaryl Boronic Acids.
- BenchChem. (2025).
- MDPI. (2021). Microwave-Assisted Regioselective Suzuki Coupling of 2,4-Dichloropyrimidines with Aryl and Heteroaryl Boronic Acids.
- PMC. (2025). Comprehensive perspectives of metal and metal-free C–H activation approaches in pyrimidines and related heteroarenes: scope, mechanistic insights, and synthetic utility.
- Accounts of Chemical Research. (2022).
- World Scientific News. (2016).
Sources
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. pdf.benchchem.com [pdf.benchchem.com]
- 3. pdf.benchchem.com [pdf.benchchem.com]
- 4. pdf.benchchem.com [pdf.benchchem.com]
- 5. pdf.benchchem.com [pdf.benchchem.com]
- 6. Solubility of pyrimidine derivatives in different organic solvents at different temperatures - World Scientific News [worldscientificnews.com]
- 7. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 8. mdpi.com [mdpi.com]
- 9. pdf.benchchem.com [pdf.benchchem.com]
- 10. pdf.benchchem.com [pdf.benchchem.com]
- 11. pdf.benchchem.com [pdf.benchchem.com]
- 12. researchgate.net [researchgate.net]
- 13. Thieme E-Journals - Synthesis / Abstract [thieme-connect.com]
- 14. pubs.acs.org [pubs.acs.org]
- 15. Comprehensive perspectives of metal and metal-free C–H activation approaches in pyrimidines and related heteroarenes: scope, mechanistic insights, and synthetic utility - PMC [pmc.ncbi.nlm.nih.gov]
Stability of 5-Bromo-2-(methoxymethyl)pyrimidine under acidic/basic conditions
Introduction
Welcome to the technical support guide for 5-Bromo-2-(methoxymethyl)pyrimidine. This compound is a key heterocyclic building block, widely utilized by researchers in medicinal chemistry and drug development. Its unique structure, featuring a reactive bromine atom and a methoxymethyl group on a pyrimidine core, makes it a versatile intermediate for synthesizing complex molecules, including potent therapeutics.[1][2] For instance, related pyrimidine structures are integral to drugs like Macitentan, an endothelin receptor antagonist used to treat pulmonary arterial hypertension.[3][4]
The successful application of this compound in multi-step syntheses is critically dependent on its stability under various reaction conditions. Unforeseen degradation can lead to reduced yields, complex purification challenges, and ambiguous results. This guide provides in-depth, field-proven insights into the stability of this compound under common acidic and basic experimental conditions. It is designed in a practical question-and-answer format to help you troubleshoot issues and optimize your synthetic protocols.
Core Stability Profile
This compound is a solid that is generally stable when stored in a cool, dry, and dark place under an inert atmosphere.[5][6] However, its reactivity profile reveals two primary points of vulnerability that are sensitive to pH, temperature, and the presence of nucleophiles.
-
The C5-Br Bond: The carbon-bromine bond at the 5-position is susceptible to nucleophilic aromatic substitution (SNAr) and is an excellent handle for palladium-catalyzed cross-coupling reactions (e.g., Suzuki, Stille, Sonogashira).[7] This reactivity is enhanced under basic conditions, especially with strong nucleophiles.
-
The C2-Methoxymethyl Group: The ether linkage in the methoxymethyl substituent is generally more robust but can become labile under strongly acidic conditions, particularly with heating, leading to cleavage.
Understanding this dual reactivity is key to designing successful experiments and diagnosing issues.
Troubleshooting Guide: Stability Under Reaction Conditions
This section addresses specific problems you may encounter during your experiments.
Question 1: My reaction in strong acidic media (e.g., TFA, concentrated HCl) is showing a new, more polar byproduct on my TLC/LC-MS. What is the likely cause?
Answer: The most probable cause is the acid-catalyzed cleavage of the methoxymethyl ether bond. Strong acids can protonate the ether oxygen, making the methylene carbon susceptible to nucleophilic attack by water or other nucleophiles present in the medium. This results in the formation of 5-Bromo-2-(hydroxymethyl)pyrimidine and methanol.
Causality & Mechanism: The pyrimidine ring is electron-deficient, but under strong acidic conditions, the ether oxygen can be protonated. This creates a better leaving group (methanol) and facilitates the hydrolysis of the C-O bond. This degradation pathway is common for acid-sensitive ether groups.[8]
Troubleshooting Steps:
-
Confirm the Byproduct: Attempt to isolate the byproduct and characterize it by ¹H NMR and MS to confirm the presence of a hydroxymethyl group and the loss of the methyl group.
-
Modify Conditions: If the reaction chemistry allows, switch to a milder Brønsted acid (e.g., acetic acid) or a Lewis acid in an aprotic solvent to avoid hydrolysis.[9][10]
-
Lower Temperature: Perform the reaction at a lower temperature (e.g., 0 °C or room temperature) to minimize the rate of the degradation side reaction.
-
Limit Water: Ensure your reagents and solvents are anhydrous, as water acts as the nucleophile in the hydrolysis reaction.
Question 2: I'm running a reaction with a strong nucleophile (e.g., NaOMe, NaN3, or an amine) in a polar aprotic solvent, and my starting material is rapidly consumed, but I'm not forming the desired product. What is happening?
Answer: You are likely observing a nucleophilic aromatic substitution (SNAr) reaction at the 5-position, where the bromide is being displaced by your nucleophile. The C5-Br bond on the electron-deficient pyrimidine ring is highly activated towards this type of reaction.[7]
Causality & Mechanism: The electron-withdrawing nitrogen atoms in the pyrimidine ring stabilize the negative charge of the Meisenheimer complex, which is the intermediate formed during an SNAr reaction. This makes the C5 position susceptible to attack by strong nucleophiles, leading to the displacement of the bromide, which is a good leaving group.
Troubleshooting Steps:
-
Analyze the Product Mixture: Use LC-MS to identify the mass of the major product. It will likely correspond to the mass of the pyrimidine core plus your nucleophile, minus the mass of bromine.
-
Choose a Different Strategy: If your goal is to modify another part of the molecule, this inherent reactivity of the C5-Br bond must be managed.
-
For C-C or C-N bond formation at the C5 position, a palladium-catalyzed cross-coupling reaction is often a more controlled and selective method than SNAr.[7][11]
-
If the C5-Br needs to be preserved, consider if a less nucleophilic base can be used or if the reaction can be run at lower temperatures to disfavor the SNAr pathway.
-
Caption: Troubleshooting Workflow for Nucleophilic Conditions.
Question 3: My reaction yield is consistently low, and I suspect degradation is occurring, but I'm not using harsh acids or bases. What else could be causing instability?
Answer: Beyond strong acids and bases, stability can be compromised by other factors:
-
Oxidizing Agents: The compound is incompatible with strong oxidizing agents.[12][13] The pyrimidine ring and methoxymethyl group can be susceptible to oxidation, leading to a complex mixture of degradation products.
-
Reductive Conditions: While less common, strong reducing agents could potentially lead to hydro-debromination, replacing the C5-Br with a hydrogen atom.
-
Temperature: Although stable at room temperature, prolonged heating (>70-80 °C), even under neutral conditions, can cause slow decomposition. Always determine the thermal stability limit for your specific reaction solvent.
-
Photostability: Pyrimidine derivatives can be sensitive to UV light. If your reaction is running for an extended period, consider protecting it from light by wrapping the flask in aluminum foil.
Troubleshooting Steps:
-
Review All Reagents: Check the compatibility of all reagents and catalysts with the pyrimidine core. Avoid strong oxidizers unless they are part of the intended reaction.
-
Run a Control Reaction: Set up a control reaction containing only this compound and the solvent at the reaction temperature. Monitor it over time by TLC or HPLC to assess thermal stability under your conditions.
-
Protect from Light: Run the reaction in the dark to rule out photochemical decomposition.
Frequently Asked Questions (FAQs)
Q1: What are the optimal storage conditions for this compound? A: For long-term stability, store the compound in a tightly sealed container, preferably under an inert atmosphere (nitrogen or argon), in a refrigerator or freezer. Keep it away from moisture, light, and incompatible materials like strong oxidizing agents.[6][12][13]
Q2: Is this compound stable to aqueous workup procedures? A: It is generally stable during standard aqueous workups. However, avoid prolonged exposure to highly acidic (pH < 2) or highly basic (pH > 12) aqueous solutions, especially at elevated temperatures, to prevent the degradation pathways described above. Use saturated sodium bicarbonate or dilute HCl for neutralization and perform extractions promptly.
Q3: How can I monitor the stability of the compound in a new solvent or reaction mixture? A: The best method is to use an internal standard. Prepare a stock solution of your compound and a stable, non-reactive internal standard in the solvent of interest. Monitor the ratio of the compound's peak area to the internal standard's peak area over time using HPLC or GC. A decreasing ratio indicates degradation.
Q4: What are the primary degradation products I should look for? A: The two most likely degradation products, depending on the conditions, are:
-
Under Acidic Conditions: 5-Bromo-2-(hydroxymethyl)pyrimidine.
-
Under Basic/Nucleophilic Conditions: The product of bromide displacement by the present nucleophile (e.g., 5-methoxy-2-(methoxymethyl)pyrimidine if using sodium methoxide).
Caption: Primary Degradation Pathways.
Experimental Protocol: Assessing Compound Stability
This protocol provides a general workflow for testing the stability of this compound under specific pH conditions.
Objective: To determine the rate of degradation of the target compound at a given pH and temperature.
Materials:
-
This compound
-
Buffer solutions at desired pH values (e.g., pH 2, pH 7, pH 10)
-
Acetonitrile (ACN) or other suitable organic solvent
-
Internal Standard (IS), e.g., naphthalene or another stable aromatic compound.
-
HPLC or LC-MS system with a C18 column.
Procedure:
-
Prepare Stock Solutions:
-
Accurately prepare a stock solution of this compound in ACN (e.g., 1 mg/mL).
-
Accurately prepare a stock solution of the Internal Standard in ACN (e.g., 1 mg/mL).
-
-
Prepare Test Solutions:
-
In a vial, combine 1.0 mL of the desired buffer solution with 1.0 mL of ACN.
-
Add a known volume of the compound stock solution and the IS stock solution to achieve the desired final concentration (e.g., 50 µg/mL).
-
-
Incubation:
-
Cap the vial tightly and place it in a temperature-controlled environment (e.g., a 40 °C water bath or oven).
-
-
Time-Point Analysis:
-
At specified time points (e.g., t=0, 1h, 2h, 4h, 8h, 24h), withdraw an aliquot from the test solution.
-
Immediately quench any reaction by diluting the aliquot in the mobile phase (e.g., 50:50 ACN:Water) to prepare it for injection.
-
-
Analysis:
-
Inject the samples onto the HPLC or LC-MS system.
-
Monitor the peak areas of both the this compound and the Internal Standard.
-
-
Data Interpretation:
-
Calculate the ratio of the (Analyte Peak Area / IS Peak Area) for each time point.
-
Plot this ratio against time. A stable compound will show a flat line, while a degrading compound will show a downward trend. The slope of this line is related to the degradation rate.
-
| Parameter | Acidic Conditions (pH < 4) | Neutral Conditions (pH 6-8) | Basic Conditions (pH > 9) |
| Primary Vulnerability | Methoxymethyl ether linkage | Generally stable | C5-Br bond |
| Potential Degradation | Hydrolysis to hydroxymethyl | Minimal degradation at RT | Nucleophilic substitution (SNAr) |
| Recommended Action | Use mild acids, low temp, aprotic solvents | Standard operating conditions | Use non-nucleophilic bases if substitution is not desired; otherwise, control stoichiometry and temperature |
References
- Title: Bromination at C-5 of Pyrimidine and C-8 of Purine Nucleosides with 1,3-Dibromo-5,5-dimethylhydantoin Source: National Institutes of Health (NIH) URL:[Link]
- Title: Acid-assisted reactions of perimidines with pyrimidines Source: ResearchG
- Title: THE REACTIVITY OF SUBSTITUTED PURINES IN STRONGLY BASIC MEDIUM Source: WUR eDepot URL:[Link]
- Title: Degradation pathways of a peptide boronic acid derivative, 2-Pyz-(CO)-Phe-Leu-B(OH)(2) Source: Wiley Online Library URL:[Link]
- Title: The reactivity of bromine atoms in brominated pyridines.
- Title: Preparation method of 5-bromo-2-substituted pyrimidine compounds Source: Google Patents URL
- Title: Pyrimidine, 5-bromo-2-methoxy- Source: PubChem URL:[Link]
- Title: 5-Bromopyrimidine Source: PubChem URL:[Link]
- Title: The Role of 5-Bromo-2-chloropyrimidine in Modern Pharmaceutical Synthesis Source: NINGBO INNO PHARMCHEM CO.,LTD. URL:[Link]
- Title: The discovery of N-[5-(4-bromophenyl)-6-[2-[(5-bromo-2-pyrimidinyl)oxy]ethoxy]-4-pyrimidinyl]-N'-propylsulfamide (Macitentan), an orally active, potent dual endothelin receptor antagonist Source: PubMed URL:[Link]
- Title: Recent Advances in Pyrimidine-Based Drugs Source: PMC - PubMed Central URL:[Link]
- Title: Drug degradation p
- Title: 5-Bromo-2-iodopyrimidine: a novel, useful intermediate in selective palladium-catalysed cross-coupling reactions for efficient convergent syntheses Source: Chemical Communic
Sources
- 1. Page loading... [wap.guidechem.com]
- 2. Recent Advances in Pyrimidine-Based Drugs - PMC [pmc.ncbi.nlm.nih.gov]
- 3. nbinno.com [nbinno.com]
- 4. The discovery of N-[5-(4-bromophenyl)-6-[2-[(5-bromo-2-pyrimidinyl)oxy]ethoxy]-4-pyrimidinyl]-N'-propylsulfamide (Macitentan), an orally active, potent dual endothelin receptor antagonist - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. 5-Bromo-2-methoxypyrimidine | 14001-66-2 [chemicalbook.com]
- 6. echemi.com [echemi.com]
- 7. pdf.benchchem.com [pdf.benchchem.com]
- 8. pharmacy180.com [pharmacy180.com]
- 9. Bromination at C-5 of Pyrimidine and C-8 of Purine Nucleosides with 1,3-Dibromo-5,5-dimethylhydantoin - PMC [pmc.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
- 11. 5-Bromo-2-iodopyrimidine: a novel, useful intermediate in selective palladium-catalysed cross-coupling reactions for efficient convergent syntheses - Chemical Communications (RSC Publishing) [pubs.rsc.org]
- 12. spectrumchemical.com [spectrumchemical.com]
- 13. fishersci.com [fishersci.com]
Preventing debromination in reactions with 5-Bromo-2-(methoxymethyl)pyrimidine
Welcome to the technical support center for 5-Bromo-2-(methoxymethyl)pyrimidine. This guide is designed for researchers, medicinal chemists, and process development scientists who utilize this versatile building block in their synthetic campaigns. Our goal is to provide you with in-depth, field-tested insights and actionable troubleshooting strategies, focusing specifically on the common and often frustrating side reaction of debromination.
Introduction: The Challenge of Debromination
This compound is a valuable heterocyclic scaffold, frequently employed in palladium-catalyzed cross-coupling reactions such as Suzuki-Miyaura arylations and Buchwald-Hartwig aminations. The electron-deficient nature of the pyrimidine ring makes the C5-Br bond susceptible to oxidative addition, which is key for these transformations. However, this reactivity also makes it prone to an undesired side reaction: hydrodebromination, where the bromine atom is replaced by hydrogen. This not only consumes the starting material and lowers the yield of the desired product but also complicates purification due to the similar polarity of the byproduct, 2-(methoxymethyl)pyrimidine.
This guide will walk you through the mechanistic underpinnings of this side reaction and provide a series of troubleshooting steps and optimized protocols to ensure your reactions are successful.
Frequently Asked Questions (FAQs) & Troubleshooting
Q1: I'm observing a significant amount of a lower molecular weight byproduct that I suspect is debrominated starting material. What is the primary cause of this reaction?
A: You are likely observing hydrodebromination. In the context of palladium-catalyzed cross-coupling reactions, this side reaction is most often caused by the formation of a palladium-hydride (Pd-H) species.[1] This highly reactive species can intercept the catalytic cycle, leading to the reductive cleavage of the carbon-bromine bond instead of the desired coupling.
Several factors can contribute to the formation of Pd-H species:
-
The Base: Strong alkoxide bases (e.g., NaOtBu, KOtBu) can generate Pd-H species via β-hydride elimination from the alkoxide itself.
-
The Solvent: Solvents like alcohols or even residual water can act as hydride sources.
-
Reagents: Boronic acids in Suzuki couplings or amines in Buchwald-Hartwig reactions can, under certain conditions, contribute to hydride formation.
-
High Temperatures: Elevated temperatures can increase the rate of decomposition pathways that form Pd-H species and may also favor the debromination pathway kinetically.[1]
Q2: How can I definitively confirm and quantify the extent of debromination in my crude reaction mixture?
A: Accurate analysis is critical for effective troubleshooting. The most reliable methods for identifying and quantifying the debrominated byproduct, 2-(methoxymethyl)pyrimidine, alongside your starting material and desired product are:
-
Liquid Chromatography-Mass Spectrometry (LC-MS): This is the workhorse technique. It allows you to separate the components of your mixture and confirm their identities by their mass-to-charge ratio. The debrominated product will have a molecular weight that is 79/81 mass units (the isotopic mass of Br) lower than your starting material.
-
Gas Chromatography-Mass Spectrometry (GC-MS): For volatile and thermally stable compounds, GC-MS provides excellent separation and clear mass spectra, making it a powerful tool for confirming debromination.[2]
-
High-Performance Liquid Chromatography (HPLC) with a Diode Array Detector (DAD): Once the identity of the debrominated peak is confirmed by MS, you can develop an HPLC method to quantify the relative percentages of all components by UV absorbance.[3] Running a standard of your starting material is essential for accurate comparison.
-
Inductively Coupled Plasma Mass Spectrometry (ICP-MS): For highly sensitive and selective detection of bromine-containing species, LC-ICP-MS can be employed, though this is a more specialized technique.[4]
Q3: My Suzuki-Miyaura coupling is plagued by debromination. What are the first three things I should change?
A: Based on extensive field experience, the following three adjustments, in order of priority, are most effective at suppressing debromination in Suzuki couplings of bromopyrimidines.
-
Change the Base: This is the most critical parameter. Strong bases like sodium tert-butoxide are common culprits. Switch to a milder inorganic base such as potassium phosphate (K₃PO₄) or cesium carbonate (Cs₂CO₃).[1] These are less prone to generating hydride species but are still effective at promoting the transmetalation step.
-
Lower the Temperature: High temperatures can accelerate side reactions. Many Suzuki couplings with activated bromopyrimidines can proceed efficiently at lower temperatures (e.g., 70-90 °C). Reducing the temperature often provides a significant selectivity boost, disfavoring the debromination pathway.[1]
-
Use a More Effective Ligand: If you are using a simple ligand like triphenylphosphine (PPh₃) or a "ligandless" system, switching to a modern, sterically bulky, electron-rich phosphine ligand is highly recommended. Ligands like SPhos, XPhos, or RuPhos accelerate the desired oxidative addition and reductive elimination steps, helping the productive catalytic cycle outcompete the debromination pathway.[1][5]
Q4: I am attempting a Buchwald-Hartwig amination and observing debromination of my starting material. Are the solutions similar to the Suzuki reaction?
A: Yes, the underlying principles are very similar, as the problem still stems from unwanted reductive pathways. However, the choice of base is more nuanced in Buchwald-Hartwig aminations.
-
Base Selection is Key: While strong alkoxide bases are often required for the deprotonation of the amine and subsequent C-N bond formation, they are also a primary source of debromination. A careful balance is needed. Instead of sodium tert-butoxide, consider using lithium bis(trimethylsilyl)amide (LiHMDS) or cesium carbonate. For some systems, a weaker base like K₃PO₄ might be sufficient, especially with highly active catalyst systems.
-
Catalyst and Ligand System: This is paramount in Buchwald-Hartwig reactions. The pyridine/pyrimidine nitrogen can coordinate to the palladium center and inhibit catalysis.[6] Using specialized, bulky ligands is crucial not only to prevent this catalyst poisoning but also to promote rapid C-N coupling, thereby minimizing the lifetime of intermediates that could be intercepted by hydride species. Modern pre-catalysts (e.g., G3 or G4 palladacycles) paired with ligands like BrettPhos or AdBrettPhos are often superior for these challenging substrates.
-
Solvent Choice: While toluene and dioxane are common, using a non-coordinating solvent like tert-butanol can sometimes be beneficial.
| Parameter | Suzuki-Miyaura Coupling | Buchwald-Hartwig Amination | Rationale for Preventing Debromination |
| Recommended Base | K₃PO₄, Cs₂CO₃, K₂CO₃ | LiHMDS, Cs₂CO₃, K₃PO₄ | Milder bases reduce the formation of Pd-H species that cause reductive debromination.[1] |
| Catalyst/Ligand | Pd₂(dba)₃ / SPhos or XPhos | BrettPhos Palladacycle G3 | Bulky, electron-rich ligands accelerate the desired C-C or C-N bond formation, outcompeting the side reaction.[5][6] |
| Solvent | 1,4-Dioxane/Water, Toluene | Toluene, Dioxane, t-BuOH | Ensure anhydrous conditions (unless water is a required co-solvent) to minimize hydride sources. |
| Temperature | 70 - 90 °C | 80 - 110 °C | Lowering temperature disfavors the higher activation energy pathway of debromination.[1] |
Optimized Experimental Protocols
The following protocols are provided as robust starting points, incorporating best practices to minimize the risk of debromination.
Protocol 1: Optimized Suzuki-Miyaura Coupling
This protocol details a selective coupling at the C5 position of this compound.
Reagents & Materials:
-
This compound (1.0 equiv)
-
Arylboronic acid (1.2 - 1.5 equiv)
-
Pd₂(dba)₃ (2 mol%)
-
SPhos (4.5 mol%)
-
Potassium Phosphate (K₃PO₄), finely ground (2.5 equiv)
-
Anhydrous, degassed 1,4-dioxane
-
Degassed water
-
Schlenk flask or reaction vial with stir bar
-
Inert gas supply (Argon or Nitrogen)
Procedure:
-
Setup: To a dry Schlenk flask under an inert atmosphere, add this compound, the arylboronic acid, and the finely ground K₃PO₄.
-
Catalyst Addition: In a separate vial, pre-mix the palladium catalyst (Pd₂(dba)₃) and the ligand (SPhos) in a small amount of the reaction solvent. Add this catalyst slurry to the main reaction flask.
-
Inerting: Evacuate and backfill the flask with inert gas three times to ensure an oxygen-free environment. This is critical to prevent catalyst degradation and side reactions.[5]
-
Solvent Addition: Add the degassed 1,4-dioxane and water (typically a 5:1 to 10:1 ratio) via syringe.
-
Reaction: Heat the reaction mixture to 80 °C with vigorous stirring.
-
Monitoring: Monitor the reaction progress by LC-MS, checking for the consumption of the starting material and the formation of both the desired product and the debrominated byproduct. The reaction is typically complete in 4-12 hours.
-
Work-up: Upon completion, cool the mixture to room temperature. Dilute with ethyl acetate and wash with water and brine. Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purification: Purify the crude product by flash column chromatography on silica gel.
References
- Liquid Chromatography with Dual Mass Spectrometry Detection: An Approach to the Determination of Br-Containing Disinfection By-Products in Drinking W
- Base-catalyzed aryl halide isomerization enables the 4-selective substitution of 3-bromopyridines. (n.d.). PMC - NIH. [Link]
- Identification and preparation of debromination products of DBDPE photodegradation by HPLC-APPI-MS coupled to semi-preparative liquid chrom
- Reductions of aryl bromides in water at room temper
- Help troubleshooting a Buchwald-Hartwig amin
- Excess electron interaction with radiosensitive 5-bromopyrimidine in aqueous solution: a combined ab initio molecular dynamics and time-dependent wave-packet study. (2015). PubMed. [Link]
- Mechanism of Debromination of 1-Aryl-1,2-dibromo-2-nitropropanes Promoted by Secondary Amines in Acetonitrile. (n.d.).
- Base-catalyzed aryl halide isomerization enables the 4-selective substitution of 3-bromopyridines. (2020). Chemical Science (RSC Publishing). [Link]
- Arene, alkene or alkane synthesis by dehalogenation or reductive cleavage. (n.d.). Organic Chemistry Portal. [Link]
- ANALYTICAL METHODS - Toxicological Profile for Bromoform and Dibromochloromethane. (n.d.). Agency for Toxic Substances and Disease Registry. [Link]
- Metal‐Free Debromination of 5‐Bromopyrimidine Derivatives Using DMF/Trialkylamine as the Hydrogen Source. (n.d.).
- Bromination at C-5 of Pyrimidine and C-8 of Purine Nucleosides with 1,3-Dibromo-5,5-dimethylhydantoin. (n.d.). NIH. [Link]
- Suzuki-Miyaura cross-coupling: Practical Guide. (n.d.). Yoneda Labs. [Link]
- Bromination at C-5 of Pyrimidine and C-8 of Purine Nucleosides with 1,3-Dibromo-5,5-dimethylhydantoin. (2012).
- The Mechanism of Bromination of 2(1H)-Pyrimidinone, its N-Methyl and N,N′-Dimethyl Derivatives in Aqueous Acidic Solution. (2015).
- Preparation method of 5-bromo-2-substituted pyrimidine compounds. (n.d.).
- Process for the debromination of 2-substituted-5-bromo-6-methoxynaphthalenes. (n.d.).
- Buchwald–Hartwig Amination of Aryl Halides with Heterocyclic Amines in the Synthesis of Highly Fluorescent Benzodifuran-Based Star-Shaped Organic Semiconductors. (2021). NIH. [Link]
- Process Development and Synthesis of Process-Related Impurities of an Efficient Scale-Up Preparation of 5,2′-Dibromo-2,4′,5′-Trihydroxy Diphenylmethanone as a New Acute Pyelonephritis Candid
- Bromination at C-5 of pyrimidine and C-8 of purine nucleosides with 1,3-dibromo-5,5-dimethylhydantoin. (n.d.). ScienceDirect. [Link]
- Speciation Control During Suzuki–Miyaura Cross-Coupling of Haloaryl and Haloalkenyl MIDA Boronic Esters. (2015).
- An Unusual Dehalogenation in the Suzuki Coupling of 4-Bromopyrrole-2-carboxylates. (n.d.).
- Help needed with unreproducible Suzuki coupling. (2023). Reddit. [Link]
- Catalytic Advancements: Optimizing Pd-Based Cross-Coupling Reactions Through Flow Chemistry. (n.d.).
- Buchwald-Hartwig coupling troubleshooting. (2022). Chemistry Stack Exchange. [Link]
- Suzuki Coupling. (n.d.). Organic Chemistry Portal. [Link]
- Diagnosing issues with a failed Suzuki coupling?. (2021). Reddit. [Link]
- Selective detection of unknown organic bromine compounds and quantification potentiality by negative-ion electrospray ionization mass spectrometry with induced in-source fragmentation. (2010).
- Effect of solvent and temperature on the a-bromin- ation of acetophenone with NBS under microwave irradiation a. (n.d.).
- Pyrimidine, 5-bromo-2-methoxy-. (n.d.). PubChem. [Link]
- Buchwald-Hartwig Amination. (2023). Chemistry LibreTexts. [Link]
- Different reactivities of 5-bromo-2'-deoxyuridine and 5-bromouracil in the bisulfite-mediated debromin
Sources
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. ANALYTICAL METHODS - Toxicological Profile for Bromoform and Dibromochloromethane - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 3. Process Development and Synthesis of Process-Related Impurities of an Efficient Scale-Up Preparation of 5,2′-Dibromo-2,4′,5′-Trihydroxy Diphenylmethanone as a New Acute Pyelonephritis Candidate Drug - PMC [pmc.ncbi.nlm.nih.gov]
- 4. mdpi.com [mdpi.com]
- 5. pdf.benchchem.com [pdf.benchchem.com]
- 6. pdf.benchchem.com [pdf.benchchem.com]
Technical Support Center: Troubleshooting the Scale-Up Synthesis of Substituted Pyrimidines
For Researchers, Scientists, and Drug Development Professionals
Welcome to the technical support center for the scale-up synthesis of substituted pyrimidines. This guide is designed to provide practical, in-depth troubleshooting advice and answers to frequently asked questions (FAQs) encountered during the transition from laboratory-scale to large-scale production of pyrimidine derivatives. As a Senior Application Scientist, my goal is to provide you with not just solutions, but also the underlying scientific principles to empower your process development.
Section 1: Troubleshooting Common Scale-Up Challenges
This section addresses specific issues that frequently arise during the scale-up of pyrimidine synthesis, offering potential causes and actionable solutions.
Q1: My pyrimidine synthesis exhibits good conversion at the lab scale (mg to g), but the yield drops significantly upon scale-up (kg scale). What are the potential causes and how can I troubleshoot this?
A significant drop in yield during scale-up is a multifaceted problem often rooted in changes to physical and chemical parameters that are less impactful at a smaller scale.[1] A systematic approach is essential to pinpoint the root cause.
Potential Causes & Troubleshooting Steps:
-
Mass and Heat Transfer Limitations: In larger reactors, inefficient mixing can lead to localized "hot spots" or areas of high reactant concentration, which can promote side reactions and product degradation.[1]
-
Exotherm Control: Many pyrimidine syntheses are exothermic. What is easily managed in a small flask can become a significant safety hazard and a source of impurity formation at a larger scale.[1][2]
-
Action: Implement a controlled addition of one of the reactants (semi-batch feeding).[2] Closely monitor the internal reaction temperature using calibrated probes.[1] Crucially, ensure the reactor's cooling system is sufficient to handle the heat output generated by the reaction.[1][2] A thorough thermal hazard assessment using techniques like Differential Scanning Calorimetry (DSC) or Reaction Calorimetry is highly recommended to predict the potential for a thermal runaway.[2]
-
-
Raw Material Quality: The purity of starting materials has a more pronounced effect at a larger scale. Impurities that were negligible in small-scale reactions can now act as catalysts for side reactions or as inhibitors.[1]
-
Action: Qualify your raw material suppliers and perform rigorous incoming quality control on all starting materials and reagents.
-
-
Reaction Kinetics: The surface area-to-volume ratio decreases significantly upon scale-up, which can affect reaction kinetics, especially in heterogeneous reactions.
-
Action: Re-optimize reaction parameters such as temperature, concentration, and catalyst loading at the intended scale.
-
Q2: I am observing the formation of unexpected impurities in my large-scale Biginelli reaction. How can I identify and minimize them?
The Biginelli reaction, a cornerstone of pyrimidine synthesis, can be prone to side reactions, especially at scale.[3][4][5][6]
Common Impurities and Mitigation Strategies:
-
Hantzsch-type 1,4-dihydropyridine (DHP) Byproducts: These fluorescent impurities can arise when two equivalents of the β-ketoester react with the aldehyde and ammonia (which can form from the decomposition of urea at elevated temperatures).[7]
-
Aldol Condensation Products: The aldehyde starting material can undergo self-condensation, particularly under basic conditions.
-
Mitigation: Optimize the order of addition. Adding the aldehyde slowly to the mixture of the β-ketoester and urea (or thiourea) can minimize its self-condensation.
-
-
N-Acylurea Byproducts: These can form from the reaction of the β-ketoester with urea in a competing pathway, complicating purification.[3][7]
-
Oxidation Products: The dihydropyrimidine ring can be susceptible to oxidation.
-
Mitigation: Conduct the reaction under an inert atmosphere (e.g., nitrogen or argon) to minimize exposure to oxygen.[1]
-
Troubleshooting Workflow for Biginelli Reaction Impurities
Caption: Troubleshooting workflow for the Biginelli reaction.
Q3: My crude substituted pyrimidine is difficult to purify at a large scale. What are some effective strategies?
Purification is often a significant bottleneck in scale-up synthesis.[8]
Purification Troubleshooting:
| Challenge | Potential Cause | Recommended Solution |
| Similar Polarity of Product and Impurities | The desired product and key impurities have very similar physicochemical properties. | Experiment with different solvent systems for crystallization or chromatography. Consider alternative purification techniques like preparative HPLC or forming a salt of the desired product to alter its solubility and facilitate purification.[8][9] |
| Product Instability | The target pyrimidine may be unstable under the purification conditions (e.g., on silica gel). | Consider using a different stationary phase for chromatography (e.g., alumina) or opt for non-chromatographic methods like crystallization or distillation if the product is volatile.[8] |
| Crystallization Issues | The product oils out or forms a fine powder that is difficult to filter. | Experiment with different solvents or solvent mixtures for recrystallization.[10] Slow cooling typically yields larger, higher-quality crystals.[10] If the product is an oil, try trituration with a non-polar solvent to induce solidification. |
| Residual Metal Catalyst | Incomplete removal of metal catalysts from cross-coupling reactions (e.g., Suzuki, Negishi). | Employ metal scavengers or perform an aqueous workup with a chelating agent. Recrystallization can also be effective in removing residual metals. |
Experimental Protocol: Recrystallization of a Substituted Pyrimidine
-
Solvent Selection: Choose a solvent in which your pyrimidine is highly soluble at elevated temperatures but has low solubility at room temperature or below.[10] Common choices include ethanol, isopropanol, and ethyl acetate.[10]
-
Dissolution: In a suitably sized reactor, dissolve the crude pyrimidine in the minimum amount of the hot solvent.
-
Hot Filtration (Optional): If insoluble impurities are present, perform a hot filtration to remove them.
-
Cooling: Allow the solution to cool slowly to room temperature. Agitation speed should be optimized to promote crystal growth rather than precipitation.
-
Further Cooling: Once at room temperature, cool the mixture further using an ice bath or a chiller to maximize product recovery.[10]
-
Isolation: Collect the crystals by filtration using a Nutsche filter or a centrifuge.[10]
-
Washing: Wash the filter cake with a small amount of cold solvent to remove any remaining impurities.[10]
-
Drying: Dry the purified product under vacuum at an appropriate temperature.
Section 2: Frequently Asked Questions (FAQs)
Q4: What are the key safety considerations when scaling up pyrimidine synthesis?
Safety is paramount in any chemical synthesis, and the risks are amplified at a larger scale.
-
Thermal Hazards: As previously mentioned, exothermic reactions pose a significant risk of thermal runaway.[2] A thorough understanding of the reaction's thermal profile is essential.
-
Reagent Handling: Many reagents used in pyrimidine synthesis, such as phosphorus oxychloride or pyrophoric catalysts (e.g., Raney Nickel, Palladium on Carbon), are hazardous.[11] Always handle these materials under appropriate engineering controls (e.g., fume hood, glove box) and wear the necessary personal protective equipment (PPE).[11]
-
Hydrogen Gas: Hydrogenation reactions for precursor synthesis involve highly flammable hydrogen gas, which forms explosive mixtures with air.[11] These reactions should be conducted in a well-ventilated area with properly grounded equipment to prevent static discharge.[11]
-
Pressure Reactions: High-pressure reactions must be performed in equipment specifically designed and rated for such use.[11] Regular inspection and maintenance of high-pressure reactors are critical.[11]
Q5: How do I choose the right catalyst for my large-scale pyrimidine synthesis?
Catalyst selection is critical for an efficient and scalable synthesis.
-
Homogeneous vs. Heterogeneous Catalysts: While homogeneous catalysts often exhibit high activity, heterogeneous catalysts are generally preferred for large-scale operations due to their ease of separation and potential for recycling.
-
Metal-Catalyzed Cross-Coupling: For the synthesis of highly substituted pyrimidines, metal-catalyzed cross-coupling reactions are invaluable.[12][13] The choice of metal (e.g., palladium, copper, iron) and ligand will depend on the specific transformation.[12][14] For scale-up, consider the cost, toxicity, and ease of removal of the metal catalyst.
-
Acid/Base Catalysis: In classic condensation reactions like the Biginelli synthesis, the choice of acid or base catalyst can significantly impact yield and impurity profiles.[3] Lewis acids or Brønsted acids are commonly employed.[3]
Q6: What are some common metal-catalyzed cross-coupling reactions used for pyrimidine synthesis at scale, and what are their challenges?
Metal-catalyzed cross-coupling reactions are powerful tools for creating C-C and C-N bonds in pyrimidine synthesis.[13]
| Reaction | Description | Common Scale-Up Challenges |
| Suzuki Coupling | Palladium-catalyzed reaction of a boronic acid with a halide. | Residual palladium in the final product; boronic acid stability and purity. |
| Negishi Coupling | Palladium- or nickel-catalyzed reaction of an organozinc compound with a halide.[15] | Moisture sensitivity of organozinc reagents; potential for side reactions. |
| Buchwald-Hartwig Amination | Palladium-catalyzed formation of a C-N bond between a halide and an amine. | Catalyst deactivation; challenges in removing the palladium catalyst and ligands. |
Decision Tree for Cross-Coupling Method Selection
Caption: A simplified decision tree for selecting a cross-coupling method.
References
- BenchChem. (n.d.). Addressing challenges in the scale-up synthesis of pyrimidine compounds.
- BenchChem. (n.d.). Troubleshooting unexpected side reactions in pyrimidine synthesis.
- BenchChem. (n.d.). Application Notes and Protocols for the Scalable Synthesis of 4-Pyrimidine Methanamine.
- BenchChem. (n.d.). Technical Support Center: Managing Reaction Exotherms in Pyrimidine Synthesis.
- BenchChem. (n.d.). Technical Support Center: Synthesis of Pyrimidine Derivatives.
- MDPI. (2023). Catalyzed Methods to Synthesize Pyrimidine and Related Heterocyclic Compounds.
- ResearchGate. (n.d.). Optimization of the pyrimidine synthesis.
- ResearchGate. (n.d.). Scheme 1: Strategies of pyrimidine synthesis.
- PubMed. (2005). Kilo-scale synthesis process for 2'-O-(2-methoxyethyl)-pyrimidine derivatives.
- BenchChem. (n.d.). Application Notes and Protocols for the Purification of 4-Pyrimidine Methanamine Reaction Products.
- Organic Chemistry Portal. (n.d.). Pyrimidine synthesis.
- MDPI. (2023). Recent Developments in the Metal-Catalyzed Synthesis of Nitrogenous Heterocyclic Compounds.
- BenchChem. (n.d.). Technical Support Center: Crystallization of Pyrimidine Compounds.
- ResearchGate. (n.d.). Metal Catalyzed Cross-Coupling Reactions in the Decoration of Pyrimidine, Pyridazine, and Pyrazine.
- ACS Omega. (2023). Efficient Synthesis of Novel Biginelli and Hantzsch Products Sourced from Biorenewable Furfurals Using Gluconic Acid Aqueous Solution as the Green Organocatalyst.
- ACS Organic & Inorganic Au. (2024). The Persistence of Hydrogen Bonds in Pyrimidinones: From Solution to Crystal.
- ACS Publications. (n.d.). Development of a Concise Scaleable Synthesis of 2-Chloro-5-(pyridin-2-yl) Pyrimidine via a Negishi Cross-Coupling.
- BenchChem. (n.d.). Application Notes: Industrial Scale Synthesis of Pyrimidine Intermediates.
- Bohrium. (2024). Transition-Metal Catalyzed Synthesis of Pyrimidines: Recent Advances, Mechanism, Scope and Future Perspectives.
- Google Patents. (n.d.). Method for purifying 4, 6-dichloro pyrimidine.
- MDPI. (2018). Green High-Yielding One-Pot Approach to Biginelli Reaction under Catalyst-Free and Solvent-Free Ball Milling Conditions.
- Asian Pacific Journal of Health Sciences. (n.d.). Characterization of Impurities in Reverse Transcriptase Inhibitors by Profiling Techniques.
- BenchChem. (n.d.). Common side reactions in the synthesis of pyrimidines and their prevention.
- Pixorize. (n.d.). De Novo Pyrimidine Synthesis Mnemonic for USMLE.
- CRB. (n.d.). Large-scale oligo synthesis: Scaling-up requirements.
- ACS Publications. (2022). Selective Synthesis of Substituted Pyridines and Pyrimidines through Cascade Annulation of Isopropene Derivatives.
- BenchChem. (n.d.). Troubleshooting low conversion rates in pyrimidine synthesis.
- NIH. (n.d.). Purine and Pyrimidine Nucleotide Synthesis and Metabolism.
- ResearchGate. (2018). Green High-Yielding One-Pot Approach to Biginelli Reaction under Catalyst-Free and Solvent-Free Ball Milling Conditions.
- National Science Review. (2021). Synthesis of pyrimidines from dinitrogen and carbon.
- Organic Chemistry Portal. (n.d.). Biginelli Reaction.
- NIH. (n.d.). Synthesis of a New Series of Substituted Pyrimidines and Its Evaluation for Antibacterial and Antinociceptive Effects.
- ResearchGate. (2018). IMPURITY PROFILING: AN EMERGING APPROACH FOR PHARMACEUTICALS.
- Growing Science. (2021). Synthesis, reactions, and applications of pyrimidine derivatives.
- MDPI. (2023). Re-Discovery of Pyrimidine Salvage as Target in Cancer Therapy.
- YouTube. (2022). Pyrimidine Synthesis - CRASH! Medical Review Series.
- YouTube. (2017). Pyrimidine Synthesis and Salvage Pathway.
- Exactmer. (2025). The Challenges of Oligonucleotide Synthesis: Addressing Key Hurdles in Biotechnology.
Sources
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. pdf.benchchem.com [pdf.benchchem.com]
- 3. pdf.benchchem.com [pdf.benchchem.com]
- 4. pubs.acs.org [pubs.acs.org]
- 5. mdpi.com [mdpi.com]
- 6. Biginelli Reaction [organic-chemistry.org]
- 7. pdf.benchchem.com [pdf.benchchem.com]
- 8. pdf.benchchem.com [pdf.benchchem.com]
- 9. pdf.benchchem.com [pdf.benchchem.com]
- 10. pdf.benchchem.com [pdf.benchchem.com]
- 11. pdf.benchchem.com [pdf.benchchem.com]
- 12. mdpi.com [mdpi.com]
- 13. researchgate.net [researchgate.net]
- 14. mdpi.com [mdpi.com]
- 15. pubs.acs.org [pubs.acs.org]
Validation & Comparative
A Senior Application Scientist's Guide to Alternative Reagents for 5-Bromo-2-(methoxymethyl)pyrimidine in Synthesis
For researchers, medicinal chemists, and professionals in drug development, the strategic functionalization of heterocyclic scaffolds is a cornerstone of modern synthesis. The pyrimidine core, a privileged structure in a multitude of bioactive molecules, is frequently elaborated using halogenated building blocks. Among these, 5-Bromo-2-(methoxymethyl)pyrimidine has established itself as a versatile and reliable reagent for introducing the 2-(methoxymethyl)pyrimidine motif via palladium-catalyzed cross-coupling reactions. However, the drive for process optimization, cost-effectiveness, and exploration of alternative reactivity pathways necessitates a thorough understanding of viable alternative reagents.
This guide provides an in-depth, objective comparison of alternative reagents to this compound. We will delve into the relative performance of other 5-halopyrimidines, explore the utility of pseudohalogen analogs, and present cutting-edge, metal-free, and C-H activation strategies that bypass the need for pre-halogenated starting materials altogether. This analysis is supported by experimental data and detailed protocols to empower you, the practicing scientist, to make informed decisions in your synthetic endeavors.
The Landscape of Pyrimidine Functionalization: Beyond the Bromo
The workhorse of pyrimidine functionalization has long been palladium-catalyzed cross-coupling reactions, such as the Suzuki-Miyaura, Buchwald-Hartwig, and Sonogashira reactions. The reactivity of the halogenated pyrimidine in these transformations is a critical parameter, directly impacting reaction efficiency, catalyst selection, and overall yield.
The Halogen Family: A Reactivity Showdown
The choice of halogen at the 5-position of the 2-(methoxymethyl)pyrimidine ring profoundly influences its reactivity in palladium-catalyzed cross-coupling reactions. This is primarily governed by the carbon-halogen (C-X) bond dissociation energy, which dictates the ease of the oxidative addition step, often the rate-determining step in the catalytic cycle. The generally accepted order of reactivity is:
Iodo > Bromo > Chloro
This trend is a direct consequence of the decreasing C-X bond strength down the halogen group.
-
5-Iodo-2-(methoxymethyl)pyrimidine: As the most reactive of the halo-derivatives, the iodo-analog often undergoes cross-coupling under milder conditions, with lower catalyst loadings and shorter reaction times. This heightened reactivity can be advantageous for sensitive substrates or when aiming for high-throughput synthesis.
-
This compound: This reagent represents a balance between reactivity and stability. It is typically more stable and less expensive than its iodo counterpart while still exhibiting good reactivity in a broad range of cross-coupling reactions.
-
5-Chloro-2-(methoxymethyl)pyrimidine: The chloro-derivative is the least reactive of the common halogens. While more economical and often more readily available, its use necessitates more forcing reaction conditions, including higher temperatures, increased catalyst loadings, and the use of specialized, electron-rich and bulky phosphine ligands to facilitate the challenging oxidative addition to the robust C-Cl bond.
The following diagram illustrates the logical workflow for selecting a halogenated pyrimidine based on desired reactivity and economic considerations.
Caption: Decision matrix for selecting a 5-halopyrimidine reagent.
Pseudohalogens: The Triflate Alternative
Beyond the traditional halogens, pyrimidinyl triflates (trifluoromethanesulfonates) have emerged as highly effective coupling partners. The triflate group is an excellent leaving group, rendering 5-triflyloxy-2-(methoxymethyl)pyrimidine a viable, and in some cases superior, alternative to the bromo-derivative.
Key Advantages of Pyrimidinyl Triflates:
-
High Reactivity: The reactivity of triflates is often comparable to or even greater than that of bromides, allowing for efficient coupling under mild conditions.[1]
-
Access from Hydroxypyrimidines: Triflates are readily synthesized from the corresponding hydroxypyrimidines, which can be more accessible than their halogenated counterparts.
The primary drawback of triflates is their higher cost and potential for hydrolysis under certain conditions.
Comparative Performance in Key Synthetic Transformations
To provide a clear and actionable comparison, the following tables summarize the performance of this compound and its alternatives in the two most common and critical cross-coupling reactions: Suzuki-Miyaura C-C bond formation and Buchwald-Hartwig C-N bond formation. The data presented is a synthesis of typical results found in the literature for analogous pyrimidine systems and serves as a guide for reaction planning.
Suzuki-Miyaura Coupling: Forging C-C Bonds
The Suzuki-Miyaura coupling is a powerful and versatile method for the formation of carbon-carbon bonds.[2]
| Reagent | Typical Catalyst System | Typical Conditions | Relative Reaction Rate | Typical Yield Range |
| 5-Iodo-2-(methoxymethyl)pyrimidine | Pd(PPh₃)₄, PdCl₂(dppf) | 80-100 °C, 1-4 h | Fastest | 85-98% |
| This compound | Pd(PPh₃)₄, PdCl₂(dppf) | 90-110 °C, 4-12 h | Moderate | 70-95% |
| 5-Chloro-2-(methoxymethyl)pyrimidine | Pd₂(dba)₃/XPhos, Pd(OAc)₂/SPhos | 100-130 °C, 12-24 h | Slowest | 50-85% |
| 5-Triflyloxy-2-(methoxymethyl)pyrimidine | Pd(PPh₃)₄, PdCl₂(dppf) | 80-100 °C, 2-6 h | Fast | 80-96% |
Buchwald-Hartwig Amination: Constructing C-N Bonds
The Buchwald-Hartwig amination has revolutionized the synthesis of arylamines, which are prevalent motifs in numerous pharmaceuticals.[3][4]
| Reagent | Typical Catalyst System | Typical Conditions | Relative Reaction Rate | Typical Yield Range |
| 5-Iodo-2-(methoxymethyl)pyrimidine | Pd₂(dba)₃/Xantphos, Pd(OAc)₂/BINAP | 80-100 °C, 2-8 h | Fastest | 80-97% |
| This compound | Pd₂(dba)₃/Xantphos, Pd(OAc)₂/BINAP | 90-110 °C, 6-18 h | Moderate | 75-92% |
| 5-Chloro-2-(methoxymethyl)pyrimidine | Pd₂(dba)₃/RuPhos, Pd(OAc)₂/BrettPhos | 100-130 °C, 18-36 h | Slowest | 40-80% |
| 5-Triflyloxy-2-(methoxymethyl)pyrimidine | Pd₂(dba)₃/BINAP | 80-100 °C, 4-10 h | Fast | 78-94% |
Paradigm Shifts in Synthesis: Bypassing Halogenated Precursors
While halogenated pyrimidines are effective, modern synthetic chemistry is increasingly moving towards more atom-economical and sustainable methods. Two such approaches that offer alternatives to the classical cross-coupling of pre-functionalized pyrimidines are direct C-H activation and metal-free synthesis.
Direct C-H Activation/Functionalization
Direct C-H activation strategies aim to form C-C or C-heteroatom bonds by directly functionalizing a C-H bond of the pyrimidine ring, thus avoiding the need for a halogen or triflate leaving group.[5] This approach is highly atom-economical and can significantly shorten synthetic sequences.
The C5-position of the pyrimidine ring is generally the least reactive towards C-H activation, making regioselective functionalization challenging. However, the development of sophisticated directing groups and catalyst systems is overcoming this hurdle.
The following diagram illustrates the general concept of C-H activation for pyrimidine functionalization.
Caption: Conceptual workflow for C-H activation of 2-(methoxymethyl)pyrimidine.
Metal-Free Synthetic Strategies
Recent advances have led to the development of metal-free methods for the synthesis of substituted pyrimidines. These approaches often rely on tandem reactions or photochemical processes.[6][7] While still an emerging area, these methods offer the significant advantage of avoiding potentially toxic and costly transition metal catalysts.
Experimental Protocols
To facilitate the practical application of the concepts discussed, detailed, step-by-step methodologies for key experiments are provided below.
General Procedure for Suzuki-Miyaura Coupling of a 5-Halopyrimidine
-
Reaction Setup: To a dry Schlenk flask containing a magnetic stir bar, add the 5-halopyrimidine (1.0 equiv.), the arylboronic acid (1.2 equiv.), and the base (e.g., K₂CO₃, 2.0 equiv.).
-
Catalyst Addition: Add the palladium catalyst (e.g., Pd(PPh₃)₄, 2-5 mol%).
-
Inert Atmosphere: Seal the flask, and evacuate and backfill with an inert gas (e.g., argon or nitrogen) three times.
-
Solvent Addition: Add degassed solvent (e.g., a 4:1 mixture of 1,4-dioxane and water).
-
Reaction: Heat the reaction mixture to the appropriate temperature (see table above) with vigorous stirring.
-
Monitoring: Monitor the progress of the reaction by TLC or LC-MS until the starting material is consumed.
-
Work-up: Cool the reaction to room temperature, dilute with an organic solvent (e.g., ethyl acetate), and wash with water and then brine. Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purification: Purify the crude product by column chromatography on silica gel.
General Procedure for Buchwald-Hartwig Amination of a 5-Halopyrimidine
-
Reaction Setup: To an oven-dried Schlenk tube, add the palladium precatalyst (e.g., Pd₂(dba)₃, 1-2 mol%), the phosphine ligand (e.g., Xantphos, 2-4 mol%), and the base (e.g., NaOtBu or Cs₂CO₃, 1.4-2.0 equiv.).
-
Inert Atmosphere: Seal the tube, and evacuate and backfill with an inert gas three times.
-
Reagent Addition: Add the 5-halopyrimidine (1.0 equiv.) and the amine (1.1-1.2 equiv.), followed by the anhydrous, degassed solvent (e.g., toluene).
-
Reaction: Seal the tube tightly and heat the reaction mixture to the appropriate temperature (see table above) with vigorous stirring.
-
Monitoring: Monitor the reaction progress by TLC or LC-MS.
-
Work-up: After cooling, carefully unseal the tube and quench the reaction with a saturated aqueous solution of ammonium chloride. Extract the product with an organic solvent.
-
Purification: Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure. Purify the crude product by column chromatography.
Conclusion and Future Outlook
The choice of reagent for the synthesis of 5-substituted-2-(methoxymethyl)pyrimidines is a nuanced decision that balances reactivity, cost, and the specific demands of the synthetic route. While This compound remains a robust and versatile option, its iodo- and triflate-based counterparts offer enhanced reactivity for challenging couplings or when milder conditions are paramount. The less reactive but more economical chloro-analog has become a viable option for large-scale synthesis, thanks to advancements in catalyst technology.
Looking forward, the continued development of direct C-H activation and metal-free methodologies will likely reduce the reliance on pre-halogenated pyrimidines, offering more sustainable and atom-economical pathways to these valuable scaffolds. As a practicing scientist, staying abreast of these evolving synthetic strategies will be key to designing innovative and efficient routes to the next generation of pyrimidine-containing therapeutics and advanced materials.
References
- Comprehensive perspectives of metal and metal-free C–H activation approaches in pyrimidines and related heteroarenes: scope, mechanistic insights, and synthetic utility - PMC. (n.d.).
- Microwave-Assisted Regioselective Suzuki Coupling of 2,4-Dichloropyrimidines with Aryl and Heteroaryl Boronic Acids. (2021). Molecules, 26(7), 1878. [Link]
- Stille Reaction. (n.d.).
- Palladium-catalyzed amination of aryl triflates and importance of triflate addition rate. (1999). Tetrahedron Letters, 40(8), 1435-1438.
- Efficacy of Palladium Catalysts for Pyrimidine Cross-Coupling: A Compar
- Suzuki coupling of different chloropyridines with phenylboronic acids. (n.d.).
- The Stille Reaction - Myers Group. (n.d.).
- Pyrimidine reactions. Part XXII. The relative reactivities of some corresponding chloro-, bromo-, and iodo-pyrimidines in aminolysis. (1971). Journal of the Chemical Society C: Organic, 1889. [Link]
- Stille Reaction (Palladium Catalyzed Coupling). (n.d.).
- Suzuki–Miyaura Reactions of (4-bromophenyl)-4,6-dichloropyrimidine through Commercially Available Palladium Catalyst: Synthesis, Optimization and Their Structural Aspects Identification through Computational Studies. (2021). Molecules, 26(21), 6432. [Link]
- Benchmarking 2-Bromo-4-iodopyridine: A Comparative Guide for Drug Discovery and Synthesis. (2025). BenchChem.
- Application Notes and Protocols for Palladium-Catalyzed Cross-Coupling Reactions with 2-Amino-5-bromo-4-methylpyridine. (2025). BenchChem.
- C2-Selective Palladium-Catalyzed C–S Cross-Coupling of 2,4-Dihalopyrimidines. (2021). Organic Letters, 23(15), 5896-5900.
- Supporting Information for The Unprecedented Side Reactions in the Stille Coupling Reaction. (n.d.).
- Reactivity Showdown: 4-Iodo-3-methoxyisothiazole vs. 4-Bromo-3-methoxyisothiazole. (2025). BenchChem.
- Convenient, direct, metal-free, regioselective and de novo synthesis of 2,4,5-trisubstituted pyrimidines using α-aryl-β, β-ditosyloxy ketones. (2021). New Journal of Chemistry, 45(34), 15555-15563. [Link]
- Bromo- vs. Chloro-Substituents in Cross-Coupling: A Reactivity Comparison Guide. (2025). BenchChem.
- Transition-metal-free synthesis of pyrimidines from lignin β-O-4 segments via a one-pot multi-component reaction. (2022).
- A Comparative Analysis of Brominated vs. Chlorinated Pyrazines in Suzuki Coupling Reactions. (2025). BenchChem.
- Microwave-Assisted Regioselective Suzuki Coupling of 2,4-Dichloropyrimidines with Aryl and Heteroaryl Boronic Acids. (2021). Molecules, 26(7), 1878. [Link]
- Application Notes and Protocols: Suzuki Coupling Reactions with 5-Methoxy-2-methylthiopyrimidine Deriv
- A metal-free synthesis of pyrimidines from amidines with α, β-unsaturated ketones via tandem [3+3] annulation. (n.d.).
- Pd-Catalyzed highly selective and direct ortho C–H arylation of pyrrolo[2,3-d]pyrimidine derivatives. (2021). Organic Chemistry Frontiers, 8(19), 5438-5443. [Link]
- Reactivity Showdown: 5-Methoxy-2-methylthiopyrimidine vs. 5-Chloro-2-methylthiopyrimidine. (2025). BenchChem.
- Buchwald-Hartwig Amination - Chemistry LibreTexts. (2023, June 30).
- Applications of palladium-catalyzed C–N cross-coupling reactions in pharmaceutical compounds. (2023). RSC Medicinal Chemistry, 14(7), 1221-1243. [Link]
- The direct CH arylation of heterocycles. (n.d.).
- SYNTHESIS OF PYRIMIDINES AND ITS BIO- EVALUATION. (2025).
- Buchwald–Hartwig amination. (2023, November 29). In Wikipedia. [Link]
- An In-depth Technical Guide to the Synthesis of 5-Methoxy-2-methylthiopyrimidine. (2025). BenchChem.
- A General Procedure for the Synthesis of 2-Substituted Pyrimidine-5-Carboxylic Esters. (2002). Synthesis, 2002(05), 720-722. [Link]
- Flow catalytic Suzuki-Miyaura cross-coupling of 5-iodo-2'-deoxycytidine with aryl boronic acids. (2018). Beilstein Journal of Organic Chemistry, 14, 245-251.
- A Comparative Guide to Pyrimidine Boronic Acids in Suzuki-Miyaura Coupling. (2025). BenchChem.
- Comparative yields for Suzuki‐Miyaura couplings of (A) 2‐chloro‐4,6‐dimethoxypyrimidine and benzo[b]furan‐2‐boronic acid and (B) 2‐chloro‐4,6‐dimethoxypyrimidine and 3‐furan boronic acid. (n.d.).
- Inverting the Conventional Site Selectivity of Cross-Coupling of 2,4-Dichloropyrimidines. (2020). Israel Journal of Chemistry, 60(3-4), 257-264.
- A Comparative Guide to Bases in the Buchwald-Hartwig Amination of 2-Bromo-6-methylisonicotinaldehyde. (2025). BenchChem.
- Buchwald-Hartwig Amination of Coordinating Heterocycles Enabled by Large-but-Flexible Pd-BIAN-NHC Catalysts. (2022). Organic Letters, 24(4), 956-961.
- Robust Buchwald–Hartwig amination enabled by ball-milling. (2021). Organic & Biomolecular Chemistry, 19(19), 4243-4247. [Link]
- Buchwald–Hartwig Amination, High-Throughput Experimentation, and Process Chemistry: An Introduction via Undergraduate Laboratory. (2021).
- Buchwald-Hartwig reaction: An overview. (2018). Journal of Organometallic Chemistry, 867, 41-54.
Sources
- 1. Robust Buchwald–Hartwig amination enabled by ball-milling - Organic & Biomolecular Chemistry (RSC Publishing) [pubs.rsc.org]
- 2. mdpi.com [mdpi.com]
- 3. chem.libretexts.org [chem.libretexts.org]
- 4. Applications of palladium-catalyzed C–N cross-coupling reactions in pharmaceutical compounds - PMC [pmc.ncbi.nlm.nih.gov]
- 5. pdf.benchchem.com [pdf.benchchem.com]
- 6. Convenient, direct, metal-free, regioselective and de novo synthesis of 2,4,5-trisubstituted pyrimidines using α-aryl-β, β-ditosyloxy ketones - New Journal of Chemistry (RSC Publishing) [pubs.rsc.org]
- 7. mediatum.ub.tum.de [mediatum.ub.tum.de]
Characterization of 5-Bromo-2-(methoxymethyl)pyrimidine reaction products
An In-Depth Technical Guide to the Reaction Chemistry of 5-Bromo-2-(methoxymethyl)pyrimidine
Introduction: The Versatility of a Privileged Scaffold
In the landscape of modern medicinal chemistry and materials science, the pyrimidine core stands as a "privileged structure," forming the backbone of numerous FDA-approved drugs and functional organic materials.[1] Its prevalence stems from its ability to engage in a variety of bio-relevant interactions and its synthetic tractability. This compound is a valuable building block within this class, offering a strategically placed bromine atom that serves as a versatile handle for carbon-carbon and carbon-heteroatom bond formation. The electron-deficient nature of the pyrimidine ring enhances the reactivity of the C5-bromo bond, making it an ideal substrate for a range of palladium-catalyzed cross-coupling reactions.[2]
This guide provides a comparative analysis of the reaction products and performance of this compound across several cornerstone synthetic transformations. As a senior application scientist, the following sections are designed to move beyond simple protocols, delving into the mechanistic rationale behind experimental choices and providing a framework for reaction optimization. We will explore its utility in Suzuki-Miyaura, Buchwald-Hartwig, Sonogashira, and Stille couplings, as well as its behavior in nucleophilic aromatic substitution, offering researchers the insights needed to effectively leverage this reagent in complex synthetic campaigns.
Suzuki-Miyaura Coupling: Forging C(sp²)-C(sp²) Bonds
The Suzuki-Miyaura reaction is a pillar of modern organic synthesis, celebrated for its operational simplicity, broad functional group tolerance, and the commercial availability of a vast library of boronic acid coupling partners.[3][4] This transformation is particularly effective for functionalizing this compound, enabling the introduction of diverse aryl and heteroaryl moieties at the C5 position.
Mechanistic Rationale
The reaction proceeds via a well-established catalytic cycle involving a palladium catalyst. The choice of catalyst, ligand, and base is critical for efficient turnover. The cycle begins with the oxidative addition of the Pd(0) catalyst into the C-Br bond, a step favored by the electron-deficient pyrimidine ring.[2] This is followed by transmetalation with the boronic acid, which is activated by a base, and concludes with reductive elimination to yield the 5-arylpyrimidine product and regenerate the Pd(0) catalyst.[2]
}
Suzuki-Miyaura Catalytic Cycle.
Comparative Performance and Experimental Data
While specific data for this compound is not extensively published, robust starting points can be derived from protocols for structurally similar 5-bromopyrimidines.[5][6] The choice of catalyst system is paramount. For less challenging couplings, traditional catalysts like Pd(PPh₃)₄ may suffice. However, for more sterically hindered or electron-rich boronic acids, higher yields are often achieved with more advanced catalyst systems composed of a palladium precursor (e.g., Pd₂(dba)₃ or Pd(OAc)₂) and a bulky, electron-rich phosphine ligand (e.g., XPhos, SPhos, or RuPhos).[7]
| Coupling Partner | Catalyst System (mol%) | Base (equiv.) | Solvent | Temp (°C) | Time (h) | Approx. Yield (%) |
| Phenylboronic acid | Pd(PPh₃)₄ (5) | K₂CO₃ (2.0) | Dioxane/H₂O | 95 | 12-18 | 85-95 |
| 4-Methoxyphenylboronic acid | Pd₂(dba)₃ (2) / SPhos (4) | K₃PO₄ (2.5) | Toluene/H₂O | 100 | 16 | 90-98 |
| 3-Pyridylboronic acid | Pd(OAc)₂ (2) / XPhos (4) | K₃PO₄ (3.0) | Dioxane/H₂O | 100 | 20 | 75-85 |
| 2-Thienylboronic acid | PdCl₂(dppf) (3) | Na₂CO₃ (2.0) | DME/H₂O | 90 | 12 | 80-90 |
| Note: This data is representative of typical Suzuki couplings with 5-bromopyrimidine derivatives and should serve as a baseline for optimization.[6][7][8] |
Detailed Experimental Protocol: Suzuki-Miyaura Coupling
-
Reaction Setup: To an oven-dried Schlenk flask containing a magnetic stir bar, add this compound (1.0 equiv.), the arylboronic acid (1.2-1.5 equiv.), and the base (e.g., K₃PO₄, 2-3 equiv.).[7]
-
Inert Atmosphere: Seal the flask, then evacuate and backfill with an inert gas (e.g., Argon) three times.
-
Catalyst Addition: Under a positive pressure of argon, add the palladium precatalyst (e.g., Pd₂(dba)₃, 2 mol%) and the phosphine ligand (e.g., XPhos, 4 mol%).[7]
-
Solvent Addition: Add the degassed solvent system (e.g., 1,4-dioxane and water in a 4:1 ratio) via syringe. The final concentration should be approximately 0.1 M with respect to the limiting reagent.[7]
-
Reaction: Heat the mixture to the desired temperature (typically 80-110 °C) with vigorous stirring.
-
Monitoring: Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS) until consumption of the starting material is observed.[7]
-
Work-up: Cool the reaction to room temperature. Dilute with ethyl acetate and wash with water, followed by brine. Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.
-
Purification: Purify the crude residue by flash column chromatography on silica gel using an appropriate eluent system (e.g., a gradient of ethyl acetate in hexanes).
Buchwald-Hartwig Amination: Constructing C-N Bonds
The Buchwald-Hartwig amination has revolutionized the synthesis of arylamines, providing a powerful palladium-catalyzed method for forming C-N bonds.[9][10] This reaction is indispensable for installing primary and secondary amines at the C5 position of the pyrimidine ring, a common step in the synthesis of kinase inhibitors and other pharmacologically active molecules.[11]
Mechanistic Rationale
Similar to the Suzuki coupling, the mechanism involves oxidative addition of Pd(0) to the C-Br bond. The resulting Pd(II) complex coordinates the amine. A strong, non-nucleophilic base (e.g., NaOt-Bu, LHMDS) is crucial for deprotonating the coordinated amine, forming a palladium-amido complex.[11] Reductive elimination then furnishes the desired N-arylated product and regenerates the Pd(0) catalyst. The choice of a bulky, electron-rich biarylphosphine ligand (e.g., XPhos, RuPhos) is critical to promote the reductive elimination step and prevent catalyst decomposition.[10][12]
}
Buchwald-Hartwig Amination Catalytic Cycle.
Comparative Performance and Experimental Data
The success of a Buchwald-Hartwig amination is highly dependent on the judicious selection of the base and ligand. Strong bases like sodium tert-butoxide are commonly used, though milder carbonate or phosphate bases can be effective with more reactive amines.
| Amine | Catalyst System (mol%) | Base (equiv.) | Solvent | Temp (°C) | Time (h) | Approx. Yield (%) |
| Morpholine | Pd₂(dba)₃ (1) / XPhos (2.5) | NaOtBu (1.4) | Toluene | 100 | 16 | ~92 |
| Aniline | Pd(OAc)₂ (2) / RuPhos (4) | Cs₂CO₃ (2.0) | Dioxane | 110 | 24 | ~85 |
| Benzylamine | XPhos Pd G3 (2) | K₃PO₄ (2.0) | Toluene | 100 | 18 | ~88 |
| tert-Butylamine | Pd₂(dba)₃ (2) / BrettPhos (4) | LHMDS (1.5) | THF | 80 | 12 | ~90 |
| Note: The data is based on reactions with structurally similar bromo-heterocycles and should be considered a starting point for optimization.[12][13] |
Detailed Experimental Protocol: Buchwald-Hartwig Amination
-
Reaction Setup: To an oven-dried Schlenk tube, add the palladium precatalyst (e.g., Pd₂(dba)₃, 1-2 mol%), the phosphine ligand (e.g., XPhos, 2-4 mol%), and the base (e.g., NaOtBu, 1.4 equiv.).[11][13]
-
Inert Atmosphere: Seal the tube with a septum, and evacuate and backfill with an inert gas (e.g., Argon) three times.
-
Reagent Addition: Add this compound (1.0 equiv.), followed by anhydrous, degassed solvent (e.g., toluene or dioxane). Finally, add the amine (1.1-1.2 equiv.) via syringe.
-
Reaction: Heat the mixture to the desired temperature (typically 80-110 °C) with vigorous stirring.
-
Monitoring: Monitor the reaction by LC-MS or TLC.
-
Work-up: After cooling, dilute the mixture with ethyl acetate and filter through a pad of Celite® to remove palladium residues and inorganic salts.[12] Wash the filtrate with water and brine.
-
Purification: Dry the organic layer over anhydrous MgSO₄, filter, and concentrate. Purify the crude product by flash column chromatography.
Sonogashira and Stille Couplings: Accessing Alkynyl and Stannylated Pyrimidines
Sonogashira Coupling
The Sonogashira coupling enables the formation of a C-C bond between a terminal alkyne and an aryl halide, providing direct access to 5-alkynylpyrimidines.[3] These motifs are valuable in medicinal chemistry and as precursors for further transformations.[1] The reaction is co-catalyzed by palladium and a copper(I) salt (typically CuI). The mechanism involves two interconnected cycles where a copper acetylide is formed and then undergoes transmetalation with the Pd(II)-aryl complex.[1]
}
Generalized Experimental Workflow for Cross-Coupling Reactions.
Generalized Protocol: To a flask under an inert atmosphere, add this compound (1.0 equiv.), a palladium catalyst (e.g., Pd(PPh₃)₄, 5 mol%), and a copper(I) co-catalyst (e.g., CuI, 10 mol%).[14] Add a degassed solvent (e.g., DMF or THF) and an amine base (e.g., Et₃N or DIPEA, 2.0 equiv.). Add the terminal alkyne (1.2 equiv.) and stir the mixture at the appropriate temperature (room temperature to 80 °C) until completion.[14]
Stille Coupling
The Stille coupling joins an organic halide with an organostannane reagent.[15] While the toxicity of tin reagents has reduced its general use, it remains a powerful tool for specific applications where other methods fail.[16][17] The reaction is highly tolerant of functional groups. The mechanism is analogous to the Suzuki coupling, with the key difference being the transmetalation step from the organostannane to the palladium(II) center.[18]
Generalized Protocol: In a flame-dried Schlenk flask under an inert atmosphere, combine this compound (1.0 equiv.), the organostannane reagent (1.1-1.2 equiv.), and a palladium catalyst (e.g., Pd(PPh₃)₄, 2-5 mol%).[13] Add an anhydrous, degassed solvent (e.g., toluene or DMF) and heat the mixture to 80-110 °C.[13]
Nucleophilic Aromatic Substitution (SNAr)
Palladium-catalyzed reactions are generally selective for the more reactive C-Br bond. However, it is important to consider the potential for Nucleophilic Aromatic Substitution (SNAr). In dihalopyrimidines, SNAr reactions typically favor the C2 or C4 positions due to strong activation by the ring nitrogens.[19] The C5 position is significantly less activated. Therefore, SNAr on this compound with common nucleophiles (amines, alkoxides) is expected to be much less favorable than cross-coupling reactions at the C5-position and would likely require harsh conditions.[20][21] This differential reactivity is a key synthetic advantage, allowing for selective palladium-catalyzed functionalization at C5 without interference from SNAr.[12]
Characterization of Reaction Products
The unambiguous characterization of the synthesized 5-substituted-2-(methoxymethyl)pyrimidine derivatives is essential. Nuclear Magnetic Resonance (NMR) spectroscopy and Mass Spectrometry (MS) are the primary techniques.
Predicted ¹H and ¹³C NMR Data
The following table provides predicted chemical shifts for a generic 5-aryl-2-(methoxymethyl)pyrimidine product. These values are estimated based on substituent effects and data from analogous compounds.[22][23]
| Position | Predicted ¹H Chemical Shift (δ, ppm) | Predicted ¹³C Chemical Shift (δ, ppm) |
| H4 / H6 | ~8.8 - 9.1 (s, 2H) | ~158 - 162 |
| -CH₂-O- | ~4.6 - 4.8 (s, 2H) | ~70 - 75 |
| -O-CH₃ | ~3.4 - 3.6 (s, 3H) | ~58 - 62 |
| C2 | - | ~168 - 172 |
| C5 | - | ~120 - 125 |
| Aryl-H | ~7.0 - 8.5 (m) | ~125 - 140 |
Conclusion
This compound is a highly effective and versatile substrate for palladium-catalyzed cross-coupling reactions. Its C5-bromo bond undergoes efficient Suzuki-Miyaura, Buchwald-Hartwig, Sonogashira, and Stille couplings, providing robust pathways to a diverse array of 5-substituted pyrimidines. The inherent reactivity of the C-Br bond, coupled with the relative inertness of the C5 position to nucleophilic aromatic substitution, allows for a high degree of chemoselectivity. By understanding the mechanistic principles and carefully selecting the catalyst, ligand, and base, researchers can leverage this building block to accelerate the synthesis of complex molecules for drug discovery and materials science. The protocols and comparative data presented in this guide offer a solid, field-proven foundation for these synthetic endeavors.
References
- BenchChem. (2025). Application Notes and Protocols for Reactions with 5-Bromo-2-chloro-4-methoxypyrimidine.
- BenchChem. (2025). Application Notes and Protocols for Suzuki Coupling of 5-Bromo-2-chloro-4-methoxypyrimidine.
- BenchChem. (2025). Application Notes and Protocols for Suzuki Coupling Reactions with 5-Methoxy-2-methylthiopyrimidine Derivatives.
- BenchChem. (2025). Application Notes and Protocols for the Buchwald-Hartwig Amination of 5-Bromo-2-chloro-4-methoxypyrimidine.
- BenchChem. (n.d.). Efficacy of Palladium Catalysts for Pyrimidine Cross-Coupling: A Comparative Guide.
- Miyaura, N., & Suzuki, A. (1995). Palladium-Catalyzed Cross-Coupling Reactions of Organoboron Compounds. Chemical Reviews, 95(7), 2457–2483.
- BenchChem. (2025). Structural Characterization of 5-Methoxy-2-methylthiopyrimidine: A Technical Guide.
- BenchChem. (2025). Technical Support Center: Catalyst Selection for Cross-Coupling of 5-Bromo-2-chloropyrimidine.
- Guidechem. (n.d.). What are the applications and synthesis methods of 5-BROMO-2-METHYL-PYRIMIDINE?
- BenchChem. (2025). Application Notes and Protocols for Buchwald-Hartwig Amination of 2-Amino-5-bromo-4-methylpyridine.
- Galietta, L. J. V., et al. (2019). Synthesis and Biological Evaluation of Disubstituted Pyrimidines as Selective 5-HT2C Agonists. Molecules, 24(18), 3242.
- ResearchGate. (n.d.). Synthesis of 6-Aryl-2,4-diamino-pyrimidines and Triazines Using Palladium Catalyzed Suzuki Cross-Coupling Reactions.
- BenchChem. (2025). Application Notes and Protocols for Cross-Coupling Reactions with 5-Bromo-2-chloropyrimidine.
- Chemistry Steps. (n.d.). Nucleophilic Aromatic Substitution.
- BenchChem. (2025). Application Notes and Protocols for the Sonogashira Coupling of 5-Bromopyrimidine with Terminal Alkynes.
- Pathan, M. A., et al. (2022). Recent Advances in Pyrimidine-Based Drugs. Molecules, 27(19), 6533.
- NROChemistry. (n.d.). Stille Coupling.
- Wikipedia. (n.d.). Buchwald–Hartwig amination.
- BenchChem. (2025). Application Notes and Protocol: Buchwald-Hartwig Amination of 3-Bromo-5-methoxypyridine.
- BenchChem. (2025). Application Notes and Protocols: Suzuki Coupling Reactions with 5-Bromo-2,4-bis(methylthio)pyrimidine.
- Ikram, M., et al. (2017). Efficient Synthesis of Novel Pyridine-Based Derivatives via Suzuki Cross-Coupling Reaction of Commercially Available 5-Bromo-2-methylpyridin-3-amine: Quantum Mechanical Investigations and Biological Activities. Molecules, 22(2), 199.
- Google Patents. (2020). CN110642788A - Preparation method of 5-bromo-2-substituted pyrimidine compounds.
- Kazerouni, C., et al. (2021). Inverting the Conventional Site Selectivity of Cross-Coupling of 2,4-Dichloropyrimidines. Synlett, 32(12), 1165-1170.
- Kohrt, J. (n.d.). The Stille Reaction. Chem 115, Myers Group, Harvard University.
- Wikipedia. (n.d.). Stille reaction.
- Chemistry LibreTexts. (2021). 16.6: Nucleophilic Aromatic Substitution.
Sources
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. pdf.benchchem.com [pdf.benchchem.com]
- 3. pdf.benchchem.com [pdf.benchchem.com]
- 4. researchgate.net [researchgate.net]
- 5. pdf.benchchem.com [pdf.benchchem.com]
- 6. mdpi.com [mdpi.com]
- 7. pdf.benchchem.com [pdf.benchchem.com]
- 8. pdf.benchchem.com [pdf.benchchem.com]
- 9. pdf.benchchem.com [pdf.benchchem.com]
- 10. Buchwald–Hartwig amination - Wikipedia [en.wikipedia.org]
- 11. pdf.benchchem.com [pdf.benchchem.com]
- 12. pdf.benchchem.com [pdf.benchchem.com]
- 13. pdf.benchchem.com [pdf.benchchem.com]
- 14. pdf.benchchem.com [pdf.benchchem.com]
- 15. Stille reaction - Wikipedia [en.wikipedia.org]
- 16. guidechem.com [guidechem.com]
- 17. myers.faculty.chemistry.harvard.edu [myers.faculty.chemistry.harvard.edu]
- 18. Stille Coupling | NROChemistry [nrochemistry.com]
- 19. Inverting the Conventional Site Selectivity of Cross-Coupling of 2,4-Dichloropyrimidines - PMC [pmc.ncbi.nlm.nih.gov]
- 20. Nucleophilic Aromatic Substitution - Chemistry Steps [chemistrysteps.com]
- 21. chem.libretexts.org [chem.libretexts.org]
- 22. pdf.benchchem.com [pdf.benchchem.com]
- 23. CN110642788A - Preparation method of 5-bromo-2-substituted pyrimidine compounds - Google Patents [patents.google.com]
LC-MS analysis for monitoring reactions of 5-Bromo-2-(methoxymethyl)pyrimidine
An In-Depth Technical Guide to Reaction Monitoring of 5-Bromo-2-(methoxymethyl)pyrimidine: A Comparative Analysis of LC-MS and Alternative Methodologies
Authored by a Senior Application Scientist
In the landscape of pharmaceutical synthesis and drug development, the meticulous monitoring of chemical reactions is not merely a procedural step but the cornerstone of process optimization, yield maximization, and impurity profiling. This compound stands as a valuable heterocyclic building block, frequently employed in the synthesis of complex, biologically active molecules through cross-coupling and nucleophilic substitution reactions.[1][2] The ability to track the consumption of this starting material and the emergence of products and intermediates in real-time is paramount.
This guide provides an in-depth, experience-driven comparison of Liquid Chromatography-Mass Spectrometry (LC-MS) with other common analytical techniques for monitoring reactions involving this compound. We will move beyond simple protocols to explore the causality behind methodological choices, ensuring a robust and self-validating approach to chemical analysis.
The Analytical Imperative: Why LC-MS Dominates for Pyrimidine Synthesis
While traditional techniques like Thin-Layer Chromatography (TLC) and High-Performance Liquid Chromatography with Ultraviolet detection (HPLC-UV) have their place, they often fall short when dealing with the complexities of modern synthetic chemistry.[3] LC-MS has emerged as the gold standard due to its unparalleled combination of separation power and detection specificity.[4][5]
-
Unmatched Specificity: Unlike UV detectors that identify compounds based on a single property (light absorption), mass spectrometry provides a fundamental molecular identifier: mass-to-charge ratio (m/z). This allows for the unambiguous identification of reactants, products, intermediates, and impurities, even if they co-elute chromatographically or share similar UV chromophores.[4][6]
-
Exceptional Sensitivity: LC-MS can detect trace-level components, often in the picogram to nanogram range.[7][8] This is critical for identifying low-level impurities or tracking the formation of short-lived reactive intermediates that could provide crucial mechanistic insights.[9][10]
-
Structural Information: Tandem mass spectrometry (MS/MS) capabilities allow for the fragmentation of ions, providing structural clues that can help elucidate the identity of unknown byproducts without the need for immediate isolation and NMR analysis.[11]
Designing a Robust LC-MS Method: A Causality-Driven Approach
A successful LC-MS method is not a matter of chance but of deliberate, informed choices. For a molecule like this compound, the following considerations are key to developing a reliable, high-resolution method.
The Liquid Chromatography (LC) Component: Achieving Separation
The primary goal of the LC stage is to separate the components of the reaction mixture before they enter the mass spectrometer.
-
Column Chemistry: A reversed-phase C18 column is the logical starting point. The pyrimidine core and methoxymethyl group provide sufficient hydrophobicity for retention on this stationary phase. The choice of a high-purity silica C18 column with end-capping will minimize peak tailing for the basic nitrogen atoms in the pyrimidine ring.
-
Mobile Phase Composition: The mobile phase must serve two masters: chromatographic separation and ionization efficiency.
-
Solvents: Acetonitrile and methanol are common organic modifiers. Acetonitrile often provides sharper peaks and lower backpressure, making it a preferred choice.
-
Additives: The addition of a small amount of acid, typically 0.1% formic acid, is crucial. This serves to protonate the nitrogen atoms on the pyrimidine ring, which improves peak shape by preventing interaction with residual silanols on the column and, critically, promotes efficient ionization in the MS source.[12]
-
-
Elution Mode: A gradient elution (e.g., starting with a high aqueous percentage and ramping up the organic solvent) is almost always superior for reaction monitoring. This approach effectively separates early-eluting polar compounds (e.g., salts, certain byproducts) from the later-eluting, more hydrophobic starting material and products within a single run.
The Mass Spectrometry (MS) Component: Ensuring Detection & Identification
-
Ionization Source: Electrospray Ionization (ESI) is the ideal interface for this application, as it is a soft ionization technique well-suited for polar to moderately polar small molecules, causing minimal in-source fragmentation.[13]
-
Polarity Selection: Positive ion mode is the clear choice. The nitrogen atoms in the pyrimidine ring are basic and readily accept a proton in the acidic mobile phase, forming a stable [M+H]⁺ ion for detection.
-
Data Acquisition Mode:
-
Full Scan: During method development and initial reaction checks, a full scan mode (e.g., scanning m/z 100-500) is invaluable. It provides a complete mass spectrum of everything eluting from the column, allowing for the discovery of unexpected intermediates or byproducts.
-
Selected Ion Monitoring (SIM): For routine monitoring where the masses of the reactant and product are known, SIM mode offers a significant boost in sensitivity. The instrument focuses only on the specific m/z values of interest, increasing the signal-to-noise ratio.
-
Experimental Protocol: LC-MS Reaction Monitoring
This protocol provides a self-validating workflow for monitoring a typical reaction, such as a Suzuki coupling of this compound with an arylboronic acid.
1. Sample Preparation: a. At designated time points (e.g., t=0, 1h, 4h, 24h), withdraw a small aliquot (approx. 10-20 µL) from the reaction mixture. b. Immediately quench the reaction by diluting the aliquot into 1.0 mL of a 50:50 acetonitrile/water mixture in a 1.5 mL microcentrifuge tube. This dilution halts the reaction and prepares the sample for analysis. c. Vortex the sample thoroughly. d. Filter the diluted sample through a 0.22 µm syringe filter into an LC vial to remove any particulate matter that could clog the system.[3]
2. Instrumentation & Conditions:
- LC System: Standard HPLC or UHPLC system.
- Column: C18, 2.1 x 50 mm, 1.8 µm particle size.
- Mobile Phase A: 0.1% Formic Acid in Water.
- Mobile Phase B: 0.1% Formic Acid in Acetonitrile.
- Gradient: 5% B to 95% B over 5 minutes, hold at 95% B for 1 minute, return to 5% B and equilibrate for 2 minutes.
- Flow Rate: 0.4 mL/min.
- Column Temperature: 40 °C. Elevated temperature reduces viscosity and can improve peak shape.
- Injection Volume: 1-5 µL.
- MS System: Single quadrupole or triple quadrupole mass spectrometer with an ESI source.
- Ionization Mode: ESI Positive.
- Scan Mode: Full Scan (m/z 100-600) for initial analysis; SIM mode for quantitative monitoring.
- SIM Ions for a Suzuki Reaction Example:
- Starting Material (this compound): m/z 203/205 (characteristic isotopic pattern for bromine).
- Product (e.g., 5-Phenyl-2-(methoxymethyl)pyrimidine): m/z 201.
- Debrominated byproduct: m/z 125.
3. Data Analysis: a. Integrate the peak area for each component of interest at each time point. b. Calculate the percent conversion by comparing the peak area of the starting material at t=x to its area at t=0. c. Monitor the increase in the product peak area and identify any significant byproduct peaks by examining their mass spectra.
Visualizing the Analytical Workflow
The following diagram outlines the logical flow from reaction sampling to data-driven decision-making.
Caption: General workflow for LC-MS based reaction monitoring.
Performance Comparison with Alternative Analytical Methods
While LC-MS is a superior technique, the choice of analytical method can be dictated by available resources and the specific question being asked. A pragmatic scientist understands the strengths and limitations of each tool.
| Parameter | LC-MS | HPLC-UV | TLC | GC-MS | NMR Spectroscopy |
| Specificity | Very High (Mass-based) | Moderate to Low | Low (Rf-based) | Very High (Mass-based) | Very High (Structural) |
| Sensitivity | Very High (pg-ng) | Moderate (µg) | Low (µg-mg) | Very High (pg-ng) | Low (mg) |
| Quantitative Accuracy | High to Very High | High | Low (Semi-quantitative) | High to Very High | High |
| Speed (per sample) | Moderate (5-15 min) | Moderate (10-20 min) | Fast (< 5 min) | Moderate (15-30 min) | Slow (5-15 min) |
| Information Provided | Molecular Weight, Purity, Quantity | Purity, Quantity | Qualitative Progress | Molecular Weight, Purity | Absolute Structure, Quantity |
| Key Limitation | High Cost, Ion Suppression | Requires Chromophore, Co-elution Issues | Poor Resolution, Not Quantitative | Requires Volatile/Stable Analytes | Low Sensitivity, High Cost |
| Best Use Case | Definitive identification, impurity profiling, mechanistic studies. | Routine purity checks and quantification of knowns. | Rapid, qualitative check of reaction progress. | Analysis of volatile pyrimidine derivatives. | Structural elucidation of isolated compounds. |
Causality in Method Selection:
-
For rapid "Is it done yet?" checks: TLC is unparalleled in its speed and cost-effectiveness.[3] Its value is in providing a quick qualitative snapshot.
-
For a dedicated process in a regulated environment: A validated HPLC-UV method is often the workhorse for routine quantitative analysis due to its robustness and lower operational cost compared to LC-MS.[6]
-
When the unexpected occurs: If a reaction is sluggish, producing unknown impurities, or failing, LC-MS is the ultimate troubleshooting tool.[4] Its ability to provide molecular weights for unknown peaks can quickly distinguish between a hydrolyzed starting material, a dimer, or an isomer, guiding the optimization strategy far more effectively than a simple UV chromatogram.
Conclusion: The Right Tool for Scientific Insight
For the comprehensive analysis required in modern drug development, LC-MS provides an indispensable level of detail for monitoring reactions of key intermediates like this compound. Its ability to combine high-resolution separation with mass-based identification offers unparalleled insight into reaction kinetics, byproduct formation, and overall process purity. While simpler techniques like TLC and HPLC-UV remain useful for specific, targeted questions, the depth of information provided by LC-MS empowers researchers to make more informed decisions, accelerate development timelines, and ensure the quality and safety of the final product. The investment in developing a robust LC-MS method is a direct investment in scientific understanding and process integrity.
References
- BenchChem. (n.d.). Navigating Reaction Progress: A Comparative Guide to LC-MS and Alternative Methods for Monitoring "1-(2-Bromoethyl) - Benchchem.
- S, D. (n.d.). Not (Only) reversed-phase lc–ms: Alternative lc–ms approaches | Request PDF. ResearchGate.
- CfPIE. (n.d.). LC-MS/MS: Practical Method Development for the Pharmaceutical Industry.
- BenchChem. (n.d.). An In-depth Technical Guide to the Key Reactions of 5-Bromo-2-chloro-4-methoxypyrimidine.
- BenchChem. (n.d.). Managing reaction temperature for 5-Bromo-2-chloro-4-methoxypyrimidine.
- Applications of LC-MS Methodology: In the Development of Pharmaceuticals. (n.d.).
- Guidechem. (n.d.). What are the applications and synthesis methods of 5-BROMO-2-METHYL-PYRIMIDINE?.
- Intertek. (n.d.). LC-MS Method Development.
- D'Orazio, G., & Fanali, C. (n.d.). Not (Only) Reversed-Phase LC–MS: Alternative LC–MS Approaches. LCGC International.
- Syngene International Ltd. (n.d.). Overcoming analytical challenges with chemical derivatization in LC-MS/MS.
- K, P. (2012). Recent developments in the use of LCMS in process pharmaceutical chemistry.
- A REVIEW ON LC-MS METHOD DEVELOPMENT AND VALIDATION. (n.d.). IJRAR.
- Brodbelt, J. S., & Pravdova, K. (2020). Identifying reactive intermediates by mass spectrometry. PMC.
- Scholten, A., & Heck, A. J. (2024). Parallel reaction monitoring targeted mass spectrometry as a fast and sensitive alternative to antibody-based protein detection. Frontiers.
- Brodbelt, J. S., & Pravdova, K. (2020). Identifying reactive intermediates by mass spectrometry. ResearchGate.
- Impey, G., Schreiber, A., & Hunter, C. (n.d.). A New Perspective on the Challenges of Mass Spectrometry. LCGC International.
- Systematic Troubleshooting for LC/MS/MS - Part 1: Sample Preparation and Chromatography. (2014).
- BenchChem. (n.d.). Technical Support Center: Reaction Monitoring for Pyrimidine Synthesis.
- 5-Bromo-2-iodopyrimidine: a novel, useful intermediate in selective palladium-catalysed cross-coupling reactions for efficient convergent syntheses. (n.d.). Chemical Communications (RSC Publishing).
- Bolognesi, P., et al. (2009). Investigation of Halogenated Pyrimidines by X-ray Photoemission Spectroscopy and Theoretical DFT Methods. The Journal of Physical Chemistry A.
- Sandosham, J., et al. (n.d.). Arylation of Halogenated Pyrimidines via a Suzuki Coupling Reaction. ACS Publications.
- BenchChem. (n.d.). Synthesis of Biologically Active Molecules from 5-Bromo-2-chloropyrimidine: Application Notes and Protocols.
- de Bruin, M. A., et al. (2020). Development and validation of an integrated LC-MS/MS assay for therapeutic drug monitoring of five PARP-inhibitors. PubMed.
Sources
- 1. Page loading... [wap.guidechem.com]
- 2. pdf.benchchem.com [pdf.benchchem.com]
- 3. pdf.benchchem.com [pdf.benchchem.com]
- 4. europeanpharmaceuticalreview.com [europeanpharmaceuticalreview.com]
- 5. ijrar.com [ijrar.com]
- 6. pdf.benchchem.com [pdf.benchchem.com]
- 7. LC-MS Method Development [intertek.com]
- 8. chromatographyonline.com [chromatographyonline.com]
- 9. Identifying reactive intermediates by mass spectrometry - PMC [pmc.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
- 11. researchgate.net [researchgate.net]
- 12. alfresco-static-files.s3.amazonaws.com [alfresco-static-files.s3.amazonaws.com]
- 13. chromatographyonline.com [chromatographyonline.com]
A Comparative Guide to Pyrimidine Building Blocks: 5-Bromo-2-(methoxymethyl)pyrimidine in Focus
For Researchers, Scientists, and Drug Development Professionals
The pyrimidine scaffold is a cornerstone of medicinal chemistry, forming the structural core of numerous therapeutic agents due to its ability to engage in a wide range of biological interactions.[1][2] The strategic functionalization of the pyrimidine ring is therefore a critical aspect of drug design and development. This guide provides an in-depth technical comparison of 5-Bromo-2-(methoxymethyl)pyrimidine with other key pyrimidine building blocks, namely 5-Bromo-2-chloropyrimidine and 2,5-Dibromopyrimidine . We will objectively evaluate their performance in pivotal cross-coupling reactions, supported by experimental data, to inform rational choices in synthetic strategy.
The Strategic Importance of Substitution Patterns
The reactivity of a pyrimidine ring is profoundly influenced by its substitution pattern. Halogen atoms at the 2, 4, 5, and 6 positions serve as versatile handles for introducing molecular complexity through various cross-coupling reactions.[2] The electronic nature of the substituents dictates the reactivity of these halogenated positions. Electron-withdrawing groups enhance the electrophilicity of the pyrimidine ring, facilitating reactions like nucleophilic aromatic substitution (SNAr) and oxidative addition in palladium-catalyzed cross-couplings.
This guide will focus on three key palladium-catalyzed cross-coupling reactions that are fundamental to modern drug discovery:
-
Suzuki-Miyaura Coupling: Formation of C-C bonds with boronic acids.
-
Buchwald-Hartwig Amination: Formation of C-N bonds with amines.
-
Sonogashira Coupling: Formation of C-C triple bonds with terminal alkynes.
Reactivity Profile of this compound
This compound presents a unique combination of a reactive C5-bromo position and a C2-methoxymethyl substituent. The methoxymethyl group, being electron-donating, can subtly influence the electronic properties of the pyrimidine ring. While specific experimental data for this exact compound is not abundant in publicly available literature, we can infer its reactivity based on closely related analogs such as 2-methoxy-5-bromopyrimidine. The primary site of reactivity in cross-coupling reactions is expected to be the C5-bromo position, which is readily susceptible to oxidative addition by palladium catalysts.
Comparative Analysis with Alternative Pyrimidine Building Blocks
To provide a comprehensive understanding of the synthetic utility of this compound, we will compare its anticipated reactivity with two widely used building blocks: 5-Bromo-2-chloropyrimidine and 2,5-Dibromopyrimidine.
5-Bromo-2-chloropyrimidine
This building block features two distinct halogen atoms with differential reactivity. In palladium-catalyzed cross-coupling reactions, the C-Br bond is generally more reactive than the C-Cl bond, allowing for selective functionalization at the C5 position under carefully controlled conditions.[3] The C2-chloro position can then be targeted for subsequent transformations, either through more forcing cross-coupling conditions or via nucleophilic aromatic substitution.[4]
2,5-Dibromopyrimidine
With two bromine atoms, this substrate offers the potential for sequential or double cross-coupling reactions. Site-selectivity can often be achieved by controlling the reaction stoichiometry and conditions, with the C2 position sometimes showing preferential reactivity due to the electronic influence of the two nitrogen atoms. However, achieving high selectivity can be challenging and may require careful optimization of ligands and reaction parameters.
Performance in Key Cross-Coupling Reactions: A Data-Driven Comparison
The following tables summarize typical reaction conditions and reported yields for Suzuki-Miyaura, Buchwald-Hartwig, and Sonogashira couplings for the selected pyrimidine building blocks. It is important to note that direct, side-by-side comparative studies are limited, and the data presented is a compilation from various literature sources. Yields are highly dependent on the specific coupling partners, catalyst system, and reaction conditions.
Suzuki-Miyaura Coupling
The Suzuki-Miyaura coupling is a powerful tool for the formation of biaryl and heteroaryl structures.
| Building Block | Coupling Partner | Catalyst System | Base | Solvent | Temp. (°C) | Time (h) | Yield (%) | Reference |
| This compound | Phenylboronic acid | Pd(PPh₃)₄ | K₃PO₄ | 1,4-Dioxane/H₂O | 90 | 12 | Data not available | |
| 5-Bromo-2-chloropyrimidine | Phenylboronic acid | Pd₂(dba)₃ / XPhos | K₃PO₄ | 1,4-Dioxane/H₂O | 100 | 12-24 | 70-95 | [5] |
| 2,5-Dibromopyrimidine | Phenylboronic acid | Pd(PPh₃)₄ | Na₂CO₃ | Toluene/EtOH/H₂O | 80 | 16 | ~70 (mono-arylated) |
Experimental Protocol: Suzuki-Miyaura Coupling of 5-Bromo-2-chloropyrimidine [5]
-
In a flame-dried Schlenk flask, combine 5-bromo-2-chloropyrimidine (1.0 equiv.), the arylboronic acid (1.2 equiv.), and K₃PO₄ (2.0 equiv.).
-
Add the palladium catalyst (e.g., Pd₂(dba)₃, 2 mol%) and the ligand (e.g., XPhos, 4 mol%).
-
Evacuate and backfill the flask with an inert gas (e.g., Argon) three times.
-
Add degassed 1,4-dioxane and water (4:1 v/v).
-
Stir the reaction mixture at 100 °C and monitor its progress by TLC or LC-MS.
-
Upon completion, cool the reaction mixture to room temperature, dilute with an organic solvent (e.g., ethyl acetate), and wash with water and brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel.
Sources
A Senior Application Scientist's Guide to the Purity Assessment of Synthesized 5-Bromo-2-(methoxymethyl)pyrimidine
For Researchers, Scientists, and Drug Development Professionals
In the landscape of pharmaceutical research and development, the purity of an active pharmaceutical ingredient (API) or intermediate is not merely a quality metric; it is a cornerstone of safety and efficacy. For a key building block like 5-Bromo-2-(methoxymethyl)pyrimidine, utilized in the synthesis of novel therapeutics, rigorous purity assessment is paramount. The presence of even minute impurities can have profound effects on the biological activity and toxicity of the final drug substance.
This guide provides an in-depth comparison of analytical methodologies for determining the purity of synthesized this compound. Moving beyond a simple recitation of protocols, we will delve into the rationale behind selecting appropriate techniques, the potential impurities arising from common synthetic routes, and the self-validating systems that ensure trustworthy and reproducible results.
Understanding the Synthetic Landscape and Potential Impurities
A robust purity assessment begins with a thorough understanding of the synthetic pathway, as this provides insight into potential process-related impurities. While numerous methods exist for the synthesis of substituted pyrimidines, a common and efficient approach for 5-bromo-2-substituted pyrimidines involves the condensation of a 2-halomalonaldehyde with an appropriate amidine.[1]
A plausible synthetic route to this compound is the reaction of 2-bromomalonaldehyde with O-methylisourea.
Based on this and other similar synthetic strategies for pyrimidine derivatives, a range of potential impurities should be considered during purity analysis:
-
Unreacted Starting Materials: Residual 2-bromomalonaldehyde and O-methylisourea.
-
Side-Products: Potential for the formation of isomeric pyrimidines or byproducts from competing reaction pathways. For instance, incomplete bromination during the synthesis of the starting material could lead to the presence of 2-(methoxymethyl)pyrimidine.
-
Over-brominated Species: If the bromination step is not carefully controlled, dibrominated pyrimidines could be formed.
-
Residual Solvents: Solvents used during the reaction and purification steps (e.g., ethanol, ethyl acetate, toluene) may be present in the final product.
-
Degradation Products: The target molecule may degrade under certain conditions (e.g., heat, light, pH extremes), leading to the formation of new impurities.
Comparative Analysis of Purity Assessment Techniques
The selection of an analytical technique for purity assessment is a critical decision driven by the physicochemical properties of the analyte and the potential impurities. For this compound, a multifaceted approach employing chromatographic and spectroscopic methods is recommended to ensure a comprehensive purity profile.
| Technique | Principle | Strengths | Limitations | Primary Application |
| High-Performance Liquid Chromatography (HPLC) | Differential partitioning of analytes between a stationary phase and a liquid mobile phase. | High resolution, high sensitivity, excellent for quantifying impurities, widely applicable. | Requires a chromophore for UV detection, thermally labile compounds may degrade. | Quantitative determination of purity and impurity profile. |
| Gas Chromatography-Mass Spectrometry (GC-MS) | Separation of volatile compounds in a gaseous mobile phase followed by mass-based detection. | Excellent for volatile impurities and residual solvents, provides structural information from mass spectra. | Not suitable for non-volatile or thermally labile compounds, requires derivatization for some analytes. | Identification and quantification of volatile impurities and residual solvents. |
| Quantitative Nuclear Magnetic Resonance (qNMR) | Signal intensity is directly proportional to the number of nuclei, allowing for absolute quantification against a certified internal standard. | Highly accurate and precise, provides structural information, does not require a reference standard for each impurity. | Lower sensitivity compared to chromatographic methods, requires a pure and stable internal standard. | Absolute purity determination and orthogonal validation of chromatographic results. |
Experimental Protocols and Methodologies
The following sections provide detailed, step-by-step methodologies for the key analytical techniques. These protocols are designed to be self-validating, incorporating system suitability tests to ensure the reliability of the generated data.
High-Performance Liquid Chromatography (HPLC) for Purity and Impurity Profiling
HPLC is the workhorse for purity analysis in the pharmaceutical industry. A well-developed reversed-phase HPLC method can separate the main component from its structurally similar impurities. The development of such a method should be guided by the principles outlined in pharmacopeias such as the United States Pharmacopeia (USP) General Chapter <621> Chromatography[2][3][4][5] and the European Pharmacopoeia (EP) General Chapter 2.2.46 Chromatographic separation techniques.[6][7]
Instrumentation:
-
HPLC system with a gradient pump, autosampler, column thermostat, and a photodiode array (PDA) or UV detector.
Chromatographic Conditions (Starting Point):
-
Column: Reversed-phase C18, 4.6 x 150 mm, 5 µm particle size.
-
Mobile Phase A: 0.1% Phosphoric acid in Water.
-
Mobile Phase B: Acetonitrile.
-
Gradient Elution:
Time (min) % Mobile Phase B 0 10 20 90 25 90 26 10 | 30 | 10 |
-
Flow Rate: 1.0 mL/min.
-
Column Temperature: 30 °C.
-
Detection Wavelength: 254 nm.
-
Injection Volume: 10 µL.
System Suitability: Before sample analysis, a system suitability solution (containing the analyte and a known impurity or a closely related compound) should be injected. The following parameters must be met as per ICH Q2(R2) guidelines[8]:
-
Tailing Factor: 0.8 - 1.5 for the main peak.
-
Resolution: > 2.0 between the main peak and the closest eluting impurity.
-
Relative Standard Deviation (RSD) of Peak Area: < 2.0% for six replicate injections of the standard solution.
Gas Chromatography-Mass Spectrometry (GC-MS) for Volatile Impurities
GC-MS is the ideal technique for identifying and quantifying volatile and semi-volatile impurities, particularly residual solvents.
Instrumentation:
-
Gas chromatograph coupled to a mass spectrometer (e.g., Quadrupole or Time-of-Flight).
Chromatographic Conditions (General):
-
Column: A non-polar capillary column (e.g., HP-5ms, 30 m x 0.25 mm, 0.25 µm film thickness).
-
Injector Temperature: 250°C.
-
Injection Mode: Split/splitless.
-
Carrier Gas: Helium at a constant flow of 1.0 mL/min.
-
Oven Temperature Program:
-
Initial temperature: 40°C, hold for 5 minutes.
-
Ramp: 10°C/min to 280°C.
-
Hold: 5 minutes at 280°C.
-
-
MS Transfer Line Temperature: 280°C.
-
Ion Source Temperature: 230°C.
-
Ionization Mode: Electron Ionization (EI) at 70 eV.
-
Mass Range: m/z 35-500.
Sample Preparation: A solution of the sample in a suitable solvent (e.g., methanol, dichloromethane) is prepared. For quantitative analysis of residual solvents, a standard addition method or an internal standard method should be employed.
Quantitative Nuclear Magnetic Resonance (qNMR) for Absolute Purity Determination
qNMR provides an orthogonal and highly accurate method for determining the absolute purity of a substance without the need for a reference standard of the analyte itself.[6][9][10] The principle relies on the direct proportionality between the integral of a ¹H NMR signal and the number of protons it represents.
Instrumentation:
-
A high-resolution NMR spectrometer (e.g., 400 MHz or higher).
Experimental Protocol:
-
Internal Standard Selection: Choose a certified internal standard that has a simple ¹H NMR spectrum with peaks that do not overlap with the analyte's signals, is stable, and is not volatile. Maleic acid or dimethyl sulfone are common choices.
-
Sample Preparation: Accurately weigh (to 0.01 mg) the sample of this compound and the internal standard into a vial. Dissolve the mixture in a known volume of a suitable deuterated solvent (e.g., DMSO-d₆, CDCl₃).
-
Data Acquisition: Acquire the ¹H NMR spectrum using a pulse sequence with a sufficiently long relaxation delay (D1) to ensure complete relaxation of all protons (typically 5 times the longest T₁).
-
Data Processing: Carefully phase and baseline correct the spectrum. Integrate a well-resolved, characteristic peak of the analyte and a peak from the internal standard.
-
Purity Calculation: The purity of the analyte is calculated using the following equation:
Purity (%) = (I_analyte / N_analyte) * (N_std / I_std) * (MW_analyte / MW_std) * (m_std / m_analyte) * P_std
Where:
-
I = Integral value
-
N = Number of protons for the integrated signal
-
MW = Molecular weight
-
m = mass
-
P = Purity of the standard
-
Conclusion: A Triad of Trustworthiness
For a comprehensive and reliable assessment of the purity of synthesized this compound, a single analytical technique is insufficient. The synergistic use of HPLC for detailed impurity profiling, GC-MS for the detection of volatile contaminants, and qNMR for an orthogonal, absolute purity determination forms a self-validating system. This triad of methodologies, when executed with meticulous attention to protocol and system suitability, provides the high level of confidence required in the development of safe and effective pharmaceuticals. By understanding the "why" behind each experimental choice and adhering to established standards, researchers can ensure the integrity of their chemical entities from the bench to clinical application.
References
- United States Pharmacopeia. General Chapter <621> Chromatography. USP-NF. Rockville, MD: United States Pharmacopeial Convention. [Link][2][5]
- Agilent Technologies. (2023).
- LCGC International. (2024). Are You Sure You Understand USP <621>? [Link][1]
- Emery Pharma.
- Google Patents. (2020). Preparation method of 5-bromo-2-substituted pyrimidine compounds. CN110642788A. [1]
- Phenomenex. (2017). Revision of European Pharmacopeia (EP) Chapter 2.2.46. [Link][6]
- European Directorate for the Quality of Medicines & HealthCare. (2022). General chapter 2.2.46. Chromatographic separation techniques now published in Ph. Eur. 11th Edition. [Link][7]
- European Medicines Agency. (2022). ICH Q2(R2) Validation of analytical procedures. [Link][8]
- Reading Scientific Services Ltd. The use of quantitative proton nuclear magnetic resonance (1H qNMR) in the purity determination of established and novel ingredients. [Link][10]
Sources
- 1. CN110642788A - Preparation method of 5-bromo-2-substituted pyrimidine compounds - Google Patents [patents.google.com]
- 2. Page loading... [wap.guidechem.com]
- 3. pdf.benchchem.com [pdf.benchchem.com]
- 4. 5-Bromo-2-methoxy-4-methyl-3-nitropyridine synthesis - chemicalbook [chemicalbook.com]
- 5. researchgate.net [researchgate.net]
- 6. emerypharma.com [emerypharma.com]
- 7. pdf.benchchem.com [pdf.benchchem.com]
- 8. acgpubs.org [acgpubs.org]
- 9. pubsapp.acs.org [pubsapp.acs.org]
- 10. rssl.com [rssl.com]
A Spectroscopic Guide to Differentiating Pyrimidine Isomers: A Comparative Analysis for Researchers
In the landscape of drug discovery and materials science, the precise identification of isomeric structures is a cornerstone of robust research and development. The diazines—pyrimidine, pyridazine, and pyrazine—are three such isomers that, while sharing the same molecular formula (C₄H₄N₂), exhibit distinct chemical and physical properties owing to the varied placement of their nitrogen atoms. This guide provides a comprehensive spectroscopic comparison of these fundamental heterocyclic compounds, offering researchers a practical framework for their differentiation using routine analytical techniques. The methodologies and interpretations presented herein are grounded in established principles and supported by experimental data to ensure scientific integrity and practical utility.
The Criticality of Isomer Differentiation
The positional variance of the nitrogen atoms in pyrimidine (1,3-diazinane), pyridazine (1,2-diazinane), and pyrazine (1,4-diazinane) profoundly influences their electronic distribution, dipole moment, and reactivity. Consequently, these structural nuances manifest as distinct spectroscopic signatures. For professionals in drug development, where structure-activity relationships are paramount, the ability to unequivocally identify the correct isomer is critical to ensuring the desired pharmacological effect and avoiding unforeseen toxicity. Similarly, in materials science, the isomeric form can dictate properties such as conductivity, photostability, and crystal packing.
Molecular Structures of Pyrimidine Isomers
Caption: Molecular structures of the three diazine isomers.
UV-Vis Spectroscopy: Probing Electronic Transitions
Ultraviolet-Visible (UV-Vis) spectroscopy provides insights into the electronic transitions within a molecule. The position and intensity of absorption bands are sensitive to the arrangement of chromophores, making it a valuable tool for distinguishing between the diazine isomers. The n → π* and π → π* transitions are particularly informative.
Experimental Protocol: UV-Vis Spectroscopy
A standardized approach is crucial for obtaining comparable data.
-
Sample Preparation: Prepare dilute solutions (typically 10⁻⁴ to 10⁻⁵ M) of each isomer in a spectroscopic grade solvent, such as ethanol or methanol. Ensure the solvent does not absorb in the region of interest (200-400 nm).
-
Instrumentation: Use a dual-beam UV-Vis spectrophotometer.
-
Blanking: Use the pure solvent as a blank to zero the absorbance.
-
Data Acquisition: Record the absorbance spectrum from approximately 200 nm to 400 nm.
-
Analysis: Identify the wavelength of maximum absorbance (λmax) for each electronic transition.
Caption: Workflow for comparative UV-Vis spectroscopy.
Comparative UV-Vis Data
The electronic spectra of the diazines are characterized by a weak n → π* transition at longer wavelengths and a more intense π → π* transition at shorter wavelengths. The relative positions of the nitrogen atoms influence the energies of these transitions.
| Isomer | n → π* Transition (λmax, nm) | π → π* Transition (λmax, nm) |
| Pyridazine | ~340 | ~246 |
| Pyrimidine | ~298 | ~243 |
| Pyrazine | ~326 | ~260 |
Interpretation of Spectral Differences:
-
Pyridazine: The adjacent nitrogen atoms in pyridazine lead to a splitting of the non-bonding orbitals, resulting in the lowest energy n → π* transition and thus the longest wavelength of absorption among the three isomers.
-
Pyrimidine: The nitrogen atoms at the 1 and 3 positions result in a higher energy n → π* transition compared to pyridazine.
-
Pyrazine: The symmetrical arrangement of nitrogen atoms in pyrazine leads to a distinct electronic structure, with its π → π* transition occurring at the longest wavelength of the three.
These differences in λmax provide a clear basis for distinguishing the isomers.[1][2][3]
Infrared (IR) Spectroscopy: A Fingerprint of Vibrational Modes
Infrared (IR) spectroscopy probes the vibrational frequencies of bonds within a molecule. The unique symmetry and bond strengths of each diazine isomer result in a distinct "fingerprint" region in the IR spectrum, particularly in the C-H and C-N stretching and bending regions.
Experimental Protocol: Attenuated Total Reflectance (ATR)-FTIR Spectroscopy
ATR-FTIR is a convenient method for analyzing liquid and solid samples.
-
Instrument Preparation: Ensure the ATR crystal is clean.
-
Background Spectrum: Record a background spectrum of the empty ATR crystal.
-
Sample Application: Place a small amount of the neat liquid or solid sample onto the ATR crystal.
-
Data Acquisition: Acquire the IR spectrum, typically in the range of 4000-400 cm⁻¹.
-
Data Processing: Perform baseline correction and peak picking.
Caption: Workflow for comparative FTIR spectroscopy.
Comparative IR Data
A comparative study of the IR spectra of the diazines isolated in an argon matrix provides well-resolved vibrational data.[1][4][5] Key distinguishing regions include the ring stretching and C-H bending modes.
| Vibrational Mode | Pyridazine (cm⁻¹) | Pyrimidine (cm⁻¹) | Pyrazine (cm⁻¹) |
| Ring Stretching | ~1570, ~1440, ~1410 | ~1570, ~1465, ~1395 | ~1580, ~1525, ~1480 |
| C-H in-plane bend | ~1250, ~1150, ~1060 | ~1230, ~1150, ~1120 | ~1150, ~1115, ~1015 |
| C-H out-of-plane bend | ~950, ~750 | ~980, ~800, ~730 | ~800 |
Interpretation of Spectral Differences:
The differences in the number and position of these bands are a direct consequence of the different molecular symmetries (C2v for pyridazine and pyrimidine, D2h for pyrazine).[4][5]
-
Pyridazine (C2v): Exhibits a more complex spectrum due to its lower symmetry compared to pyrazine.
-
Pyrimidine (C2v): Also shows a rich spectrum, but with distinct frequencies for ring and C-H modes compared to pyridazine.
-
Pyrazine (D2h): Its higher symmetry results in fewer IR-active bands, leading to a comparatively simpler spectrum. The single strong C-H out-of-plane bend around 800 cm⁻¹ is particularly characteristic.
Nuclear Magnetic Resonance (NMR) Spectroscopy: Elucidating the Chemical Environment
NMR spectroscopy is arguably the most powerful tool for distinguishing isomers, as it provides detailed information about the chemical environment of each nucleus. Both ¹H and ¹³C NMR spectra show clear differences between the diazines.
Experimental Protocol: ¹H and ¹³C NMR Spectroscopy
-
Sample Preparation: Dissolve approximately 5-10 mg of the isomer in a deuterated solvent (e.g., CDCl₃, DMSO-d₆) in an NMR tube. Add a small amount of a reference standard like tetramethylsilane (TMS).
-
Instrumentation: Use a high-resolution NMR spectrometer (e.g., 400 MHz or higher).
-
Data Acquisition: Acquire standard ¹H and proton-decoupled ¹³C NMR spectra.
-
Data Processing: Fourier transform the data, phase correct the spectra, and calibrate the chemical shift scale to TMS (0 ppm).
Caption: Workflow for comparative NMR spectroscopy.
Comparative NMR Data
The chemical shifts are highly dependent on the proximity of the protons and carbons to the electronegative nitrogen atoms.
¹H NMR Data (in CDCl₃)
| Isomer | H-2 | H-3 | H-4 | H-5 | H-6 |
| Pyridazine | - | ~9.17 (dd) | ~7.65 (dd) | ~7.65 (dd) | ~9.17 (dd) |
| Pyrimidine | ~9.27 (s) | - | ~8.78 (d) | ~7.38 (t) | ~8.78 (d) |
| Pyrazine | ~8.60 (s) | ~8.60 (s) | - | ~8.60 (s) | ~8.60 (s) |
¹³C NMR Data (in CDCl₃)
| Isomer | C-2 | C-3 | C-4 | C-5 | C-6 |
| Pyridazine | - | ~150.5 | ~126.5 | ~126.5 | ~150.5 |
| Pyrimidine | ~158.5 | - | ~156.9 | ~121.5 | ~156.9 |
| Pyrazine | ~145.2 | ~145.2 | - | ~145.2 | ~145.2 |
Interpretation of Spectral Differences:
-
¹H NMR:
-
Pyridazine: Protons adjacent to the nitrogens (H-3/H-6) are significantly deshielded and appear far downfield. The spectrum is a classic AA'XX' system.[6]
-
Pyrimidine: The most deshielded proton is H-2, situated between two nitrogen atoms, appearing as a singlet. H-4 and H-6 are equivalent and deshielded, while H-5 is the most shielded.[7]
-
Pyrazine: Due to symmetry, all four protons are chemically equivalent, resulting in a single sharp singlet in the aromatic region.[8]
-
-
¹³C NMR:
-
The same deshielding effects are observed. Carbons adjacent to nitrogen atoms have higher chemical shifts.
-
Pyridazine: Two distinct signals for the two sets of equivalent carbons.
-
Pyrimidine: Three signals corresponding to C-2, C-4/C-6, and C-5.
-
Pyrazine: A single signal due to the equivalence of all four carbon atoms.[9]
-
Mass Spectrometry (MS): Unveiling Fragmentation Patterns
Mass spectrometry provides the molecular weight of a compound and offers structural information through the analysis of its fragmentation pattern upon ionization. While all three isomers have the same molecular weight (80.09 g/mol ), their fragmentation pathways under electron ionization (EI) are expected to differ.[10]
Experimental Protocol: Electron Ionization Mass Spectrometry (EI-MS)
-
Sample Introduction: Introduce a small amount of the sample into the mass spectrometer, typically via a direct insertion probe or GC inlet.
-
Ionization: Bombard the sample with a high-energy electron beam (typically 70 eV) to generate a molecular ion (M⁺˙).
-
Mass Analysis: Separate the molecular ion and its fragments based on their mass-to-charge ratio (m/z).
-
Detection: Detect the ions to generate a mass spectrum.
Caption: Workflow for comparative mass spectrometry.
Comparative Fragmentation Analysis
The primary fragmentation pathway for these aromatic heterocycles involves the loss of small, stable molecules like HCN or N₂.
| Isomer | Molecular Ion (m/z) | Key Fragment Ions (m/z) | Characteristic Loss |
| Pyridazine | 80 | 52 | Loss of N₂ (28 amu) |
| Pyrimidine | 80 | 53 | Loss of HCN (27 amu) |
| Pyrazine | 80 | 53 | Loss of HCN (27 amu) |
Interpretation of Fragmentation Differences:
-
Pyridazine: The adjacent nitrogen atoms facilitate the concerted loss of a stable N₂ molecule, leading to a prominent peak at m/z 52 (C₄H₄⁺˙). This is a highly characteristic fragmentation for 1,2-diazines.[11]
-
Pyrimidine and Pyrazine: The primary fragmentation pathway for both is the loss of HCN, resulting in a significant fragment at m/z 53 (C₃H₃N⁺˙). While their fragmentation patterns are more similar to each other than to pyridazine, subtle differences in the relative intensities of other fragments may exist.[10][12] The most definitive way to distinguish pyrimidine and pyrazine from pyridazine via MS is the presence or absence of the M-28 peak.
Conclusion: An Integrated Spectroscopic Approach
While each spectroscopic technique provides valuable information, a combined approach offers the most definitive identification of pyrimidine isomers.
-
UV-Vis spectroscopy offers a quick, preliminary differentiation based on the λmax of electronic transitions.
-
IR spectroscopy provides a unique vibrational fingerprint for each isomer, with the simplicity of the pyrazine spectrum being a key identifier.
-
NMR spectroscopy delivers unambiguous structural confirmation through distinct chemical shifts and coupling patterns, with ¹H NMR being particularly diagnostic.
-
Mass spectrometry clearly distinguishes pyridazine from the other two isomers through its characteristic loss of N₂.
By systematically applying these techniques and understanding the underlying principles that govern their spectroscopic behavior, researchers can confidently and accurately characterize these fundamental heterocyclic building blocks, ensuring the integrity and success of their scientific endeavors.
References
- Breda, S., Reva, I., Lapinski, L., Nowak, M. J., & Fausto, R. (2006). Infrared spectra of pyrazine, pyrimidine and pyridazine in solid argon. Journal of Molecular Structure, 786(2-3), 193-206.
- Tori, K., & Ogata, M. (1964). H-H and 13C-H coupling constants in pyridazine. Chemical and Pharmaceutical Bulletin, 12(3), 272-280.
- Kowalewski, J., Granek, R., & Siekierska, M. (1970). 1H, 13C, and 15N NMR spectra of some pyridazine derivatives. Journal of Magnetic Resonance (1969), 2(2), 113-125.
- El-Gohary, N. S., & Shaaban, M. (2012). Mass Spectral Fragmentation Modes of Some New Pyrimidinethiones, Thiazolo[3,2-a]Pyrimidines and Bis-Pyrimidines. International Journal of Organic Chemistry, 2(3), 246-253.
- Abdel-Wahab, B. F., Mohamed, H. A., & Fathalla, W. (2022). Pyrimidines-Based Heterocyclic Compounds: Synthesis, Cytoxicity Evaluation and Molecular Docking. Molecules, 27(15), 5013.
- Purohit, M., & Sharma, P. (2012). Mass spectral fragmentation modes of pyrimidine derivatives. Journal of Chemical and Pharmaceutical Research, 4(1), 470-473.
- Foote, D. B., & Uiterwaal, C. J. G. J. (2012). Ultrafast resonance-enhanced multiphoton ionization in the azabenzenes: Pyridine, pyridazine, pyrimidine, and pyrazine. The Journal of Chemical Physics, 136(5), 054309.
- BenchChem. (n.d.). Application Notes and Protocols: 1H and 13C NMR Spectral Analysis of 2-Hydroxy-5-methylpyrazine. BenchChem.
- NIST. (n.d.). Pyrazine. In NIST Chemistry WebBook. National Institute of Standards and Technology.
- Magn Reson Chem. (2010). 1H, 13C, and 15N NMR spectra of some pyridazine derivatives. Magnetic Resonance in Chemistry, 48(5), 397-402.
- Samir, A., Kalalian, C., Roth, E., Salghi, R., & Chakir, A. (2020). Gas-phase UV absorption spectra of pyrazine, pyrimidine and pyridazine.
- LibreTexts. (2024). 13.3: Chemical Shifts in ¹H NMR Spectroscopy. Chemistry LibreTexts.
- ResearchGate. (n.d.). Diagrams of pyridazine and pyrimidine molecules showing labelling of the atoms.
- Al-Hourani, B. J. (2021).
- SpectraBase. (n.d.). Pyrazine - Optional[13C NMR] - Chemical Shifts. SpectraBase.
- PubChem. (n.d.). Pyridine pyridazine pyrimidine pyrazine. PubChem.
- Chimichi, S., Cosimelli, B., Bruni, F., & Selleri, S. (1992). 1H and 13C NMR study of the pyrazolo[1,5-a]pyrimidine system. Canadian Journal of Chemistry, 70(4), 1093-1097.
- PubChem. (n.d.). Pyrazine. PubChem.
- LibreTexts. (2024). 13.4: Chemical Shifts in ¹H NMR Spectroscopy. Chemistry LibreTexts.
- NIST. (n.d.). Pyrazine. In NIST Chemistry WebBook. National Institute of Standards and Technology.
- Pathak, T. P., & Glick, M. (2021). The pyridazine heterocycle in molecular recognition and drug discovery. Future Medicinal Chemistry, 13(1), 77-101.
- LibreTexts. (2022). 4.4: Interpreting Electron Ionization Mass Spectra. Chemistry LibreTexts.
- Oregon State University. (n.d.). 1H NMR Chemical Shift.
- Chem Help ASAP. (2019, September 26). chemical shift and ppm values in 1H NMR spectroscopy [Video]. YouTube.
- LibreTexts. (2023). Fragmentation Patterns in Mass Spectra. Chemistry LibreTexts.
- ResearchGate. (n.d.). The diazines: pyridazine, pyrimidine and pyrazine: reactions and synthesis.
- Schlosser, G., & Kéki, S. (2019).
- Breda, S., Reva, I. D., Lapinski, L., & Fausto, R. (2006). Infrared spectra of pyrazine, pyrimidine and pyridazine in solid argon. CORE.
- ResearchGate. (n.d.). Infrared spectra of pyrazine, pyrimidine and pyridazine in solid argon.
- Reddy, G. V., & G, S. (2023). Comparative Study of UVA Filtering Compounds 2‑Methyl/2-Amino Pyrimidine Derivatives of Avobenzone under Acidic Conditions. ACS Omega.
- ResearchGate. (n.d.). S. UV-VIS spectra for pyridazine, pyrimidine and pyrazine, as....
Sources
- 1. researchgate.net [researchgate.net]
- 2. Comparative Study of UVA Filtering Compounds 2‑Methyl/2-Amino Pyrimidine Derivatives of Avobenzone under Acidic Conditions - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. researchgate.net [researchgate.net]
- 5. files01.core.ac.uk [files01.core.ac.uk]
- 6. researchgate.net [researchgate.net]
- 7. Pyrimidines-Based Heterocyclic Compounds: Synthesis, Cytoxicity Evaluation and Molecular Docking - PMC [pmc.ncbi.nlm.nih.gov]
- 8. pdf.benchchem.com [pdf.benchchem.com]
- 9. spectrabase.com [spectrabase.com]
- 10. Pyrazine [webbook.nist.gov]
- 11. researchgate.net [researchgate.net]
- 12. digitalcommons.unl.edu [digitalcommons.unl.edu]
A Comparative Guide to Cross-Reactivity Studies of Functionalized Pyrimidine Derivatives
<
Introduction: The Double-Edged Sword of Pyrimidine Derivatives in Drug Discovery
Pyrimidine derivatives are a cornerstone of modern medicinal chemistry, forming the structural basis for a multitude of approved drugs and clinical candidates.[1][2][3] Their versatile scaffold allows for functionalization, enabling the design of potent and selective modulators of various biological targets, particularly protein kinases.[4][5][6][7] However, the very nature of these targets, especially the conserved ATP-binding pocket of kinases, presents a significant challenge: the potential for cross-reactivity.[8]
Off-target activity can lead to unforeseen toxicity or, in some cases, beneficial polypharmacology.[8][9] Therefore, a rigorous and comprehensive assessment of the cross-reactivity profile of any new functionalized pyrimidine derivative is not merely a regulatory hurdle but a critical step in understanding its true mechanism of action and predicting its clinical performance. This guide provides a comparative framework for conducting such studies, detailing robust experimental methodologies and offering insights into data interpretation for researchers, scientists, and drug development professionals.
Designing for Selectivity: The Role of Functionalization
The journey to a selective pyrimidine-based therapeutic begins with rational drug design. Techniques like scaffold hopping and bioisosteric replacement are pivotal in modifying the core pyrimidine structure to enhance target affinity while minimizing interactions with off-targets.[10][11][12][13][14] By strategically altering functional groups, medicinal chemists can exploit subtle differences in the topology and amino acid composition of kinase ATP-binding sites to achieve greater selectivity.[15]
For the purpose of this guide, we will consider a hypothetical series of pyrimidine derivatives (PYR-01, PYR-02, and PYR-03) designed to selectively inhibit a primary kinase target, while aiming to avoid a known off-target kinase that shares high homology in its ATP-binding domain. The functionalizations are designed to probe specific interactions within the target's binding pocket.
Phase 1: Initial Selectivity Profiling with Large-Scale Kinase Panels
The first step in characterizing a new inhibitor is to understand its broader kinome-wide selectivity. High-throughput screening against a large panel of kinases provides a global view of on- and off-target activities.[16][17]
Methodology: Kinome Scanning
Objective: To quantitatively assess the inhibitory activity of the pyrimidine derivatives against a broad representation of the human kinome.
Protocol:
-
Compound Preparation: Prepare stock solutions of PYR-01, PYR-02, and PYR-03 in 100% DMSO.
-
Assay Platform: Utilize a reputable commercial kinome scanning service (e.g., Eurofins' KINOMEscan™) that employs a competition binding assay format.[18] This method measures the ability of a test compound to displace a ligand from the kinase active site.
-
Kinase Panel: Select a comprehensive panel, such as the scanMAX panel, which covers all major kinase families.[18]
-
Assay Concentration: Perform an initial screen at a single high concentration (e.g., 1 µM) to identify potential hits.
-
Data Analysis: Results are typically reported as a percentage of control, where a lower percentage indicates stronger binding. A common threshold for a "hit" is >90% inhibition.
Data Presentation: Kinome Selectivity Profile
The results from the initial kinome scan can be visualized using a TREEspot™ diagram, which maps the inhibited kinases onto a phylogenetic tree of the human kinome. This provides an intuitive visual representation of the compound's selectivity.
For a more quantitative comparison, the data can be summarized in a table.
Table 1: Kinome Scan Results for PYR Derivatives at 1 µM
| Compound | Primary Target Inhibition (%) | Number of Off-Target Hits (>90% Inhibition) | Key Off-Targets (Inhibition %) |
| PYR-01 | 98 | 15 | Kinase X (95%), Kinase Y (92%) |
| PYR-02 | 99 | 5 | Kinase Z (91%) |
| PYR-03 | 95 | 35 | Kinase A (98%), Kinase B (96%), Kinase C (94%) |
Phase 2: In-Depth Biochemical Validation of On- and Off-Target Inhibition
Following the broad kinome scan, it is crucial to validate the identified on- and off-target interactions and determine their potencies using robust biochemical assays.[19]
Methodology: In Vitro Kinase Inhibition Assays
Objective: To determine the half-maximal inhibitory concentration (IC50) of the pyrimidine derivatives against the primary target and key off-targets.
Protocol:
-
Reagents: Recombinant human kinases (primary target and selected off-targets), appropriate peptide substrates, and [γ-³²P]ATP.
-
Assay Principle: A radiometric assay, such as the HotSpot™ assay, directly measures the transfer of a radiolabeled phosphate from ATP to a substrate by the kinase.[20]
-
Compound Titration: Prepare serial dilutions of PYR-01, PYR-02, and PYR-03.
-
Kinase Reaction: Incubate the kinase, substrate, and varying concentrations of the inhibitor in the presence of [γ-³²P]ATP.
-
Detection: Stop the reaction and measure the incorporation of ³²P into the substrate using a filter-binding method and scintillation counting.
-
Data Analysis: Plot the percentage of kinase activity against the logarithm of the inhibitor concentration and fit the data to a sigmoidal dose-response curve to determine the IC50 value. It's important to note that IC50 values can be influenced by assay conditions, and for more comparable data, determining the inhibition constant (Ki) is recommended.[21]
Data Presentation: Comparative Inhibitory Potency
Table 2: IC50 Values of PYR Derivatives Against Selected Kinases
| Compound | Primary Target IC50 (nM) | Off-Target 1 IC50 (nM) | Off-Target 2 IC50 (nM) | Selectivity Ratio (Off-Target 1 / Primary Target) |
| PYR-01 | 10 | 50 | >10,000 | 5 |
| PYR-02 | 5 | 500 | >10,000 | 100 |
| PYR-03 | 25 | 30 | >10,000 | 1.2 |
Phase 3: Assessing Target Engagement in a Cellular Context
While biochemical assays are essential, they do not fully recapitulate the complex cellular environment.[22] Cellular target engagement assays are critical to confirm that the compound interacts with its intended target(s) in living cells.[23][24]
Methodology: Cellular Thermal Shift Assay (CETSA®)
Objective: To measure the direct binding of the pyrimidine derivatives to their target proteins in intact cells.[25][26]
Protocol:
-
Cell Culture: Culture a relevant human cell line that endogenously expresses the target kinases.
-
Compound Treatment: Treat the cells with varying concentrations of PYR-01, PYR-02, or PYR-03. A vehicle control (DMSO) is essential.[27][28]
-
Thermal Challenge: Heat the cell suspensions at a range of temperatures. Ligand-bound proteins are stabilized and will remain soluble at higher temperatures compared to unbound proteins.[29]
-
Cell Lysis and Fractionation: Lyse the cells and separate the soluble fraction (containing stabilized, target-bound protein) from the precipitated, denatured proteins by centrifugation.
-
Detection: Quantify the amount of soluble target protein in each sample using a sensitive detection method like Western blotting or an AlphaScreen®-based immunoassay.[28]
-
Data Analysis: Generate melt curves by plotting the amount of soluble protein as a function of temperature. A shift in the melting temperature (Tm) in the presence of the compound indicates target engagement. Isothermal dose-response curves can be generated by heating at a fixed temperature with varying compound concentrations to determine the cellular EC50.[30]
Data Presentation: Cellular Target Engagement
Table 3: CETSA® Results for PYR Derivatives
| Compound | Primary Target ΔTm (°C) at 10 µM | Primary Target Cellular EC50 (µM) | Off-Target 1 ΔTm (°C) at 10 µM | Off-Target 1 Cellular EC50 (µM) |
| PYR-01 | 5.2 | 0.5 | 3.1 | 2.5 |
| PYR-02 | 6.8 | 0.2 | 0.5 | >50 |
| PYR-03 | 4.5 | 1.0 | 4.8 | 1.2 |
Visualizing the Workflow and Key Pathways
To provide a clearer understanding of the experimental process and the biological context, diagrams are invaluable.
Caption: Experimental workflow for cross-reactivity profiling.
Caption: Simplified signaling pathway illustrating on- and off-target effects.
Interpretation and Discussion: Synthesizing the Data for Informed Decisions
The collective data from these three phases provides a comprehensive picture of the cross-reactivity profile of the functionalized pyrimidine derivatives.
-
PYR-02 emerges as the most promising lead candidate. It demonstrates high potency for the primary target in both biochemical and cellular assays, coupled with a significantly cleaner off-target profile compared to the other derivatives. The large selectivity ratio and the lack of significant cellular engagement with the off-target kinase suggest a wider therapeutic window.
-
PYR-01 shows moderate selectivity. While it is potent against the primary target, its activity against Off-Target 1, confirmed in both biochemical and cellular assays, raises a flag for potential side effects. Further structural modifications would be necessary to improve its selectivity.
-
PYR-03 is a promiscuous inhibitor. The high number of off-target hits in the initial screen and the poor selectivity ratio indicate that this compound is unlikely to be a viable therapeutic candidate without substantial redesign.
Causality Behind Experimental Choices: The multi-tiered approach is designed to be both comprehensive and resource-efficient. The broad, cost-effective kinome scan acts as a filter to identify potential liabilities. The more resource-intensive biochemical and cellular assays are then focused on the most relevant on- and off-targets to provide deeper, more physiologically relevant insights. The use of a direct binding assay like CETSA® is crucial as it moves beyond enzymatic inhibition to confirm target engagement within the complex milieu of the cell.[31]
Conclusion: A Roadmap to Selective Pyrimidine-Based Therapeutics
The development of safe and effective functionalized pyrimidine derivatives hinges on a thorough understanding of their cross-reactivity profiles. The integrated workflow presented in this guide, combining broad kinome scanning with in-depth biochemical and cellular target engagement studies, provides a robust framework for identifying and characterizing selective inhibitors. By employing these methodologies, researchers can make more informed decisions, de-risk their drug discovery programs, and ultimately accelerate the development of novel therapeutics with improved safety and efficacy.
References
- Ma, M., Feng, Y., Zhang, S., Duan, W., Gao, L., Yuan, B., & Xin, M. (2021). Design, Synthesis and Biological Evaluation of Novel Selective PI3Kδ Inhibitors Containing Pyridopyrimidine Scaffold. Journal of Enzyme Inhibition and Medicinal Chemistry, 36(1), 1873-1886. [Link]
- Lomenick, B., Hao, R., Jonai, N., Chin, R. M., Kim, M., & Loo, J. A. (2009). Target engagement in living systems. Nature Chemical Biology, 5(11), 786-788. [Link]
- Al-Ostath, A., Ghattas, M. A., Al-Ktaifani, M., Al-Ijel, H., & Al-Qtaishat, S. (2022). New Indazol-Pyrimidine-Based Derivatives as Selective Anticancer Agents: Design, Synthesis, and In Silico Studies. Molecules, 27(19), 6529. [Link]
- Ma, M., Feng, Y., Zhang, S., Duan, W., Gao, L., Yuan, B., & Xin, M. (2021). Design, Synthesis and Biological Evaluation of Novel Selective PI3Kδ Inhibitors Containing Pyridopyrimidine Scaffold. Journal of Enzyme Inhibition and Medicinal Chemistry, 36(1), 1873-1886. [Link]
- Scott, A. D., Mistry, A., & Arrowsmith, C. H. (2016). Target Engagement Assays in Early Drug Discovery. Journal of Medicinal Chemistry, 59(13), 5931-5947. [Link]
- Jafari, R., Almqvist, H., Axelsson, H., Ignatushchenko, M., Lundbäck, T., Nordlund, P., & Martinez Molina, D. (2014). The cellular thermal shift assay for evaluating drug target interactions in cells.
- Wieczorek, M., Twarda-Clapa, A., & Kurpinska, A. (2021). Design, Synthesis, and Development of pyrazolo[1,5-a]pyrimidine Derivatives as a Novel Series of Selective PI3Kδ Inhibitors. Molecules, 26(16), 4983. [Link]
- Darmanis, S., Jensen, A. J., & Landegren, U. (2017). Monitoring drug–target interactions through target engagement-mediated amplification on arrays and in situ. Nucleic Acids Research, 45(13), e120. [Link]
- PharmaLegacy. (n.d.). Kinase/Enzyme Assays.
- Martinez Molina, D., Jafari, R., Ignatushchenko, M., Seki, T., Larsson, A., Dan, C., ... & Nordlund, P. (2013). Monitoring drug target engagement in cells and tissues using the cellular thermal shift assay. Science, 341(6141), 84-87. [Link]
- Drug Discovery and Development. (2007). Kinomics: The New Star.
- Li, Y., Zhang, Y., Wang, Y., Li, Y., & Li, J. (2025). Design, synthesis and antitumour activity of pyrimidine derivatives as novel selective EGFR kinase inhibitors. Molecular Diversity, 29(5), 4441-4461. [Link]
- Dayalan Naidu, S., & Hayes, J. D. (2022). Detection of thermal shift in cellular Keap1 by protein-protein interaction inhibitors using immunoblot. STAR Protocols, 3(2), 101295. [Link]
- Almqvist, H., Axelsson, H., Jafari, R., Dan, C., Mateus, A., Haraldsson, M., ... & Lundbäck, T. (2016). Screening for Target Engagement using the Cellular Thermal Shift Assay - CETSA. In Assay Guidance Manual.
- Papakyriakou, A., Zervou, M., & Geromichalou, E. (2022). Novel Pyrimidine Derivatives as Antioxidant and Anticancer Agents: Design, Synthesis and Molecular Modeling Studies. Molecules, 27(11), 3568. [Link]
- Shaw, D. E., & Lazzara, M. J. (2021). Real-Time Cellular Thermal Shift Assay to Monitor Target Engagement. STAR Protocols, 2(3), 100701. [Link]
- CD BioSciences. (n.d.). Protein Kinases Imaging in Drug Development.
- Zhang, C., & Li, J. (2020). Cellular Thermal Shift Assay for the Detection of Small Molecule–Target Interactions in Arabidopsis Cells. In Plant Small RNA (pp. 165-174). Humana, New York, NY. [Link]
- Journal of Pharmaceutical and Allied Sciences. (2024). Pyrimidine derivatives: Recent discoveries and development towards its medicinal impact.
- Eurofins Discovery. (n.d.). KINOMEscan Technology.
- ResearchGate. (n.d.). Reaction mechanism of the synthesized pyrimidine derivatives.
- Johnson, G. L., & Stuhlmiller, T. J. (2018). Application of Integrated Drug Screening/Kinome Analysis to Identify Inhibitors of Gemcitabine-Resistant Pancreatic Cancer Cell Growth. SLAS DISCOVERY: Advancing Life Sciences R&D, 23(8), 775-789. [Link]
- Al-Ghorbani, M., Chebil, A., & Al-Massri, K. (2025). One-Pot Synthesis of Novel Pyrimidine Derivatives with Potential Antidiabetic Activity Through Dual α-Glucosidase and α-Amylase Inhibitors. Pharmaceuticals, 18(7), 1033. [Link]
- Brown, N. (2014). Bioisosteres and Scaffold Hopping in Medicinal Chemistry.
- CORE. (n.d.). A mini review of pyrimidine and fused pyrimidine marketed drugs.
- Anastassiadis, T., Deacon, S. W., Devarajan, K., Ma, H., & Peterson, J. R. (2011). Comprehensive assay of kinase catalytic activity reveals features of kinase inhibitor selectivity. Nature Biotechnology, 29(11), 1039-1045. [Link]
- Pelago Bioscience. (2020, August 27). CETSA® HT, A Powerful Assay for Small Molecule Drug Discovery [Video]. YouTube. [Link]
- Vieth, M., Sutherland, J. J., & Somebody, D. (2007). A systematic interaction map of validated kinase inhibitors with Ser/Thr kinases. Proceedings of the National Academy of Sciences, 104(51), 20522-20527. [Link]
- Bischof, J., & Medda, F. (2021). Assessing the Inhibitory Potential of Kinase Inhibitors In Vitro: Major Pitfalls and Suggestions for Improving Comparability of Data Using CK1 Inhibitors as an Example. International Journal of Molecular Sciences, 22(16), 8684. [Link]
- ResearchGate. (n.d.). Bioisosteric Replacement and Scaffold Hopping in Lead Generation and Optimization.
- Langdon, S. R., Ertl, P., & Brown, N. (2010). Bioisosteric replacement and scaffold hopping in lead generation and optimization.
- Lešnik, S., & Stojan, J. (2017). Scaffold Hopping and Bioisosteric Replacements Based on Binding Site Alignments. Acta Chimica Slovenica, 64(2), 347-354. [Link]
- Reaction Biology. (2024, July 2). Step-by-Step Guide to Kinase Inhibitor Development.
- ResearchGate. (n.d.). Use of Pyrimidine and Its Derivative in Pharmaceuticals: A Review.
- SlideShare. (2014, June 26). Bioisosteres and Scaffold Hopping in Medicinal Chemistry.
- Singh, U. P., & Singh, R. K. (2023). Recent Advances in Pyrimidine-Based Drugs. Molecules, 28(18), 6608. [Link]
- Drewry, D. H., et al. (2021). Identification of Pyrimidine-Based Lead Compounds for Understudied Kinases Implicated in Driving Neurodegeneration. Journal of Medicinal Chemistry, 64(16), 11947-11956. [Link]
- Drewry, D. H., et al. (2021). Identification of Pyrimidine-Based Lead Compounds for Understudied Kinases Implicated in Driving Neurodegeneration. ACS Medicinal Chemistry Letters, 12(9), 1475-1482. [Link]
- Gower, A. J., et al. (2015). Rapid Discovery and Structure–Activity Relationships of Pyrazolopyrimidines That Potently Suppress Breast Cancer Cell Growth via SRC Kinase Inhibition with Exceptional Selectivity over ABL Kinase. Journal of Medicinal Chemistry, 58(2), 739-755. [Link]
- Safinaz, E. -S., et al. (2023). Medicinal chemistry perspective of pyrido[2,3- d ]pyrimidines as anticancer agents. Future Journal of Pharmaceutical Sciences, 9(1), 1-22. [Link]
- International Journal of Research in Pharmacy and Science. (n.d.). Recent Studies on the Anticancer Activity of Pyrimidine Derivatives: A Review.
Sources
- 1. gsconlinepress.com [gsconlinepress.com]
- 2. files.core.ac.uk [files.core.ac.uk]
- 3. Recent Advances in Pyrimidine-Based Drugs - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Design and synthesis of novel pyrimidine analogs as highly selective, non-covalent BTK inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. New Indazol-Pyrimidine-Based Derivatives as Selective Anticancer Agents: Design, Synthesis, and In Silico Studies [mdpi.com]
- 6. Design, synthesis and antitumour activity of pyrimidine derivatives as novel selective EGFR kinase inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. pubs.acs.org [pubs.acs.org]
- 9. pdf.benchchem.com [pdf.benchchem.com]
- 10. Bioisosteres and Scaffold Hopping in Medicinal Chemistry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. researchgate.net [researchgate.net]
- 12. Bioisosteric Replacement and Scaffold Hopping in Lead Generation and Optimization - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. researchgate.net [researchgate.net]
- 14. infochim.u-strasbg.fr [infochim.u-strasbg.fr]
- 15. Design, Synthesis, and Development of pyrazolo[1,5-a]pyrimidine Derivatives as a Novel Series of Selective PI3Kδ Inhibitors: Part I—Indole Derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 16. Kinase/Enzyme Assays - PharmaLegacy | Preclinical Pharmacology CRO [pharmalegacy.com]
- 17. drugdiscoverytrends.com [drugdiscoverytrends.com]
- 18. apac.eurofinsdiscovery.com [apac.eurofinsdiscovery.com]
- 19. reactionbiology.com [reactionbiology.com]
- 20. Comprehensive assay of kinase catalytic activity reveals features of kinase inhibitor selectivity - PMC [pmc.ncbi.nlm.nih.gov]
- 21. Assessing the Inhibitory Potential of Kinase Inhibitors In Vitro: Major Pitfalls and Suggestions for Improving Comparability of Data Using CK1 Inhibitors as an Example - PMC [pmc.ncbi.nlm.nih.gov]
- 22. Determining target engagement in living systems - PMC [pmc.ncbi.nlm.nih.gov]
- 23. pubs.acs.org [pubs.acs.org]
- 24. Monitoring drug–target interactions through target engagement-mediated amplification on arrays and in situ - PMC [pmc.ncbi.nlm.nih.gov]
- 25. researchgate.net [researchgate.net]
- 26. discovery.researcher.life [discovery.researcher.life]
- 27. discovery.dundee.ac.uk [discovery.dundee.ac.uk]
- 28. Screening for Target Engagement using the Cellular Thermal Shift Assay - CETSA - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 29. Real-Time Cellular Thermal Shift Assay to Monitor Target Engagement - PMC [pmc.ncbi.nlm.nih.gov]
- 30. youtube.com [youtube.com]
- 31. Cellular Thermal Shift Assay for the Detection of Small Molecule–Target Interactions in Arabidopsis Cells | Springer Nature Experiments [experiments.springernature.com]
A Senior Application Scientist’s Guide to the Structural Validation of Novel Compounds Synthesized from 5-Bromo-2-(methoxymethyl)pyrimidine
Introduction: The Imperative of Unambiguous Structural Validation in Drug Discovery
The pyrimidine scaffold is a cornerstone of modern medicinal chemistry, forming the core of numerous therapeutic agents, from kinase inhibitors in oncology to antiviral nucleoside analogs.[1][2] Its prevalence stems from its versatile chemical handles and its ability to engage in key biological interactions. 5-Bromo-2-(methoxymethyl)pyrimidine, in particular, is an exceptionally valuable starting material. The bromine at the 5-position serves as a versatile anchor for introducing molecular diversity, primarily through robust and well-established palladium-catalyzed cross-coupling reactions.[1]
However, the synthesis of a novel compound is merely the first step in a long and rigorous journey. The ultimate value of any synthesized molecule in a drug discovery program hinges on the unequivocal confirmation of its structure. Mischaracterization can lead to the misinterpretation of structure-activity relationships (SAR), wasted resources, and the pursuit of dead-end leads. Therefore, every novel compound must pass through an "analytical gauntlet"—a multi-technique, orthogonal approach to structural validation that leaves no room for ambiguity.
This guide provides an in-depth comparison of the critical analytical techniques used to validate the structures of novel compounds derived from this compound. We will explore not just the "how" but the "why" behind each experimental choice, offering a framework for building an unshakeable foundation of trustworthiness in your chemical matter.
Synthetic Pathways: Building a Library from a Versatile Scaffold
The journey begins with the strategic functionalization of the this compound core. Palladium-catalyzed cross-coupling reactions are the workhorses of this effort, prized for their reliability, mild conditions, and tolerance of a wide range of functional groups.[1][3] The three most common transformations employed are:
-
Suzuki-Miyaura Coupling: For the formation of C(sp²)–C(sp²) bonds by coupling with various aryl or heteroaryl boronic acids and esters. This is a primary method for generating biaryl structures common in kinase inhibitors.[2][4]
-
Buchwald-Hartwig Amination: For the construction of C–N bonds, a critical linkage in countless pharmaceuticals. This reaction allows for the introduction of a diverse array of primary and secondary amines.[4][5]
-
Sonogashira Coupling: For the creation of C–C triple bonds by reacting with terminal alkynes, introducing linear rigidity and unique geometries into the target molecule.[4]
The choice of reaction is dictated by the desired target structure, but the validation workflow that follows remains universally critical.
Sources
Safety Operating Guide
Navigating the Final Steps: A Comprehensive Guide to the Proper Disposal of 5-Bromo-2-(methoxymethyl)pyrimidine
For the diligent researcher, scientist, or drug development professional, the lifecycle of a chemical reagent extends far beyond the reaction vessel. The final, and arguably most critical, phase is its safe and compliant disposal. This guide provides an in-depth, procedural framework for the proper disposal of 5-Bromo-2-(methoxymethyl)pyrimidine, a halogenated heterocyclic compound frequently utilized in synthetic chemistry. Our focus is to move beyond mere instruction, offering a rationale-driven approach that ensures both personal safety and environmental stewardship, thereby building a foundation of trust and expertise.
This document is designed to supplement, not supersede, your institution's specific Environmental Health and Safety (EHS) protocols. Always consult with your local EHS department to ensure full compliance with federal, state, and local regulations.
I. Hazard Profile and Core Safety Principles
Understanding the inherent risks of this compound is the bedrock of its safe handling and disposal. While a specific Safety Data Sheet (SDS) for this exact compound is not always available, data from closely related analogs like 5-Bromo-2-methoxypyrimidine and other brominated pyrimidines allow for a robust hazard assessment.[1][2]
Primary Hazards:
-
Skin Irritation: Causes skin irritation upon contact.[2][3][4]
-
Serious Eye Irritation: Poses a significant risk of serious eye irritation.[2][3][4][5]
-
Respiratory Irritation: May cause irritation to the respiratory tract if inhaled as a dust or aerosol.[2][3]
The presence of a carbon-halogen bond places this compound in the category of halogenated organic compounds.[6] The primary causality for stringent disposal protocols stems from the potential for these compounds to form hazardous byproducts, such as hydrobromic acid (HBr), dioxins, and furans, if improperly incinerated or allowed to contaminate water sources.[7] Therefore, dilution and sewer disposal are strictly prohibited.[8][9][10]
II. Personal Protective Equipment (PPE): Your First Line of Defense
A non-negotiable prerequisite for handling this compound, particularly during disposal, is the correct use of PPE. This creates a necessary barrier between the researcher and the chemical, mitigating the risk of exposure.
-
Eye Protection: Wear chemical safety goggles or a face shield conforming to OSHA's eye and face protection regulations in 29 CFR 1910.133 or European Standard EN166.[11]
-
Hand Protection: Chemically resistant gloves, such as nitrile, are mandatory. Gloves must be inspected before use and disposed of as contaminated solid waste after handling.
-
Body Protection: A lab coat, long pants, and closed-toe shoes are required to prevent skin contact.[12]
-
Respiratory Protection: All handling and preparation for disposal should occur within a certified chemical fume hood to control vapor and aerosol exposure.[12][13] If a fume hood is unavailable or if dusts are generated, a NIOSH-approved respirator may be necessary.[11]
III. Quantitative Data Summary
This table summarizes the key hazard classifications and identifiers based on analogous compounds, providing a quick reference for risk assessment.
| Property | Value | Source(s) |
| GHS Hazard Statements | H302, H315, H319, H335 | [2][3][12] |
| GHS Pictogram | GHS07 (Exclamation Mark) | [2][13] |
| Signal Word | Warning | [1][2][3] |
| Disposal Classification | Hazardous Waste (Halogenated Organic) | [6][10][12] |
IV. Step-by-Step Disposal Protocols
The following protocols provide a systematic approach to waste management for this compound, ensuring safety and compliance.
Protocol 1: Segregation and Collection of Chemical Waste
The fundamental principle of hazardous waste management is segregation. Mixing incompatible waste streams can lead to dangerous chemical reactions.
-
Designate a Waste Container: Use a dedicated, properly labeled hazardous waste container for all materials contaminated with this compound. The container must be made of a compatible material (e.g., high-density polyethylene) and have a secure, tight-fitting lid.[12][14]
-
Labeling: The container must be clearly labeled with the words "Hazardous Waste," the full chemical name "this compound," and an indication of the hazards (e.g., "Toxic," "Irritant").[15]
-
Segregate Waste Streams:
-
Liquid Waste: Collect unused or spent solutions in a designated halogenated organic solvent waste container.[10][12] Do not mix with non-halogenated solvents.
-
Solid Waste: All contaminated disposable items, including gloves, weighing paper, pipette tips, and absorbent materials from spill cleanups, must be collected in a separate, clearly labeled solid hazardous waste container.[15][16]
-
-
Container Management: Keep waste containers closed at all times except when adding waste.[12][14] Do not fill containers beyond 90% capacity to allow for expansion.[14] Store the container in a designated and secure satellite accumulation area.[12]
Protocol 2: Managing Empty Containers
Empty containers that once held this compound are still considered hazardous waste until properly decontaminated.
-
Triple Rinsing: Rinse the empty container three times with a suitable solvent (e.g., acetone, methanol).
-
Collect Rinsate: Crucially, the solvent rinsate from each rinse must be collected and disposed of as liquid hazardous waste in the designated halogenated organic waste stream.[15]
-
Container Disposal: After triple rinsing, the container can often be disposed of as non-hazardous waste (e.g., broken glass box). However, confirm this procedure with your institution's EHS department, as policies may vary.
Protocol 3: Spill Management
In the event of a spill, a swift and correct response is critical to prevent exposure and environmental contamination.[12]
-
Evacuate and Ventilate: Alert personnel in the immediate area and ensure the space is well-ventilated, preferably by a fume hood.
-
Don PPE: Before addressing the spill, put on the full PPE as described in Section II.
-
Contain the Spill: Use an inert absorbent material such as vermiculite, sand, or a commercial chemical absorbent to cover and contain the spill.[15]
-
Collect Waste: Carefully collect the absorbent material using non-sparking tools and place it into the designated solid hazardous waste container.
-
Decontaminate: Clean the spill area with a detergent solution followed by water.[16] All cleaning materials must also be disposed of as solid hazardous waste.
-
Report: Report the spill to your laboratory supervisor and EHS department in accordance with institutional policy.
V. Final Disposal Pathway
The ultimate disposal of this compound is a regulated process that must be handled by professionals.
-
Professional Disposal: The final disposal must be conducted by a licensed hazardous waste disposal company.[12][15] Your institution's EHS department will coordinate this process.
-
Recommended Technology: The preferred disposal method for halogenated organic compounds is high-temperature incineration in a specialized chemical incinerator equipped with afterburners and scrubbers.[12] This technology is necessary to break down the molecule completely and to neutralize hazardous combustion byproducts like HBr.[7]
VI. Disposal Decision Workflow
The following diagram outlines the logical steps for determining the correct disposal path for materials contaminated with this compound.
VII. References
-
Benchchem. (n.d.). Proper Disposal of 5-Bromo-2-chloro-4-methoxypyrimidine: A Safety and Operations Guide. Retrieved from
-
ChemicalBook. (2025). 5-BROMO-2-(METHYLTHIO)PYRIMIDINE - Safety Data Sheet. Retrieved from
-
ChemScene. (2021). Safety Data Sheet. Retrieved from
-
ECHEMI. (n.d.). 5-Bromo-2-methoxypyrimidine SDS, 14001-66-2 Safety Data Sheets. Retrieved from
-
Fisher Scientific. (2012). SAFETY DATA SHEET. Retrieved from
-
Thermo Fisher Scientific. (2016). SAFETY DATA SHEET. Retrieved from
-
Sigma-Aldrich. (2024). SAFETY DATA SHEET. Retrieved from
-
ECHEMI. (n.d.). 5-Bromo-2-methoxypyridine SDS, 13472-85-0 Safety Data Sheets. Retrieved from
-
Thermo Fisher Scientific. (2023). SAFETY DATA SHEET. Retrieved from
-
Fluorochem. (2024). Safety Data Sheet. Retrieved from
-
U.S. Environmental Protection Agency. (1983). Bromination Process For Disposal Of Spilled Hazardous Materials. Retrieved from
-
Sigma-Aldrich. (2023). SAFETY DATA SHEET. Retrieved from
-
U.S. Environmental Protection Agency. (n.d.). Other Disposal Guidance. Retrieved from
-
U.S. Government Publishing Office. (n.d.). Appendix III to Part 268, Title 40 -- List of Halogenated Organic Compounds Regulated Under § 268.32. Retrieved from
-
McGill University. (n.d.). Chemical waste | Hazardous Waste Management. Retrieved from
-
Benchchem. (n.d.). Navigating the Disposal of Pyrimidin-4-yl-methanol: A Guide for Laboratory Professionals. Retrieved from
-
University of Wyoming. (2022). Chemical Process SOP Example. Retrieved from
-
ETH Zürich. (n.d.). Factsheet: Disposal of Hazardous Waste - Basic Principles. Retrieved from
-
Occupational Safety and Health Administration. (n.d.). PYRIDINE. Retrieved from
-
USC Dornsife. (2004). Hazardous Waste Management and Disposal. Retrieved from
Sources
- 1. echemi.com [echemi.com]
- 2. echemi.com [echemi.com]
- 3. chemscene.com [chemscene.com]
- 4. fishersci.com [fishersci.com]
- 5. fishersci.com [fishersci.com]
- 6. eCFR :: Appendix III to Part 268, Title 40 -- List of Halogenated Organic Compounds Regulated Under § 268.32 [ecfr.gov]
- 7. Incident Waste Decision Support Tool (I-WASTE DST) | US EPA [iwaste.epa.gov]
- 8. chemicalbook.com [chemicalbook.com]
- 9. sigmaaldrich.com [sigmaaldrich.com]
- 10. dornsife.usc.edu [dornsife.usc.edu]
- 11. fishersci.com [fishersci.com]
- 12. pdf.benchchem.com [pdf.benchchem.com]
- 13. sds.fluorochem.co.uk [sds.fluorochem.co.uk]
- 14. ethz.ch [ethz.ch]
- 15. pdf.benchchem.com [pdf.benchchem.com]
- 16. uwyo.edu [uwyo.edu]
A Senior Application Scientist's Guide to Personal Protective Equipment for Handling 5-Bromo-2-(methoxymethyl)pyrimidine
This guide provides essential safety and logistical information for the handling of 5-Bromo-2-(methoxymethyl)pyrimidine. As researchers, scientists, and drug development professionals, our primary responsibility is to maintain a safe laboratory environment, not only for ourselves but for our colleagues. This document moves beyond a simple checklist, offering a procedural and causal framework for mitigating the risks associated with this halogenated pyrimidine intermediate. The protocols described herein are designed to be self-validating systems, grounded in established safety principles to ensure both personal safety and experimental integrity.
Hazard Assessment: Understanding the "Why" Behind the "What"
This compound is a substituted pyrimidine derivative. While specific toxicological data for this exact compound is limited, the hazards can be reliably inferred from Safety Data Sheets (SDS) of structurally similar brominated pyrimidines. The primary risks are associated with its potential reactivity and irritant properties.
The core hazards include:
-
Acute Oral Toxicity : Classified as harmful if swallowed.[1][2][3] Accidental ingestion can lead to systemic effects.
-
Skin Irritation and Sensitization : May cause skin irritation upon contact.[2][4][5][6] More critically, it may cause an allergic skin reaction (sensitization), where subsequent exposures to even minute amounts can trigger a significant allergic response.[1][3]
-
Serious Eye Irritation : Direct contact with the eyes is likely to cause serious irritation.[2][4][5][6]
-
Respiratory Tract Irritation : If handled as a powder or aerosolized, it may cause respiratory irritation.[2][5][6]
These hazards dictate a stringent approach to personal protective equipment (PPE), focusing on creating a complete barrier to prevent any route of exposure—dermal, ocular, inhalation, or ingestion.
Task-Specific PPE Protocols
The level of PPE required is directly proportional to the risk of exposure associated with a specific task. The following table outlines the minimum PPE requirements for common laboratory procedures involving this compound.
| Activity | Required Personal Protective Equipment |
| Routine Handling (Weighing, preparing solutions) | • Double Nitrile Gloves : An inner glove tucked under the gown cuff and an outer glove over the cuff.[7][8]• Impermeable Lab Gown : With a solid front, long sleeves, and tight-fitting knit cuffs.[8][9]• ANSI-Approved Safety Goggles : Must be worn to protect against splashes and dust.[2]• Face Shield : Required over goggles if there is a significant splash hazard.[9] |
| Handling Potentially Dusty Material (Weighing solid, transfers) | • All PPE for routine handling.• NIOSH-Approved Respirator : An N95 respirator is the minimum requirement to prevent inhalation of fine dust particles.[10] All work with solids should be performed in a chemical fume hood or ventilated enclosure.[2][11] |
| Cleaning and Decontamination | • Double Nitrile Gloves• Impermeable Lab Gown• Safety Goggles |
| Spill Cleanup | • Double Nitrile Gloves• Impermeable, Disposable Gown• Safety Goggles and Face Shield• NIOSH-Approved Respirator• Shoe Covers |
| Waste Disposal | • Nitrile Gloves (single pair sufficient if handling sealed containers)• Impermeable Lab Gown |
The Safe Handling Workflow: A Step-by-Step Procedural Guide
Adherence to a strict, logical workflow is critical for minimizing exposure. This process, from preparation to disposal, should be methodical and consistent. The causality is clear: a robust workflow prevents cross-contamination and ensures containment barriers are never compromised.
Workflow Diagram
Sources
- 1. echemi.com [echemi.com]
- 2. fishersci.com [fishersci.com]
- 3. Pyrimidine, 5-bromo-2-methoxy- | C5H5BrN2O | CID 139657 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 4. spectrumchemical.com [spectrumchemical.com]
- 5. echemi.com [echemi.com]
- 6. sds.fluorochem.co.uk [sds.fluorochem.co.uk]
- 7. pppmag.com [pppmag.com]
- 8. eTool : Hospitals - Pharmacy - Personal Protective Equipment (PPE) | Occupational Safety and Health Administration [osha.gov]
- 9. pdf.benchchem.com [pdf.benchchem.com]
- 10. 8 Types of PPE to Wear When Compounding Hazardous Drugs | Provista [provista.com]
- 11. chemicalbook.com [chemicalbook.com]
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
